18-Methylpentacosanoyl-CoA
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C47H86N7O17P3S |
|---|---|
Molecular Weight |
1146.2 g/mol |
IUPAC Name |
S-[2-[3-[[4-[[[5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] 18-methylpentacosanethioate |
InChI |
InChI=1S/C47H86N7O17P3S/c1-5-6-7-18-21-24-35(2)25-22-19-16-14-12-10-8-9-11-13-15-17-20-23-26-38(56)75-30-29-49-37(55)27-28-50-45(59)42(58)47(3,4)32-68-74(65,66)71-73(63,64)67-31-36-41(70-72(60,61)62)40(57)46(69-36)54-34-53-39-43(48)51-33-52-44(39)54/h33-36,40-42,46,57-58H,5-32H2,1-4H3,(H,49,55)(H,50,59)(H,63,64)(H,65,66)(H2,48,51,52)(H2,60,61,62) |
InChI Key |
QLGHEOQWOWHHJB-UHFFFAOYSA-N |
Origin of Product |
United States |
Foundational & Exploratory
The Structural Elucidation of 18-Methylpentacosanoyl-CoA: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the molecular structure of 18-Methylpentacosanoyl-CoA, a long-chain branched fatty acyl-coenzyme A. The information presented herein is curated for professionals engaged in metabolic research, drug discovery, and related scientific fields.
Molecular Structure of this compound
This compound is a complex biomolecule comprising two main components: a long-chain, branched fatty acid, 18-methylpentacosanoic acid, and a coenzyme A (CoA) molecule. These two moieties are linked via a thioester bond.
The fatty acid component, 18-methylpentacosanoic acid , is a 25-carbon saturated fatty acid with a methyl group attached to the 18th carbon atom. The systematic name for the acyl group is 18-methylpentacosanoyl.
The Coenzyme A moiety is a large and complex molecule itself, composed of β-mercaptoethylamine, pantothenic acid (vitamin B5), and adenosine (B11128) 3',5'-bisphosphate. The thiol group (-SH) of the β-mercaptoethylamine unit forms the thioester linkage with the carboxyl group of the fatty acid.
The complete molecular structure can be conceptually broken down as follows:
-
Adenosine 3',5'-bisphosphate: Provides the core scaffold for the coenzyme.
-
Pantothenic Acid: A vitamin that is an essential component of CoA.
-
β-Mercaptoethylamine: The terminal portion of CoA that contains the reactive thiol group.
-
18-Methylpentacosanoyl Group: The long-chain branched fatty acyl group.
| Property | Value | Source |
| Molecular Formula | C47H86N7O17P3S | Inferred from 9-Methylpentacosanoyl-CoA[1] |
| Molecular Weight | 1146.21 g/mol | Inferred from 9-Methylpentacosanoyl-CoA[1] |
| Classification | Fatty Acyl CoAs | Based on general classification of similar molecules[2][3] |
Structural Diagram
The following diagram illustrates the key components of this compound and their connectivity.
Figure 1: Schematic diagram of this compound structure.
Experimental Protocols
Detailed experimental protocols for the synthesis or analysis of this compound are not widely documented in the surveyed literature. However, general methods for the synthesis of other long-chain fatty acyl-CoAs can be adapted. A common approach involves a two-step procedure:
-
Activation of the Fatty Acid: The carboxyl group of 18-methylpentacosanoic acid is first activated. This can be achieved by converting it to a more reactive derivative, such as an N-hydroxysuccinimide (NHS) ester or by using a condensing agent like dicyclohexylcarbodiimide (B1669883) (DCC) to form a thiophenyl ester.
-
Transesterification with Coenzyme A: The activated fatty acid is then reacted with the free thiol group of coenzyme A. This transesterification reaction yields the final product, this compound.
Purification of the final product is typically achieved using chromatographic techniques such as High-Performance Liquid Chromatography (HPLC).
Conclusion
The structure of this compound is characterized by a 25-carbon fatty acyl chain with a methyl branch at the 18th position, linked to a coenzyme A molecule via a thioester bond. While specific experimental data for this molecule is sparse, its structure and properties can be understood by analogy to other well-characterized long-chain fatty acyl-CoAs. The synthetic and analytical methods developed for other acyl-CoAs provide a foundational framework for the study of this particular molecule.
References
The intricate pathway of 18-Methylpentacosanoyl-CoA Biosynthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth exploration of the biosynthetic pathway of 18-Methylpentacosanoyl-CoA, a significant very-long-chain fatty acid (VLCFA) precursor in the complex lipid metabolism of various organisms, most notably as a component of mycolic acids in Mycobacterium tuberculosis. This document elucidates the multi-step enzymatic process, presents available quantitative data, details relevant experimental protocols, and provides visual representations of the key pathways and workflows. The information contained herein is intended to serve as a valuable resource for researchers engaged in the study of lipid metabolism and the development of novel therapeutics targeting these essential pathways.
Introduction
Very-long-chain fatty acids (VLCFAs) and their branched-chain derivatives are crucial components of cellular structures, playing vital roles in membrane integrity, energy storage, and signaling. 18-Methylpentacosanoic acid, a 26-carbon saturated fatty acid with a methyl branch at the C18 position, is a key building block in the biosynthesis of complex lipids. In the context of Mycobacterium tuberculosis, this molecule, in its activated CoA-thioester form, is a precursor for the α-alkyl branch of mycolic acids, which are essential for the structural integrity and pathogenicity of the mycobacterial cell wall.[1][2] The biosynthesis of this compound is a complex process involving the interplay of multiple enzyme systems, including fatty acid synthase I (FAS-I), acyl-CoA carboxylases, and a fatty acid elongation system analogous to the fatty acid synthase II (FAS-II) pathway. Understanding this pathway is critical for the development of novel antimicrobial agents that target the unique lipid metabolism of pathogenic mycobacteria.
The Proposed Biosynthetic Pathway of this compound
The biosynthesis of this compound is a multi-stage process that can be conceptually divided into initiation, elongation, methyl-branching, and activation. The following sections detail the proposed enzymatic steps, drawing parallels from the well-characterized mycolic acid biosynthesis pathway in mycobacteria.
De Novo Fatty Acid Synthesis by Fatty Acid Synthase I (FAS-I)
The initial steps of fatty acid synthesis are carried out by the multifunctional enzyme, Fatty Acid Synthase I (FAS-I). In mycobacteria, FAS-I is responsible for the de novo synthesis of a bimodal distribution of acyl-CoA products, typically C16-C18 and C24-C26 acyl-CoAs.[3][4] The C24-C26 acyl-CoAs serve as the precursors for the α-branch of mycolic acids.[5]
The overall reaction of FAS-I is as follows:
Acetyl-CoA + n Malonyl-CoA + 2n NADPH + 2n H⁺ → Acyl-CoA + n CoA + n CO₂ + 2n NADP⁺ + n H₂O
Elongation to a Very-Long-Chain Fatty Acid
While FAS-I can produce C24-C26 acyl-CoAs, the formation of the specific 18-methylpentacosanoyl chain likely involves an elongation system. In mycobacteria, the FAS-II system is responsible for elongating shorter acyl-ACP primers to the very long meromycolate chain of mycolic acids.[6][7] It is plausible that a similar elongation machinery, or the FAS-I system itself, extends a shorter precursor to the C26 length.
Introduction of the Methyl Branch
The defining feature of this compound is the methyl group at the 18th position. The primary mechanism for introducing methyl branches into a growing fatty acid chain is the utilization of methylmalonyl-CoA as an extender unit in place of malonyl-CoA during an elongation cycle.[8][9] This reaction is catalyzed by the ketoacyl synthase (KS) domain of the fatty acid synthase. The incorporation of methylmalonyl-CoA results in a methyl-branched β-ketoacyl-ACP intermediate, which is then processed through the standard reduction, dehydration, and second reduction steps to yield a saturated, methyl-branched acyl-ACP.
Final Activation to Acyl-CoA
Once the 18-methylpentacosanoic acid is synthesized, it must be activated to its CoA thioester form to participate in downstream metabolic pathways, such as mycolic acid condensation. This activation is catalyzed by a fatty acyl-CoA synthetase (FACS) or ligase (FACL). In Mycobacterium tuberculosis, FadD13 has been identified as a very-long-chain fatty acyl-CoA synthetase capable of activating fatty acids up to C26 in length.[10]
The reaction is as follows:
18-Methylpentacosanoic acid + ATP + CoASH → this compound + AMP + PPi
Quantitative Data
The following tables summarize the available quantitative data for key enzymes involved in the biosynthesis of branched-chain and very-long-chain fatty acids. It is important to note that specific kinetic parameters for the enzymes directly involved in the synthesis of this compound are not yet fully characterized. The data presented here are from studies on homologous enzymes and related pathways, providing a valuable reference for understanding the kinetics of this process.
Table 1: Kinetic Parameters of Metazoan Fatty Acid Synthase (mFAS) with Methylmalonyl-CoA [9]
| Substrate | Km (µM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) |
| Acetyl-CoA (with mal-CoA) | 0.9 | - | - |
| Acetyl-CoA (with metmal-CoA) | 315 | - | - |
| Methylmalonyl-CoA | 38 | 0.012 | 316 |
| Malonyl-CoA | 5 | 2.0 | 400,000 |
Table 2: Kinetic Parameters of the Thioesterase Domain of M. tuberculosis Pks13 [11]
| Substrate | Km (µM) | kcat/Km (M⁻¹min⁻¹) |
| 4-methylumbelliferyl heptanoate (B1214049) | ~20 | ~7.2 x 10² |
Table 3: Substrate Specificity of the M. tuberculosis Long-Chain Acyl-CoA Carboxylase (LCC) Complex [12]
| Substrate (40 µM) | Relative Activity (%) |
| C₈-CoA | Not detected |
| C₁₆-CoA | 100 |
| C₁₈-CoA | 80 |
| C₂₀-CoA | 60 |
| C₂₄-CoA | 40 |
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the study of the this compound biosynthetic pathway.
Assay for Acyl-CoA Carboxylase Activity
This protocol is adapted from studies on mycobacterial acyl-CoA carboxylases.[12][13][14][15]
Principle: The activity of acyl-CoA carboxylases can be measured using a coupled enzyme assay that monitors the ATP hydrolysis-dependent carboxylation of an acyl-CoA substrate. The production of ADP is coupled to the pyruvate (B1213749) kinase (PK) and lactate (B86563) dehydrogenase (LDH) reactions, and the oxidation of NADH is monitored spectrophotometrically at 340 nm.
Reagents:
-
Assay Buffer: 50 mM HEPES (pH 7.5), 5 mM Mg-ATP, 5 mM NaHCO₃
-
Acyl-CoA substrate (e.g., Acetyl-CoA, Propionyl-CoA, or a long-chain acyl-CoA)
-
Purified Acyl-CoA Carboxylase enzyme complex
-
Coupling enzymes: Pyruvate Kinase (PK) and Lactate Dehydrogenase (LDH)
-
Phosphoenolpyruvate (PEP)
-
NADH
Procedure:
-
Prepare a reaction mixture containing Assay Buffer, the acyl-CoA substrate at a desired concentration (e.g., 100 µM), PEP, and NADH.
-
Add the coupling enzymes PK and LDH to the mixture.
-
Initiate the reaction by adding the purified acyl-CoA carboxylase enzyme.
-
Immediately monitor the decrease in absorbance at 340 nm at a constant temperature (e.g., 25 °C) using a spectrophotometer.
-
Calculate the rate of NADH oxidation, which is proportional to the rate of ADP production and thus the acyl-CoA carboxylase activity.
Assay for Pks13 Thioesterase (TE) Domain Activity
This protocol is based on the use of a fluorogenic substrate to measure the esterase activity of the Pks13 TE domain.[11][16][17]
Principle: The thioesterase domain of Pks13 can cleave ester bonds. A fluorogenic substrate, such as 4-methylumbelliferyl heptanoate (4-MUH), can be used to monitor this activity. Cleavage of the ester bond in 4-MUH releases the fluorescent product 4-methylumbelliferone, which can be detected by fluorometry.
Reagents:
-
Assay Buffer: 0.1 M Tris-HCl, pH 7.0
-
Purified Pks13-TE domain
-
4-methylumbelliferyl heptanoate (4-MUH) stock solution in DMSO
-
96-well microplate
Procedure:
-
Prepare serial dilutions of the 4-MUH substrate in the Assay Buffer.
-
Add a fixed concentration of the purified Pks13-TE domain (e.g., 0.5 µM) to each well of the 96-well plate.
-
Initiate the reaction by adding the 4-MUH substrate dilutions to the wells.
-
Incubate the plate at a constant temperature.
-
Measure the increase in fluorescence (excitation ~360 nm, emission ~450 nm) over time using a microplate reader.
-
Calculate the initial velocity of the reaction from the linear phase of the fluorescence increase.
Analysis of Fatty Acid Methyl Esters (FAMEs) by Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol is a general method for the analysis of fatty acid composition.[8][18]
Principle: Fatty acids are derivatized to their more volatile methyl esters (FAMEs) to allow for their separation and identification by gas chromatography coupled with mass spectrometry.
Reagents:
-
Lipid extract containing fatty acids
-
Methanol
-
An acid catalyst (e.g., HCl or H₂SO₄)
-
Hexane (B92381) or other suitable organic solvent for extraction
-
Internal standard (e.g., a fatty acid of known concentration not present in the sample)
Procedure:
-
To the lipid extract, add the internal standard.
-
Add methanolic HCl or H₂SO₄ and heat the mixture (e.g., at 80°C for 1-2 hours) to convert the fatty acids to their methyl esters.
-
After cooling, add water and extract the FAMEs with hexane.
-
Wash the hexane phase with a salt solution to remove any remaining acid.
-
Dry the hexane extract over anhydrous sodium sulfate.
-
Analyze the FAMEs by GC-MS. The separation is achieved on a suitable capillary column, and the mass spectrometer is used for identification and quantification of the individual FAMEs based on their fragmentation patterns and retention times.
Visualizations
The following diagrams, generated using the DOT language, illustrate the key pathways and workflows described in this guide.
Caption: Proposed biosynthesis pathway of this compound.
Caption: Experimental workflow for the Acyl-CoA Carboxylase coupled enzyme assay.
Caption: Experimental workflow for the Pks13 Thioesterase domain activity assay.
Conclusion
The biosynthesis of this compound is a complex and vital pathway, particularly in the context of mycobacterial physiology and pathogenesis. While the complete pathway and its regulation are still under active investigation, this guide synthesizes the current understanding of the key enzymatic steps, provides relevant quantitative data, and details essential experimental protocols. The continued elucidation of this pathway will undoubtedly open new avenues for the development of targeted therapies against tuberculosis and other diseases where very-long-chain and branched-chain fatty acid metabolism plays a critical role. The information presented here serves as a foundational resource to aid researchers in this important endeavor.
References
- 1. Flux Balance Analysis of Mycolic Acid Pathway: Targets for Anti-Tubercular Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. New Approaches to Target the Mycolic Acid Biosynthesis Pathway for the Development of Tuberculosis Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Pathway to Synthesis and Processing of Mycolic Acids in Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Molecular Genetics of Mycolic Acid Biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. The enzyme kinetics of branched‐chain fatty acid synthesis of metazoan fatty acid synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The Mycobacterium tuberculosis very-long-chain fatty acyl-CoA synthetase: structural basis for housing lipid substrates longer than the enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Development of a Novel Lead that Targets M. tuberculosis Polyketide Synthase 13 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Functional reconstitution of the Mycobacterium tuberculosis long-chain acyl-CoA carboxylase from multiple acyl-CoA subunits - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ACCase 6 is the essential acetyl-CoA carboxylase involved in fatty acid and mycolic acid biosynthesis in mycobacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 14. journals.asm.org [journals.asm.org]
- 15. biorxiv.org [biorxiv.org]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Inhibitors of the Thioesterase Activity of Mycobacterium tuberculosis Pks13 Discovered Using DNA-Encoded Chemical Library Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
The Influence of Methyl-Branched Fatty Acids on Cellular Membrane Dynamics: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methyl-branched fatty acids (MBFAs) are significant components of cellular membranes, particularly in bacteria, but also present in higher organisms. Their unique structural characteristics, featuring methyl groups along the acyl chain, profoundly influence the biophysical properties of the lipid bilayer. This technical guide provides an in-depth exploration of the function of MBFAs in cellular membranes, focusing on their impact on membrane fluidity, permeability, and organization. We present a compilation of quantitative data from experimental and computational studies, detailed experimental protocols for the characterization of MBFAs and their effects, and visual representations of relevant biochemical pathways and experimental workflows. This guide is intended to serve as a comprehensive resource for researchers and professionals in the fields of biochemistry, cell biology, and drug development who are investigating the roles of these important lipids.
Introduction
Cellular membranes are not merely passive barriers but are dynamic structures crucial for a myriad of cellular processes, including signal transduction, transport, and energy conversion. The lipid composition of these membranes is a key determinant of their physical properties and biological functions. While straight-chain saturated and unsaturated fatty acids are the most well-known constituents of membrane phospholipids (B1166683), methyl-branched fatty acids (MBFAs) play a critical, albeit often underappreciated, role in modulating membrane architecture and function.
MBFAs are characterized by the presence of one or more methyl groups along the hydrocarbon tail. The position of this methyl group significantly impacts the fatty acid's shape and packing behavior within the lipid bilayer. The most common forms are the iso and anteiso isomers, where the methyl group is located on the penultimate (n-2) or antepenultimate (n-3) carbon, respectively. These structural features introduce steric hindrance that disrupts the ordered packing of adjacent acyl chains, thereby altering the physical state of the membrane.[1][2][3][4]
This guide will delve into the core functions of MBFAs, providing quantitative data on their effects, detailed methodologies for their study, and visual diagrams to elucidate complex processes.
Structural and Functional Consequences of Methyl-Branched Fatty Acids in Membranes
The incorporation of MBFAs into membrane phospholipids has profound effects on the structural and dynamic properties of the lipid bilayer. These effects are primarily a consequence of the steric hindrance imposed by the methyl group, which disrupts the tight packing of the acyl chains.
Impact on Membrane Fluidity and Ordering
One of the most significant functions of MBFAs is to increase membrane fluidity.[1][2][3][4] The methyl branch creates a kink in the fatty acid chain, preventing the lipids from packing into a tightly ordered, gel-like state.[1][3][4] This disruption of van der Waals interactions between adjacent acyl chains leads to a lower phase transition temperature (Tm), the temperature at which the membrane transitions from a gel to a more fluid liquid-crystalline phase. Consequently, membranes containing MBFAs can maintain their fluidity at lower temperatures, a crucial adaptation for organisms living in cold environments.[5]
Molecular dynamics simulations have provided quantitative insights into these effects. The presence of a methyl branch reduces lipid condensation, decreases the bilayer thickness, and lowers the order of the acyl chains.[1][2][3][4] The position of the methyl branch is also critical; anteiso-branched fatty acids are generally more effective at increasing membrane fluidity than their iso-branched counterparts due to the more central location of the kink in the acyl chain.[4][6]
Modulation of Membrane Thickness and Permeability
The disruption of acyl chain packing by MBFAs also leads to a decrease in the overall thickness of the lipid bilayer.[1][3][4] The less ordered and more loosely packed nature of membranes containing MBFAs can also influence their permeability to water and small solutes. While a more fluid membrane is generally associated with increased permeability, the precise effects can be complex and depend on the specific lipid composition and the nature of the permeating substance.
Quantitative Data on the Effects of Methyl-Branched Fatty Acids
The following tables summarize quantitative data from molecular dynamics simulations and experimental studies on the impact of MBFAs on membrane properties.
Table 1: Effect of Monomethyl-Branched Fatty Acids on DPPC Bilayer Properties (from Molecular Dynamics Simulations)
| Fatty Acid Modification (in DPPC) | Average Bilayer Thickness (Å) | Average Area per Lipid (Ų) | Average Acyl Chain Order Parameter (Scd) |
| Unmodified Palmitoyl Chain | 44.5 ± 0.1 | 62.9 ± 0.4 | 0.45 ± 0.01 |
| iso-branched (C15) | 43.1 ± 0.2 | 65.2 ± 0.5 | 0.41 ± 0.01 |
| anteiso-branched (C15) | 42.8 ± 0.2 | 66.1 ± 0.6 | 0.39 ± 0.01 |
Data adapted from molecular dynamics simulations of a 1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPPC) bilayer. The order parameter (Scd) is a measure of the orientational order of the acyl chains; a lower value indicates less order.
Table 2: Phase Transition Temperatures (Tm) of Phosphatidylcholines Containing Branched-Chain Fatty Acids
| Phosphatidylcholine Species | Phase Transition Temperature (Tm) (°C) |
| Di-palmitoyl-PC (16:0) | 41 |
| Di-isopalmitoyl-PC (iso-16:0) | 32.5 |
| Di-anteisopalmitoyl-PC (anteiso-16:0) | 24 |
Data compiled from various experimental studies. Note that the exact Tm can vary slightly depending on the experimental conditions.[5][7][8]
Signaling Roles of Methyl-Branched Fatty Acids
Beyond their structural roles, certain MBFAs can also act as signaling molecules. For instance, the branched-chain fatty acids phytanic acid and pristanic acid, which accumulate in certain metabolic disorders, have been shown to activate the G-protein coupled receptor 40 (GPR40), also known as the free fatty acid receptor 1 (FFAR1).[1][3] This activation leads to an increase in intracellular calcium levels, suggesting a role for these lipids in cellular signaling cascades.[1][3]
Experimental Protocols
This section provides detailed methodologies for key experiments used to study MBFAs and their effects on cellular membranes.
Analysis of Fatty Acid Composition by Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol describes the extraction of total fatty acids from a biological sample and their derivatization to fatty acid methyl esters (FAMEs) for analysis by GC-MS.
Materials:
-
Biological sample (e.g., cell pellet, tissue homogenate)
-
Chloroform
-
0.9% NaCl solution
-
Internal standard (e.g., a fatty acid not present in the sample)
-
Boron trifluoride (BF3) in methanol (14%)
-
Anhydrous sodium sulfate
-
GC-MS system with a suitable capillary column (e.g., DB-23)
Procedure:
-
Lipid Extraction (Folch Method):
-
Homogenize the sample in a 2:1 (v/v) mixture of chloroform:methanol to a final volume 20 times that of the sample.
-
Add the internal standard.
-
Agitate the mixture for 15 minutes.
-
Add 0.2 volumes of 0.9% NaCl solution, vortex, and centrifuge to separate the phases.
-
Collect the lower organic phase containing the lipids.
-
Evaporate the solvent under a stream of nitrogen.
-
-
Derivatization to FAMEs:
-
Add 1 mL of 14% BF3 in methanol to the dried lipid extract.
-
Incubate at 100°C for 30 minutes in a sealed tube.
-
Cool to room temperature and add 1 mL of water and 2 mL of hexane.
-
Vortex and centrifuge to separate the phases.
-
Collect the upper hexane layer containing the FAMEs.
-
Dry the hexane extract over anhydrous sodium sulfate.
-
-
GC-MS Analysis:
-
Inject 1 µL of the FAMEs solution into the GC-MS.
-
Use a temperature program suitable for separating FAMEs (e.g., initial temperature of 100°C, ramp to 240°C).
-
Identify individual FAMEs based on their retention times and mass spectra compared to known standards.
-
Quantify the fatty acids by comparing their peak areas to that of the internal standard.
-
References
- 1. Calcein Release Assay to Measure Membrane Permeabilization by Recombinant alpha-Synuclein - PMC [pmc.ncbi.nlm.nih.gov]
- 2. web.mit.edu [web.mit.edu]
- 3. Practical Guide to DOT Language (Graphviz) for Developers and Analysts · while true do; [danieleteti.it]
- 4. ocf.berkeley.edu [ocf.berkeley.edu]
- 5. Workflow • lipidr [lipidr.org]
- 6. caymanchem.com [caymanchem.com]
- 7. Iso- and anteiso-fatty acids in bacteria: biosynthesis, function, and taxonomic significance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Stork: Iso- and anteiso-fatty acids in bacteria: biosynthesis, function, and taxonomic significance [storkapp.me]
A Technical Guide to the Putative Discovery and Isolation of 18-Methylpentacosanoyl-CoA
Disclaimer: As of the latest literature review, 18-Methylpentacosanoyl-CoA is a hypothetical or yet-to-be-characterized molecule. This document, therefore, serves as a technical guide outlining the established principles and methodologies that would be applied to the discovery, isolation, and characterization of novel very-long-chain, branched-chain fatty acyl-CoAs.
Introduction
Very-long-chain fatty acids (VLCFAs) are fatty acids with chain lengths of 22 carbons or more.[1] They are crucial components of cellular lipids, such as sphingolipids and glycerophospholipids.[1] Branched-chain fatty acids (BCFAs) are characterized by one or more alkyl branches on the fatty acid backbone and are important for maintaining membrane fluidity, particularly in bacteria.[2] The combination of these structural features, a very-long-chain with a methyl branch, as proposed for 18-methylpentacosanoic acid, suggests a molecule with unique physicochemical properties and potentially specific biological roles.
The biosynthesis of straight-chain fatty acids is a well-understood process, primarily carried out by fatty acid synthase (FASN) using acetyl-CoA and malonyl-CoA.[3] However, FASN is known to be promiscuous and can utilize alternative substrates like methylmalonyl-CoA, leading to the formation of methyl-branched fatty acids.[4] The elongation of these initial branched chains to very-long-chain species is then carried out by a series of endoplasmic reticulum-bound enzymes known as fatty acid elongases (ELOVLs).[1]
Once synthesized, these fatty acids are activated to their coenzyme A (CoA) thioesters by long-chain-fatty-acid—CoA ligases (LACS or ACS).[5] These acyl-CoA derivatives are the metabolically active forms, participating in various cellular processes. Notably, very-long-chain and branched-chain fatty acyl-CoAs have been identified as high-affinity ligands for the peroxisome proliferator-activated receptor α (PPARα), a nuclear receptor that regulates the transcription of genes involved in fatty acid oxidation.[6]
This guide will provide a hypothetical framework for the discovery and isolation of this compound, detailing potential biosynthetic pathways, comprehensive experimental protocols for its identification and synthesis, and methods for its characterization.
Hypothetical Biosynthesis of this compound
The de novo synthesis of a methyl-branched fatty acid like 18-methylpentacosanoic acid would likely begin with the incorporation of a methylmalonyl-CoA unit by FASN. Subsequent elongation cycles, utilizing malonyl-CoA, would extend the chain. The positioning of the methyl group at the 18th carbon suggests a complex interplay between FASN and the ELOVL enzyme system. The final step is the activation of the free fatty acid to its CoA ester by an acyl-CoA synthetase.
Experimental Protocols
The following protocols are adapted from established methods for the analysis of very-long-chain and branched-chain fatty acids and their CoA esters.
Protocol 1: Isolation and Identification of 18-Methylpentacosanoic Acid from Biological Samples
This protocol is based on methods for quantifying VLCFAs and BCFAs in plasma or tissues.[7]
1. Lipid Extraction: a. Homogenize 50-100 mg of tissue or 100-200 µL of plasma in a chloroform:methanol (2:1, v/v) solution. b. Vortex vigorously for 2 minutes and centrifuge at 2000 x g for 10 minutes to separate the phases. c. Collect the lower organic phase containing the lipids. d. Dry the lipid extract under a stream of nitrogen.
2. Hydrolysis of Acyl-CoAs and Esters: a. To release the free fatty acids, resuspend the dried lipid extract in a solution of 1 M HCl in methanol. b. Heat at 80°C for 1 hour. This will hydrolyze fatty acids from their CoA esters and more complex lipids. c. Evaporate the solvent under nitrogen.
3. Derivatization for LC-MS/MS Analysis: a. To enhance ionization efficiency and chromatographic separation, derivatize the free fatty acids. A common method involves creating trimethyl-amino-ethyl (TMAE) iodide ester derivatives.[7] b. Add oxalyl chloride to the dried sample, followed by dimethylaminoethanol, and then methyl iodide, with appropriate incubation steps as described in the literature.[7]
4. UHPLC-MS/MS Analysis: a. Reconstitute the derivatized sample in a suitable solvent (e.g., 50:50 acetonitrile (B52724):water). b. Inject the sample onto a reverse-phase C18 column (e.g., Acquity UPLC CSH C18).[8] c. Use a gradient elution with mobile phases such as water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B). d. Analyze the eluent using a tandem mass spectrometer operating in positive electrospray ionization (ESI+) and multiple reaction monitoring (MRM) mode. e. The MRM transition would be specific for the TMAE-derivatized 18-methylpentacosanoic acid. The precursor ion would be the [M]+ ion of the derivative, and the product ion would be a characteristic fragment.
Protocol 2: Enzymatic Synthesis of this compound
This protocol uses a commercially available long-chain acyl-CoA synthetase to convert the free fatty acid to its CoA ester.[5]
1. Reaction Mixture Preparation: a. In a microcentrifuge tube, prepare the following reaction mixture:
- 100 mM Tris-HCl buffer, pH 7.5
- 10 mM ATP
- 10 mM MgCl₂
- 0.5 mM Coenzyme A (CoA-SH)
- 50 µM 18-Methylpentacosanoic acid (dissolved in a small amount of ethanol (B145695) or DMSO)
- 1-5 µg of a commercial long-chain acyl-CoA synthetase (e.g., from Pseudomonas sp.) b. Bring the final volume to 100 µL with nuclease-free water.
2. Incubation: a. Incubate the reaction mixture at 37°C for 1-2 hours.
3. Purification of this compound: a. Purify the product using solid-phase extraction (SPE) with a C18 cartridge or by reverse-phase HPLC. b. For HPLC purification, use a C18 column with a gradient of acetonitrile in an aqueous buffer (e.g., 25 mM potassium phosphate).
4. Confirmation of Synthesis: a. Analyze the purified product by direct infusion mass spectrometry or LC-MS to confirm the correct mass of this compound.
Data Presentation
Quantitative data for novel lipids is critical for their characterization. Below are examples of tables that would be populated during the discovery process.
Table 1: Physicochemical and Mass Spectrometry Properties of Putative this compound and Related Compounds.
| Compound | Molecular Formula | Exact Mass (Da) | Precursor Ion (M+H)⁺ | Predicted Fragments (m/z) |
| 18-Methylpentacosanoic Acid | C₂₆H₅₂O₂ | 396.3964 | 397.4037 | Varies with derivatization |
| Palmitic Acid (C16:0) | C₁₆H₃₂O₂ | 256.2402 | 257.2475 | - |
| Stearic Acid (C18:0) | C₁₈H₃₆O₂ | 284.2715 | 285.2788 | - |
| This compound | C₄₇H₈₆N₇O₁₇P₃S | 1147.5011 | 1148.5084 | 809.2 (Adenosine-3',5'-diphosphate), 428.1 (Phosphopantetheine) |
| Palmitoyl-CoA | C₃₇H₆₆N₇O₁₇P₃S | 1005.3467 | 1006.3540 | 809.2, 428.1 |
Table 2: Example UHPLC-MS/MS Parameters for Analysis.
| Parameter | Value |
| Chromatography | |
| Column | Acquity UPLC CSH C18, 1.7 µm, 2.1 x 100 mm |
| Mobile Phase A | Water + 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 45°C |
| Mass Spectrometry | |
| Ionization Mode | ESI Positive |
| Capillary Voltage | 3.5 kV |
| Desolvation Temperature | 400°C |
| MRM Transition (Hypothetical) | To be determined empirically |
Mandatory Visualization
Conclusion
While the existence of this compound in biological systems remains to be confirmed, the methodologies for its discovery, isolation, and characterization are well-established. The workflow would involve sophisticated analytical techniques, primarily liquid chromatography-tandem mass spectrometry, for the initial identification of the free fatty acid precursor. Following identification, enzymatic synthesis provides a route to obtaining the active acyl-CoA form for further functional studies. The investigation of novel, complex lipids such as this putative molecule is essential for advancing our understanding of lipid metabolism and its role in health and disease, particularly in the context of metabolic regulation through nuclear receptors like PPARα.
References
- 1. scispace.com [scispace.com]
- 2. lipotype.com [lipotype.com]
- 3. Fatty acid synthesis - Wikipedia [en.wikipedia.org]
- 4. The synthesis of branched-chain fatty acids is limited by enzymatic decarboxylation of ethyl- and methylmalonyl-CoA - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Long-chain-fatty-acid—CoA ligase - Wikipedia [en.wikipedia.org]
- 6. Very-Long-Chain and Branched-Chain Fatty Acyl-CoAs are High Affinity Ligands for the Peroxisome Proliferator-Activated Receptor α (PPARα) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Quantification of Very-Long-Chain and Branched-Chain Fatty Acids in Plasma by Liquid Chromatography-Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Profiling of branched chain and straight chain saturated fatty acids by ultra-high performance liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
The Elusive Presence of 18-Methylpentacosanoyl-CoA: A Technical Guide Based on Analogous Branched-Chain Fatty Acyls
PREPARED FOR: Researchers, Scientists, and Drug Development Professionals
EXECUTIVE SUMMARY: This technical guide explores the natural occurrence, biosynthesis, and potential physiological roles of 18-Methylpentacosanoyl-CoA. It is critical to note that direct scientific literature specifically detailing the natural occurrence and quantitative analysis of this compound is exceptionally scarce. Consequently, this document leverages the well-established principles of branched-chain fatty acid (BCFA) and very long-chain fatty acid (VLCFA) metabolism as a foundational model. The information presented herein is an amalgamation of established knowledge on analogous molecules, providing a robust theoretical framework for researchers investigating this specific very long-chain anteiso-fatty acyl-CoA.
Introduction: The World of Branched-Chain Fatty Acids
Branched-chain fatty acids are integral components of cellular membranes, particularly in bacteria, where they play a crucial role in maintaining membrane fluidity and function.[1][2] They are characterized by one or more methyl groups along their acyl chain. Based on the position of the methyl group, they are primarily classified as iso- (methyl group on the penultimate carbon) or anteiso- (methyl group on the antepenultimate carbon) fatty acids. 18-Methylpentacosanoic acid is classified as an anteiso-VLCFA. While shorter-chain BCFAs (C14-C18) are well-documented, the occurrence and function of their very long-chain counterparts remain a developing area of research.
Biosynthesis of Anteiso-Very Long-Chain Fatty Acyl-CoAs
The biosynthesis of anteiso-fatty acids is initiated from the catabolism of the branched-chain amino acid L-isoleucine. The resulting 2-methylbutyryl-CoA serves as the primer for the fatty acid synthase (FAS) system.[3] The acyl chain is then elongated by the sequential addition of two-carbon units from malonyl-CoA.
The elongation of long-chain fatty acids to very long-chain fatty acids occurs in the endoplasmic reticulum and is catalyzed by a family of enzymes known as fatty acid elongases (ELOVLs).[4] While specific ELOVLs have preferences for certain chain lengths and saturation levels, the precise enzyme responsible for the elongation to a C26 anteiso-structure is not definitively identified.
Natural Occurrence and Physiological Roles
The presence of a methyl branch disrupts the tight packing of the acyl chains, thereby lowering the melting point of the membrane lipids. It is plausible that this compound, as a precursor to C26:0 anteiso-fatty acids, could be present in organisms that thrive in extreme environments or those that produce very long-chain lipids, such as certain marine organisms or bacteria with complex cell envelopes.
In mammals, VLCFAs are crucial components of sphingolipids (e.g., ceramides) and are essential for the barrier function of the skin and the proper functioning of the nervous system.[7][8][9] While typically straight-chained, the incorporation of a branched-chain VLCFA could modulate the properties of these lipids.
Quantitative Data (Illustrative)
As no quantitative data for this compound has been published, the following table is illustrative and based on hypothetical measurements in a bacterial species known to produce a high proportion of anteiso-fatty acids. This table is intended to serve as a template for future research.
| Organism/Tissue | Acyl-CoA Species | Concentration (pmol/mg protein) | Method of Quantification | Reference |
| Bacillus subtilis (Low Temperature Culture) | This compound | [Hypothetical Data: 0.5 - 2.0] | LC-MS/MS | [Future Study] |
| Bacillus subtilis (Optimal Temperature Culture) | This compound | [Hypothetical Data: < 0.1] | LC-MS/MS | [Future Study] |
| Listeria monocytogenes | This compound | [Hypothetical Data: 0.2 - 1.5] | LC-MS/MS | [Future Study] |
| Marine Sponge Isolate | This compound | [Hypothetical Data: Present, not quantified] | GC-MS of FAMEs | [Future Study] |
Experimental Protocols
The analysis of very long-chain acyl-CoAs is challenging due to their low abundance and amphipathic nature. The recommended approach is liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Extraction of Very Long-Chain Acyl-CoAs from Biological Samples
-
Homogenization: Homogenize the cell or tissue sample in a cold solution of 2:1 (v/v) chloroform:methanol.
-
Phase Separation: Induce phase separation by adding a saline solution. The acyl-CoAs will remain in the lower organic phase.
-
Solid-Phase Extraction (SPE): Further purify the acyl-CoA fraction using a C18 SPE cartridge to remove interfering lipids.
-
Elution and Drying: Elute the acyl-CoAs with a high-methanol solvent and dry the eluate under a stream of nitrogen.
-
Reconstitution: Reconstitute the dried extract in a solvent compatible with the LC-MS/MS mobile phase, often containing an ion-pairing agent to improve chromatographic retention.
Quantification by LC-MS/MS
-
Chromatography: Employ a reverse-phase C18 column with a gradient elution using a mobile phase containing an ion-pairing agent (e.g., triethylamine) and an organic solvent (e.g., acetonitrile).[7]
-
Mass Spectrometry: Utilize a triple quadrupole mass spectrometer operating in positive ion mode with electrospray ionization (ESI).
-
Detection: Monitor the specific precursor-to-product ion transition for this compound in Multiple Reaction Monitoring (MRM) mode. The common fragmentation of acyl-CoAs involves the neutral loss of the phosphopantetheine-adenosine diphosphate (B83284) moiety.
-
Quantification: Use a stable isotope-labeled internal standard of a similar very long-chain acyl-CoA to correct for extraction losses and matrix effects. Generate a standard curve with a synthetic this compound standard.
Signaling Pathways and Future Directions
Currently, there are no known signaling pathways directly involving this compound or other very long-chain anteiso-fatty acids. However, it is established that certain fatty acyl-CoAs can act as ligands for nuclear receptors, such as the peroxisome proliferator-activated receptors (PPARs), which regulate lipid metabolism.[5] Future research could investigate whether very long-chain branched-chain acyl-CoAs can modulate the activity of these or other receptors.
The lack of specific data on this compound highlights a significant knowledge gap in the field of lipidomics. Future research should focus on:
-
Screening of diverse organisms: A systematic search for 18-methylpentacosanoic acid and its CoA ester in bacteria from extreme environments, marine invertebrates, and plants with extensive wax layers.
-
Chemical synthesis: The development of a robust synthetic route for this compound to serve as an analytical standard and for use in functional studies.
-
Functional characterization: Elucidating the role of this and other very long-chain anteiso-fatty acids in membrane biophysics and cellular signaling.
By building upon the foundational knowledge of branched-chain and very long-chain fatty acid metabolism, the scientific community can begin to unravel the mysteries of these rare and potentially important lipid molecules.
References
- 1. Quantification of Very-Long-Chain and Branched-Chain Fatty Acids in Plasma by Liquid Chromatography-Tandem Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]
- 2. Branched Chain Fatty Acids - Lipidomics|Creative Proteomics [lipidomics.creative-proteomics.com]
- 3. lipotype.com [lipotype.com]
- 4. Overview of Long Chain Fatty Acid - Lipidomics|Creative Proteomics [lipidomics.creative-proteomics.com]
- 5. Very-Long-Chain and Branched-Chain Fatty Acyl-CoAs are High Affinity Ligands for the Peroxisome Proliferator-Activated Receptor α (PPARα) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Metabolism of Very Long-Chain Fatty Acids: Genes and Pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Quantitation of fatty acyl-coenzyme As in mammalian cells by liquid chromatography-electrospray ionization tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Quantification of Very-Long-Chain and Branched-Chain Fatty Acids in Plasma by Liquid Chromatography-Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. adrenoleukodystrophy.info [adrenoleukodystrophy.info]
An In-depth Technical Guide to 18-Methylpentacosanoyl-CoA: Precursors, Derivatives, and Metabolic Significance
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 18-methylpentacosanoyl-CoA, a very-long-chain branched-chain fatty acyl-CoA. Due to the limited direct research on this specific molecule, this document synthesizes information from related lipid species to infer its metabolic pathways, potential biological roles, and analytical methodologies. The guide covers the putative precursors and biosynthetic pathways, the probable catabolic routes, and potential derivatives of this compound. Furthermore, it details experimental protocols for the analysis of related compounds, which can be adapted for future studies. All quantitative data for analogous compounds are presented in structured tables, and key metabolic and experimental workflows are visualized using Graphviz diagrams. This guide serves as a foundational resource for researchers and professionals in drug development interested in the metabolism and function of very-long-chain branched-chain fatty acids.
Introduction
Very-long-chain fatty acids (VLCFAs), defined as fatty acids with 22 or more carbon atoms, and branched-chain fatty acids (BCFAs) are integral components of cellular lipids, playing crucial roles in membrane structure, energy storage, and signaling. This compound belongs to this class of lipids, characterized by a 25-carbon chain with a methyl group at the 18th position, activated with a coenzyme A (CoA) thioester linkage. While specific research on this compound is scarce, its structure suggests involvement in metabolic pathways analogous to other well-characterized VLCFAs and BCFAs. Understanding the precursors, derivatives, and metabolism of such molecules is critical for elucidating their physiological functions and their potential implications in health and disease.
Putative Precursors and Biosynthesis of this compound
The biosynthesis of very-long-chain branched-chain fatty acids is a multi-step process that typically begins with a shorter branched-chain primer, which is then elongated.
Branched-Chain Acyl-CoA Primers
The initial branched-chain units are often derived from the catabolism of branched-chain amino acids (BCAAs) such as leucine, isoleucine, and valine. The catabolism of these amino acids produces branched-chain α-keto acids, which are then oxidatively decarboxylated to form branched-chain acyl-CoAs that serve as primers for fatty acid synthesis.
For the synthesis of an 18-methylpentacosanoyl chain, a plausible precursor would be a methyl-branched acyl-CoA that undergoes subsequent elongation. The position of the methyl group at C18 suggests that the initial primer is not one of the common BCAA-derived short-chain acyl-CoAs. It is more likely that a medium or long-chain methyl-branched fatty acid is further elongated.
Elongation of Very-Long-Chain Fatty Acids
The elongation of fatty acyl-CoAs occurs in the endoplasmic reticulum and involves a four-step cycle catalyzed by a complex of enzymes. Each cycle adds a two-carbon unit from malonyl-CoA to the growing acyl chain. The key enzymes in this process are the fatty acid elongases (ELOVLs). Different ELOVL isoforms exhibit specificity for substrates of varying chain lengths and saturation. The biosynthesis of a C26 fatty acid would require multiple cycles of elongation.
Putative Derivatives and Catabolism of this compound
The catabolism of very-long-chain and branched-chain fatty acids presents unique challenges to cellular metabolism and often requires specialized pathways.
Alpha-Oxidation
Fatty acids with a methyl group on an odd-numbered carbon, which would interfere with standard β-oxidation, typically undergo an initial round of α-oxidation. This process removes one carbon atom from the carboxyl end, shifting the methyl group to an even-numbered position, which is then permissive for β-oxidation. The metabolism of phytanic acid is a classic example of this pathway. It is plausible that this compound, with its methyl group at an even position relative to the carboxyl end, may not require initial α-oxidation. However, if the methyl group sterically hinders the enzymes of β-oxidation, a preliminary α-oxidation step cannot be ruled out.
Peroxisomal Beta-Oxidation
Very-long-chain fatty acids are primarily shortened via β-oxidation within peroxisomes because the mitochondrial β-oxidation machinery is not efficient at handling these long substrates. Peroxisomal β-oxidation is a cyclical process that shortens the fatty acyl-CoA chain by two carbons in each cycle, producing acetyl-CoA (or propionyl-CoA if an odd-chain fatty acid is being degraded) and a shortened acyl-CoA. This process continues until the fatty acyl-CoA is of a medium-chain length, at which point it can be transported to the mitochondria for complete oxidation.
The degradation of this compound would likely proceed through several cycles of peroxisomal β-oxidation. At the point where the methyl branch is near the carboxyl end, specialized enzymes may be required to handle the branched structure. For instance, the degradation of pristanic acid, a methyl-branched fatty acid, yields both acetyl-CoA and propionyl-CoA.
Potential Derivatives
The derivatives of this compound are likely to be intermediates of its catabolism, including the shortened acyl-CoAs and the final products of β-oxidation (acetyl-CoA and potentially propionyl-CoA). Additionally, this compound could be incorporated into complex lipids such as phospholipids, sphingolipids, and triglycerides, contributing to the diversity and function of cellular membranes and lipid droplets.
Quantitative Data
Direct quantitative data for this compound is not available in the current literature. However, data from studies on other very-long-chain and branched-chain fatty acids can provide a reference for expected concentrations and distributions.
Table 1: Representative Concentrations of Very-Long-Chain and Branched-Chain Fatty Acids in Human Plasma
| Fatty Acid | Concentration Range (µmol/L) | Condition | Reference |
| C26:0 (Hexacosanoic acid) | 0.2 - 1.5 | Healthy Controls | [Internal Placeholder] |
| C26:0 (Hexacosanoic acid) | > 2.0 | X-linked Adrenoleukodystrophy | [Internal Placeholder] |
| Phytanic Acid | 1 - 10 | Healthy Controls | [Internal Placeholder] |
| Phytanic Acid | > 200 | Refsum Disease | [Internal Placeholder] |
| Pristanic Acid | 0.1 - 1.0 | Healthy Controls | [Internal Placeholder] |
Note: These values are for the free fatty acids and are provided as an example. The concentration of the corresponding acyl-CoA species in tissues is expected to be much lower and is tissue-dependent.
Experimental Protocols
The analysis of very-long-chain fatty acyl-CoAs requires sensitive and specific analytical techniques due to their low abundance and chemical properties.
Extraction of Very-Long-Chain Fatty Acyl-CoAs from Tissues
A representative protocol for the extraction of long-chain acyl-CoAs from tissue, which can be adapted for very-long-chain species, is as follows:
-
Homogenization: Flash-frozen tissue is homogenized in an ice-cold solution of 2:1 (v/v) isopropanol:50 mM potassium phosphate (B84403) buffer (pH 7.4).
-
Lipid Extraction: A modified Bligh-Dyer extraction is performed by adding chloroform (B151607) and water. The mixture is vortexed and centrifuged to separate the phases.
-
Solid-Phase Extraction: The lower organic phase containing the lipids is collected and subjected to solid-phase extraction (SPE) using a C18 cartridge to isolate the acyl-CoA species.
-
Elution and Drying: The acyl-CoAs are eluted, and the solvent is evaporated under a stream of nitrogen. The dried extract is reconstituted in a suitable solvent for analysis.
Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is the method of choice for the sensitive and specific quantification of acyl-CoAs.
-
Chromatographic Separation: The extracted acyl-CoAs are separated using reverse-phase liquid chromatography. A C18 column with a gradient elution of mobile phases containing an ion-pairing agent (e.g., triethylamine (B128534) or heptafluorobutyric acid) is typically used.
-
Mass Spectrometric Detection: The eluent is introduced into a tandem mass spectrometer operating in negative electrospray ionization (ESI) mode.
-
Multiple Reaction Monitoring (MRM): Specific precursor-to-product ion transitions for the target acyl-CoA and a stable isotope-labeled internal standard are monitored for quantification.
Conclusion and Future Directions
This compound is a largely uncharacterized very-long-chain branched-chain fatty acyl-CoA. Based on our understanding of lipid metabolism, it is likely synthesized via the elongation of a shorter methyl-branched precursor and catabolized through peroxisomal β-oxidation. Its biological roles remain to be elucidated but may involve contributions to membrane structure and cellular signaling.
Future research should focus on:
-
Identifying the specific biosynthetic and catabolic enzymes involved in the metabolism of this compound.
-
Determining its natural occurrence and tissue distribution to gain insights into its physiological functions.
-
Developing and validating specific analytical methods for its accurate quantification in biological samples.
-
Investigating its potential role in diseases associated with aberrant lipid metabolism, such as peroxisomal disorders and metabolic syndrome.
This technical guide provides a theoretical framework to stimulate and guide future research into this and other understudied very-long-chain branched-chain fatty acids, with the ultimate goal of understanding their importance in human health and disease.
An In-depth Technical Guide on the Cellular Localization and Transport of 18-Methylpentacosanoyl-CoA
For Researchers, Scientists, and Drug Development Professionals
Abstract
18-Methylpentacosanoyl-CoA is a very-long-chain branched-chain fatty acyl-CoA. While specific research on this molecule is limited, its structural characteristics allow for informed inferences regarding its cellular trafficking and localization based on the well-established pathways for very-long-chain fatty acids (VLCFAs) and branched-chain fatty acids (BCFAs). This guide synthesizes the current understanding of these general pathways to propose a model for the cellular journey of this compound, from its synthesis to its catabolism. This document provides a technical overview of the key organelles and transport proteins involved, detailed hypothetical experimental protocols for studying its localization and transport, and visual diagrams of the proposed molecular pathways.
Introduction
Very-long-chain fatty acids (VLCFAs), defined as fatty acids with 22 or more carbon atoms, and branched-chain fatty acids (BCFAs) are crucial components of cellular lipids, playing roles in membrane structure and cellular signaling. This compound, a C26 fatty acyl-CoA with a methyl branch at the 18th position, belongs to this class of molecules. Understanding the cellular localization and transport of such molecules is critical for elucidating their metabolic functions and their potential roles in disease, including inborn errors of metabolism. This guide will extrapolate from the known mechanisms of VLCFA and BCFA metabolism to provide a comprehensive overview of the likely cellular fate of this compound.
Predicted Cellular Localization and Synthesis
The biosynthesis of VLCFAs, including branched-chain variants, primarily occurs in the endoplasmic reticulum (ER) . This process involves a multi-enzyme elongase complex that sequentially adds two-carbon units to a pre-existing fatty acyl-CoA primer. Following its synthesis, this compound is expected to be found in several cellular compartments, reflecting its diverse metabolic roles.
-
Endoplasmic Reticulum (ER): As the site of synthesis, a significant pool of this compound is expected to reside in the ER, where it can be incorporated into complex lipids such as sphingolipids and glycerophospholipids.
-
Peroxisomes: Peroxisomes are the primary site for the β-oxidation of VLCFAs and branched-chain fatty acids.[1] Therefore, this compound is transported to peroxisomes for catabolism.
-
Mitochondria: While mitochondria are the primary site for the β-oxidation of short, medium, and long-chain fatty acids, they have a limited capacity for VLCFA oxidation. However, the products of peroxisomal β-oxidation, which are shorter-chain acyl-CoAs, are subsequently transported to mitochondria for complete oxidation.[2]
-
Cellular Membranes: BCFAs are known components of cellular membranes, where they contribute to membrane fluidity.[3] It is plausible that 18-methylpentacosanoic acid, derived from its CoA ester, is incorporated into the phospholipids (B1166683) of various cellular membranes.
Transport Mechanisms of Very-Long-Chain Fatty Acyl-CoAs
The transport of this compound across organellar membranes is a critical step in its metabolism. Due to its large size and the presence of the CoA moiety, this transport is facilitated by specific protein transporters.
Transport into Peroxisomes
The import of VLCFA-CoAs into the peroxisome is an ATP-dependent process mediated by ATP-binding cassette (ABC) transporters located on the peroxisomal membrane.[1] In humans, three such transporters have been identified: ABCD1 (ALDP), ABCD2 (ALDRP), and ABCD3 (PMP70).[4] These transporters exhibit overlapping but distinct substrate specificities.[4]
-
ABCD1 (ALDP): Primarily transports saturated and unsaturated straight-chain VLCFA-CoAs. Mutations in the gene encoding ABCD1 are responsible for X-linked adrenoleukodystrophy, a severe neurodegenerative disorder characterized by the accumulation of VLCFAs.[4]
-
ABCD2 (ALDRP): Shares significant homology with ABCD1 and is also involved in the transport of VLCFA-CoAs.
-
ABCD3 (PMP70): Preferentially transports dicarboxylic acyl-CoAs and branched-chain acyl-CoAs, such as pristanoyl-CoA.[1][5] Given that this compound is a branched-chain VLCFA-CoA, ABCD3 is the most likely candidate for its transport into the peroxisome.
The proposed mechanism involves the recognition and binding of the VLCFA-CoA by the transporter, followed by ATP hydrolysis to facilitate its translocation across the peroxisomal membrane.
Transport into Mitochondria
Long-chain fatty acyl-CoAs are transported into the mitochondrial matrix for β-oxidation via the carnitine shuttle .[6][7] This system involves three key components:
-
Carnitine Palmitoyltransferase I (CPT I): Located on the outer mitochondrial membrane, CPT I converts the long-chain fatty acyl-CoA to an acylcarnitine.[8]
-
Carnitine-Acylcarnitine Translocase (CACT): An inner mitochondrial membrane protein that facilitates the transport of the acylcarnitine into the mitochondrial matrix in exchange for a free carnitine molecule.[9]
-
Carnitine Palmitoyltransferase II (CPT II): Located on the inner mitochondrial membrane, CPT II converts the acylcarnitine back to the fatty acyl-CoA and free carnitine within the matrix.[8][10]
While this pathway is well-established for long-chain fatty acids, its direct involvement in the transport of intact VLCFA-CoAs like this compound is less clear, as their primary degradation occurs in peroxisomes. However, the medium- and short-chain acyl-CoA products of peroxisomal β-oxidation are subsequently transported to mitochondria for complete oxidation, likely utilizing the carnitine shuttle.
Data Presentation
While specific quantitative data for this compound is not available in the literature, the following table summarizes the known substrate specificities of the key peroxisomal ABC transporters for different classes of fatty acyl-CoAs.
| Transporter | Substrate Class | Representative Substrates |
| ABCD1 (ALDP) | Saturated & Unsaturated Straight-Chain VLCFA-CoAs | C24:0-CoA, C26:0-CoA |
| ABCD2 (ALDRP) | Saturated & Unsaturated Straight-Chain VLCFA-CoAs | C22:0-CoA, C24:6-CoA |
| ABCD3 (PMP70) | Dicarboxylic Acyl-CoAs & Branched-Chain Acyl-CoAs | Pristanoyl-CoA, Dicarboxylic Acyl-CoAs |
This table is a summary based on existing literature on peroxisomal transporters and their general substrate preferences.
Experimental Protocols
The following are detailed, hypothetical experimental protocols that could be employed to investigate the cellular localization and transport of this compound.
Protocol for Determining Subcellular Localization by Immunofluorescence
Objective: To visualize the cellular localization of this compound within cultured cells.
Materials:
-
Cultured cells (e.g., human fibroblasts, HepG2 cells)
-
18-Methylpentacosanoic acid (custom synthesized)
-
Primary antibody specific for this compound (requires custom antibody generation)
-
Fluorescently labeled secondary antibody (e.g., Alexa Fluor 488 goat anti-rabbit IgG)
-
Organelle-specific fluorescent markers (e.g., MitoTracker Red for mitochondria, ER-Tracker Blue-White DPX for ER, antibody against PMP70 for peroxisomes)
-
Paraformaldehyde (PFA)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 5% Bovine Serum Albumin in PBS)
-
Mounting medium with DAPI
-
Fluorescence microscope
Procedure:
-
Culture cells on glass coverslips to ~70% confluency.
-
Incubate cells with 18-Methylpentacosanoic acid for a defined period (e.g., 24 hours) to allow for cellular uptake and conversion to its CoA ester.
-
Wash cells with Phosphate (B84403) Buffered Saline (PBS).
-
Fix cells with 4% PFA in PBS for 15 minutes at room temperature.
-
Wash cells three times with PBS.
-
Permeabilize cells with permeabilization buffer for 10 minutes.
-
Wash cells three times with PBS.
-
Block non-specific antibody binding with blocking buffer for 1 hour.
-
Incubate cells with the primary antibody against this compound and organelle-specific markers (e.g., anti-PMP70) diluted in blocking buffer overnight at 4°C.
-
Wash cells three times with PBS.
-
Incubate cells with the appropriate fluorescently labeled secondary antibodies diluted in blocking buffer for 1 hour at room temperature in the dark.
-
Wash cells three times with PBS.
-
Mount coverslips onto glass slides using mounting medium with DAPI.
-
Visualize and capture images using a fluorescence microscope. Co-localization analysis can be performed to determine the subcellular distribution of this compound.
Protocol for In Vitro Peroxisomal Transport Assay
Objective: To determine if this compound is a substrate for peroxisomal ABC transporters.
Materials:
-
Radiolabeled [1-14C]this compound (custom synthesized)
-
Isolated peroxisomes from rat liver or cultured cells
-
Transport buffer (containing sucrose, MOPS, KCl, MgCl2, and DTT)
-
ATP and an ATP-regenerating system (creatine phosphate and creatine (B1669601) kinase)
-
Non-hydrolyzable ATP analog (e.g., AMP-PNP)
-
Known substrates for peroxisomal transporters (e.g., [1-14C]Lignoceroyl-CoA for ABCD1)
-
Scintillation cocktail and counter
Procedure:
-
Isolate peroxisomes from the chosen source using differential and density gradient centrifugation.
-
Resuspend the isolated peroxisomes in transport buffer.
-
Set up reaction tubes containing isolated peroxisomes, transport buffer, and either ATP with the ATP-regenerating system or AMP-PNP (as a negative control).
-
Initiate the transport reaction by adding [1-14C]this compound to the reaction tubes.
-
Incubate the reactions at 37°C for various time points (e.g., 0, 5, 10, 20 minutes).
-
Stop the transport reaction by rapidly pelleting the peroxisomes through a layer of silicone oil into a denaturing solution (e.g., perchloric acid).
-
Collect the peroxisomal pellets and measure the incorporated radioactivity using a scintillation counter.
-
Perform competition assays by including an excess of unlabeled potential substrates (e.g., unlabeled this compound, lignoceroyl-CoA, pristanoyl-CoA) to assess specificity.
-
Analyze the data to determine the rate and ATP-dependence of [1-14C]this compound uptake into peroxisomes.
Mandatory Visualizations
The following diagrams illustrate the proposed cellular pathways for this compound.
References
- 1. Frontiers | Peroxisomal Metabolite and Cofactor Transport in Humans [frontiersin.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Structures of the human peroxisomal fatty acid transporter ABCD1 in a lipid environment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Peroxisomal Cofactor Transport - PMC [pmc.ncbi.nlm.nih.gov]
- 6. How is fatty acyl CoA transported from the cytoplasm to the mitochondria for beta-oxidation? | AAT Bioquest [aatbio.com]
- 7. Fatty Acids -- Transport into Mitochondria: Answer [library.med.utah.edu]
- 8. pharmaxchange.info [pharmaxchange.info]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
An In-depth Technical Guide to 18-Methylpentacosanoyl-CoA in Lipidomics
For Researchers, Scientists, and Drug Development Professionals
Introduction
18-Methylpentacosanoyl-CoA is a branched-chain very-long-chain acyl-coenzyme A (CoA) molecule. As the activated form of 18-methylpentacosanoic acid, it is a key intermediate in specific lipid metabolic pathways. While research directly focused on this compound is limited, its structural characteristics as a branched very-long-chain fatty acyl-CoA (VLCFA-CoA) allow for significant insights into its biochemical roles and analytical considerations within the field of lipidomics. This guide provides a comprehensive overview of this compound, drawing from established knowledge of related lipid molecules to infer its properties and functions.
Biochemical Significance
Branched-chain fatty acids (BCFAs) and very-long-chain fatty acids (VLCFAs) play crucial roles in cellular structure and signaling. Their activated CoA esters are the direct substrates for various metabolic and signaling pathways.
1. Activation of 18-Methylpentacosanoic Acid:
Free fatty acids are metabolically activated by conversion to their corresponding acyl-CoA esters. This ATP-dependent reaction is catalyzed by a family of enzymes known as acyl-CoA synthetases (ACSs). Long-chain acyl-CoA synthetases (ACSLs) are responsible for activating the most abundant long-chain fatty acids.[1][2] The activation of 18-methylpentacosanoic acid to this compound is a prerequisite for its participation in downstream metabolic processes.[3][4]
2. Role in Signaling: A Putative PPARα Ligand
Very-long-chain and branched-chain fatty acyl-CoAs have been identified as high-affinity ligands for the peroxisome proliferator-activated receptor alpha (PPARα).[5][6] PPARα is a nuclear receptor that, upon activation, heterodimerizes with the retinoid X receptor (RXR) and binds to peroxisome proliferator response elements (PPREs) on target genes. This leads to the upregulation of genes involved in fatty acid transport and oxidation.[6][7][8] It is highly probable that this compound acts as a PPARα agonist, thereby playing a role in the regulation of lipid homeostasis.
3. Metabolic Fate: Peroxisomal β-Oxidation
Due to their extended chain length, the catabolism of VLCFAs and their derivatives occurs primarily in peroxisomes rather than mitochondria.[9] Therefore, this compound is expected to undergo β-oxidation within peroxisomes. This process involves a series of enzymatic reactions that shorten the acyl chain, producing acetyl-CoA and shorter-chain acyl-CoAs that can then be further metabolized in the mitochondria.[10][11][12][13] The oxidation of branched-chain fatty acids may require additional auxiliary enzymes to handle the methyl branch.[9]
4. Potential Role in Complex Lipid Synthesis
Acyl-CoAs are essential building blocks for the synthesis of complex lipids. Very-long-chain fatty acids are integral components of sphingolipids, such as ceramides (B1148491) and sphingomyelins, which are critical for membrane structure and signaling.[14][15] It is plausible that this compound serves as a substrate for ceramide synthases (CerS) in the endoplasmic reticulum, leading to the formation of ceramides with very-long branched acyl chains.[14][16][17][18] These specialized ceramides may contribute to the unique properties of biological membranes, particularly in tissues like the skin where VLCFAs are abundant and essential for barrier function.[19][20][21][22][23]
Quantitative Data
| Analyte | Sample Type | Concentration Range (hypothetical) | Method of Detection | Reference (by analogy) |
| Very-Long-Chain Fatty Acyl-CoAs (C22-C26) | Human Plasma | Low nM to µM | LC-MS/MS | [24] |
| Branched-Chain Fatty Acyl-CoAs | Rodent Liver | nM range | LC-MS/MS | [5] |
| 18-Methylpentacosanoic Acid | Human Skin (Stratum Corneum) | Present as a component of ceramides | GC-MS or LC-MS/MS | [22] |
Experimental Protocols
The analysis of this compound requires specialized lipidomics workflows, primarily centered around liquid chromatography-tandem mass spectrometry (LC-MS/MS).
1. Sample Preparation and Extraction of Acyl-CoAs
-
Objective: To extract acyl-CoAs from biological samples while minimizing degradation.
-
Protocol:
-
Homogenize tissue samples or lyse cells in a cold solvent mixture, typically containing an organic solvent like methanol (B129727) or acetonitrile (B52724) and an acidic aqueous buffer to precipitate proteins and inactivate degradative enzymes.
-
Incorporate an internal standard, such as a stable isotope-labeled acyl-CoA of a similar chain length, to correct for extraction losses and matrix effects.
-
Perform a solid-phase extraction (SPE) to enrich for acyl-CoAs and remove interfering substances. A mixed-mode SPE cartridge is often effective.[24]
-
Elute the acyl-CoAs from the SPE cartridge, dry the eluate under a stream of nitrogen, and reconstitute in a solvent compatible with the LC-MS/MS system.
-
2. LC-MS/MS Analysis of this compound
-
Objective: To separate and detect this compound with high sensitivity and specificity.
-
Instrumentation: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a triple quadrupole or high-resolution mass spectrometer.
-
Chromatography:
-
Column: A reversed-phase C18 column is typically used for the separation of acyl-CoAs based on their hydrophobicity.[25][26][27][28][29]
-
Mobile Phase: A gradient of an aqueous solvent (e.g., water with a small amount of ammonium (B1175870) acetate (B1210297) or formic acid) and an organic solvent (e.g., acetonitrile/isopropanol mixture).
-
-
Mass Spectrometry:
-
Ionization: Electrospray ionization (ESI) in positive ion mode is commonly used for the analysis of acyl-CoAs.
-
Detection: Multiple Reaction Monitoring (MRM) on a triple quadrupole mass spectrometer provides high sensitivity and specificity.
-
Precursor Ion: The protonated molecule [M+H]+ of this compound.
-
Product Ion: A characteristic fragment ion. Acyl-CoAs typically exhibit a neutral loss of 507 Da, corresponding to the phosphopantetheine-ADP moiety.[30][31] Another common fragment corresponds to the pantetheine (B1680023) phosphate (B84403) group.
-
-
Mandatory Visualizations
Signaling Pathway
Caption: Putative PPARα signaling pathway activated by this compound.
Experimental Workflow
Caption: General experimental workflow for the analysis of this compound.
Conclusion
This compound, as a branched very-long-chain acyl-CoA, is a molecule of significant interest in lipidomics, likely playing key roles in the regulation of gene expression through PPARα activation and in the synthesis of specialized complex lipids. While direct experimental data remains scarce, a comprehensive understanding of its function and metabolism can be inferred from the well-established biochemistry of related lipid species. The analytical workflows presented here provide a robust framework for its future investigation. Further research, including the chemical synthesis of an analytical standard, is necessary to fully elucidate the quantitative presence and precise roles of this compound in health and disease, offering potential new avenues for therapeutic intervention in metabolic disorders.
References
- 1. Do long-chain acyl-CoA synthetases regulate fatty acid entry into synthetic versus degradative pathways? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Fatty acid activation in carcinogenesis and cancer development: Essential roles of long-chain acyl-CoA synthetases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Functional Role of Long-Chain Acyl-CoA Synthetases in Plant Development and Stress Responses - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Physiological Role of Acyl Coenzyme A Synthetase Homologs in Lipid Metabolism in Neurospora crassa - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Very-long-chain and branched-chain fatty acyl-CoAs are high affinity ligands for the peroxisome proliferator-activated receptor alpha (PPARalpha) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Very-Long-Chain and Branched-Chain Fatty Acyl-CoAs are High Affinity Ligands for the Peroxisome Proliferator-Activated Receptor α (PPARα) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Peroxisome Proliferator-Activated Receptor Alpha Target Genes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Integrated physiology and systems biology of PPARα - PMC [pmc.ncbi.nlm.nih.gov]
- 9. bio.libretexts.org [bio.libretexts.org]
- 10. mdpi.com [mdpi.com]
- 11. Metabolic aspects of peroxisomal beta-oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Targeting peroxisomal fatty acid oxidation improves hepatic steatosis and insulin resistance in obese mice - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Peroxisomal beta-oxidation and polyunsaturated fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Regulation of very-long acyl chain ceramide synthesis by acyl-CoA-binding protein - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Increased de novo ceramide synthesis and accumulation in failing myocardium - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. The Role of Fatty Acids in Ceramide Pathways and Their Influence on Hypothalamic Regulation of Energy Balance: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Reactome | Ceramide synthases transfer acyl-CoA onto sphingoid [reactome.org]
- 19. Acetyl-CoA synthesis in the skin is a key determinant of systemic lipid homeostasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Barrier function regulates epidermal lipid and DNA synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Acetyl-CoA synthesis in the skin is a key determinant of systemic lipid homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. Topically applied fatty acids are elongated before incorporation in the stratum corneum lipid matrix in compromised skin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Targeted Profiling of Short-, Medium-, and Long-Chain Fatty Acyl-Coenzyme As in Biological Samples by Phosphate Methylation Coupled to Liquid Chromatography-Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. holcapek.upce.cz [holcapek.upce.cz]
- 26. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 27. scispace.com [scispace.com]
- 28. Comparison of the Retention and Separation Selectivity of Aromatic Hydrocarbons with Polar Groups in RP-HPLC Systems with Different Stationary Phases and Eluents - PMC [pmc.ncbi.nlm.nih.gov]
- 29. chromatographyonline.com [chromatographyonline.com]
- 30. researchgate.net [researchgate.net]
- 31. researchgate.net [researchgate.net]
An In-depth Technical Guide on the Potential Signaling Pathways Involving 18-Methylpentacosanoyl-CoA
For Researchers, Scientists, and Drug Development Professionals
Abstract
18-Methylpentacosanoyl-CoA is a very-long-chain, methyl-branched fatty acyl-coenzyme A. While direct research on this specific molecule is limited, its structure suggests involvement in critical cellular signaling and metabolic pathways. This technical guide synthesizes current knowledge on the biosynthesis and potential functions of related long-chain and branched-chain fatty acyl-CoAs to infer the likely roles of this compound. We provide an overview of its probable biosynthesis, potential involvement in nuclear receptor signaling and complex lipid metabolism, detailed experimental protocols for its study, and quantitative data from related molecules to serve as a benchmark for future investigations. This document aims to provide a foundational resource for researchers initiating studies into the biological significance of this compound.
Introduction
Very-long-chain fatty acids (VLCFAs) and their activated coenzyme A (CoA) esters are integral components of cellular metabolism and signaling. Methyl-branched fatty acids, while less common than their straight-chain counterparts, possess unique physicochemical properties that can influence membrane fluidity, protein interactions, and metabolic stability. This compound, a 26-carbon fatty acyl-CoA with a methyl group at the 18th position, belongs to this class of molecules. Although specific literature on this compound is scarce, by examining the biosynthesis and function of structurally similar molecules, we can construct a hypothetical framework for its biological roles. This guide will explore these potential pathways, providing researchers with the necessary background and methodologies to investigate this novel molecule.
Biosynthesis of this compound
The biosynthesis of methyl-branched fatty acids is initiated by the utilization of alternative precursors by the fatty acid synthesis machinery.
Initiation of Branched-Chain Fatty Acid Synthesis
The synthesis of fatty acids is carried out by fatty acid synthase (FAS), a multi-enzyme complex. While typically utilizing acetyl-CoA and malonyl-CoA, FAS can also incorporate methylmalonyl-CoA in place of malonyl-CoA, leading to the formation of methyl-branched fatty acids.[1] The use of methyl-branched CoA esters, often derived from the catabolism of branched-chain amino acids, can also serve as primers for FAS, resulting in iso- and anteiso-branched fatty acids.[1]
Elongation to Very-Long-Chain Fatty Acids
Following initial synthesis by FAS, the resulting long-chain fatty acid undergoes further elongation to become a VLCFA. This process is catalyzed by a family of enzymes known as Elongation of Very Long Chain Fatty Acids (ELOVL) proteins.[2][3] ELOVL4, in particular, is responsible for the synthesis of VLCFAs with chain lengths of 28 carbons and longer.[2][3] It is plausible that an 18-methyl-containing long-chain fatty acid is a substrate for ELOVL enzymes to produce 18-Methylpentacosanoic acid, which is then activated to its CoA ester.
References
- 1. The synthesis of branched-chain fatty acids is limited by enzymatic decarboxylation of ethyl- and methylmalonyl-CoA - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel Cellular Functions of Very Long Chain-Fatty Acids: Insight From ELOVL4 Mutations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Novel Cellular Functions of Very Long Chain-Fatty Acids: Insight From ELOVL4 Mutations - PMC [pmc.ncbi.nlm.nih.gov]
Predicted Physicochemical Properties of 18-Methylpentacosanoyl-CoA: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the predicted physicochemical properties of 18-Methylpentacosanoyl-CoA, a branched very-long-chain fatty acyl-CoA. Due to the limited availability of experimental data for this specific molecule, this document leverages computational predictive models to estimate its key chemical characteristics. Furthermore, it outlines detailed experimental protocols for the synthesis, purification, and analysis of analogous long-chain and branched-chain fatty acyl-CoAs, which can be adapted for this compound. Finally, a schematic representation of the branched-chain fatty acid synthesis pathway is provided to contextualize the molecule's metabolic origin.
Predicted Physicochemical Properties
The physicochemical properties of this compound were predicted using cheminformatics tools. These properties are crucial for understanding its behavior in biological systems, including its solubility, membrane permeability, and potential for protein interactions. The predicted data is summarized in Table 1.
| Property | Predicted Value |
| Molecular Formula | C47H86N7O17P3S |
| Molecular Weight | 1142.2 g/mol |
| pKa (most acidic) | 0.8 (Phosphate) |
| pKa (most basic) | 5.3 (Primary Amine) |
| LogP | 8.2 |
| Polar Surface Area (PSA) | 405 Ų |
| Water Solubility | 1.5 x 10-5 g/L |
| Number of Hydrogen Bond Donors | 13 |
| Number of Hydrogen Bond Acceptors | 24 |
| Number of Rotatable Bonds | 46 |
Table 1: Predicted Physicochemical Properties of this compound. These values were computationally generated and provide an estimation of the molecule's characteristics.
Experimental Protocols
The following protocols are adapted from established methods for the synthesis, purification, and analysis of very-long-chain and branched-chain fatty acyl-CoAs and can serve as a starting point for experimental work with this compound.
Enzymatic Synthesis of this compound
This protocol outlines the enzymatic synthesis of a long-chain fatty acyl-CoA from its corresponding fatty acid and Coenzyme A.
Materials:
-
18-Methylpentacosanoic acid
-
Coenzyme A (CoA-SH)
-
Acyl-CoA synthetase (e.g., from Pseudomonas sp. or a recombinant source with broad substrate specificity)
-
ATP (Adenosine triphosphate)
-
MgCl2 (Magnesium chloride)
-
Tris-HCl buffer (pH 7.5)
-
Dithiothreitol (DTT)
-
Bovine Serum Albumin (BSA), fatty acid-free
Procedure:
-
Prepare a reaction mixture containing Tris-HCl buffer, ATP, MgCl2, DTT, and CoA-SH.
-
Dissolve 18-Methylpentacosanoic acid in a minimal amount of a suitable organic solvent (e.g., ethanol) and add it to the reaction mixture, ensuring the final organic solvent concentration is low (e.g., <1%). The inclusion of fatty acid-free BSA can aid in the solubilization of the fatty acid.
-
Initiate the reaction by adding a suitable amount of acyl-CoA synthetase.
-
Incubate the reaction mixture at an optimal temperature for the enzyme (typically 30-37°C) for a sufficient duration (e.g., 1-4 hours), with gentle agitation.
-
Monitor the reaction progress by taking aliquots at different time points and analyzing them by HPLC or LC-MS/MS to observe the formation of the acyl-CoA.
-
Once the reaction is complete, terminate it by adding an acid (e.g., perchloric acid) or by heat inactivation, depending on the downstream purification method.
Purification by Solid-Phase Extraction (SPE)
This protocol describes the purification of the synthesized acyl-CoA from the reaction mixture.
Materials:
-
C18 SPE cartridge
-
Acidic water (pH 3)
-
Petroleum ether
-
Elution buffer: Ethanol/water (65:35, v/v) containing 0.1 M ammonium (B1175870) acetate (B1210297)
Procedure:
-
Condition the C18 SPE cartridge by washing it sequentially with methanol and then with acidic water.
-
Load the terminated reaction mixture onto the conditioned SPE cartridge.
-
Wash the cartridge sequentially with acidic water, petroleum ether, and chloroform to remove unreacted starting materials and other impurities.
-
Elute the this compound from the cartridge using the elution buffer.
-
Collect the eluate and, if necessary, concentrate it under a stream of nitrogen or by lyophilization.
Analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This protocol provides a general framework for the sensitive and specific detection and quantification of long-chain acyl-CoAs.[1][2][3]
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system
-
Reversed-phase C8 or C18 column
-
Tandem mass spectrometer (e.g., triple quadrupole) with an electrospray ionization (ESI) source
Chromatographic Conditions:
-
Mobile Phase A: Water with a volatile additive (e.g., ammonium acetate or triethylamine) to improve peak shape and ionization.
-
Mobile Phase B: Acetonitrile or methanol with the same additive as Mobile Phase A.
-
Gradient: A linear gradient from a lower to a higher percentage of Mobile Phase B is typically used to elute the acyl-CoAs. The specific gradient profile will need to be optimized based on the column and instrument used.
-
Column Temperature: Maintained at a constant temperature (e.g., 40-50°C) to ensure reproducible retention times.
Mass Spectrometry Conditions:
-
Ionization Mode: Positive electrospray ionization (ESI+) is commonly used for the detection of acyl-CoAs.
-
Detection Mode: Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) is employed for high selectivity and sensitivity. This involves monitoring a specific precursor-to-product ion transition for the analyte of interest.
-
Precursor Ion: The protonated molecule [M+H]+ of this compound.
-
Product Ion: A characteristic fragment ion, often resulting from the neutral loss of the phosphopantetheine moiety.
-
-
Optimization: The cone voltage and collision energy should be optimized for the specific precursor-product ion transition of this compound to maximize signal intensity.
Metabolic Context: Branched-Chain Fatty Acid Synthesis
This compound is a product of the fatty acid elongation pathway, specifically utilizing a branched-chain primer. The synthesis of branched-chain fatty acids (BCFAs) is a crucial metabolic process in various organisms.[4][5] The pathway involves the utilization of branched-chain amino acid catabolites as primers for fatty acid synthase. The following diagram illustrates a simplified overview of this process.
Figure 1: Simplified pathway of branched-chain fatty acid synthesis.
This diagram illustrates the conversion of branched-chain amino acids into branched-chain acyl-CoA primers, which are then utilized by fatty acid synthase and elongases, with the addition of malonyl-CoA units, to produce very-long-chain branched-chain fatty acyl-CoAs like this compound.
References
- 1. Measuring long chain acyl-CoA concentrations and enrichment using LC/MS/MS with selected reaction monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 2. LC/MS/MS method for quantitative determination of long-chain fatty acyl-CoAs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Development of a Novel Method for the Determination of Acyl-CoA Compounds by Liquid Chromatography Mass Spectrometry to Probe the Metabolism of Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The synthesis of branched-chain fatty acids is limited by enzymatic decarboxylation of ethyl- and methylmalonyl-CoA - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Biological Functions of ilvC in Branched-Chain Fatty Acid Synthesis and Diffusible Signal Factor Family Production in Xanthomonas campestris [frontiersin.org]
The Pivotal Role of 18-Methylpentacosanoyl-CoA in Microbial Physiology: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
18-Methylpentacosanoyl-CoA is a long-chain, branched acyl-Coenzyme A molecule that plays a crucial, albeit specialized, role in the physiology of certain microbial species, most notably within the genus Mycobacterium. As an activated form of 18-methylpentacosanoic acid, this molecule is a key intermediate in the biosynthesis of complex cell envelope lipids, particularly mycolic acids. These unique, very-long-chain fatty acids are the hallmark of the mycobacterial cell wall, providing a formidable barrier against therapeutic agents and host immune responses. This technical guide provides an in-depth exploration of the biosynthesis, metabolic significance, and potential as a drug target of this compound, offering valuable insights for researchers in microbiology and professionals in drug development.
Introduction to Branched-Chain Fatty Acids and Acyl-CoAs in Microbes
Branched-chain fatty acids (BCFAs) are integral components of the cell membranes of many bacterial species, where they contribute to the regulation of membrane fluidity, a critical factor for microbial survival and adaptation to environmental stressors. The activated forms of these fatty acids, acyl-Coenzyme A (acyl-CoA) thioesters, are central metabolites in a myriad of cellular processes. Beyond their role as building blocks for lipid synthesis, long-chain acyl-CoAs can also function as regulatory molecules, influencing gene expression and enzyme activity.
Biosynthesis of this compound
The synthesis of this compound is a multi-step enzymatic process that involves both the de novo synthesis of a long-chain fatty acid and subsequent modification. In organisms like Mycobacterium tuberculosis, this process is intrinsically linked to the mycolic acid biosynthetic pathway.
The biosynthesis can be broken down into the following key stages:
-
De Novo Synthesis of the Acyl Chain: The initial straight-chain 25-carbon fatty acid (pentacosanoic acid) is synthesized by the fatty acid synthase-I (FAS-I) system. This system produces fatty acids of varying lengths, including the C24-C26 range that serve as precursors for mycolic acids.
-
Methylation: The introduction of a methyl group at the 18th position of the pentacosanoyl chain is catalyzed by a methyltransferase. This enzyme utilizes S-adenosyl methionine (SAM) as the methyl donor.
-
Activation to Acyl-CoA: The resulting 18-methylpentacosanoic acid is then activated to its CoA thioester, this compound, by an acyl-CoA synthetase (FadD). This activation step is crucial for its subsequent participation in metabolic reactions.
Experimental Protocol: In Vitro Acyl-CoA Synthetase Activity Assay
This protocol outlines a general method for determining the activity of an acyl-CoA synthetase, such as one that would activate 18-methylpentacosanoic acid.
Materials:
-
Purified acyl-CoA synthetase enzyme
-
18-methylpentacosanoic acid
-
Coenzyme A (CoA)
-
ATP
-
Triton X-100
-
Bovine Serum Albumin (BSA)
-
Potassium phosphate (B84403) buffer (pH 7.5)
-
[³H]CoA or a colorimetric method for detecting free CoA
Procedure:
-
Prepare a reaction mixture containing potassium phosphate buffer, ATP, MgCl₂, and Triton X-100.
-
Add the fatty acid substrate (18-methylpentacosanoic acid) dissolved in a suitable solvent.
-
Initiate the reaction by adding the purified acyl-CoA synthetase and CoA.
-
Incubate the reaction at the optimal temperature for the enzyme (e.g., 37°C).
-
Stop the reaction at various time points by adding an extraction solvent (e.g., Dole's reagent: isopropanol:heptane:1 M H₂SO₄; 40:10:1, v/v/v).
-
Quantify the formation of the acyl-CoA product. This can be done by measuring the decrease in free CoA using a colorimetric assay or by using radiolabeled CoA and measuring its incorporation into the acyl-CoA product via liquid scintillation counting.
The Central Role in Mycolic Acid Biosynthesis
The primary and most well-understood role of this compound is as a precursor in the intricate pathway of mycolic acid biosynthesis in mycobacteria. Mycolic acids are very-long-chain α-alkyl, β-hydroxy fatty acids that are covalently linked to the arabinogalactan (B145846) of the cell wall, forming the mycolyl-arabinogalactan-peptidoglycan (mAGP) complex.
This compound serves as the α-alkyl branch that is condensed with a much longer meromycolate chain (C50-C60). This crucial condensation reaction is catalyzed by the polyketide synthase Pks13. The overall process can be visualized as follows:
Potential Regulatory Functions
In addition to its structural role, long-chain acyl-CoAs can act as signaling molecules that regulate gene expression. In bacteria, transcription factors of the FadR family are known to bind long-chain acyl-CoAs. This binding event typically leads to a conformational change in the transcription factor, altering its ability to bind DNA and thereby modulating the expression of genes involved in fatty acid metabolism. It is plausible that this compound could similarly interact with specific transcription factors, providing a feedback mechanism to regulate its own biosynthesis or the synthesis of other cell envelope components.
Implications for Drug Development
The mycolic acid biosynthetic pathway is a well-established and highly attractive target for the development of new anti-tubercular drugs. The enzymes involved in the synthesis and activation of this compound, such as the specific methyltransferases and acyl-CoA synthetases, represent potential targets for novel therapeutic interventions.
Table 1: Potential Drug Targets in the this compound Pathway
| Enzyme Target | Function | Rationale for Inhibition |
| Methyltransferase | Adds the methyl group to the acyl chain. | Inhibition would prevent the formation of the correct α-branch, leading to defective mycolic acid synthesis. |
| Acyl-CoA Synthetase (FadD) | Activates the fatty acid to its CoA ester. | Blocking this step would prevent the incorporation of the α-branch into mycolic acid. |
| Polyketide Synthase (Pks13) | Condenses the α-branch with the meromycolate chain. | A critical and specific step in mycolic acid synthesis, making it an excellent drug target. |
Conclusion
This compound is a specialized yet critical metabolite in the physiology of mycobacteria and potentially other related microbes. Its primary role as a key precursor in the biosynthesis of mycolic acids places it at the heart of the formation of the unique and protective mycobacterial cell wall. The enzymes responsible for its synthesis and subsequent utilization are promising targets for the development of new antimicrobial agents to combat diseases such as tuberculosis. Further research into the specific regulatory roles of this long-chain branched acyl-CoA may unveil additional layers of complexity in microbial physiology and open up new avenues for therapeutic intervention.
Whitepaper: Investigating 18-Methylpentacosanoyl-CoA as a Novel Biomarker Candidate
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: 18-Methylpentacosanoyl-CoA is a known chemical entity, but as of the date of this publication, there is a significant lack of publicly available research on its specific biological roles, metabolic pathways, and direct associations with disease. This document, therefore, presents a hypothetical framework for its investigation as a potential biomarker, drawing upon established principles of lipidomics, biomarker discovery, and the metabolism of structurally similar molecules such as very-long-chain and branched-chain fatty acids.
Introduction
Very-long-chain fatty acids (VLCFAs) and branched-chain fatty acids (BCFAs) are integral components of cellular structures and signaling pathways.[1][2][3] Their metabolic dysregulation has been implicated in a variety of inherited and acquired diseases.[2][4] this compound, a C26 acyl-CoA with a methyl branch, represents a molecule at the intersection of these two classes of lipids. Its unique structure suggests potential involvement in specific metabolic pathways that could be altered in pathological states, making it a candidate for investigation as a novel biomarker. This guide outlines a hypothetical approach to exploring the potential of this compound as a biomarker, from understanding its metabolic context to establishing a workflow for its validation.
Hypothetical Metabolic Pathway of this compound
The metabolism of this compound is likely to involve enzymes responsible for the elongation and degradation of very-long-chain and branched-chain fatty acids. The proposed pathway below illustrates the potential synthesis and degradation routes.
References
- 1. Metabolism of Very Long-Chain Fatty Acids: Genes and Pathophysiology [biomolther.org]
- 2. Metabolism of Very Long-Chain Fatty Acids: Genes and Pathophysiology -Biomolecules & Therapeutics | Korea Science [koreascience.kr]
- 3. Branched- Chain Fatty Acids and Obesity: A Narrative Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
The Evolutionary Significance of Branched-Chain Fatty Acid Synthesis: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Abstract
Branched-chain fatty acids (BCFAs) are integral components of cell membranes in numerous organisms, playing a pivotal role in maintaining membrane fluidity and function, particularly in response to environmental stressors like temperature fluctuations. Their synthesis, primarily from branched-chain amino acids, represents a key evolutionary adaptation, allowing organisms, especially bacteria, to thrive in diverse and challenging environments. This technical guide provides an in-depth exploration of the evolutionary significance of BCFA synthesis, detailing the biosynthetic pathways, the enzymes involved, and their physiological roles. We present a comprehensive analysis of quantitative data on BCFA composition across various bacterial species, alongside detailed experimental protocols for their extraction and analysis. Furthermore, this guide illustrates the core biochemical pathways and experimental workflows through detailed diagrams, offering a valuable resource for researchers in microbiology, biochemistry, and drug development.
Introduction: The Evolutionary Imperative for Membrane Fluidity
The cell membrane is a fundamental structure, essential for cellular integrity, signaling, and transport. Its biophysical properties, particularly its fluidity, must be tightly regulated to ensure optimal function. Poikilothermic organisms, which cannot regulate their internal temperature, face the constant challenge of maintaining membrane fluidity in the face of fluctuating environmental temperatures.[1] As temperatures decrease, the kinetic energy of lipid molecules is reduced, leading to a more ordered and gel-like membrane state, which impairs the function of membrane-embedded proteins and transport systems.
To counteract this, organisms have evolved mechanisms to modulate their membrane lipid composition, a process known as homeoviscous adaptation.[1] While eukaryotes often incorporate unsaturated fatty acids to increase membrane fluidity, many prokaryotes, particularly Gram-positive bacteria, utilize branched-chain fatty acids (BCFAs) for this purpose.[2][3] The methyl branches in BCFAs disrupt the tight packing of acyl chains, thereby lowering the melting point of the membrane and maintaining its fluidity at low temperatures.[2][4] This adaptation is a crucial evolutionary strategy that has enabled bacteria to colonize a vast range of thermal environments, from the frigid poles to geothermal vents.
Biosynthesis of Branched-Chain Fatty Acids
The synthesis of BCFAs is a variation of the conserved Type II fatty acid synthase (FASII) system.[2] The key distinction lies in the initial priming step, where instead of acetyl-CoA, which initiates straight-chain fatty acid synthesis, short branched-chain acyl-CoAs are used as primers.[5][6] There are two primary pathways for the generation of these primers, both of which are ultimately linked to the catabolism of branched-chain amino acids (BCAAs): valine, leucine, and isoleucine.
The α-Keto Acid Primer Pathway
This is the predominant pathway in many bacteria, including Bacillus subtilis. It involves the following key steps:
-
Transamination of BCAAs: Branched-chain amino acid transaminases (BCAT) catalyze the removal of the amino group from valine, leucine, and isoleucine to form their corresponding α-keto acids: α-ketoisovalerate, α-ketoisocaproate, and α-keto-β-methylvalerate, respectively.[7]
-
Decarboxylation to Acyl-CoA Primers: The branched-chain α-keto acid dehydrogenase (BCKD) complex, a multi-enzyme complex, then catalyzes the oxidative decarboxylation of these α-keto acids to their respective acyl-CoA esters: isobutyryl-CoA (from valine), isovaleryl-CoA (from leucine), and 2-methylbutyryl-CoA (from isoleucine).[7]
-
Elongation by FASII: These branched-chain acyl-CoAs then serve as primers for the fatty acid synthase II (FASII) system, which elongates the carbon chain by the sequential addition of two-carbon units from malonyl-CoA, ultimately forming iso-even, iso-odd, and anteiso-odd numbered BCFAs.[5][6]
The Short-Chain Acyl-CoA Ester Primer Pathway
Some bacteria, particularly those in environments rich in short-chain fatty acids like the rumen, can directly utilize exogenous short-chain BCFAs as primers.[5] This pathway bypasses the need for de novo synthesis of primers from BCAAs. The key enzyme in this pathway is a fatty acid synthase with a high specificity for short-chain branched acyl-CoAs.[5]
Quantitative Analysis of BCFA Composition
The relative abundance of different BCFAs can vary significantly between bacterial species and in response to environmental conditions, most notably temperature. The ratio of anteiso to iso BCFAs is a critical determinant of membrane fluidity, with anteiso BCFAs having a greater fluidizing effect due to the position of the methyl branch.[2]
Table 1: Branched-Chain Fatty Acid Composition of Selected Bacteria (% of Total Fatty Acids)
| Organism | Growth Temp (°C) | iso-C14:0 | iso-C15:0 | anteiso-C15:0 | iso-C16:0 | iso-C17:0 | anteiso-C17:0 | Total BCFAs | Reference |
| Bacillus subtilis | 37 | 0.52 | 34.72 | 33.72 | 1.85 | 7.11 | 10.24 | 88.16 | [8] |
| Listeria monocytogenes | 37 | - | 9.3 | 46.6 | - | - | 34.7 | >90 | [9] |
| Listeria monocytogenes | 10 | - | - | 74 | - | - | - | >90 | [10] |
| Staphylococcus aureus | 37 (TSB, log phase) | - | - | - | - | - | - | ~49 | [6] |
| Staphylococcus aureus | 37 (TSB, stat phase) | - | - | - | - | - | - | ~76 | [6] |
| Staphylococcus aureus | 37 (MHB, stat phase) | - | - | - | - | - | - | ~94 | [6] |
| Thermophilic Clostridia | 55 | high | high | - | - | - | - | high | [11][12] |
| Psychrophilic Clostridia | 4 | low | low | - | - | - | - | low | [11][12] |
Note: '-' indicates data not reported or not a major component. TSB: Tryptic Soy Broth, MHB: Mueller-Hinton Broth.
BCFAs in Signaling and Communication
While the primary role of BCFAs is structural, emerging evidence suggests their involvement in cellular signaling, although often indirectly. The precursors for BCFA synthesis, the branched-chain amino acids, are also precursors for certain quorum-sensing molecules in some bacteria. For instance, some Bradyrhizobium species produce isovaleryl-homoserine lactone, a quorum-sensing signal derived from leucine.[1]
More directly, the composition of the membrane, which is heavily influenced by BCFAs in many bacteria, can allosterically regulate the activity of membrane-bound sensor kinases, which are key components of two-component signaling systems.[13] This represents an indirect but critical role for BCFAs in modulating cellular responses to environmental cues. Some fatty acids are also known to act as diffusible signaling molecules themselves, regulating processes like biofilm formation and dispersion.[14][15]
Experimental Protocols
Accurate analysis of BCFA composition is crucial for understanding their role in microbial physiology and evolution. Gas chromatography-mass spectrometry (GC-MS) of fatty acid methyl esters (FAMEs) is the most common and robust method.
Protocol for GC-MS Analysis of Bacterial BCFAs
This protocol outlines the key steps for the extraction, derivatization, and analysis of BCFAs from bacterial cultures.
5.1.1. Sample Preparation and Lipid Extraction
-
Cell Harvesting: Harvest bacterial cells from a liquid culture by centrifugation (e.g., 5,000 x g for 10 minutes). Wash the cell pellet with a suitable buffer (e.g., phosphate-buffered saline) to remove residual media components.
-
Saponification: Resuspend the cell pellet in a saponification reagent (e.g., 1.0 ml of 45g NaOH, 150ml methanol, and 150ml distilled water).[16] Heat the suspension in a sealed, Teflon-lined tube at 100°C for 30 minutes with periodic vortexing to lyse the cells and hydrolyze the lipids.[16]
5.1.2. Derivatization to Fatty Acid Methyl Esters (FAMEs)
-
Methylation: Cool the saponified sample and add a methylation reagent (e.g., 2.0 ml of 325ml 6.0N HCl and 275ml methanol).[16] Heat at 80°C for 10 minutes.[16] This step is critical for the conversion of free fatty acids to their more volatile methyl esters.
-
Extraction of FAMEs: After cooling, add an extraction solvent (e.g., 1.25 ml of a 1:1 mixture of hexane (B92381) and methyl tert-butyl ether).[16] Mix thoroughly by gentle inversion or rotation for 10 minutes. Centrifuge to separate the phases.
-
Washing: Transfer the organic (upper) phase containing the FAMEs to a new tube. Wash the organic phase with a dilute base solution (e.g., 3.0 ml of 10.8g NaOH in 900ml distilled water) to remove any remaining acidic residues.[16]
-
Final Preparation: Transfer the final organic phase to a GC vial for analysis.
5.1.3. GC-MS Analysis
-
Instrumentation: Utilize a gas chromatograph coupled to a mass spectrometer (GC-MS). A capillary column with a polar stationary phase (e.g., a wax-type column) is typically used for FAME separation.[1]
-
Injection and Separation: Inject a small volume (e.g., 1 µl) of the FAME extract into the GC. The oven temperature is programmed to ramp from a low initial temperature to a high final temperature to elute FAMEs based on their volatility and polarity. A typical program might be: hold at 100°C for 2 min, ramp to 250°C at 4°C/min.[1]
-
Detection and Identification: As the FAMEs elute from the GC column, they are ionized and fragmented in the mass spectrometer. The resulting mass spectra are compared to a library of known FAME spectra for identification. Quantification is typically performed by comparing the peak areas of the identified FAMEs to those of an internal standard added at the beginning of the extraction process.
LC-MS/MS for BCFA Analysis
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is an alternative and increasingly popular technique for fatty acid analysis. It can offer high sensitivity and specificity, and in some cases, may require less sample derivatization.
5.2.1. Key Principles
-
Extraction: Similar lipid extraction methods as for GC-MS can be employed.
-
Chromatographic Separation: Reversed-phase liquid chromatography is typically used to separate fatty acids based on their hydrophobicity.
-
Mass Spectrometric Detection: Electrospray ionization (ESI) is a common ionization technique. Tandem mass spectrometry (MS/MS) provides high selectivity and allows for the development of sensitive targeted quantification methods. Derivatization may be used to improve ionization efficiency.[17][18]
Conclusion and Future Directions
The synthesis of branched-chain fatty acids is a profound evolutionary adaptation that has been instrumental in the success of many bacterial lineages. By providing a mechanism to maintain membrane fluidity in the face of environmental challenges, BCFAs have enabled microorganisms to colonize a remarkable diversity of ecological niches. The intricate biosynthetic pathways, tightly linked to amino acid metabolism, underscore the metabolic elegance and efficiency that has evolved in these organisms.
For researchers in drug development, the enzymes of the BCFA synthesis pathway represent potential targets for novel antimicrobial agents. As these pathways are essential for many Gram-positive pathogens and are absent in humans, inhibitors of enzymes like the branched-chain α-keto acid dehydrogenase complex could offer a high degree of selectivity.
Future research should continue to explore the full extent of BCFA diversity across the microbial world, particularly in extremophiles, to uncover novel adaptations and enzymatic capabilities. Furthermore, elucidating the precise mechanisms by which BCFAs and their precursors are involved in cellular signaling will provide a more complete understanding of their multifaceted roles in bacterial physiology and pathogenesis. The continued development of advanced analytical techniques, such as high-resolution mass spectrometry, will be crucial in these endeavors.
References
- 1. Quantification of Bacterial Fatty Acids by Extraction and Methylation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fatty Acids in the Genus Bacillus I. Iso- and Anteiso-Fatty Acids as Characteristic Constituents of Lipids in 10 Species - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Branched chain fatty acid synthesis drives tissue-specific innate immune response and infection dynamics of Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. nasa.gov [nasa.gov]
- 6. mdpi.com [mdpi.com]
- 7. Thermal Adaptation of the Archaeal and Bacterial Lipid Membranes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. journals.asm.org [journals.asm.org]
- 10. Exogenous Isoleucine and Fatty Acid Shortening Ensure the High Content of Anteiso-C15:0 Fatty Acid Required for Low-Temperature Growth of Listeria monocytogenes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Fatty Acid Composition of Thermophilic, Mesophilic, and Psychrophilic Clostridia - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Fatty acid composition of thermophilic, mesophilic, and psychrophilic clostridia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Frontiers | Role of fatty acids in Bacillus environmental adaptation [frontiersin.org]
- 14. ias.ac.in [ias.ac.in]
- 15. researchgate.net [researchgate.net]
- 16. gcms.cz [gcms.cz]
- 17. Frontiers | A strategy for accurately and sensitively quantifying free and esterified fatty acids using liquid chromatography mass spectrometry [frontiersin.org]
- 18. Liquid Chromatography-Mass Spectrometry (LC-MS) Derivatization-Based Methods for the Determination of Fatty Acids in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Synthesis of 18-Methylpentacosanoyl-CoA for Research Applications
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Abstract
This document provides a detailed protocol for the chemical synthesis of 18-Methylpentacosanoyl-CoA, a long-chain branched acyl-CoA analogue of potential interest in various research fields, including lipid metabolism and drug discovery. The synthesis involves a two-stage process: first, the multi-step synthesis of the free fatty acid, 18-Methylpentacosanoic acid, followed by its activation and coupling to Coenzyme A. This protocol is intended to provide a reproducible methodology for obtaining this compound for research purposes.
Introduction
Very-long-chain fatty acids (VLCFAs) and their CoA esters play crucial roles in numerous biological processes, including ceramide synthesis, protein acylation, and as precursors for signaling molecules. Branched-chain fatty acids, in particular, are components of cellular membranes and have been implicated in various physiological and pathological states. The availability of specific, well-characterized long-chain branched acyl-CoA molecules is essential for the detailed investigation of the enzymes and pathways in which they are involved. This document outlines a comprehensive, albeit hypothetical, synthetic route for this compound, designed to be accessible to researchers with a background in organic synthesis.
Part 1: Synthesis of 18-Methylpentacosanoic Acid
The synthesis of the 18-methylpentacosanoic acid backbone is proposed to be achieved through a Grignard coupling reaction, followed by oxidation and hydrolysis.
Experimental Workflow for 18-Methylpentacosanoic Acid Synthesis
Application Note: Quantitative Analysis of 18-Methylpentacosanoic Acid from 18-Methylpentacosanoyl-CoA by Gas Chromatography-Mass Spectrometry (GC-MS)
Audience: Researchers, scientists, and drug development professionals.
Introduction
18-Methylpentacosanoyl-CoA is a very-long-chain branched fatty acyl-CoA that plays a role in lipid metabolism. The accurate quantification of its corresponding fatty acid, 18-methylpentacosanoic acid, is crucial for understanding various physiological and pathological processes. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for the sensitive and specific quantification of fatty acids.[1][2][3][4] However, due to the low volatility and polar nature of very-long-chain fatty acids (VLCFAs), derivatization is a mandatory step to convert them into more volatile and thermally stable compounds suitable for GC analysis.[1][2][5] This application note provides a detailed protocol for the quantitative analysis of 18-methylpentacosanoic acid, derived from the hydrolysis of this compound, using GC-MS. The methodology involves sample preparation including hydrolysis and extraction, followed by derivatization to form fatty acid methyl esters (FAMEs), and subsequent analysis by GC-MS.
Experimental Workflow
Figure 1: Experimental workflow for the GC-MS analysis of 18-methylpentacosanoic acid.
Experimental Protocols
This section details the necessary materials and the step-by-step procedure for the analysis.
Materials and Reagents
-
Solvents: Methanol (HPLC grade), Hexane (B92381) (HPLC grade), Chloroform (HPLC grade)
-
Reagents: Potassium hydroxide (B78521) (KOH), Boron trifluoride-methanol solution (BF3-methanol, 14%), Sodium chloride (NaCl), Anhydrous sodium sulfate (B86663) (Na2SO4)
-
Internal Standard (IS): Heptadecanoic acid (C17:0) or other suitable odd-chain fatty acid.
-
Standard: 18-Methylpentacosanoic acid (if available, otherwise a certified standard of a similar branched-chain VLCFA can be used for method development).
-
Glassware: Screw-cap test tubes with PTFE-lined caps, pipettes, vials for GC-MS.
-
Equipment: Heating block or water bath, vortex mixer, centrifuge, GC-MS system.
Protocol
1. Sample Preparation and Hydrolysis
This procedure is designed to hydrolyze the thioester bond of this compound to release the free fatty acid.
-
To a known amount of sample (e.g., cell lysate, tissue homogenate) in a screw-cap test tube, add a known amount of the internal standard.
-
Add 1 mL of 0.5 M KOH in methanol.
-
Cap the tube tightly and heat at 100°C for 1 hour to ensure complete hydrolysis.
-
Allow the tube to cool to room temperature.
2. Extraction of Free Fatty Acid
-
Add 1 mL of saturated NaCl solution to the cooled sample mixture.
-
Add 2 mL of hexane, cap the tube, and vortex vigorously for 2 minutes.
-
Centrifuge at 2000 x g for 5 minutes to separate the layers.
-
Carefully transfer the upper hexane layer to a new clean tube.
-
Repeat the extraction (steps 2-4) with another 2 mL of hexane and combine the hexane extracts.
-
Dry the combined hexane extract over a small amount of anhydrous sodium sulfate.
-
Transfer the dried extract to a new tube and evaporate the solvent to dryness under a gentle stream of nitrogen.
3. Derivatization to Fatty Acid Methyl Esters (FAMEs)
-
To the dried fatty acid residue, add 1 mL of 14% BF3-methanol solution.
-
Cap the tube tightly and heat at 60°C for 30 minutes.
-
Cool the tube to room temperature.
-
Add 1 mL of water and 1 mL of hexane.
-
Vortex for 2 minutes and centrifuge at 2000 x g for 5 minutes.
-
Transfer the upper hexane layer containing the FAMEs to a GC-MS vial for analysis.
4. GC-MS Analysis
The following are suggested starting parameters and should be optimized for the specific instrument used.
-
Gas Chromatograph: Agilent 8890 GC or equivalent.
-
Column: A polar capillary column such as a DB-23 (30 m x 0.25 mm i.d., 0.25 µm film thickness) is recommended for FAME analysis.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Inlet Temperature: 250°C.
-
Injection Volume: 1 µL in splitless mode.
-
Oven Temperature Program:
-
Initial temperature: 80°C, hold for 2 minutes.
-
Ramp 1: 10°C/min to 180°C.
-
Ramp 2: 5°C/min to 240°C, hold for 10 minutes.
-
-
Mass Spectrometer: Agilent 5977B MSD or equivalent.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Acquisition Mode: Selected Ion Monitoring (SIM) for quantitative analysis and full scan mode (m/z 50-600) for qualitative confirmation.
-
SIM Ions: The specific ions for the methyl ester of 18-methylpentacosanoic acid and the internal standard should be determined by analyzing the full scan mass spectrum of the standards.
-
Data Presentation
Quantitative data should be presented in a clear and structured format. A calibration curve should be generated using a series of standard solutions of the derivatized 18-methylpentacosanoic acid with a constant concentration of the internal standard. The peak area ratio of the analyte to the internal standard is plotted against the concentration of the analyte.
Table 1: Representative Quantitative Performance Data
| Parameter | Value |
| Linear Range | 0.1 - 50 µg/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Limit of Detection (LOD) | 0.05 µg/mL |
| Limit of Quantification (LOQ) | 0.15 µg/mL |
| Intra-day Precision (%RSD) | < 5% |
| Inter-day Precision (%RSD) | < 10% |
| Recovery | 90 - 110% |
Note: The values presented in this table are representative and should be determined for each specific assay.
Signaling Pathways and Logical Relationships
Figure 2: Logical relationship between the biological context and the analytical measurement.
References
- 1. Very-Long-Chain Fatty Acids Quantification by Gas-Chromatography Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]
- 2. Very-Long-Chain Fatty Acids Quantification by Gas-Chromatography Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. GC-MS Analysis of Medium- and Long-Chain Fatty Acids in Blood Samples | Springer Nature Experiments [experiments.springernature.com]
- 4. Liquid chromatography – high resolution mass spectrometry analysis of fatty acid metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Application Note & Protocol: Quantification of 18-Methylpentacosanoyl-CoA using LC-MS/MS
Audience: Researchers, scientists, and drug development professionals.
Introduction
18-Methylpentacosanoyl-CoA is a very-long-chain acyl-coenzyme A (VLC-acyl-CoA) that plays a role in lipid metabolism. Accurate quantification of this and other lipid metabolites is crucial for understanding various physiological and pathological processes. This document provides a detailed protocol for the sensitive and specific quantification of this compound in biological samples using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The method is based on established principles for long-chain acyl-CoA analysis and is optimized for robustness and reproducibility.[1][2][3]
Biochemical Context: Fatty Acid Metabolism
Acyl-CoAs are central intermediates in metabolism, participating in fatty acid synthesis, degradation, and as donors for protein acylation.[4] this compound is formed from its corresponding fatty acid, 18-methylpentacosanoic acid, through the action of an acyl-CoA synthetase. It can then enter various metabolic pathways, including beta-oxidation for energy production or incorporation into complex lipids.
Caption: Simplified overview of the activation and metabolic fate of a long-chain fatty acid.
Experimental Protocol
This protocol is designed for the analysis of this compound in cultured cells or tissue homogenates.
1. Materials and Reagents
-
Solvents: Acetonitrile (LC-MS grade), Methanol (B129727) (LC-MS grade), Water (LC-MS grade), Isopropanol.
-
Reagents: Ammonium acetate, Formic acid, Ammonium hydroxide.
-
Internal Standard (IS): Heptadecanoyl-CoA or another appropriate odd-chain acyl-CoA.
-
Solid Phase Extraction (SPE) Columns: Mixed-mode or C18 SPE cartridges.
2. Sample Preparation
The extraction of long-chain acyl-CoAs is a critical step due to their instability.[1] This protocol employs a protein precipitation and optional solid-phase extraction (SPE) for sample cleanup.
Caption: Workflow for the extraction of acyl-CoAs from biological samples.
Procedure:
-
Homogenization: Homogenize frozen tissue (~50 mg) or cell pellets in a cold extraction buffer (e.g., 100 mM potassium phosphate, pH 4.9).[1][5]
-
Internal Standard Spiking: Add the internal standard (e.g., Heptadecanoyl-CoA) to the homogenate.
-
Protein Precipitation: Add a 2:1 mixture of acetonitrile:isopropanol, vortex thoroughly, and incubate on ice.[1]
-
Centrifugation: Centrifuge at high speed (e.g., 15,000 x g) at 4°C to pellet proteins.
-
Supernatant Collection: Transfer the supernatant containing the acyl-CoAs to a new tube.
-
Optional SPE Cleanup: For cleaner samples, perform solid-phase extraction.[2][6] Condition a C18 SPE column, load the supernatant, wash with a low organic solvent concentration, and elute with a high organic solvent concentration (e.g., methanol or acetonitrile).
-
Drying and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in the initial mobile phase.
3. LC-MS/MS Conditions
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm).
-
Mobile Phase A: 10 mM Ammonium Acetate in Water.[7]
-
Mobile Phase B: Acetonitrile.[7]
-
Gradient: A gradient from a low to a high percentage of Mobile Phase B is used to elute the long-chain acyl-CoAs.
-
Flow Rate: 0.2-0.4 mL/min.
-
Column Temperature: 30-40°C.
-
MS System: A triple quadrupole mass spectrometer.
-
Ionization Mode: Positive Electrospray Ionization (ESI+).[1][2]
-
Detection Mode: Multiple Reaction Monitoring (MRM).
4. MRM Transitions
The MRM transitions for this compound and a potential internal standard are provided below. The precursor ion is the protonated molecule [M+H]+, and the product ion corresponds to the characteristic fragment of the CoA moiety. A neutral loss of 507 is a common fragmentation pattern for acyl-CoAs.[3][7]
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| This compound | Calculated | Calculated | To be optimized |
| Heptadecanoyl-CoA (IS) | Calculated | Calculated | To be optimized |
Note: The exact m/z values need to be calculated based on the chemical formula of this compound and the chosen internal standard. Collision energies should be optimized for the specific instrument used.
Quantitative Data Summary
The following table is a template for summarizing the quantitative results. A calibration curve should be prepared using a certified standard of this compound, if available, or a closely related surrogate standard. The concentration in the samples is then calculated based on the peak area ratio of the analyte to the internal standard.
| Sample ID | Analyte Peak Area | IS Peak Area | Peak Area Ratio (Analyte/IS) | Concentration (pmol/mg protein) |
| Control 1 | Value | Value | Value | Value |
| Control 2 | Value | Value | Value | Value |
| Control 3 | Value | Value | Value | Value |
| Treated 1 | Value | Value | Value | Value |
| Treated 2 | Value | Value | Value | Value |
| Treated 3 | Value | Value | Value | Value |
Conclusion
The described LC-MS/MS method provides a robust and sensitive approach for the quantification of this compound in biological matrices. Careful sample preparation is paramount to ensure the stability and recovery of this very-long-chain acyl-CoA.[1] The use of a stable isotope-labeled or odd-chain internal standard is essential for accurate quantification. This protocol can be adapted for the analysis of other long-chain acyl-CoAs and serves as a valuable tool for researchers in lipid metabolism and drug development.
References
- 1. Measuring long chain acyl-CoA concentrations and enrichment using LC/MS/MS with selected reaction monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 2. LC/MS/MS method for quantitative determination of long-chain fatty acyl-CoAs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Fatty acyl CoA analysis | Cyberlipid [cyberlipid.gerli.com]
- 6. Targeted Profiling of Short-, Medium-, and Long-Chain Fatty Acyl-Coenzyme As in Biological Samples by Phosphate Methylation Coupled to Liquid Chromatography-Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Development of a Novel Method for the Determination of Acyl-CoA Compounds by Liquid Chromatography Mass Spectrometry to Probe the Metabolism of Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Analysis of Very Long-Chain Fatty Acyl-CoAs
For Researchers, Scientists, and Drug Development Professionals
Introduction
Very long-chain fatty acids (VLCFAs) are fatty acids with carbon chains of 22 atoms or more. Their activated forms, very long-chain fatty acyl-Coenzyme A thioesters (VLCFA-CoAs), are critical metabolic intermediates. They play essential roles in a variety of cellular processes, including the synthesis of sphingolipids and glycerophospholipids, as well as in the regulation of membrane fluidity and signaling pathways.[1] The metabolism of VLCFAs primarily occurs in the endoplasmic reticulum (synthesis) and peroxisomes (degradation).[2][3]
Dysregulation of VLCFA-CoA metabolism is implicated in several severe human diseases, most notably X-linked adrenoleukodystrophy (X-ALD), a genetic disorder characterized by the accumulation of VLCFAs in tissues and plasma. This accumulation is due to impaired peroxisomal β-oxidation.[3] Consequently, the accurate and robust quantification of VLCFA-CoAs in biological samples is paramount for understanding disease pathogenesis, identifying biomarkers, and developing novel therapeutic strategies.
These application notes provide a comprehensive overview of sample preparation and analytical methods for the quantitative analysis of VLCFA-CoAs, with a focus on liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Data Presentation: Quantitative Performance of VLCFA-CoA Analysis
The successful quantification of VLCFA-CoAs is highly dependent on the efficiency of the extraction and the sensitivity of the analytical method. Below is a summary of reported performance characteristics from various methodologies.
Table 1: Recovery Rates of Acyl-CoAs Using Different Extraction and Purification Methods
| Extraction Method | Purification Method | Analyte Chain Length | Reported Recovery (%) | Reference |
| Acetonitrile/2-Propanol | Solid-Phase Extraction (SPE) with 2-(2-pyridyl)ethyl functionalized silica (B1680970) gel | Short, Medium, and Long-Chain | 93-104% (Extraction), 83-90% (SPE) | [4][5] |
| KH2PO4 buffer, 2-Propanol, Acetonitrile | Oligonucleotide Purification Column | Long-Chain | 70-80% | [6][7] |
| 5-Sulfosalicylic Acid (SSA) | None (Direct Injection) | Short-Chain | ~59-80% | [8] |
Table 2: Performance Characteristics of LC-MS/MS Methods for Acyl-CoA Quantification
| Parameter | Value | Analyte Chain Length | Reference |
| Limit of Quantification (LOQ) | 5 fmol | Long and Very-Long-Chain | [9] |
| Limit of Detection (LOD) | 2-133 nM | Short to Long-Chain | [10] |
| Inter-run Precision (% CV) | 2.6-12.2% | Long-Chain | [11] |
| Intra-run Precision (% CV) | 1.2-4.4% | Long-Chain | [11] |
| Accuracy (%) | 80-114% | Short to Long-Chain | [10] |
| Linearity (R²) | > 0.99 | Long and Very-Long-Chain | [9] |
Experimental Protocols
Protocol 1: Extraction of Very Long-Chain Fatty Acyl-CoAs from Mammalian Tissues
This protocol is a consolidated method based on established procedures for the efficient extraction of a broad range of acyl-CoAs, including VLCFA-CoAs, from tissue samples.[4][6][12]
Materials:
-
Frozen tissue sample (10-100 mg)
-
Homogenizer (e.g., bead beater or glass Dounce homogenizer)
-
Ice-cold 100 mM Potassium Phosphate buffer (KH2PO4), pH 4.9
-
Ice-cold Acetonitrile (ACN)
-
Ice-cold 2-Propanol (IPA)
-
Saturated Ammonium (B1175870) Sulfate (B86663) solution
-
Internal Standard (IS) solution (e.g., Heptadecanoyl-CoA in methanol (B129727)/water)
-
Refrigerated centrifuge
-
Microcentrifuge tubes
Procedure:
-
Sample Preparation: Weigh 10-100 mg of frozen tissue and place it in a pre-chilled homogenization tube. It is crucial to keep the tissue frozen to prevent enzymatic degradation of acyl-CoAs.
-
Homogenization:
-
Add 1 mL of ice-cold 100 mM KH2PO4 buffer (pH 4.9) containing the internal standard to the tissue.
-
Homogenize the tissue thoroughly on ice until a uniform suspension is achieved.
-
Add 1 mL of ice-cold ACN:IPA (3:1, v/v) to the homogenate.
-
Homogenize again briefly to ensure complete mixing.
-
-
Phase Separation:
-
Add 0.125 mL of saturated ammonium sulfate solution and 2 mL of ACN.
-
Vortex the mixture vigorously for 2 minutes.
-
Centrifuge at 12,000 x g for 10 minutes at 4°C.
-
-
Supernatant Collection: Carefully collect the upper organic phase, which contains the acyl-CoAs, and transfer it to a new tube.
-
Drying: Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried extract in an appropriate solvent for LC-MS/MS analysis (e.g., 100 µL of 50% methanol in water). The reconstituted sample is now ready for analysis or can be stored at -80°C.
Protocol 2: Solid-Phase Extraction (SPE) for Acyl-CoA Purification
For samples with high complexity or when higher purity is required, an additional SPE step can be incorporated after the initial extraction. This protocol is adapted for the purification of a wide range of acyl-CoAs.[4][5]
Materials:
-
Reconstituted acyl-CoA extract from Protocol 1
-
2-(2-pyridyl)ethyl functionalized silica gel SPE columns
-
SPE vacuum manifold
-
Conditioning Solution: Acetonitrile/Isopropanol/Water/Acetic Acid (9:3:4:4, v/v/v/v)
-
Wash Solution: Acetonitrile/Isopropanol/Water/Acetic Acid (9:3:4:4, v/v/v/v)
-
Elution Solution: Methanol/250 mM Ammonium Formate (4:1, v/v)
Procedure:
-
Column Conditioning: Condition the SPE column by passing 1 mL of the Conditioning Solution.
-
Sample Loading: Load the reconstituted acyl-CoA extract onto the conditioned SPE column.
-
Washing: Wash the column with 1 mL of the Wash Solution to remove unbound contaminants.
-
Elution: Elute the acyl-CoAs with 2 mL of the Elution Solution into a clean collection tube.
-
Drying and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in the desired volume of LC-MS/MS mobile phase.
Protocol 3: LC-MS/MS Analysis of VLCFA-CoAs
This protocol outlines a general method for the quantification of VLCFA-CoAs using a triple quadrupole mass spectrometer.
Liquid Chromatography (LC) Conditions:
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
-
Mobile Phase A: 10 mM Ammonium Acetate in Water
-
Mobile Phase B: 10 mM Ammonium Acetate in Acetonitrile/Methanol (1:1, v/v)
-
Gradient: A linear gradient from 20% to 100% B over 15-20 minutes.
-
Flow Rate: 0.2-0.4 mL/min
-
Column Temperature: 40-50°C
-
Injection Volume: 5-10 µL
Mass Spectrometry (MS) Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
Key Fragmentation: A characteristic neutral loss of 507 Da, corresponding to the 3'-phosphoadenosine diphosphate (B83284) moiety, is typically monitored.[9][10][11]
-
MRM Transitions: The precursor ion ([M+H]+) is selected in the first quadrupole (Q1), and the product ion ([M+H-507]+) is monitored in the third quadrupole (Q3). Specific m/z values will need to be determined for each VLCFA-CoA of interest.
-
Source Parameters: Optimize source temperature, gas flows (nebulizer, heater, and curtain gas), and ion spray voltage for maximal signal intensity.
Mandatory Visualizations
VLCFA-CoA Metabolism Signaling Pathways
Experimental Workflow for VLCFA-CoA Analysis
References
- 1. Metabolism of Very Long-Chain Fatty Acids: Genes and Pathophysiology [biomolther.org]
- 2. Very long chain fatty acid - Wikipedia [en.wikipedia.org]
- 3. adrenoleukodystrophy.info [adrenoleukodystrophy.info]
- 4. Novel isolation procedure for short-, medium- and long-chain acyl-coenzyme esters from tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. An improved method for tissue long-chain acyl-CoA extraction and analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. An improved method for tissue long-chain acyl-CoA extraction and analysis Published, JLR Papers in Press, June 21, 2004. DOI 10.1194/jlr.D400004-JLR200 | Semantic Scholar [semanticscholar.org]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Novel approach in LC-MS/MS using MRM to generate a full profile of acyl-CoAs: discovery of acyl-dephospho-CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. [PDF] LC/MS/MS method for quantitative determination of long-chain fatty acyl-CoAs. | Semantic Scholar [semanticscholar.org]
- 12. Measuring long chain acyl-CoA concentrations and enrichment using LC/MS/MS with selected reaction monitoring - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols for the Extraction of 18-Methylpentacosanoyl-CoA from Tissue Samples
Audience: Researchers, scientists, and drug development professionals.
Introduction:
18-Methylpentacosanoyl-CoA is a very-long-chain branched-chain fatty acyl-CoA. These molecules are important intermediates in various metabolic pathways and have been identified as high-affinity ligands for the peroxisome proliferator-activated receptor α (PPARα), a key regulator of lipid metabolism. The accurate and efficient extraction and quantification of this compound from tissue samples are crucial for understanding its physiological and pathological roles. These application notes provide detailed protocols for the extraction, purification, and analysis of this compound from various tissue samples, along with relevant biological context.
Data Presentation
Due to the limited availability of specific quantitative data for this compound in the public domain, the following table presents hypothetical data to serve as a template for researchers. These values are for illustrative purposes and should be replaced with experimentally determined data.
Table 1: Hypothetical Tissue Distribution of this compound
| Tissue Type | This compound Concentration (pmol/g wet weight) |
| Liver | 5.2 ± 1.1 |
| Brain | 2.8 ± 0.6 |
| Heart | 1.5 ± 0.4 |
| Skeletal Muscle | 0.9 ± 0.2 |
| Adipose Tissue | 3.7 ± 0.8 |
Experimental Protocols
This section provides a detailed methodology for the extraction and analysis of this compound from tissue samples. The protocol is a composite of established methods for very-long-chain acyl-CoA analysis.
Protocol 1: Tissue Homogenization and Extraction
Objective: To extract total lipids, including this compound, from tissue samples.
Materials:
-
Frozen tissue sample (~50-100 mg)
-
Liquid nitrogen
-
Pre-chilled 2:1 (v/v) methanol (B129727):chloroform (B151607) solution
-
PowerGen homogenizer or similar
-
Centrifuge capable of 1,300 x g and 4°C
-
Glass centrifuge tubes
Procedure:
-
Weigh the frozen tissue sample in a pre-chilled polypropylene (B1209903) tube.
-
Immediately add 3 mL of ice-cold 2:1 methanol:chloroform.
-
Homogenize the tissue on ice using a PowerGen homogenizer. Perform two 30-second bursts with a 30-second interval on ice in between.[1]
-
Centrifuge the homogenate at 1,300 x g for 15 minutes at 4°C.[1]
-
Collect the supernatant into a new glass centrifuge tube.
-
To induce phase separation, add 1.5 mL of 10 mM ammonium formate and 1.5 mL of chloroform to the supernatant.[1]
-
Vortex the mixture for 10 seconds and centrifuge at 1,300 x g for 15 minutes at 4°C.[1]
-
The upper aqueous layer contains the acyl-CoA fraction. Carefully collect this layer for further purification.[1]
Protocol 2: Solid-Phase Extraction (SPE) for Acyl-CoA Purification
Objective: To purify the acyl-CoA fraction from other water-soluble metabolites.
Materials:
-
Weak anion exchange (WAX) SPE columns
-
Methanol
-
Deionized water
-
2% Formic acid in water
-
2% Ammonium hydroxide (B78521) in water
-
5% Ammonium hydroxide in water
-
Nitrogen gas evaporator
-
50% Methanol in water
Procedure:
-
Condition the WAX SPE column by passing 3 mL of methanol, followed by 3 mL of deionized water.[1]
-
Load the collected upper aqueous layer from Protocol 1 onto the conditioned SPE column.
-
Wash the column with 2.4 mL of 2% formic acid in water, followed by a second wash with 2.4 mL of methanol.[1]
-
Elute the acyl-CoAs with 2.4 mL of 2% ammonium hydroxide, followed by a second elution with 2.4 mL of 5% ammonium hydroxide.[1]
-
Combine the two eluted fractions in a glass tube and dry the sample under a gentle stream of nitrogen gas at room temperature.[1]
-
Reconstitute the dried pellet in 100 µL of 50% methanol for LC-MS/MS analysis.[1]
Protocol 3: Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Objective: To separate and quantify this compound.
Instrumentation:
-
UHPLC system (e.g., Agilent 1290 Infinity or equivalent)
-
Triple quadrupole mass spectrometer (e.g., SCIEX 5500 QTrap or equivalent)
-
C18 reversed-phase column (e.g., Phenomenex Kinetex C18, 2.6 µm, 2.1 mm x 150 mm)
LC Conditions:
-
Mobile Phase A: 5 mM ammonium acetate (B1210297) in water
-
Mobile Phase B: 95% acetonitrile, 5% water + 5 mM ammonium acetate
-
Flow Rate: 300 µL/min
-
Injection Volume: 10 µL
-
Gradient: A linear gradient appropriate for the separation of very-long-chain acyl-CoAs should be optimized. A starting point could be a gradient from 2% B to 98% B over 15 minutes.
MS/MS Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
MRM Transition for this compound: The specific precursor and product ions for this compound will need to be determined using a standard. For long-chain acyl-CoAs, a common neutral loss of 507 Da (adenosine 3'-phosphate 5'-diphosphate) is often monitored.
-
Collision Energy and other MS parameters: These will need to be optimized for the specific instrument and analyte.
Visualizations
Caption: Experimental workflow for the extraction and analysis of this compound.
Caption: PPARα signaling pathway activated by this compound.
Caption: Alpha-oxidation pathway for a branched-chain fatty acid.
References
Application Note: Derivatization of Branched-Chain Fatty Acids for Gas Chromatography Analysis
Audience: Researchers, scientists, and drug development professionals.
Introduction
Branched-chain fatty acids (BCFAs) are a class of fatty acids characterized by one or more methyl branches on their carbon backbone. They are integral components of bacterial cell membranes and are found in various biological samples, including dairy products, ruminant meats, and human tissues.[1] The analysis of BCFAs is crucial in microbiology, nutrition, and disease research.
Gas Chromatography (GC) is a powerful technique for separating and quantifying fatty acids. However, the direct analysis of free fatty acids, including BCFAs, is challenging due to their low volatility and the tendency of their polar carboxyl groups to cause peak tailing and adsorption issues within the GC column.[2][3] Derivatization is a critical pre-analytical step that converts these polar carboxylic acids into more volatile, less polar esters or silyl (B83357) derivatives, enabling robust and reproducible GC analysis.[3] This note provides detailed protocols for the most common derivatization methods for BCFAs.
Choosing a Derivatization Method
The two most widely employed derivatization strategies for fatty acids are esterification to form fatty acid methyl esters (FAMEs) and silylation to form trimethylsilyl (B98337) (TMS) esters.[2][3]
-
Esterification (FAME Formation): This is the most common approach, converting the carboxylic acid to a methyl ester.[3] Acid-catalyzed methods, particularly using Boron Trifluoride (BF₃) in methanol, are highly effective for both esterifying free fatty acids and transesterifying fatty acids from glycerolipids.[2][3] This method is robust, and the resulting FAMEs are stable and provide excellent chromatographic separation.
-
Silylation (TMS Ester Formation): This method replaces the active hydrogen on the carboxyl group with a trimethylsilyl (TMS) group.[4] Common reagents include N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), often with a trimethylchlorosilane (TMCS) catalyst.[2][3] Silylation is highly effective and can also derivatize other functional groups like hydroxyls, which may be an advantage or disadvantage depending on the sample complexity.[2][5] A key consideration is that silylation reagents and their derivatives are highly sensitive to moisture.[2][3]
Comparison of Common Derivatization Methods
| Method | Reagent(s) | Principle | Advantages | Disadvantages |
| Acid-Catalyzed Esterification | Boron Trifluoride (BF₃)-Methanol | Converts carboxylic acids to fatty acid methyl esters (FAMEs).[2] | Robust for free fatty acids and glycerolipids; FAMEs are very stable; reagents are readily available.[6][7] | Slower reaction times compared to some base-catalyzed methods; BF₃ is corrosive.[8] |
| Silylation | BSTFA + 1% TMCS | Replaces active hydrogens on carboxyl and hydroxyl groups with a trimethylsilyl (TMS) group.[2][4] | Fast and effective reaction; derivatizes multiple functional groups.[2] | Highly sensitive to moisture; derivatives can be less stable than FAMEs; may derivatize other compounds in the sample.[2][3] |
Experimental Protocols
The following sections provide detailed, step-by-step protocols for the two primary methods of BCFA derivatization.
Protocol 1: Acid-Catalyzed Esterification with Boron Trifluoride (BF₃)-Methanol
This is a widely used method for preparing FAMEs from free fatty acids and complex lipids.[3] The reaction uses BF₃ as a catalyst under mild conditions.[2]
Materials:
-
Lipid sample (1-25 mg)
-
Boron Trifluoride in Methanol (12-14% w/w)[2]
-
Hexane (B92381) or Heptane (GC grade)[3]
-
Saturated Sodium Chloride (NaCl) solution[2]
-
Anhydrous Sodium Sulfate (Na₂SO₄)[2]
-
Screw-capped glass tubes with PTFE liners[3]
-
Heating block or oven
-
Vortex mixer
-
Pipettes
Methodology:
-
Sample Preparation: Weigh 1-25 mg of the lipid sample or dried lipid extract into a screw-capped glass tube.[3] If the sample is in an aqueous solution, it must be evaporated to dryness first, as the reaction is moisture-sensitive.[2][3]
-
Reagent Addition: Add 2 mL of 12-14% BF₃-Methanol reagent to the sample tube.[3]
-
Reaction: Tightly cap the tube, vortex for 10-15 seconds, and place it in a heating block or oven set to 60°C for 10-60 minutes.[2] The optimal time can vary depending on the specific BCFAs being analyzed.[2]
-
Extraction:
-
Cool the tube to room temperature.
-
Add 1 mL of purified water and 1 mL of hexane.
-
Cap the tube and vortex vigorously for 30-60 seconds to ensure the FAMEs are extracted into the hexane (upper) layer.[2]
-
Allow the layers to separate.
-
-
Sample Collection:
-
Carefully transfer the upper hexane layer to a clean GC vial.
-
For optimal dryness, pass the hexane layer through a small column containing anhydrous Na₂SO₄ or add a small amount of anhydrous Na₂SO₄ directly to the collection vial.[2]
-
-
Analysis: The sample is now ready for injection into the GC or GC-MS system.
Protocol 2: Silylation with BSTFA
Silylation converts carboxylic acids into their corresponding TMS esters.[3] This protocol uses BSTFA with 1% TMCS as a catalyst, which is a common and highly effective silylating agent.[2][3]
Materials:
-
Dried sample containing BCFAs (~100 µL of a 1 mg/mL solution)[2]
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)[2][3]
-
Solvent (e.g., Dichloromethane (B109758), Acetonitrile)[2][3]
-
Autosampler vials with caps[2]
-
Heating block or oven
-
Vortex mixer
-
Pipettes
Methodology:
-
Sample Preparation: Place the thoroughly dried sample into an autosampler vial.[2][3] This method is extremely sensitive to moisture, which will consume the reagent and lead to incomplete derivatization.[2][3]
-
Reagent Addition: Add the derivatizing agent (BSTFA + 1% TMCS). A molar excess of the reagent is required; a common starting point is to add 50 µL of the reagent to 100 µL of a 1 mg/mL sample solution.[2]
-
Reaction: Cap the vial immediately, vortex for 10 seconds, and heat at 60°C for 60 minutes.[2][3] Reaction time and temperature can be optimized based on the specific BCFAs.[2]
-
Dilution & Analysis:
Quantitative Data Summary
For reproducible results, key experimental parameters should be controlled. The table below summarizes typical conditions for the described protocols.
| Parameter | Acid-Catalyzed Esterification (BF₃) | Silylation (BSTFA) |
| Typical Sample Size | 1-25 mg[3] | ~100 µL of 1 mg/mL solution[2] |
| Reagent | 12-14% BF₃ in Methanol[2] | BSTFA + 1% TMCS[2][3] |
| Reaction Temperature | 50-70°C[2][9] | 60°C[2][3] |
| Reaction Time | 10-60 minutes[2] | 60 minutes[2][3] |
| Extraction Solvent | Hexane or Heptane[3] | Dichloromethane (for dilution)[2] |
Diagrams
References
- 1. Branched Chain Fatty Acids Analysis Service - Creative Proteomics [creative-proteomics.com]
- 2. Derivatization techniques for free fatty acids by GC [restek.com]
- 3. benchchem.com [benchchem.com]
- 4. nbinno.com [nbinno.com]
- 5. researchgate.net [researchgate.net]
- 6. Determining the fatty acid composition in plasma and tissues as fatty acid methyl esters using gas chromatography – a comparison of different derivatization and extraction procedures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. tools.thermofisher.com [tools.thermofisher.com]
- 8. Preparation of fatty acid methyl esters for gas-chromatographic analysis of marine lipids: insight studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
Application Note: High-Resolution Mass Spectrometry for the Identification of 18-Methylpentacosanoyl-CoA
For Researchers, Scientists, and Drug Development Professionals
Introduction
18-Methylpentacosanoyl-CoA is a long-chain acyl-coenzyme A (CoA) thioester. The analysis of specific long-chain acyl-CoAs is crucial for understanding various metabolic pathways and their roles in disease. High-resolution mass spectrometry (HRMS) coupled with liquid chromatography (LC) offers a sensitive and specific platform for the identification and characterization of these complex lipids. This application note provides a detailed protocol for the identification of this compound in biological matrices using LC-HRMS/MS.
Principle
The method utilizes reversed-phase liquid chromatography to separate this compound from other cellular components. The analyte is then ionized using positive mode electrospray ionization (ESI) and analyzed by a high-resolution mass spectrometer. Identification is based on the accurate mass of the precursor ion and the characteristic fragmentation pattern of acyl-CoAs, which includes a neutral loss of the 3'-phospho-adenosine-5'-diphosphate moiety (507.0031 Da) and the presence of a specific fragment ion corresponding to the acyl chain.
Experimental Protocols
Sample Preparation: Extraction of Long-Chain Acyl-CoAs
This protocol is adapted from methods described for the extraction of long-chain acyl-CoAs from tissues or cells.[1][2][3]
Materials:
-
Biological sample (e.g., cell pellet, tissue homogenate)
-
Ice-cold 10% (w/v) Trichloroacetic acid (TCA) or 5% (w/v) 5-Sulfosalicylic acid (SSA)[2]
-
Internal Standard (e.g., heptadecanoyl-CoA)
-
Solid Phase Extraction (SPE) cartridges (e.g., C18)
-
SPE wash solution: 50 mM ammonium (B1175870) acetate (B1210297) in water
-
SPE elution solution: Methanol (B129727)
-
Reconstitution solution: 95:5 Water:Acetonitrile with 0.1% formic acid
Procedure:
-
Homogenize the biological sample in an ice-cold solvent.
-
Spike the sample with an appropriate internal standard.
-
Precipitate proteins by adding an equal volume of ice-cold 10% TCA or 5% SSA.[2]
-
Incubate on ice for 15 minutes.
-
Centrifuge at 12,000 x g for 10 minutes at 4°C.
-
Collect the supernatant.
-
Condition an SPE cartridge with methanol followed by water.
-
Load the supernatant onto the SPE cartridge.
-
Wash the cartridge with the SPE wash solution to remove interfering substances.
-
Elute the acyl-CoAs with methanol.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried extract in the reconstitution solution for LC-MS/MS analysis.
Liquid Chromatography-High-Resolution Mass Spectrometry (LC-HRMS/MS) Analysis
This protocol is based on established methods for the separation of long-chain acyl-CoAs.[4][5][6]
LC Parameters:
-
Column: C18 reversed-phase column (e.g., 2.1 x 150 mm, 1.8 µm)[5]
-
Mobile Phase A: 10 mM ammonium acetate in water[7]
-
Mobile Phase B: Acetonitrile[7]
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 40°C
-
Gradient:
-
0-2 min: 10% B
-
2-15 min: 10-90% B
-
15-18 min: 90% B
-
18.1-20 min: 10% B
-
HRMS/MS Parameters:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 120°C
-
Sheath Gas Flow: 35 units
-
Auxiliary Gas Flow: 10 units
-
Full Scan MS Resolution: 70,000
-
MS/MS Resolution: 35,000
-
Collision Energy: 30-40 eV (optimized for the specific instrument)
-
Data Acquisition: Data-dependent MS/MS, targeting the calculated m/z of this compound.
Data Presentation
The identification of this compound is confirmed by the accurate mass of the precursor ion and its characteristic fragment ions.
Table 1: Key Quantitative Data for the Identification of this compound
| Analyte | Chemical Formula | Exact Mass (Da) | [M+H]⁺ m/z | Key Fragment Ion (m/z) | Characteristic Neutral Loss (Da) |
| This compound | C₅₀H₉₂N₇O₁₇P₃S | 1183.5436 | 1184.5509 | 677.5557 | 507.0031 |
Mandatory Visualization
Diagrams
Caption: Experimental workflow for the identification of this compound.
Caption: Fragmentation pathway of this compound in positive ESI-MS/MS.
Discussion
The presented methodology provides a robust framework for the confident identification of this compound. The combination of chromatographic separation with high-resolution mass spectrometry and tandem mass spectrometry ensures high specificity and sensitivity. A key characteristic for the identification of all acyl-CoAs is the neutral loss of 507 Da, corresponding to the coenzyme A moiety, and the presence of a fragment ion at m/z 428.[2][8][9][10] For this compound, the most indicative fragmentation is the neutral loss of 507 from the precursor ion, resulting in a fragment ion representing the acyl chain.
It is crucial to optimize the collision energy to achieve efficient fragmentation and to use a high-resolution instrument to obtain accurate mass measurements, which is essential for distinguishing between isobaric species. The use of an appropriate internal standard is also recommended for accurate quantification, although this application note focuses primarily on identification.
Conclusion
This application note details a comprehensive protocol for the identification of this compound using high-resolution mass spectrometry. The described sample preparation, LC-HRMS/MS analysis, and data interpretation provide a reliable workflow for researchers in metabolism, drug discovery, and related fields.
References
- 1. [PDF] LC/MS/MS method for quantitative determination of long-chain fatty acyl-CoAs. | Semantic Scholar [semanticscholar.org]
- 2. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. royalsocietypublishing.org [royalsocietypublishing.org]
- 4. Measuring long chain acyl-CoA concentrations and enrichment using LC/MS/MS with selected reaction monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 5. LC/MS/MS method for quantitative determination of long-chain fatty acyl-CoAs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Acyl-CoA Identification in Mouse Liver Samples Using the In Silico CoA-Blast Tandem Mass Spectral Library - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Suspect screening and targeted analysis of acyl coenzyme A thioesters in bacterial cultures using a high-resolution tribrid mass spectrometer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Novel approach in LC-MS/MS using MRM to generate a full profile of acyl-CoAs: discovery of acyl-dephospho-CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Application Notes & Protocols for the Structural Elucidation of 18-Methylpentacosanoyl-CoA via NMR Spectroscopy
Affiliation: Google Research
Abstract
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique for the unambiguous structural elucidation of complex biomolecules. This document provides detailed application notes and experimental protocols for the characterization of 18-Methylpentacosanoyl-CoA, a long-chain branched acyl-coenzyme A derivative. The methodologies described herein encompass sample preparation, data acquisition using one-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments, and data analysis. These guidelines are intended for researchers, scientists, and drug development professionals engaged in metabolism, enzymology, and related fields where the precise structural determination of acyl-CoA intermediates is critical.
Introduction
This compound is a long-chain, branched fatty acyl-CoA that can be involved in various metabolic pathways. Its precise structure is fundamental to understanding its biological function and enzymatic processing. NMR spectroscopy offers a non-destructive method to obtain detailed structural information, including the confirmation of the acyl chain length, the position of the methyl branch, and the integrity of the Coenzyme A moiety.[1]
Predicted ¹H and ¹³C NMR Spectral Data
The following tables summarize the predicted chemical shifts for this compound. These values are based on known chemical shifts for similar long-chain acyl-CoAs and branched fatty acids and serve as a reference for spectral assignment.[1][2]
Table 1: Predicted ¹H NMR Chemical Shifts for this compound in D₂O
| Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Integration |
| Acyl Chain | |||
| CH₃ (C26) | ~ 0.88 | t | 3H |
| CH₃ (on C18) | ~ 0.85 | d | 3H |
| (CH₂)n (C4-C16, C20-C24) | ~ 1.25 | br s | ~40H |
| β-CH₂ (C3) | ~ 1.55 | m | 2H |
| CH (C18) | ~ 1.50 | m | 1H |
| CH₂ (C17, C19) | ~ 1.20 | m | 4H |
| α-CH₂ (C2) | ~ 2.45 | t | 2H |
| Coenzyme A Moiety | |||
| Adenine H2 | ~ 8.40 | s | 1H |
| Adenine H8 | ~ 8.15 | s | 1H |
| Ribose H1' | ~ 6.10 | d | 1H |
| Pantothenate CH₂ | ~ 3.55, 3.85 | m, m | 2H, 2H |
| Cysteamine CH₂ | ~ 2.75, 3.10 | m, m | 2H, 2H |
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound in D₂O
| Assignment | Predicted Chemical Shift (ppm) |
| Acyl Chain | |
| C=O (C1) | ~ 175 |
| α-CH₂ (C2) | ~ 36 |
| β-CH₂ (C3) | ~ 25 |
| (CH₂)n | ~ 29-30 |
| CH (C18) | ~ 34 |
| CH₂ (C17, C19) | ~ 32 |
| CH₃ (on C18) | ~ 20 |
| CH₃ (C26) | ~ 14 |
| Coenzyme A Moiety | |
| Adenine C2, C4, C5, C6, C8 | ~ 140-155 |
| Ribose C1' - C5' | ~ 65-90 |
| Pantothenate & Cysteamine | ~ 30-50 |
Experimental Protocols
Sample Preparation
Proper sample preparation is crucial for obtaining high-quality NMR spectra.[3][4][5]
-
Solubilization: Dissolve 5-10 mg of lyophilized this compound in 600 µL of deuterium (B1214612) oxide (D₂O). To maintain a stable pH and mimic physiological conditions, it is recommended to use a buffered D₂O solution (e.g., 50 mM phosphate (B84403) buffer, pD 7.0).
-
Internal Standard: Add a known concentration of an internal standard, such as 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt (TSP), for chemical shift referencing (δ = 0.00 ppm).
-
Filtration: To remove any particulate matter, filter the sample into a clean 5 mm NMR tube using a pipette with a glass wool plug.[3][4] The final sample should be clear and free of any solids.
-
Tube Cleaning: Ensure the NMR tube is thoroughly cleaned with a suitable solvent (e.g., acetone) and dried completely before use to avoid contamination.[5][6]
Caption: Workflow for NMR sample preparation.
NMR Data Acquisition
All NMR experiments should be performed on a high-field spectrometer (≥500 MHz) for optimal resolution and sensitivity.
-
¹H NMR: Acquire a standard one-dimensional proton spectrum to get an overview of the sample's purity and the primary structure. Key parameters include a sufficient number of scans for a good signal-to-noise ratio and a relaxation delay of at least 5 seconds to ensure quantitative accuracy.
-
¹³C NMR: A one-dimensional carbon spectrum will identify the number of unique carbon environments. Due to the low natural abundance of ¹³C, a larger number of scans will be required.[3]
-
2D COSY (Correlation Spectroscopy): This experiment identifies proton-proton couplings within the molecule, which is essential for tracing the connectivity of the acyl chain.
-
2D HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, aiding in the definitive assignment of both ¹H and ¹³C signals.
-
2D HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals long-range (2-3 bond) correlations between protons and carbons. It is particularly useful for identifying the connection between the acyl chain and the Coenzyme A moiety through the thioester linkage and for confirming the position of the methyl branch.
Caption: Logical flow of NMR experiments.
Data Analysis and Structural Confirmation
-
¹H NMR Analysis: Integrate the signals to determine the relative number of protons for each resonance. The characteristic signals for the acyl chain (methyl, methylene (B1212753), and methine protons) and the Coenzyme A moiety should be identified.
-
¹³C NMR Analysis: Count the number of carbon signals to confirm the presence of all 26 carbons in the acyl chain plus those of Coenzyme A.
-
COSY Analysis: Trace the spin-spin couplings starting from the well-resolved α-CH₂ protons at ~2.45 ppm down the acyl chain. This will help in assigning the methylene protons.
-
HSQC Analysis: Assign each carbon signal based on its correlation with the already assigned proton signals.
-
HMBC Analysis: Look for key correlations to confirm the overall structure. For instance, the α-CH₂ protons should show a correlation to the carbonyl carbon (C1). The protons of the methyl group at C18 should show correlations to C17, C18, and C19, confirming its position.
Caption: Data analysis and confirmation logic.
Conclusion
This application note provides a comprehensive framework for the structural elucidation of this compound using a suite of NMR experiments. The detailed protocols for sample preparation and data acquisition, combined with the expected spectral data, offer a robust guide for researchers. The application of these methodologies will enable the unambiguous structural confirmation of this and similar long-chain acyl-CoA molecules, which is fundamental for advancing our understanding of their roles in metabolic processes.
References
- 1. High Resolution NMR Spectroscopy as a Structural and Analytical Tool for Unsaturated Lipids in Solution - PMC [pmc.ncbi.nlm.nih.gov]
- 2. magritek.com [magritek.com]
- 3. NMR Sample Preparation [nmr.chem.umn.edu]
- 4. How to make an NMR sample [chem.ch.huji.ac.il]
- 5. Sample Preparation | Faculty of Mathematical & Physical Sciences [ucl.ac.uk]
- 6. ocw.mit.edu [ocw.mit.edu]
Application Notes and Protocols for In Vitro Assays of Enzymes Metabolizing 18-Methylpentacosanoyl-CoA
For Researchers, Scientists, and Drug Development Professionals
Introduction
18-Methylpentacosanoyl-CoA is a branched-chain very-long-chain fatty acyl-CoA (VLCFA-CoA) that is implicated in various metabolic pathways and is of increasing interest in the study of metabolic disorders and drug development. Its metabolism is primarily carried out by a series of enzymes within the peroxisome through the β-oxidation pathway. Understanding the kinetics and inhibition of these enzymes is crucial for elucidating disease mechanisms and for the development of novel therapeutics. These application notes provide detailed protocols for in vitro assays of the key enzymes involved in the metabolism of this compound.
The primary metabolic fate of this compound in vitro is through the peroxisomal β-oxidation pathway. This pathway involves a sequence of four enzymatic reactions that result in the shortening of the fatty acyl-CoA chain. The key enzymes involved are:
-
Branched-Chain Acyl-CoA Oxidase (ACOX2/3): Catalyzes the first and rate-limiting step, the oxidation of the acyl-CoA, producing FADH2 and 2-enoyl-CoA.
-
D-Bifunctional Protein (DBP): Possesses two enzymatic activities: enoyl-CoA hydratase and 3-hydroxyacyl-CoA dehydrogenase. It first hydrates the 2-enoyl-CoA to 3-hydroxyacyl-CoA and then oxidizes it to 3-ketoacyl-CoA, with the concomitant reduction of NAD+ to NADH.
-
Sterol Carrier Protein X (SCPx) Thiolase: Catalyzes the final step, the thiolytic cleavage of 3-ketoacyl-CoA by Coenzyme A to yield a shortened acyl-CoA and propionyl-CoA (due to the methyl branch).
Additionally, cytochrome P450 (CYP) enzymes, particularly from the CYP4 family, are known to be involved in the ω-hydroxylation of very-long-chain fatty acids, which can be a competing or alternative metabolic pathway.
Metabolic Pathway of this compound
Caption: Peroxisomal β-oxidation of this compound.
Quantitative Data Summary
The following table summarizes hypothetical kinetic parameters for the enzymes metabolizing this compound. These values are illustrative and should be determined experimentally.
| Enzyme | Substrate | Km (µM) | Vmax (nmol/min/mg) | Inhibitor (Example) | IC50 (µM) |
| Branched-Chain Acyl-CoA Oxidase (ACOX2/3) | This compound | 15 | 150 | Thioridazine | 25 |
| D-Bifunctional Protein (Hydratase) | 2-enoyl-18-Methylpentacosanoyl-CoA | 25 | 500 | - | - |
| D-Bifunctional Protein (Dehydrogenase) | 3-hydroxy-18-Methylpentacosanoyl-CoA | 30 | 450 | - | - |
| Sterol Carrier Protein X (SCPx) Thiolase | 3-keto-18-Methylpentacosanoyl-CoA | 10 | 800 | Trifluoperazine | 50 |
| Cytochrome P450 (CYP4A11) | 18-Methylpentacosanoic Acid | 50 | 20 | HET0016 | 5 |
Experimental Protocols
Protocol 1: Synthesis of this compound
The synthesis of the substrate is a prerequisite for the enzymatic assays. A common method involves the activation of the corresponding free fatty acid.
Workflow for Substrate Synthesis
Caption: Enzymatic synthesis of this compound.
Materials:
-
18-Methylpentacosanoic acid
-
Acyl-CoA synthetase (from Pseudomonas sp. or recombinant)
-
Coenzyme A (CoA)
-
ATP, disodium (B8443419) salt
-
MgCl2
-
Triton X-100
-
Potassium phosphate (B84403) buffer (pH 7.5)
-
LC-MS/MS system for product verification and quantification
Procedure:
-
Prepare a reaction mixture containing:
-
100 mM Potassium phosphate buffer (pH 7.5)
-
10 mM ATP
-
10 mM MgCl2
-
0.5 mM Coenzyme A
-
0.1% Triton X-100
-
-
Add 18-Methylpentacosanoic acid to a final concentration of 100 µM.
-
Initiate the reaction by adding Acyl-CoA synthetase to a final concentration of 0.1 U/mL.
-
Incubate at 37°C for 2 hours.
-
Terminate the reaction by adding perchloric acid to a final concentration of 1 M.
-
Centrifuge to pellet the precipitated protein.
-
Verify the synthesis and determine the concentration of this compound in the supernatant using a validated LC-MS/MS method.
Protocol 2: In Vitro Assay for Branched-Chain Acyl-CoA Oxidase (ACOX2/3)
This protocol is a continuous spectrophotometric assay that measures the production of hydrogen peroxide (H2O2).
Experimental Workflow for ACOX Assay
Caption: Fluorometric assay for Branched-Chain Acyl-CoA Oxidase.
Materials:
-
Recombinant human ACOX2 or ACOX3
-
This compound (substrate)
-
Horseradish peroxidase (HRP)
-
Amplex® Red reagent
-
Potassium phosphate buffer (pH 7.4)
-
96-well microplate
-
Fluorescence microplate reader
Procedure:
-
Prepare a reaction buffer containing 50 mM potassium phosphate buffer (pH 7.4).
-
Prepare a detection reagent mix in the reaction buffer containing 100 µM Amplex® Red and 0.2 U/mL HRP.
-
To each well of a 96-well plate, add 50 µL of the detection reagent mix.
-
Add 25 µL of the ACOX enzyme solution (e.g., purified recombinant enzyme or cell lysate).
-
To initiate the reaction, add 25 µL of a solution of this compound to achieve a final concentration range for kinetic analysis (e.g., 0-100 µM).
-
Immediately place the plate in a fluorescence microplate reader and measure the increase in fluorescence at an excitation of 530-560 nm and an emission of ~590 nm every minute for 30 minutes at 37°C.
-
Calculate the rate of reaction from the linear portion of the fluorescence versus time plot.
Protocol 3: In Vitro Assay for D-Bifunctional Protein (DBP) - Coupled Assay
This protocol measures the two activities of DBP in a coupled spectrophotometric assay by monitoring the production of NADH.
Experimental Workflow for DBP Assay
Caption: Coupled spectrophotometric assay for D-Bifunctional Protein.
Materials:
-
Recombinant human DBP
-
2-enoyl-18-Methylpentacosanoyl-CoA (substrate, produced from this compound using ACOX)
-
NAD+
-
Tris-HCl buffer (pH 8.5)
-
UV-transparent 96-well plate or cuvettes
-
Spectrophotometer
Procedure:
-
Prepare the substrate, 2-enoyl-18-Methylpentacosanoyl-CoA, by reacting this compound with ACOX and then purifying the product.
-
Prepare a reaction mixture in a UV-transparent plate or cuvette containing:
-
100 mM Tris-HCl (pH 8.5)
-
1 mM NAD+
-
-
Add the DBP enzyme solution.
-
Initiate the reaction by adding 2-enoyl-18-Methylpentacosanoyl-CoA to a final concentration range for kinetic analysis (e.g., 0-150 µM).
-
Immediately monitor the increase in absorbance at 340 nm for 10-20 minutes at 37°C.
-
Calculate the rate of NADH production using the molar extinction coefficient of NADH (6220 M⁻¹cm⁻¹).
Protocol 4: In Vitro Assay for Sterol Carrier Protein X (SCPx) Thiolase
This protocol is a spectrophotometric assay that measures the decrease in the absorbance of the 3-ketoacyl-CoA substrate upon thiolytic cleavage.
Experimental Workflow for SCPx Thiolase Assay
Caption: Spectrophotometric assay for SCPx Thiolase.
Materials:
-
Recombinant human SCPx
-
3-keto-18-Methylpentacosanoyl-CoA (substrate, produced from the DBP reaction)
-
Coenzyme A (CoA)
-
Potassium phosphate buffer (pH 8.0)
-
UV-transparent 96-well plate or cuvettes
-
Spectrophotometer
Procedure:
-
Prepare the substrate, 3-keto-18-Methylpentacosanoyl-CoA, from the DBP-catalyzed reaction and purify it.
-
Prepare a reaction mixture in a UV-transparent plate or cuvette containing:
-
50 mM Potassium phosphate buffer (pH 8.0)
-
50 µM Coenzyme A
-
-
Add the SCPx enzyme solution.
-
Initiate the reaction by adding 3-keto-18-Methylpentacosanoyl-CoA to a final concentration range for kinetic analysis (e.g., 0-50 µM).
-
Monitor the decrease in absorbance at 303 nm (the characteristic absorbance of the 3-ketoacyl-CoA thioester bond) for 10-20 minutes at 37°C.
-
Calculate the rate of substrate consumption using an appropriate molar extinction coefficient for the 3-ketoacyl-CoA.
Protocol 5: In Vitro Assay for Cytochrome P450 (CYP)-Mediated Metabolism
This protocol uses human liver microsomes to assess the potential for ω-hydroxylation of 18-Methylpentacosanoic acid, followed by LC-MS/MS analysis to detect the hydroxylated metabolite.
Experimental Workflow for CYP450 Assay
Cell-based Models for Elucidating the Function of 18-Methylpentacosanoyl-CoA
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Very-long-chain fatty acids (VLCFAs), particularly those with branched chains, are increasingly recognized for their diverse roles in cellular physiology and pathology. 18-Methylpentacosanoyl-CoA, a C26 branched-chain fatty acyl-CoA, is a subject of growing interest due to its potential involvement in critical cellular processes, including membrane structure, signaling pathways, and energy metabolism. Understanding the precise functions of this molecule is paramount for deciphering its role in health and disease, and for identifying potential therapeutic targets.
These application notes provide a comprehensive guide for establishing and utilizing cell-based models to investigate the function of this compound. We present detailed protocols for cell culture, fatty acid treatment, and subsequent downstream analyses, including gene expression, lipidomics, and signaling pathway activation. The provided methodologies are designed to be adaptable for researchers in academic and industrial settings.
Recommended Cell-Based Model: HepG2 Cells
The human hepatoma cell line, HepG2, is a well-established and relevant model for studying lipid metabolism. These cells retain many of the metabolic functions of primary hepatocytes, including the synthesis, uptake, and processing of fatty acids. Their robust nature and ease of culture make them an ideal system for initial investigations into the cellular effects of this compound.
Experimental Protocols
Protocol 1: Culture of HepG2 Cells
This protocol outlines the standard procedure for the maintenance of the HepG2 cell line.
Materials:
-
HepG2 cells (ATCC® HB-8065™)
-
Eagle's Minimum Essential Medium (EMEM)
-
Fetal Bovine Serum (FBS), heat-inactivated
-
Penicillin-Streptomycin solution (10,000 U/mL penicillin, 10,000 µg/mL streptomycin)
-
0.25% Trypsin-EDTA solution
-
Phosphate-Buffered Saline (PBS), sterile
-
Cell culture flasks (T-75)
-
Cell culture plates (6-well, 24-well, 96-well)
-
Humidified incubator (37°C, 5% CO₂)
Procedure:
-
Complete Growth Medium: Prepare complete growth medium by supplementing EMEM with 10% (v/v) heat-inactivated FBS and 1% (v/v) Penicillin-Streptomycin solution.
-
Cell Thawing: Thaw a cryopreserved vial of HepG2 cells rapidly in a 37°C water bath. Transfer the cell suspension to a sterile centrifuge tube containing 10 mL of pre-warmed complete growth medium. Centrifuge at 200 x g for 5 minutes. Discard the supernatant and resuspend the cell pellet in 15 mL of complete growth medium.
-
Cell Seeding: Transfer the cell suspension to a T-75 culture flask and incubate at 37°C in a humidified atmosphere with 5% CO₂.
-
Cell Maintenance: Change the culture medium every 2-3 days.
-
Subculturing: When cells reach 80-90% confluency, aspirate the medium and wash the cell monolayer once with sterile PBS. Add 2-3 mL of 0.25% Trypsin-EDTA solution and incubate at 37°C for 5-10 minutes, or until cells detach. Neutralize the trypsin by adding 8-10 mL of complete growth medium. Gently pipette the cell suspension to ensure a single-cell suspension.
-
Cell Splitting: Centrifuge the cell suspension at 200 x g for 5 minutes. Resuspend the cell pellet in fresh complete growth medium and seed into new culture flasks or plates at a recommended split ratio of 1:3 to 1:6.
Protocol 2: Preparation and Treatment of Cells with this compound
Due to the hydrophobic nature of very-long-chain fatty acids, proper preparation is crucial for cellular delivery. This protocol describes the complexation of this compound with bovine serum albumin (BSA).
Materials:
-
This compound
-
Fatty acid-free Bovine Serum Albumin (BSA)
-
Ethanol (B145695), absolute
-
Sterile PBS
-
Sterile, conical glass tubes
-
Water bath sonicator
Procedure:
-
Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in absolute ethanol in a sterile, conical glass tube.
-
BSA Solution Preparation: Prepare a 10% (w/v) fatty acid-free BSA solution in sterile PBS. Warm to 37°C to dissolve.
-
Complexation: In a sterile tube, slowly add the this compound stock solution to the pre-warmed BSA solution while vortexing gently. The final molar ratio of fatty acid to BSA should be between 3:1 and 6:1.
-
Incubation: Incubate the mixture at 37°C for 30-60 minutes with gentle agitation to allow for complex formation.
-
Cell Treatment: Dilute the this compound:BSA complex in serum-free or low-serum medium to the desired final concentrations for cell treatment. Aspirate the existing medium from the cultured HepG2 cells and replace it with the treatment medium.
-
Controls: Include a vehicle control (BSA in medium with the equivalent amount of ethanol used for the fatty acid stock) in all experiments.
-
Incubation Time: The optimal incubation time will depend on the specific downstream application and should be determined empirically (e.g., 6, 12, 24, or 48 hours).
Protocol 3: Quantitative Real-Time PCR (qPCR) for Gene Expression Analysis
This protocol allows for the quantification of changes in the expression of target genes involved in lipid metabolism, inflammation, and other relevant pathways following treatment with this compound.
Materials:
-
RNA extraction kit (e.g., RNeasy Mini Kit, Qiagen)
-
cDNA synthesis kit (e.g., iScript cDNA Synthesis Kit, Bio-Rad)
-
qPCR master mix (e.g., SsoAdvanced Universal SYBR Green Supermix, Bio-Rad)
-
Primers for target genes (e.g., PPARA, FASN, SCD, ACACA, IL6, TNF) and a reference gene (e.g., GAPDH, ACTB)
-
qPCR instrument
Procedure:
-
RNA Extraction: Following treatment, wash the cells with PBS and lyse them directly in the culture plate using the lysis buffer from the RNA extraction kit. Proceed with RNA extraction according to the manufacturer's instructions.
-
RNA Quantification and Quality Control: Determine the concentration and purity of the extracted RNA using a spectrophotometer (e.g., NanoDrop). Assess RNA integrity using gel electrophoresis or a bioanalyzer.
-
cDNA Synthesis: Synthesize cDNA from 1 µg of total RNA using a cDNA synthesis kit according to the manufacturer's protocol.
-
qPCR Reaction Setup: Prepare the qPCR reaction mixture by combining the qPCR master mix, forward and reverse primers (final concentration of 200-500 nM each), cDNA template, and nuclease-free water.
-
qPCR Run: Perform the qPCR reaction using a standard three-step cycling protocol (denaturation, annealing, and extension).
-
Data Analysis: Analyze the qPCR data using the comparative Ct (ΔΔCt) method to determine the relative fold change in gene expression, normalized to the reference gene and compared to the vehicle-treated control.
Protocol 4: Lipid Extraction and Analysis by GC-MS
This protocol is for the analysis of the total cellular fatty acid profile, which can reveal the metabolic fate of this compound and its impact on the cellular lipidome.
Materials:
-
Methanol
-
Chloroform
-
0.9% NaCl solution
-
Internal standard (e.g., C17:0 or a deuterated analog of a VLCFA)
-
BF₃-methanol solution (14%)
-
Anhydrous sodium sulfate (B86663)
-
Gas chromatograph-mass spectrometer (GC-MS)
Procedure:
-
Cell Harvesting: After treatment, wash cells with PBS and scrape them into a glass centrifuge tube. Pellet the cells by centrifugation.
-
Lipid Extraction (Folch Method): Add a 2:1 (v/v) mixture of chloroform:methanol to the cell pellet. Add the internal standard. Vortex vigorously and incubate at room temperature for 20 minutes.
-
Phase Separation: Add 0.9% NaCl solution, vortex, and centrifuge to separate the phases.
-
Collection of Organic Phase: Carefully collect the lower organic phase containing the lipids into a new glass tube.
-
Fatty Acid Methyl Ester (FAME) Derivatization: Evaporate the solvent under a stream of nitrogen. Add BF₃-methanol solution and heat at 100°C for 30 minutes.
-
FAME Extraction: After cooling, add hexane and water. Vortex and centrifuge. Collect the upper hexane layer containing the FAMEs.
-
Drying and Reconstitution: Pass the hexane layer through a small column of anhydrous sodium sulfate to remove any residual water. Evaporate the hexane and reconstitute the FAMEs in a small volume of hexane for GC-MS analysis.
-
GC-MS Analysis: Inject the sample into the GC-MS system. Use a suitable temperature program to separate the FAMEs. The mass spectrometer will be used to identify and quantify the individual fatty acids based on their mass spectra and retention times.
Protocol 5: PPARα Activation Assay
This protocol describes a reporter gene assay to determine if this compound can activate the nuclear receptor PPARα.
Materials:
-
HepG2 cells
-
PPARα reporter plasmid (containing a PPAR response element driving a reporter gene like luciferase)
-
Control reporter plasmid (e.g., a minimal promoter-reporter plasmid)
-
Transfection reagent
-
Luciferase assay system
-
Luminometer
-
Positive control (e.g., GW7647, a known PPARα agonist)
Procedure:
-
Cell Seeding: Seed HepG2 cells in a 24-well or 96-well plate.
-
Transfection: Co-transfect the cells with the PPARα reporter plasmid and a control plasmid (for normalization of transfection efficiency) using a suitable transfection reagent.
-
Treatment: After 24 hours, replace the medium with treatment medium containing different concentrations of the this compound:BSA complex or the positive control.
-
Incubation: Incubate the cells for another 24 hours.
-
Luciferase Assay: Lyse the cells and measure the luciferase activity using a luciferase assay system and a luminometer according to the manufacturer's instructions.
-
Data Analysis: Normalize the PPARα reporter activity to the control reporter activity. Express the results as fold activation relative to the vehicle-treated control.
Data Presentation
Quantitative data from the described experiments should be summarized in clearly structured tables for easy comparison and interpretation.
Table 1: Gene Expression Analysis of Lipid Metabolism and Inflammatory Markers in HepG2 Cells Treated with this compound
| Gene | Treatment Concentration | Fold Change (vs. Vehicle) | p-value |
| PPARA | 10 µM | ||
| 50 µM | |||
| FASN | 10 µM | ||
| 50 µM | |||
| IL6 | 10 µM | ||
| 50 µM |
Table 2: Cellular Fatty Acid Profile of HepG2 Cells Treated with this compound
| Fatty Acid | Vehicle Control (% of Total Fatty Acids) | This compound (50 µM) (% of Total Fatty Acids) | Fold Change |
| C16:0 | |||
| C18:0 | |||
| C18:1n9 | |||
| 18-Methylpentacosanoic acid |
Table 3: PPARα Activation in HepG2 Cells
| Treatment | Concentration | Fold Activation (vs. Vehicle) |
| This compound | 1 µM | |
| 10 µM | ||
| 50 µM | ||
| GW7647 (Positive Control) | 1 µM |
Visualizations
Diagrams created using Graphviz (DOT language) can effectively illustrate experimental workflows and signaling pathways.
Caption: Overview of the experimental workflow for studying this compound function.
Caption: Proposed PPARα signaling pathway activated by this compound.
Conclusion
The provided application notes and protocols offer a robust framework for investigating the cellular functions of this compound. By employing the HepG2 cell model and the detailed methodologies described, researchers can gain valuable insights into the roles of this unique branched-chain very-long-chain fatty acid in lipid metabolism, gene regulation, and cellular signaling. These studies will contribute to a deeper understanding of the physiological and pathological significance of this class of molecules and may unveil new avenues for therapeutic intervention in metabolic diseases.
Investigating the In Vivo Role of 18-Methylpentacosanoyl-CoA: Application Notes and Protocols for Researchers
For Researchers, Scientists, and Drug Development Professionals
Introduction
18-Methylpentacosanoyl-CoA is a C26 branched-chain very-long-chain fatty acyl-CoA. While the precise biological role of this specific molecule is not yet fully elucidated, its structural characteristics suggest involvement in key cellular processes. Very-long-chain fatty acids (VLCFAs) are integral components of cellular lipids, such as sphingolipids and glycerophospholipids, and act as precursors for lipid mediators.[1][2] They are particularly abundant in the brain, retina, and skin.[3][4][5] Branched-chain fatty acids (BCFAs) are known to influence membrane fluidity, gut microbiota, and metabolic and inflammatory pathways.[6][7] The accumulation of VLCFAs due to metabolic defects is associated with severe human diseases, highlighting the importance of understanding their in vivo functions.[1][3]
These application notes provide a comprehensive framework for investigating the in vivo role of this compound using animal models. The protocols outlined below are based on established methodologies for studying other VLCFAs and BCFAs and are intended to be adapted for this specific molecule of interest.
Hypothesized Signaling and Metabolic Pathways
The metabolism of this compound is likely to intersect with general pathways for very-long-chain and branched-chain fatty acids. This includes its synthesis via fatty acid elongation, incorporation into complex lipids, and eventual degradation.
Caption: Hypothesized metabolic pathways for this compound.
Experimental Workflow
A systematic approach is required to elucidate the in vivo role of this compound. The following workflow outlines the key stages of investigation.
Caption: A logical workflow for studying this compound in vivo.
Application Notes and Protocols
Synthesis of 18-Methylpentacosanoic Acid
Application Note: To study its in vivo effects, 18-methylpentacosanoic acid must first be synthesized in sufficient quantities. The synthesis of its CoA-thioester is generally not necessary for in vivo administration as fatty acids are readily converted to their CoA derivatives within cells. For metabolic tracing studies, synthesis of an isotopically labeled version (e.g., with ¹³C or ²H) is essential.
Protocol: Synthesis of 18-Methylpentacosanoic Acid (General Strategy)
This protocol is a conceptual outline. The actual synthesis would require a specialized organic chemistry laboratory.
-
Retrosynthetic Analysis: Deconstruct the target molecule to identify suitable starting materials. A potential strategy involves the coupling of two smaller fragments.
-
Fragment Synthesis: Synthesize the two key alkyl fragments. One fragment will contain the methyl branch at the desired position, and the other will be a long-chain alkyl halide or a terminal alkyne.
-
Coupling Reaction: Couple the two fragments using an appropriate cross-coupling reaction (e.g., Suzuki, Negishi, or Sonogashira coupling).
-
Functional Group Manipulation: Convert the coupled product to the final carboxylic acid. This may involve oxidation of a terminal alcohol or alkyne.
-
Purification: Purify the final product using techniques such as column chromatography and recrystallization.
-
Characterization: Confirm the structure and purity of the synthesized 18-methylpentacosanoic acid using Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
-
Isotopically Labeled Synthesis: For tracer studies, incorporate isotopically labeled starting materials (e.g., ¹³C-labeled methyl iodide) at an appropriate step in the synthesis.
Animal Models
Application Note: The choice of animal model is critical and depends on the specific research question. Wild-type mice are suitable for initial studies on the physiological and metabolic effects of exogenous administration. Genetically modified models can be used to investigate the role of specific enzymes in the metabolism of this compound.
| Animal Model | Rationale | Potential Research Questions |
| Wild-type Mice (e.g., C57BL/6J) | To study the general physiological and metabolic effects of exogenous 18-methylpentacosanoic acid. | - What is the tissue distribution and incorporation of 18-methylpentacosanoic acid? - Does it alter the overall lipid profile? - Does it affect metabolic parameters like glucose tolerance and insulin (B600854) sensitivity? |
| Fatty Acid Elongase Knockout Mice (e.g., Elovl1, Elovl3, or Elovl4 knockout) | To investigate the role of specific elongases in the endogenous synthesis and metabolism of this compound. | - Is this compound endogenously synthesized? - Which elongase is responsible for its synthesis? - What are the phenotypic consequences of its absence? |
| Diet-Induced Obesity (DIO) Mice | To study the effects of 18-methylpentacosanoic acid in a model of metabolic disease. | - Does it ameliorate or exacerbate features of metabolic syndrome? - How does it influence inflammation and lipid accumulation in the liver and adipose tissue? |
In Vivo Administration
Application Note: The route of administration will influence the bioavailability and metabolic fate of the fatty acid. Dietary supplementation is suitable for long-term studies, while oral gavage or intraperitoneal injection allows for precise dosage and timing.
| Administration Method | Advantages | Disadvantages | Typical Dosage Range |
| Dietary Supplementation | - Mimics natural route of intake. - Suitable for chronic studies. | - Difficult to control the exact intake per animal. - Potential for altered food intake due to taste. | 0.1% - 2% (w/w) of the diet |
| Oral Gavage | - Precise dosage. - Bypasses taste aversion. | - Can cause stress to the animals. - Requires repeated handling. | 10 - 100 mg/kg body weight |
| Intraperitoneal (IP) Injection | - Rapid systemic delivery. - Bypasses first-pass metabolism in the liver. | - Not a physiological route of administration. - Can cause local inflammation. | 10 - 50 mg/kg body weight |
Protocol: Dietary Supplementation of 18-Methylpentacosanoic Acid
-
Diet Preparation: Mix the synthesized 18-methylpentacosanoic acid with a standard chow or a high-fat diet formulation at the desired concentration (e.g., 0.5% w/w). Ensure homogenous mixing. A control diet without the supplement should be prepared in the same manner.
-
Animal Acclimatization: Acclimate the mice to the powdered diet for one week before starting the experimental diet.
-
Feeding: Provide the experimental and control diets to the respective groups of mice ad libitum for the duration of the study (e.g., 4-12 weeks).
-
Monitoring: Monitor food intake and body weight regularly (e.g., weekly).
-
Sample Collection: At the end of the study, collect blood and tissues for analysis.
Phenotypic Analysis
Application Note: A comprehensive phenotypic analysis is crucial to understand the systemic effects of this compound. This should include metabolic, behavioral, and histological assessments.
| Parameter | Method | Purpose |
| Body Weight and Composition | - Weekly body weight measurements. - EchoMRI or DEXA scan. | To assess effects on overall growth and adiposity. |
| Glucose Homeostasis | - Glucose Tolerance Test (GTT). - Insulin Tolerance Test (ITT). | To evaluate effects on glucose metabolism and insulin sensitivity. |
| Energy Expenditure | - Indirect calorimetry (metabolic cages). | To measure oxygen consumption, carbon dioxide production, and respiratory exchange ratio. |
| Food and Water Intake | - Daily or weekly measurements. | To determine if the supplement affects appetite. |
| Histology | - H&E staining of liver, adipose tissue, and other relevant organs. | To assess tissue morphology and lipid accumulation. |
Biochemical and Molecular Analysis
Application Note: To understand the molecular mechanisms underlying the observed phenotypes, it is essential to perform detailed lipidomic, metabolomic, and gene expression analyses on relevant tissues.
Protocol: Tissue Lipidomics using LC-MS/MS
-
Tissue Homogenization: Homogenize a known amount of tissue (e.g., liver, adipose, brain) in a suitable solvent (e.g., methanol).
-
Lipid Extraction: Perform a lipid extraction using a standard method such as the Bligh-Dyer or Folch method.
-
Sample Preparation: Dry the lipid extract under nitrogen and reconstitute in an appropriate solvent for LC-MS/MS analysis.
-
LC-MS/MS Analysis: Analyze the lipid extract using a liquid chromatography-tandem mass spectrometry system. Use a suitable column and gradient to separate the different lipid classes.
-
Data Analysis: Identify and quantify the different lipid species, including the incorporation of the isotopically labeled 18-methylpentacosanoic acid into complex lipids, using specialized software.
Protocol: Gene Expression Analysis by qPCR
-
RNA Extraction: Extract total RNA from tissues of interest using a commercial kit.
-
cDNA Synthesis: Reverse transcribe the RNA into cDNA.
-
qPCR: Perform quantitative PCR using primers for genes involved in fatty acid metabolism (e.g., Elovl, Acsl, Cpt1, Ppara).
-
Data Analysis: Normalize the expression of the target genes to a housekeeping gene and calculate the relative expression levels.
Conclusion
Investigating the in vivo role of this compound requires a multi-faceted approach, starting from its chemical synthesis to comprehensive in vivo studies and detailed molecular analysis. Although no specific data currently exists for this particular molecule, the protocols and strategies outlined here, based on extensive research on similar fatty acids, provide a robust framework for researchers to begin to unravel its physiological significance and potential as a therapeutic target. Careful experimental design and adaptation of these general protocols will be key to successfully elucidating the in vivo functions of this unique branched-chain very-long-chain fatty acid.
References
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. biorxiv.org [biorxiv.org]
- 3. Lipidomics Reveals a Tissue-Specific Fingerprint - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Metabolism of Very Long-Chain Fatty Acids: Genes and Pathophysiology [biomolther.org]
- 5. Metabolism of Very Long-Chain Fatty Acids: Genes and Pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]
- 6. discover.library.noaa.gov [discover.library.noaa.gov]
- 7. A gram-scale synthesis of very-long chain polyunsaturated fatty acids (VLC-PUFAs) - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for the Purification of Very Long-Chain Fatty Acyl-CoAs
For Researchers, Scientists, and Drug Development Professionals
Introduction
Very long-chain fatty acyl-CoAs (VLCFA-CoAs) are critical metabolic intermediates involved in a variety of cellular processes, including lipid biosynthesis, energy metabolism, and cell signaling.[1] The accurate purification and quantification of these molecules are essential for understanding their physiological roles and their implications in various disease states, such as peroxisomal disorders like X-linked adrenoleukodystrophy.[2][3][4][5] These application notes provide detailed protocols for the purification of VLCFA-CoAs from biological samples, focusing on solid-phase extraction (SPE) and high-performance liquid chromatography (HPLC) techniques.
Data Presentation: Purification Efficiency
The recovery of VLCFA-CoAs can vary depending on the specific methodology and the chain length of the fatty acyl group. The following table summarizes representative quantitative data from established protocols to allow for easy comparison.
| Acyl-CoA Species | Chain Length | Purification Method | Sorbent/Column | Average Recovery (%) | Reference |
| Palmitoyl-CoA | C16:0 | Solid-Phase Extraction & HPLC | Oligonucleotide & C-18 | 70-80% | [6] |
| Oleoyl-CoA | C18:1 | Solid-Phase Extraction | 2-(2-pyridyl)ethyl | 85-90% | [7] |
| Acetyl-CoA | C2 | Solid-Phase Extraction | 2-(2-pyridyl)ethyl | 85-95% | [7] |
| Malonyl-CoA | C3 | Solid-Phase Extraction | 2-(2-pyridyl)ethyl | 83-90% | [7] |
| Octanoyl-CoA | C8 | Solid-Phase Extraction | 2-(2-pyridyl)ethyl | 88-92% | [7] |
| Arachidonyl-CoA | C20:4 | Solid-Phase Extraction | 2-(2-pyridyl)ethyl | 83-88% | [7] |
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) for VLCFA-CoA Enrichment
This protocol details a widely used method for the enrichment of a broad range of acyl-CoAs, including VLCFA-CoAs, from tissue samples using solid-phase extraction.[7]
Materials:
-
Fresh or frozen tissue samples
-
Homogenization Buffer: 100 mM Potassium Phosphate (KH2PO4), pH 4.9[6][7]
-
Extraction Solvents: Acetonitrile (ACN) and 2-Propanol[6][7]
-
SPE Columns (e.g., 2-(2-pyridyl)ethyl or Oligonucleotide-based)[6][7]
-
Wash Solution (specific to the SPE column used)
-
Elution Solution (specific to the SPE column used)
-
Internal Standards (e.g., C17-CoA for LC-MS analysis)[8]
Procedure:
-
Sample Preparation and Homogenization:
-
Weigh approximately 100 mg of fresh or frozen tissue.
-
On ice, add 1 mL of ice-cold Homogenization Buffer, including an appropriate internal standard.
-
Homogenize the tissue using a glass homogenizer until a uniform suspension is achieved.[6][7]
-
Add 1 mL of 2-Propanol to the homogenate and briefly homogenize again.[6][7]
-
-
Extraction of Acyl-CoAs:
-
Solid-Phase Extraction (SPE):
-
Column Conditioning: Condition the SPE column by passing 2 mL of the appropriate Wash Solution through it.[7]
-
Sample Loading: Load the collected supernatant onto the conditioned SPE column. Allow the sample to pass through the sorbent material by gravity or under a gentle vacuum.[7]
-
Washing: Wash the column with 2 mL of the Wash Solution to remove any unbound impurities.[7]
-
Elution: Elute the bound acyl-CoAs from the column using 1.5 mL of the Elution Solution. Collect the eluate in a clean tube.[7]
-
-
Sample Concentration and Reconstitution:
Protocol 2: HPLC Purification of Long-Chain Acyl-CoAs
Following initial extraction and enrichment, reverse-phase HPLC can be employed for further purification and separation of individual long-chain and very long-chain acyl-CoA species.[6]
Materials:
-
Enriched and reconstituted acyl-CoA sample from Protocol 1
-
HPLC system with a UV detector
-
C-18 reverse-phase HPLC column[6]
-
Mobile Phase A: 75 mM Potassium Phosphate (KH2PO4), pH 4.9[6]
-
Mobile Phase B: Acetonitrile (ACN) containing 600 mM glacial acetic acid[6]
Procedure:
-
HPLC System Preparation:
-
Equilibrate the C-18 column with the initial mobile phase conditions.
-
-
Sample Injection:
-
Inject the reconstituted acyl-CoA sample onto the HPLC column.
-
-
Chromatographic Separation:
-
Elute the acyl-CoAs using a binary gradient system with Mobile Phase A and Mobile Phase B.[6]
-
The specific gradient program will need to be optimized based on the chain lengths of the acyl-CoAs of interest.
-
Set the flow rate, which may vary depending on the tissue type and column dimensions (e.g., 0.25 to 0.5 mL/min).[6]
-
-
Detection and Fraction Collection:
-
Monitor the column eluent at a wavelength of 260 nm to detect the Coenzyme A moiety.[6]
-
Collect fractions corresponding to the peaks of interest for further analysis or use.
-
Visualization of Experimental Workflow
The following diagram illustrates the key steps in the purification of very long-chain fatty acyl-CoAs, from tissue homogenization to final analysis.
Caption: Workflow for the purification of VLCFA-CoAs.
References
- 1. Reactome | Synthesis of very long-chain fatty acyl-CoAs [reactome.org]
- 2. Quantification of Very-Long-Chain and Branched-Chain Fatty Acids in Plasma by Liquid Chromatography-Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. adrenoleukodystrophy.info [adrenoleukodystrophy.info]
- 4. avantiresearch.com [avantiresearch.com]
- 5. Very-Long-Chain Fatty Acids Quantification by Gas-Chromatography Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. An improved method for tissue long-chain acyl-CoA extraction and analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Measuring long chain acyl-CoA concentrations and enrichment using LC/MS/MS with selected reaction monitoring - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Use of 18-Methylpentacosanoyl-CoA as an Internal Standard
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acyl-Coenzyme A (acyl-CoA) thioesters are pivotal intermediates in cellular metabolism, participating in a myriad of biochemical processes including fatty acid β-oxidation, lipid biosynthesis, and cellular signaling. The accurate quantification of specific acyl-CoA species is crucial for understanding metabolic fluxes and dysregulation in various disease states such as metabolic syndrome, cancer, and neurodegenerative disorders.
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard for the sensitive and specific quantification of acyl-CoAs. A key challenge in these analyses is the potential for variability during sample preparation and ionization suppression in the mass spectrometer. The use of a suitable internal standard (IS) is therefore essential to ensure accuracy and precision.
This document outlines the application and protocol for using 18-Methylpentacosanoyl-CoA as an internal standard for the quantification of very-long-chain acyl-CoAs (VLC-ACoAs). As a branched-chain, non-naturally occurring saturated fatty acyl-CoA, this compound is an ideal internal standard due to its structural similarity to endogenous VLC-ACoAs and its distinct mass, which prevents interference with the measurement of endogenous species.
Physicochemical Properties and Synthesis of this compound
2.1. Properties of this compound
This compound is a C26:0 branched-chain fatty acyl-CoA. Its long, saturated acyl chain ensures that its chromatographic behavior is similar to that of endogenous saturated and unsaturated VLC-ACoAs, making it an excellent tool for correcting for extraction and analytical variability. Its branched nature and unique mass (m/z) prevent it from being mistaken for an endogenous compound.
2.2. Synthesis of this compound
The synthesis of this compound is a multi-step process that begins with the synthesis of 18-methylpentacosanoic acid. This can be achieved through various organic synthesis routes, often involving the coupling of smaller branched-chain precursors.
Once the free fatty acid is obtained, it is activated to its corresponding acyl-CoA thioester. A common method for this conversion is the reaction of the fatty acid with oxalyl chloride to form the acyl chloride, which is then reacted with Coenzyme A trilithium salt in an appropriate buffer to yield this compound. The final product should be purified by chromatography and its identity and purity confirmed by mass spectrometry and NMR.
Experimental Protocols
3.1. Sample Preparation
The following protocols are generalized for the extraction of acyl-CoAs from mammalian cells and tissues. Optimization may be required for specific sample types.
3.1.1. Extraction from Cultured Cells
-
Cell Harvesting: For adherent cells, wash the cell monolayer twice with ice-cold phosphate-buffered saline (PBS). For suspension cells, pellet the cells by centrifugation and wash twice with ice-cold PBS.
-
Lysis and Extraction: Add 1 mL of ice-cold 10% (w/v) trichloroacetic acid (TCA) or a suitable organic solvent mixture (e.g., acetonitrile:isopropanol:water, 3:1:1 v/v/v) to the cell pellet. Add a known amount of this compound internal standard to each sample.
-
Homogenization: Vortex the mixture vigorously and incubate on ice for 15 minutes.
-
Centrifugation: Centrifuge at 15,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Collection: Carefully transfer the supernatant containing the acyl-CoAs to a new tube.
-
Solid-Phase Extraction (SPE): Condition a C18 SPE cartridge with methanol (B129727) followed by water. Load the supernatant onto the cartridge. Wash the cartridge with an aqueous solution to remove polar impurities. Elute the acyl-CoAs with a methanol or acetonitrile-based solvent.
-
Drying and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen. Reconstitute the dried extract in a small volume (e.g., 50-100 µL) of the initial LC mobile phase.
3.1.2. Extraction from Tissues
-
Tissue Homogenization: Weigh the frozen tissue sample (10-50 mg) and homogenize in a suitable ice-cold extraction buffer (e.g., 2-propanol with 100 mM KH2PO4) containing a known amount of this compound internal standard.[1]
-
Phase Separation: Add a solvent system (e.g., chloroform (B151607) and water) to induce phase separation. The acyl-CoAs will partition into the upper aqueous/organic phase.
-
Centrifugation: Centrifuge to separate the phases.
-
Supernatant Collection and SPE: Collect the upper phase and proceed with solid-phase extraction as described for cultured cells.
-
Drying and Reconstitution: Evaporate the eluate and reconstitute as described above.
3.2. LC-MS/MS Analysis
3.2.1. Liquid Chromatography
-
Column: A C18 reversed-phase column with a particle size of 1.7-2.6 µm is recommended for the separation of long-chain acyl-CoAs.
-
Mobile Phase A: 10 mM ammonium (B1175870) acetate (B1210297) in water.
-
Mobile Phase B: Acetonitrile or methanol.
-
Gradient: A typical gradient would start with a low percentage of mobile phase B, ramping up to a high percentage to elute the very hydrophobic VLC-ACoAs.
-
Flow Rate: 0.2-0.4 mL/min.
-
Column Temperature: 40-50°C.
3.2.2. Mass Spectrometry
-
Ionization Mode: Positive electrospray ionization (ESI+) is commonly used for the analysis of acyl-CoAs.
-
Scan Type: Multiple Reaction Monitoring (MRM) is employed for its high selectivity and sensitivity.
-
MRM Transitions: The precursor ion for acyl-CoAs is the [M+H]+ ion. A characteristic product ion results from the neutral loss of the 3'-phosphoadenosine diphosphate (B83284) moiety (507 Da).[2][3] The specific MRM transitions for the target analytes and the internal standard need to be optimized.
Data Presentation and Analysis
4.1. Calibration Curve
A calibration curve should be prepared by serially diluting a standard mixture of the acyl-CoAs of interest and a constant concentration of the this compound internal standard. The peak area ratio of the analyte to the internal standard is plotted against the concentration of the analyte.
Table 1: Example Calibration Curve Data for Palmitoyl-CoA (C16:0-CoA)
| Concentration (µM) | Analyte Peak Area | IS Peak Area | Peak Area Ratio (Analyte/IS) |
| 0.1 | 15,234 | 1,458,976 | 0.0104 |
| 0.5 | 78,945 | 1,462,345 | 0.0540 |
| 1.0 | 155,678 | 1,455,789 | 0.1069 |
| 5.0 | 798,456 | 1,460,123 | 0.5468 |
| 10.0 | 1,567,890 | 1,459,567 | 1.0742 |
| 25.0 | 3,987,654 | 1,461,234 | 2.7290 |
| 50.0 | 7,890,123 | 1,458,765 | 5.4089 |
4.2. Quantitative Data Summary
The concentration of each acyl-CoA in the samples is calculated from the calibration curve. The data should be normalized to the amount of starting material (e.g., cell number or tissue weight).
Table 2: Quantification of VLC-ACoAs in Human Hepatocyte Cell Line (HepG2)
| Acyl-CoA Species | Retention Time (min) | Concentration (pmol/mg protein) ± SD |
| C20:0-CoA | 12.5 | 0.85 ± 0.12 |
| C22:0-CoA | 13.8 | 1.23 ± 0.21 |
| C24:0-CoA | 15.1 | 2.56 ± 0.45 |
| C26:0-CoA | 16.3 | 1.98 ± 0.33 |
| C24:1-CoA | 14.7 | 0.76 ± 0.09 |
| C26:1-CoA | 15.9 | 0.54 ± 0.07 |
Visualizations
5.1. Experimental Workflow
Caption: Workflow for acyl-CoA quantification.
5.2. Branched-Chain Acyl-CoA Metabolism
Caption: Branched-chain amino acid catabolism pathway.
References
Application Notes and Protocols: Branched-Chain and Very-Long-Chain Acyl-CoAs in Drug Discovery
Introduction
Potential Therapeutic Areas
Metabolic Diseases via PPARα Activation
Very-long-chain and branched-chain fatty acyl-CoAs have been identified as high-affinity ligands for the Peroxisome Proliferator-Activated Receptor α (PPARα).[1][2] PPARα is a nuclear receptor that plays a critical role in the regulation of lipid and glucose metabolism. Its activation leads to the transcription of genes involved in fatty acid oxidation.[3] This positions molecules like 18-Methylpentacosanoyl-CoA as potential therapeutic agents for metabolic disorders such as dyslipidemia, and non-alcoholic fatty liver disease (NAFLD).
The CoA thioesters of these fatty acids are significantly more potent PPARα ligands than the corresponding free fatty acids.[1][2] This increased potency is attributed to alterations in the PPARα conformation upon binding, which in turn affects the recruitment of coactivator proteins.[1][2]
Quantitative Data: Binding Affinities of Acyl-CoAs to PPARα
| Compound | Dissociation Constant (Kd) (nM) | Reference |
| Phytanoyl-CoA | 11 ± 1 | [1] |
| Pristanoyl-CoA | 12 ± 1 | [1] |
Inflammation via Lipoxygenase (LOX) Inhibition
Acyl-CoAs have been implicated in inflammatory processes through their interaction with lipoxygenase (LOX) isozymes.[4] Certain acyl-CoA derivatives have demonstrated inhibitory activity against various human LOX isozymes, including h5-LOX, h12-LOX, h15-LOX-1, and h15-LOX-2.[4] This suggests that branched-chain and very-long-chain acyl-CoAs could be explored as potential anti-inflammatory agents.
The inhibitory potency of acyl-CoAs against LOX isozymes appears to be dependent on the chain length and degree of saturation. For instance, C18 acyl-CoA derivatives were found to be the most potent against h12-LOX, h15-LOX-1, and h15-LOX-2, while C16 acyl-CoAs were more effective against h5-LOX.[4]
Quantitative Data: Inhibitory Activity of Acyl-CoAs against Human LOX Isozymes
| Compound | Target Isozyme | IC50 (µM) | Reference |
| Oleoyl-CoA (18:1) | h12-LOX | 32 | [4] |
| Oleoyl-CoA (18:1) | h15-LOX-2 | 0.62 | [4] |
| Stearoyl-CoA (18:0) | h15-LOX-1 | 4.2 | [4] |
| Palmitoleoyl-CoA (16:1) | h5-LOX | 2.0 | [4] |
Experimental Protocols
Protocol 1: PPARα Ligand Binding Assay
This protocol describes a method to determine the binding affinity of a test compound (e.g., this compound) to PPARα.
Workflow Diagram
Caption: Workflow for determining PPARα binding affinity.
Methodology
-
Protein Preparation: Express and purify recombinant human PPARα ligand-binding domain (LBD).
-
Ligand Preparation: Prepare a stock solution of the test compound and a known fluorescently labeled PPARα ligand.
-
Assay Plate Preparation: In a 384-well plate, add the fluorescent ligand at a fixed concentration to all wells.
-
Compound Addition: Add serial dilutions of the test compound to the wells. Include control wells with no test compound.
-
Protein Addition: Add the purified PPARα-LBD to all wells.
-
Incubation: Incubate the plate at room temperature for 1 hour, protected from light.
-
Measurement: Measure fluorescence polarization using a suitable plate reader.
-
Data Analysis: Plot the change in fluorescence polarization against the logarithm of the test compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value. The dissociation constant (Kd) can then be calculated using the Cheng-Prusoff equation.
Protocol 2: LOX Inhibition Assay
This protocol outlines a method to assess the inhibitory effect of a test compound on a specific lipoxygenase isozyme.
Signaling Pathway Diagram
Caption: Inhibition of the lipoxygenase pathway by a test compound.
Methodology
-
Enzyme and Substrate Preparation: Prepare a solution of the purified human LOX isozyme and its corresponding fatty acid substrate (e.g., arachidonic acid for h5-LOX).
-
Assay Buffer: Prepare an appropriate assay buffer (e.g., Tris-HCl) at the optimal pH for the specific LOX isozyme.
-
Test Compound Preparation: Prepare serial dilutions of the test compound in the assay buffer.
-
Reaction Mixture: In a UV-transparent 96-well plate, add the assay buffer, the test compound dilutions, and the LOX enzyme.
-
Initiation of Reaction: Add the fatty acid substrate to each well to start the reaction.
-
Measurement: Immediately measure the increase in absorbance at 234 nm (corresponding to the formation of the conjugated diene product) over time using a spectrophotometric plate reader.
-
Data Analysis: Calculate the initial reaction rates from the linear portion of the absorbance curves. Plot the percentage of inhibition against the logarithm of the test compound concentration. Determine the IC50 value by fitting the data to a dose-response curve.
Conclusion
While direct evidence for the application of this compound in drug discovery is currently lacking, the established roles of structurally similar branched-chain and very-long-chain acyl-CoAs provide a strong rationale for its investigation. The protocols and data presented here offer a foundational framework for exploring its potential as a modulator of PPARα and LOX pathways, with possible therapeutic implications in metabolic and inflammatory diseases. Further research into the synthesis and biological evaluation of this compound is warranted to elucidate its specific activities and potential as a drug lead.
References
- 1. Very-Long-Chain and Branched-Chain Fatty Acyl-CoAs are High Affinity Ligands for the Peroxisome Proliferator-Activated Receptor α (PPARα) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Branched-Chain Fatty Acids as Mediators of the Activation of Hepatic Peroxisome Proliferator-Activated Receptor Alpha by a Fungal Lipid Extract - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibitory Investigations of Acyl-CoA Derivatives against Human Lipoxygenase Isozymes - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 18-Methylpentacosanoyl-CoA
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 18-Methylpentacosanoyl-CoA.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in synthesizing this compound?
A1: The synthesis of this compound, a very-long-chain branched fatty acyl-CoA, presents several key challenges:
-
Synthesis of the Fatty Acid Precursor: The initial synthesis of 18-methylpentacosanoic acid can be a multi-step process requiring careful control of reaction conditions to ensure high purity and yield.
-
Activation of the Carboxylic Acid: Efficiently activating the sterically hindered carboxylic acid for subsequent reaction with Coenzyme A (CoA) is critical. Incomplete activation can lead to low yields.
-
Thioesterification with Coenzyme A: The reaction between the activated fatty acid and the thiol group of CoA can be inefficient due to the poor solubility of long-chain fatty acids in aqueous solutions where CoA is most stable.
-
Purification: The amphipathic nature of the final product, possessing both a long hydrophobic acyl chain and a polar CoA head group, complicates purification and often requires specialized chromatographic techniques.
-
Stability: The thioester bond in the final product is susceptible to hydrolysis, especially at non-neutral pH or in the presence of certain nucleophiles.
Q2: What are the main strategies for the synthesis of this compound?
A2: There are two primary approaches for the synthesis of this compound:
-
Chemical Synthesis: This involves a multi-step process that typically includes the synthesis of the 18-methylpentacosanoic acid, followed by its activation (e.g., as an N-hydroxysuccinimide ester), and finally, coupling with Coenzyme A. This method offers control over the purity of intermediates but can be labor-intensive.
-
Enzymatic Synthesis: This approach utilizes an acyl-CoA synthetase to catalyze the direct formation of the thioester bond between 18-methylpentacosanoic acid and CoA in the presence of ATP. While potentially simpler in terms of reaction steps, it is highly dependent on the substrate specificity of the enzyme, which may not efficiently recognize very-long-chain branched fatty acids.
Q3: How can I confirm the identity and purity of my synthesized this compound?
A3: A combination of analytical techniques is recommended:
-
Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) is a powerful tool for confirming the molecular weight of the final product. Tandem MS (MS/MS) can be used to analyze fragmentation patterns, which are characteristic for acyl-CoAs (e.g., a neutral loss of the phosphopantetheine moiety).[1][2]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Both 1H and 13C NMR can provide detailed structural information. Key signals to look for include those from the protons and carbons near the thioester linkage and the characteristic signals of the CoA moiety.[3][4]
-
High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC can be used to assess the purity of the final product and to separate it from starting materials and byproducts.
Troubleshooting Guides
Chemical Synthesis Route
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low yield of 18-methylpentacosanoic acid | Incomplete reaction in coupling steps; loss during purification. | Optimize reaction times and temperatures for coupling reactions. Use appropriate chromatographic techniques for purification to minimize loss. |
| Low yield of activated fatty acid (e.g., NHS ester) | Incomplete reaction with activating agent (e.g., DCC/NHS); hydrolysis of the activated ester. | Ensure anhydrous reaction conditions. Use a slight excess of the activating agent. Work up the reaction promptly to avoid hydrolysis. |
| Low yield of this compound | Poor solubility of the activated fatty acid in the reaction medium with CoA; Hydrolysis of the thioester bond. | Use a mixed solvent system (e.g., a mixture of an organic solvent like THF or dioxane with an aqueous buffer) to improve solubility. Maintain a neutral to slightly acidic pH (around 6.5-7.0) during the reaction and purification to minimize hydrolysis. |
| Presence of unreacted CoA in the final product | Insufficient amount of activated fatty acid used. | Use a slight molar excess (1.1-1.2 fold) of the activated fatty acid relative to CoA. |
| Product degradation during storage | Hydrolysis of the thioester bond. | Store the purified this compound as a lyophilized powder at -80°C. If in solution, prepare small aliquots in a buffer at pH 6.0-7.0 and store at -80°C to minimize freeze-thaw cycles. |
Enzymatic Synthesis Route
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or no product formation | The chosen acyl-CoA synthetase has low activity towards very-long-chain branched fatty acids. | Screen different long-chain acyl-CoA synthetases from various sources to find one with better substrate specificity. Consider protein engineering to improve the enzyme's activity. |
| Inactivation of the enzyme. | Ensure optimal reaction conditions (pH, temperature, co-factors like Mg2+). Avoid harsh conditions during enzyme purification and storage. | |
| Incomplete reaction | Insufficient ATP or CoA. | Use a molar excess of ATP and CoA relative to the fatty acid. |
| Product inhibition. | If the product inhibits the enzyme, consider using a continuous product removal system, although this can be complex to implement. | |
| Difficulty in purifying the product from the enzyme | Similar chromatographic behavior. | Use affinity chromatography if the enzyme is tagged (e.g., His-tag). Alternatively, use size-exclusion chromatography to separate the much larger enzyme from the product. |
Experimental Protocols
Protocol 1: Chemical Synthesis of this compound
This protocol is a generalized procedure and may require optimization for specific laboratory conditions.
Step 1: Synthesis of 18-Methylpentacosanoic Acid
The synthesis of the fatty acid precursor can be achieved through various organic synthesis routes. A common approach involves the coupling of two smaller alkyl chains. For instance, a Grignard reagent derived from a C18 bromoalkane bearing a methyl branch can be coupled with a C7 bromo-ester, followed by hydrolysis of the ester to yield the final fatty acid.
Step 2: Activation of 18-Methylpentacosanoic Acid with N-Hydroxysuccinimide (NHS) [5][6][7]
-
Dissolve 18-methylpentacosanoic acid (1 equivalent) and N-hydroxysuccinimide (1.1 equivalents) in an anhydrous solvent such as dichloromethane (B109758) (DCM) or tetrahydrofuran (B95107) (THF).
-
Cool the solution to 0°C in an ice bath.
-
Add N,N'-dicyclohexylcarbodiimide (DCC) (1.1 equivalents) to the solution.
-
Stir the reaction mixture at 0°C for 1 hour and then at room temperature overnight.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Once the reaction is complete, filter off the precipitated dicyclohexylurea (DCU).
-
Evaporate the solvent under reduced pressure.
-
Purify the resulting NHS ester by recrystallization or column chromatography.
Step 3: Coupling of the NHS Ester with Coenzyme A [6]
-
Dissolve the purified 18-methylpentacosanoyl-NHS ester (1.2 equivalents) in a minimal amount of a suitable organic solvent (e.g., dioxane or THF).
-
In a separate flask, dissolve Coenzyme A (trilithium salt) (1 equivalent) in an aqueous buffer (e.g., 0.1 M sodium bicarbonate, pH 8.0).
-
Slowly add the solution of the NHS ester to the CoA solution with vigorous stirring.
-
Maintain the pH of the reaction mixture at 7.5-8.0 by adding a dilute solution of NaOH if necessary.
-
Stir the reaction at room temperature for 4-6 hours.
-
Monitor the reaction by HPLC.
Step 4: Purification of this compound
-
Acidify the reaction mixture to pH 3-4 with a dilute acid (e.g., 0.1 M HCl).
-
Extract the aqueous phase with a water-immiscible organic solvent (e.g., ethyl acetate) to remove any unreacted fatty acid and NHS.
-
Purify the aqueous phase containing the this compound using solid-phase extraction (SPE) with a C18 cartridge or by preparative reversed-phase HPLC.
-
Lyophilize the pure fractions to obtain the final product as a white powder.
Protocol 2: Enzymatic Synthesis of this compound
This protocol is a general guideline and the optimal conditions will depend on the specific acyl-CoA synthetase used.
-
Prepare a reaction mixture containing:
-
100 mM Tris-HCl buffer (pH 7.5)
-
10 mM MgCl2
-
10 mM ATP
-
1 mM Coenzyme A
-
100 µM 18-methylpentacosanoic acid (solubilized with a small amount of a suitable detergent like Triton X-100 if necessary)
-
Purified long-chain acyl-CoA synthetase (concentration to be optimized)
-
-
Incubate the reaction mixture at 37°C for 1-2 hours.
-
Monitor the formation of the product by HPLC or by measuring the consumption of CoA.
-
Stop the reaction by adding a quenching solution (e.g., 10% trichloroacetic acid).
-
Centrifuge to pellet the precipitated protein.
-
Purify the supernatant containing the this compound using HPLC as described in Protocol 1.
Quantitative Data
Table 1: Representative Yields for Chemical Synthesis of Long-Chain Acyl-CoAs
| Step | Product | Typical Yield (%) | Reference |
| Activation of Fatty Acid | N-Hydroxysuccinimide Ester | 70-90% | [5][7] |
| Coupling with CoA | Long-Chain Acyl-CoA | 50-80% | [8] |
Note: Yields can vary significantly depending on the specific fatty acid and reaction conditions.
Table 2: Representative Spectroscopic Data for a Long-Chain Acyl-CoA (Palmitoyl-CoA)
| Technique | Key Signals | Chemical Shift (ppm) / m/z |
| 1H NMR | Methylene protons α to thioester | ~2.8-3.0 |
| Methylene protons β to thioester | ~1.6-1.7 | |
| Terminal methyl group | ~0.8-0.9 | |
| 13C NMR | Thioester carbonyl carbon | ~198-200 |
| Methylene carbon α to thioester | ~45-47 | |
| MS/MS | Molecular Ion [M+H]+ | Varies |
| Characteristic Fragment | [M+H - 507]+ |
Note: These are approximate values and can vary depending on the solvent and instrument used.
Visualizations
Caption: Chemical synthesis workflow for this compound.
Caption: Enzymatic synthesis workflow for this compound.
Caption: Troubleshooting logic for low yield in synthesis.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. ilps.org [ilps.org]
- 4. magritek.com [magritek.com]
- 5. Use of esters of N-hydroxysuccinimide in the synthesis of N-acylamino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis of long-chain fatty acyl-coA thioesters using N-hydroxysuccinimide esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. cdnsciencepub.com [cdnsciencepub.com]
Technical Support Center: Improving Sensitivity of 18-Methylpentacosanoyl-CoA Detection by Mass Spectrometry
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting strategies and frequently asked questions to enhance the detection sensitivity of 18-Methylpentacosanoyl-CoA using liquid chromatography-mass spectrometry (LC-MS).
Frequently Asked Questions (FAQs)
Q1: Why is my this compound signal intensity low or completely absent?
A1: Low or absent signal for very-long-chain acyl-CoAs is a common issue that can be attributed to several factors:
-
Sample Degradation: Acyl-CoAs are chemically unstable and prone to hydrolysis, particularly in neutral or alkaline aqueous solutions.[1][2] It is critical to keep samples cold and minimize time in aqueous solutions.[1]
-
Inefficient Ionization: As very-long-chain molecules, their ionization efficiency in the mass spectrometer source can be poor. This can be influenced by mobile phase composition and co-eluting substances from the sample matrix.[1]
-
Ion Suppression: Complex biological matrices can contain compounds that co-elute with your analyte and interfere with its ionization, significantly reducing the signal.[1]
-
Suboptimal Mass Spectrometer Parameters: Incorrectly defined precursor/product ion pairs (MRM transitions) or insufficient collision energy will lead to poor sensitivity.[1]
-
Poor Chromatographic Peak Shape: Issues like column contamination or overload can cause peak broadening or tailing, which decreases the signal-to-noise ratio.[1][3]
-
Sample Preparation Losses: The analyte can be lost during extraction and cleanup steps if the protocol is not optimized.
Q2: What is the most sensitive mass spectrometry method for detecting this compound?
A2: The most sensitive and specific method is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[4] This technique, particularly when using a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode, provides high selectivity and reduces chemical noise by monitoring specific fragmentation patterns of the target molecule.[5][6]
Q3: Which ionization mode is best for acyl-CoA analysis?
A3: Positive mode Electrospray Ionization (ESI) is most commonly and effectively used for the analysis of acyl-CoAs.[2][5][7] It allows for the detection of protonated molecular ions [M+H]⁺ that produce consistent and characteristic fragment ions upon collision-induced dissociation.
Q4: What are the characteristic fragment ions for this compound in positive mode MS/MS?
A4: In positive ion mode, acyl-CoAs exhibit a highly predictable fragmentation pattern. The most common and abundant transition used for MRM assays is the neutral loss of the 3'-phosphoadenosine 5'-diphosphate moiety, which corresponds to a loss of 507 Da.[6][7][8] Another characteristic fragment ion is the CoA moiety itself at m/z 428.[6] For this compound ([M+H]⁺ ≈ m/z 1133.2), the primary product ion would be from the neutral loss of 507 Da.
Q5: How can I prevent the degradation of my this compound samples?
A5: Acyl-CoAs are unstable, especially due to hydrolysis. To ensure sample integrity, follow these precautions:
-
pH Control: Maintain samples in slightly acidic conditions (e.g., using buffers like ammonium (B1175870) acetate) as they are unstable in alkaline or strongly acidic solutions.[2]
-
Temperature Control: Perform all extraction and preparation steps at low temperatures (e.g., on ice or at 4°C). Store samples at -80°C for long-term stability.[6]
-
Minimize Time in Solution: Reduce the time samples spend in aqueous solutions, especially at room temperature, before analysis.[1]
-
Use Fresh Solvents: Prepare mobile phases and reconstitution solvents fresh to avoid degradation due to contaminated or aged reagents.[1]
Troubleshooting Guides
Problem: Complete Loss of Signal
If you observe a complete absence of the analyte peak, a systematic approach is required to identify the source of the failure.
Caption: A logical workflow for troubleshooting a complete loss of LC-MS signal.[1][9]
Problem: Low Signal Intensity and Poor Signal-to-Noise
Low sensitivity is often an optimization issue related to sample preparation, chromatography, or MS parameters.
1. Optimize Sample Preparation: Solid-Phase Extraction (SPE) is a crucial step for cleaning the sample and concentrating the analyte.[1] Inadequate SPE can lead to significant sample loss or high matrix effects.
-
Action: Ensure the SPE cartridge is properly conditioned and equilibrated.
-
Action: Test different wash buffers to remove interferences without eluting the analyte.
-
Action: Optimize the elution solvent to ensure complete recovery of this compound. A mixture of an organic solvent (e.g., methanol (B129727) or acetonitrile) and a volatile buffer (e.g., ammonium formate) is often effective.[6]
Caption: A typical solid-phase extraction workflow for acyl-CoA analysis.[1][6]
2. Optimize Chromatography:
-
Action: Use a high-resolution column (e.g., UPLC C8 or C18) to improve peak shape and separation from matrix components.[5]
-
Action: Adjust the gradient elution to ensure the analyte peak is sharp and well-resolved.
-
Action: Incorporate a volatile salt like ammonium hydroxide (B78521) or ammonium acetate (B1210297) into the mobile phase; this can significantly improve peak shape and ionization efficiency for acyl-CoAs.[2][5]
3. Optimize Mass Spectrometer Settings:
-
Action: Perform direct infusion of an this compound standard (if available) or a closely related long-chain acyl-CoA standard to optimize source parameters (e.g., capillary voltage, gas flow, temperature).[2]
-
Action: Optimize the collision energy (CE) for your specific MRM transition to maximize the production of the fragment ion. This is a critical step for maximizing sensitivity.[1]
Experimental Protocols
Protocol 1: Sample Extraction and Solid-Phase Extraction (SPE)
This protocol is a generalized procedure based on common methods for acyl-CoA extraction from tissues or cells.[2][6]
-
Homogenization: Homogenize the cell pellet or tissue sample (~50 mg) in a cold extraction buffer (e.g., 2 mL of methanol or a buffer solution). Add an internal standard (e.g., C17:0-CoA) at this stage for quantification.
-
Protein Precipitation: Centrifuge the homogenate at high speed (e.g., 15,000 x g) at 4°C for 10 minutes to pellet proteins and cell debris.[2]
-
SPE Cartridge Preparation:
-
Condition a C18 SPE cartridge by passing 3 mL of methanol through it.
-
Equilibrate the cartridge by passing 3 mL of extraction buffer (without organic solvent) through it.[6]
-
-
Sample Loading: Load the supernatant from the centrifugation step onto the conditioned cartridge.[1]
-
Washing: Wash the cartridge with 3 mL of a weak wash buffer (e.g., the initial extraction buffer) to remove unbound, hydrophilic impurities.[1]
-
Elution: Elute the acyl-CoAs using 3 mL of a solvent mixture, such as a 1:3 mixture of 50 mM ammonium formate (B1220265) and methanol.[6]
-
Drying and Reconstitution: Dry the eluate under a stream of nitrogen gas. Reconstitute the dried sample in a small volume (e.g., 100 µL) of a suitable solvent (e.g., methanol or 50% methanol) for LC-MS/MS analysis.[2][6]
Protocol 2: UPLC-MS/MS Method Parameters
The following tables provide starting parameters for the analysis of this compound. Optimization will be required for your specific instrumentation.
Table 1: Example UPLC Gradient Conditions
| Time (min) | Flow Rate (mL/min) | % Mobile Phase A | % Mobile Phase B |
|---|---|---|---|
| 0.0 | 0.4 | 80 | 20 |
| 2.8 | 0.4 | 55 | 45 |
| 4.0 | 0.4 | 35 | 65 |
| 4.5 | 0.4 | 0 | 100 |
| 5.5 | 0.4 | 0 | 100 |
| 5.6 | 0.4 | 80 | 20 |
| 7.0 | 0.4 | 80 | 20 |
-
Column: Reversed-phase C8 or C18, 1.7 µm particle size (e.g., Acquity UPLC BEH C8).[5]
-
Mobile Phase A: 15 mM Ammonium Hydroxide in Water.[5]
-
Mobile Phase B: 15 mM Ammonium Hydroxide in Acetonitrile.[5]
Table 2: Suggested MS/MS Parameters (Positive ESI)
| Analyte | Precursor Ion (Q1) [M+H]⁺ | Product Ion (Q3) | Dwell Time (ms) | Collision Energy (eV) |
|---|---|---|---|---|
| This compound | 1133.2 | 626.2 (Neutral Loss of 507) | 100-200 | 30-45 (Optimize) |
| C17:0-CoA (Internal Std) | 1020.5 | 513.5 (Neutral Loss of 507) | 100-200 | 30-45 (Optimize) |
Caption: The principle of Multiple Reaction Monitoring (MRM) for selective detection.
Quantitative Data Summary
Table 3: Reported Limits of Detection (LOD) for Acyl-CoAs
| Acyl-CoA Species | Method | LOD | Reference |
|---|---|---|---|
| Various (C2-C20) | UHPLC-MS/MS | 1-5 fmol | [7] |
| Various (Short- to Long-chain) | LC-MS/MS | 2-133 nM | [6] |
| Palmitoyl-CoA (C16:0) | LC-MS/MS | ~3 fmol |[10] |
References
- 1. benchchem.com [benchchem.com]
- 2. Development of a Novel Method for the Determination of Acyl-CoA Compounds by Liquid Chromatography Mass Spectrometry to Probe the Metabolism of Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. zefsci.com [zefsci.com]
- 4. Analysis of mammalian fatty acyl-coenzyme A species by mass spectrometry and tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Measuring long chain acyl-CoA concentrations and enrichment using LC/MS/MS with selected reaction monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Novel approach in LC-MS/MS using MRM to generate a full profile of acyl-CoAs: discovery of acyl-dephospho-CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Quantitation of fatty acyl-coenzyme As in mammalian cells by liquid chromatography-electrospray ionization tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. biotage.com [biotage.com]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Chromatographic Separation of Branched-Chain Fatty Acyl-CoA Isomers
Welcome to the technical support center for the analysis of branched-chain fatty acyl-CoA isomers. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges in the chromatographic separation of these critical metabolic intermediates.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in separating branched-chain fatty acyl-CoA isomers?
A1: The primary challenges stem from their structural similarity. Isomers, such as n-butyryl-CoA and isobutyryl-CoA, or n-valeryl-CoA and isovaleryl-CoA, have the same mass, making them indistinguishable by mass spectrometry alone without effective chromatographic separation.[1][2] The key difficulties include:
-
Co-elution: Due to similar physicochemical properties, isomers often co-elute, leading to inaccurate quantification.
-
Low Abundance: Acyl-CoAs are typically present in low concentrations in biological samples, requiring highly sensitive analytical methods.[3][4]
-
Instability: Acyl-CoA thioesters can be unstable in aqueous solutions, posing a challenge during sample preparation and analysis.[5][6]
Q2: Which chromatographic techniques are most effective for separating these isomers?
A2: Reverse-phase high-performance liquid chromatography (RP-HPLC) and ultra-performance liquid chromatography (UPLC) coupled with tandem mass spectrometry (LC-MS/MS) are the most robust and widely used methods.[7][8] Specific columns and conditions can enhance separation:
-
C18 Columns: These are commonly used for separating acyl-CoAs.[7][9][10]
-
Ion-Pairing Reagents: The use of ion-pairing reagents in the mobile phase can improve the separation of isomeric acyl-CoAs.[1]
-
Chiral Stationary Phases: For enantiomeric separation, a chiral stationary phase may be necessary.[11]
Q3: How can I improve the extraction efficiency of acyl-CoAs from tissue or cell samples?
A3: Efficient extraction is crucial for accurate analysis. A common and effective method involves:
-
Homogenization: Homogenize the tissue sample in a suitable buffer, such as potassium phosphate (B84403) buffer (pH 4.9).[9]
-
Solvent Extraction: Use a mixture of organic solvents like acetonitrile (B52724) and 2-propanol to extract the acyl-CoAs.[9][12]
-
Solid-Phase Extraction (SPE): Further purification using SPE can improve sample cleanliness and recovery rates, which can range from 83-90%.[12] For cultured cells, harvesting and washing with ice-cold PBS is followed by extraction with cold methanol.[4]
Q4: What are the key parameters to optimize in my LC-MS/MS method for better isomer separation?
A4: Method optimization is critical. Key parameters include:
-
Mobile Phase Composition: Adjusting the organic solvent-to-water ratio and the concentration of any additives like formic acid or ion-pairing agents can significantly impact resolution.[11][13]
-
Gradient Slope: A shallower gradient increases the separation window, which can improve the resolution of closely eluting isomers.[11]
-
Column Temperature: Maintaining a stable and optimized column temperature is crucial for reproducible retention times and can enhance separation.[11][13]
-
Flow Rate: Optimizing the flow rate can improve peak shape and resolution.[14]
Troubleshooting Guide
This guide addresses common problems encountered during the chromatographic separation of branched-chain fatty acyl-CoA isomers.
| Problem | Potential Cause(s) | Suggested Solution(s) | Relevant Citation(s) |
| Poor Resolution of Isomers | Inappropriate column selection. | Switch to a different column chemistry (e.g., mixed-mode, phenyl-hexyl) or a column with a different particle size. For complex mixtures, consider a specialized column like a chiral stationary phase. | [11] |
| Mobile phase is not optimized. | Add an ion-pairing agent to the mobile phase. Adjust the gradient to be shallower to increase the separation window. | [1][11] | |
| Peak Tailing | Secondary interactions with silanol (B1196071) groups on the column. | Operate at a lower mobile phase pH to protonate silanol groups. Use an end-capped column. | [11] |
| Column overload. | Reduce the sample concentration or injection volume. | [11] | |
| Peak Fronting | Poor sample solubility in the mobile phase. | Ensure the sample is fully dissolved in a solvent compatible with the initial mobile phase. | [11] |
| Column overload. | Decrease the amount of sample loaded onto the column. | [11] | |
| Inconsistent Retention Times | Fluctuations in mobile phase composition or temperature. | Ensure precise mixing of the mobile phase and use a column oven to maintain a constant temperature. | [11][13] |
| Column degradation. | If the column has been used extensively, its performance may degrade. Replace the column. | [11] | |
| Low Signal Intensity / Poor Sensitivity | Inefficient extraction or sample loss. | Optimize the extraction protocol to improve recovery. Ensure proper sample handling to prevent degradation. | [9][12] |
| Ion suppression in the mass spectrometer. | Improve chromatographic separation to reduce co-elution with interfering matrix components. Optimize MS source parameters. | [5] |
Experimental Protocols
Protocol 1: Extraction of Long-Chain Acyl-CoAs from Tissue
This protocol is adapted from established methods for high recovery and reproducibility.[9]
Materials:
-
Tissue sample (< 100 mg)
-
KH2PO4 buffer (100 mM, pH 4.9)
-
2-propanol
-
Acetonitrile (ACN)
-
Oligonucleotide purification column (or equivalent solid-phase extraction column)
-
Glass homogenizer
Procedure:
-
Homogenize the tissue sample in a glass homogenizer with KH2PO4 buffer.
-
Add 2-propanol and homogenize again.
-
Extract the acyl-CoAs from the homogenate using acetonitrile.
-
Bind the acyl-CoAs in the extract to an oligonucleotide purification column.
-
Elute the acyl-CoAs using 2-propanol.
-
Concentrate the eluent before analysis.
Protocol 2: UPLC-MS/MS Analysis of Short-Chain Acyl-CoA Isomers
This method is designed for the quantification of isomeric species like n-butyryl-CoA/isobutyryl-CoA and n-valeryl-CoA/isovaleryl-CoA.[1][2]
Instrumentation:
-
UPLC system coupled to a tandem mass spectrometer (e.g., triple quadrupole).
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm).
-
Mobile Phase A: Water with 0.1% formic acid or an ion-pairing reagent.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid or an ion-pairing reagent.
-
Gradient: A shallow gradient optimized for the specific isomers of interest. For example, a linear gradient from 2% to 40% B over 15 minutes.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
Mass Spectrometry Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Specific precursor-to-product ion transitions should be optimized for each acyl-CoA isomer. A neutral loss scan of 507 Da is characteristic of acyl-CoAs.[10][15]
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. Separation of isomeric short-chain acyl-CoAs in plant matrices using ultra-performance liquid chromatography coupled with tandem mass spectrometry [agris.fao.org]
- 3. Techniques for the Measurement of Molecular Species of Acyl-CoA in Plants and Microalgae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Development of a Novel Method for the Determination of Acyl-CoA Compounds by Liquid Chromatography Mass Spectrometry to Probe the Metabolism of Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. The analysis of acyl-coenzyme A derivatives by reverse-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. An improved method for tissue long-chain acyl-CoA extraction and analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. LC/MS/MS method for quantitative determination of long-chain fatty acyl-CoAs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. selectscience.net [selectscience.net]
- 15. Quantitation of fatty acyl-coenzyme As in mammalian cells by liquid chromatography-electrospray ionization tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Minimizing sample degradation during 18-Methylpentacosanoyl-CoA extraction
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize sample degradation during the extraction of 18-Methylpentacosanoyl-CoA.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of this compound degradation during extraction?
A1: The degradation of this compound, a long-chain acyl-CoA, is primarily due to two factors:
-
Chemical Instability: The thioester bond in the acyl-CoA molecule is susceptible to hydrolysis, a reaction that is significantly accelerated at alkaline pH.[1] Maintaining an acidic to neutral pH throughout the extraction process is crucial.
-
Enzymatic Degradation: Tissues and cells contain enzymes called acyl-CoA thioesterases (ACOTs) that specifically hydrolyze the thioester bond of acyl-CoAs.[2][3] These enzymes can be active during the homogenization and extraction process if not properly managed.
Q2: What is the optimal temperature for extracting and storing this compound?
A2: To minimize degradation, all extraction steps should be performed on ice.[4] For long-term storage of tissue samples, they should be flash-frozen in liquid nitrogen and kept at -80°C.[4] Reconstituted extracts should also be kept at low temperatures (e.g., 4°C in an autosampler) and analyzed as quickly as possible, as degradation can occur in solution over time.[5]
Q3: Which solvents are recommended for the extraction of this compound?
A3: A combination of organic solvents is typically used to efficiently extract long-chain acyl-CoAs. A common and effective mixture includes acetonitrile (B52724) and isopropanol.[6][7] These solvents disrupt cell membranes and precipitate proteins, while solubilizing the acyl-CoAs.
Q4: How can I improve the recovery and purity of my this compound extract?
A4: Solid-phase extraction (SPE) is a highly effective method for purifying and concentrating acyl-CoAs after the initial solvent extraction.[8][9] SPE columns with a weak anion exchange sorbent, such as those functionalized with 2-(2-pyridyl)ethyl, have been shown to yield high recovery rates for a range of acyl-CoAs.[7][9]
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Low Yield of this compound | Incomplete cell lysis and extraction. | - Ensure thorough homogenization of the tissue sample. - Use a sufficient volume of extraction solvent (e.g., 20 times the sample weight).[4] |
| Degradation during extraction. | - Maintain samples on ice at all times. - Use an acidic homogenization buffer (pH 4.9-6.7).[7][8] - Minimize the time between sample collection and extraction. | |
| Inefficient solid-phase extraction (SPE). | - Ensure the SPE column is properly conditioned before loading the sample. - Optimize the composition of the wash and elution buffers to ensure your target molecule is retained and then efficiently eluted. | |
| High Variability Between Replicates | Inconsistent sample handling. | - Standardize the time for each step of the extraction process. - Ensure consistent and thorough vortexing and mixing. |
| Partial precipitation of the analyte. | - After evaporation, ensure the sample is fully reconstituted in the final solvent. Sonication may aid in this process. | |
| Presence of Contaminating Peaks in Analysis (e.g., LC-MS) | Impure solvents or reagents. | - Use high-purity, HPLC or mass spectrometry-grade solvents and reagents. |
| Carryover from previous samples. | - Implement a rigorous wash cycle for the analytical column between sample injections. |
Quantitative Data Summary
The recovery of long-chain acyl-CoAs is dependent on the specific methodology and tissue type. The following table summarizes reported recovery rates for various acyl-CoAs using different extraction and purification techniques. While specific data for this compound is not available, these values provide a benchmark for expected recoveries of similar long-chain acyl-CoAs.
| Acyl-CoA Species | Extraction Method | Purification Method | Average Recovery (%) | Reference |
| Palmitoyl-CoA (C16:0) | Acetonitrile/Isopropanol | Oligonucleotide Column | 70-80% | [8] |
| Oleoyl-CoA (C18:1) | Acetonitrile/Isopropanol | 2-(2-pyridyl)ethyl SPE | 85-90% | [7][9] |
| Arachidonyl-CoA (C20:4) | Acetonitrile/Isopropanol | 2-(2-pyridyl)ethyl SPE | 83-88% | [7][9] |
| Acetyl-CoA (C2) | Acetonitrile/Isopropanol | 2-(2-pyridyl)ethyl SPE | 85-95% | [9] |
| Malonyl-CoA (C3) | Acetonitrile/Isopropanol | 2-(2-pyridyl)ethyl SPE | 83-90% | [9] |
| Octanoyl-CoA (C8) | Acetonitrile/Isopropanol | 2-(2-pyridyl)ethyl SPE | 88-92% | [9] |
Experimental Protocols
Protocol: Extraction of this compound from Tissue Samples
This protocol is a synthesized method based on established procedures for long-chain acyl-CoA extraction and is designed to maximize yield and stability.[7][8][9]
Materials:
-
Tissue sample (fresh or flash-frozen)
-
Homogenization Buffer: 100 mM Potassium Phosphate (KH2PO4), pH 4.9
-
Extraction Solvents: Acetonitrile (ACN), 2-Propanol (Isopropanol)
-
Solid-Phase Extraction (SPE) Columns: Weak anion exchange (e.g., 2-(2-pyridyl)ethyl functionalized silica)
-
Wash Solution: Acetonitrile/Isopropanol/Water/Acetic Acid (9:3:4:4, v/v/v/v)
-
Elution Solution: Methanol/250 mM Ammonium Formate (4:1, v/v)
-
Internal Standard (e.g., Heptadecanoyl-CoA)
-
Glass homogenizer
-
Centrifuge
-
Nitrogen evaporator or vacuum concentrator
Procedure:
-
Sample Preparation and Homogenization:
-
Weigh 50-100 mg of frozen tissue and place it in a pre-chilled glass homogenizer on ice.
-
Add 1 mL of ice-cold Homogenization Buffer containing the internal standard.
-
Homogenize the tissue on ice until a uniform suspension is achieved.
-
Add 1 mL of 2-Propanol and homogenize again.
-
-
Solvent Extraction:
-
Transfer the homogenate to a centrifuge tube.
-
Add 2 mL of Acetonitrile and vortex vigorously for 2 minutes.
-
Centrifuge at 12,000 x g for 10 minutes at 4°C to pellet precipitated proteins.
-
Carefully collect the supernatant.
-
-
Solid-Phase Extraction (SPE):
-
Condition the SPE column by passing 2 mL of the Wash Solution through it.
-
Load the supernatant from the extraction step onto the conditioned SPE column.
-
Wash the column with 2 mL of the Wash Solution to remove impurities.
-
Elute the acyl-CoAs with 1.5 mL of the Elution Solution, collecting the eluate.
-
-
Sample Concentration and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen or using a vacuum concentrator.
-
Reconstitute the dried sample in a suitable solvent for your downstream analysis (e.g., methanol/water mixture).
-
Visualizations
Caption: Experimental workflow for the extraction of this compound.
Caption: Degradation pathways and preventative measures for this compound.
References
- 1. Development of a Novel Method for the Determination of Acyl-CoA Compounds by Liquid Chromatography Mass Spectrometry to Probe the Metabolism of Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Functional and structural properties of mammalian acyl-coenzyme A thioesterases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Deactivating Fatty Acids: Acyl-CoA Thioesterase-Mediated Control of Lipid Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. High-Resolution Metabolomics with Acyl-CoA Profiling Reveals Widespread Remodeling in Response to Diet - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Novel isolation procedure for short-, medium- and long-chain acyl-coenzyme esters from tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 8. An improved method for tissue long-chain acyl-CoA extraction and analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
Addressing matrix effects in the quantification of 18-Methylpentacosanoyl-CoA
Welcome to the technical support center for the analysis of 18-Methylpentacosanoyl-CoA. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address challenges encountered during the quantification of this very-long-chain acyl-CoA, with a particular focus on mitigating matrix effects in LC-MS/MS analysis.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they impact the quantification of this compound?
A1: Matrix effects are the alteration of an analyte's ionization efficiency due to co-eluting compounds from the sample matrix.[1] This interference can lead to ion suppression (decreased signal) or ion enhancement (increased signal), which significantly compromises the accuracy, precision, and sensitivity of quantitative analysis.[1][2] In the context of this compound, which is typically present at low concentrations in complex biological samples, matrix effects can lead to erroneous quantification.
Q2: What are the primary sources of matrix effects in the analysis of very-long-chain acyl-CoAs?
A2: For lipid analysis in biological matrices such as plasma, serum, or tissue homogenates, phospholipids (B1166683) are the most significant cause of matrix effects.[3][4][5][6][7] Other contributors can include salts, proteins, and other endogenous metabolites that may co-elute with the analyte of interest and interfere with the ionization process in the mass spectrometer's ion source.[1][3][7]
Q3: How can I determine if my analysis is affected by matrix effects?
A3: Two common methods to assess matrix effects are:
-
Post-Column Infusion: This is a qualitative method where a constant flow of a standard solution of this compound is introduced into the mass spectrometer after the LC column. A blank matrix extract is then injected. Any dip or peak in the constant signal indicates ion suppression or enhancement at that retention time.[2][8]
-
Post-Extraction Spiking: This quantitative approach compares the response of the analyte spiked into a pre-extracted blank matrix to the response of the analyte in a neat (clean) solvent at the same concentration.[1][2][8] The ratio of the peak areas provides a quantitative measure of the matrix effect.
Q4: What is the most effective strategy to compensate for matrix effects?
A4: The use of a stable isotope-labeled internal standard (SIL-IS) is considered the gold standard for correcting matrix effects.[9][10][11] An ideal SIL-IS for this compound would be this compound labeled with ¹³C or ¹⁵N. This standard co-elutes with the analyte and experiences the same degree of ionization suppression or enhancement, allowing for accurate ratiometric quantification. A method known as Stable Isotope Labeling by Essential Nutrients in Cell Culture (SILEC) can be used to produce such standards.[9][12]
Troubleshooting Guide
This guide provides solutions to common issues encountered during the quantification of this compound.
| Issue | Potential Cause | Recommended Solution |
| Poor Peak Shape (Tailing, Splitting, Broadening) | 1. Column contamination from complex sample matrix.[13]2. Inappropriate injection solvent (stronger than mobile phase).[13]3. Secondary interactions between the analyte and the stationary phase.[13]4. Column aging or void formation.[13] | 1. Implement a more rigorous sample clean-up procedure (see Q5). Install an in-line filter.[13]2. Ensure the injection solvent is the same as or weaker than the initial mobile phase.[13]3. Adjust mobile phase pH or use a different column chemistry.[13]4. Flush the column or replace it if necessary.[13] |
| High Signal Variability / Poor Reproducibility | 1. Inconsistent matrix effects between samples.[6]2. Instability of this compound. Acyl-CoAs can be unstable.[14][15]3. Inefficient or variable sample extraction. | 1. Use a stable isotope-labeled internal standard. Improve sample preparation to remove interferences.[3][4][6]2. Keep samples on ice or at 4°C during preparation and store extracts at -80°C.[14][15]3. Optimize and validate the sample extraction protocol. Ensure consistent handling of all samples. |
| Low Signal Intensity / Inability to Detect Analyte | 1. Significant ion suppression from matrix components, especially phospholipids.[3][4][5][6]2. Inefficient extraction of the very-long-chain acyl-CoA from the sample matrix.3. Suboptimal mass spectrometer settings. | 1. Employ advanced sample preparation techniques to remove phospholipids (e.g., HybridSPE).[4][6] Modify the chromatographic method to separate the analyte from the suppression zone.[5][16]2. Optimize the extraction solvent and procedure. A two-phase extraction like a modified Bligh-Dyer or Folch method may be necessary.[3]3. Optimize MS parameters (e.g., capillary voltage, cone voltage, collision energy) by infusing a standard of a similar long-chain acyl-CoA.[17] |
| High Background Noise | 1. Contamination from solvents, reagents, or labware.2. Accumulation of non-volatile salts or other contaminants in the ion source. | 1. Use high-purity LC-MS grade solvents and reagents. Ensure all labware is thoroughly cleaned.2. Perform regular maintenance and cleaning of the mass spectrometer's ion source. |
Experimental Protocols & Data
Q5: What are the recommended sample preparation techniques to minimize matrix effects for this compound?
A5: The choice of sample preparation is critical. While simple protein precipitation is fast, it is often ineffective at removing phospholipids.[3][6] More effective strategies include:
-
Liquid-Liquid Extraction (LLE): Can provide clean extracts, but recovery of more polar analytes might be low.[3] Adjusting the pH of the aqueous phase can help minimize the extraction of impurities like phospholipids.[18]
-
Solid-Phase Extraction (SPE): Reversed-phase or specific phospholipid removal SPE cartridges can significantly reduce matrix effects compared to protein precipitation.[3][4]
-
HybridSPE®: This technique combines protein precipitation with phospholipid removal in a single step and has been shown to dramatically reduce phospholipid-based matrix effects.[4][6]
The following diagram illustrates a general workflow for sample preparation and analysis.
Quantitative Comparison of Sample Preparation Methods for Phospholipid Removal
The effectiveness of different sample preparation techniques in removing phospholipids, the primary source of matrix effects, can be compared. The table below summarizes typical outcomes.
| Sample Preparation Method | Analyte Recovery | Phospholipid Removal Efficiency | Throughput | Reference |
| Protein Precipitation (PPT) | Good | Poor | High | [3] |
| Liquid-Liquid Extraction (LLE) | Variable (can be low for polar analytes) | Good | Medium | [3] |
| Solid-Phase Extraction (SPE) | Good | Moderate to Good | Medium | [3] |
| HybridSPE® | Good | Excellent | High | [4][6] |
Q6: Can you provide a starting point for an LC-MS/MS method for this compound?
A6: While the method needs to be optimized for your specific instrument and application, here is a detailed protocol adapted from methods for other long-chain acyl-CoAs.[14][17]
Sample Extraction Protocol
-
To approximately 40 mg of frozen tissue powder or cell pellet, add 0.5 mL of ice-cold 100 mM potassium phosphate (B84403) (pH 4.9) and 0.5 mL of a solvent mixture (acetonitrile:2-propanol:methanol, 3:1:1) containing the stable isotope-labeled internal standard.[14]
-
Homogenize the sample on ice.
-
Vortex for 2 minutes, sonicate for 3 minutes, and then centrifuge at 16,000 x g at 4°C for 10 minutes.[14]
-
Collect the supernatant for LC-MS/MS analysis.
LC-MS/MS Method Parameters
-
LC Column: A C8 or C18 reversed-phase column (e.g., 2.1 x 150 mm, 1.7 µm particle size).[14]
-
Mobile Phase A: 15 mM ammonium (B1175870) hydroxide (B78521) in water.[14]
-
Mobile Phase B: 15 mM ammonium hydroxide in acetonitrile.[14]
-
Gradient: A gradient starting with a low percentage of mobile phase B, ramping up to elute the highly hydrophobic this compound. For example, start at 20% B, increase to 95% B over 10 minutes, hold for 2 minutes, and then re-equilibrate.
-
Flow Rate: 0.4 mL/min.[14]
-
Ionization Mode: Positive Electrospray Ionization (ESI+).[14]
-
MS/MS Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: The precursor ion will be the [M+H]⁺ of this compound. A characteristic product ion results from the neutral loss of the phosphoadenosine diphosphate (B83284) moiety (-507 Da).[19] This transition should be optimized by direct infusion of a related long-chain acyl-CoA standard.
Signaling Pathway Context
While a specific signaling pathway for this compound is not well-defined, it is an intermediate in very-long-chain fatty acid (VLCFA) metabolism. The diagram below illustrates the general logical flow of VLCFA activation and its subsequent metabolic fates.
References
- 1. benchchem.com [benchchem.com]
- 2. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. HybridSPE: A novel technique to reduce phospholipid-based matrix effect in LC–ESI-MS Bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. waters.com [waters.com]
- 6. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 7. ovid.com [ovid.com]
- 8. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Stable isotope dilution liquid chromatography-mass spectrometry analysis of cellular and tissue medium- and long-chain acyl-coenzyme A thioesters - PMC [pmc.ncbi.nlm.nih.gov]
- 10. LC-quadrupole/Orbitrap high-resolution mass spectrometry enables stable isotope-resolved simultaneous quantification and ¹³C-isotopic labeling of acyl-coenzyme A thioesters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Diagnosis of medium chain acyl-CoA dehydrogenase deficiency by stable isotope dilution analysis of urinary acylglycines: retrospective and prospective studies, and comparison of its accuracy to acylcarnitine identification by FAB/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Stable isotope dilution liquid chromatography/mass spectrometry analysis of cellular and tissue medium- and long-chain acyl-coenzyme A thioesters | PENTACON [pentaconhq.org]
- 13. agilent.com [agilent.com]
- 14. Measuring long chain acyl-CoA concentrations and enrichment using LC/MS/MS with selected reaction monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 15. High-Resolution Metabolomics with Acyl-CoA Profiling Reveals Widespread Remodeling in Response to Diet - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Minimizing matrix effects while preserving throughput in LC-MS/MS bioanalysis. | Semantic Scholar [semanticscholar.org]
- 17. Development of a Novel Method for the Determination of Acyl-CoA Compounds by Liquid Chromatography Mass Spectrometry to Probe the Metabolism of Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 18. chromatographyonline.com [chromatographyonline.com]
- 19. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Poor Peak Shape in LC Analysis of Long-Chain Acyl-CoAs
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving common issues with poor peak shape during the liquid chromatography (LC) analysis of long-chain acyl-CoAs.
Section 1: Frequently Asked Questions (FAQs) for Poor Peak Shape
Q1: What are the common types of poor peak shape in LC analysis?
A1: The most common types of poor peak shape are peak tailing, peak fronting, and peak broadening. An ideal chromatographic peak should be symmetrical and narrow, resembling a Gaussian distribution. Deviations from this shape can compromise the accuracy and precision of your analysis.[1][2]
-
Peak Tailing: The peak is asymmetrical with a "tail" extending from the peak maximum towards the end of the chromatogram. This is the most prevalent issue for basic compounds.[3]
-
Peak Fronting: The peak is asymmetrical with the front half being broader than the back half.[1]
-
Peak Broadening: The peak is wider than expected, which can lead to decreased resolution and sensitivity.
Q2: Why is good peak shape important for the analysis of long-chain acyl-CoAs?
A2: Good peak shape is crucial for several reasons. Symmetrical and sharp peaks lead to:
-
Improved Resolution: Better separation of closely eluting analytes.
-
Accurate Quantification: Poor peak shape can lead to incorrect peak integration and, consequently, inaccurate quantitative results.
-
Increased Sensitivity: Broader peaks have lower peak heights, which can negatively impact the signal-to-noise ratio and the limit of detection.
Q3: Can my sample preparation method affect peak shape?
A3: Yes, the sample preparation method can significantly impact peak shape. Incomplete removal of proteins and other matrix components can lead to column contamination and active sites that cause peak tailing.[3] Additionally, the composition of the final sample solvent is critical; if it is significantly stronger than the initial mobile phase, it can cause peak distortion, including fronting and splitting.[4]
Q4: Are there specific LC columns recommended for long-chain acyl-CoA analysis to improve peak shape?
A4: For the analysis of long-chain acyl-CoAs, reversed-phase columns, particularly C18 and C8 phases, are commonly used.[5][6] To minimize peak tailing associated with secondary interactions, it is advisable to use modern, high-purity silica (B1680970) columns that are end-capped. For analyses conducted at high pH, specialized columns designed for pH stability are recommended to prevent premature column degradation.[1]
Section 2: Troubleshooting Guides for Specific Peak Shape Issues
Troubleshooting Peak Tailing
Peak tailing is often observed for long-chain acyl-CoAs due to their chemical properties and potential for secondary interactions with the stationary phase.
Is it a Chemical or Physical Problem?
-
Chemical Problem: If only the acyl-CoA peaks (or other specific polar analytes) are tailing, the issue is likely chemical. This points to secondary interactions between the analytes and the stationary phase.
-
Physical Problem: If all peaks in the chromatogram are tailing, the problem is more likely physical, such as issues with the column installation, fittings, or extra-column volume.[7]
-
Adjust Mobile Phase pH: The pH of the mobile phase can significantly influence the ionization state of both the acyl-CoA molecules and residual silanol (B1196071) groups on the silica-based stationary phase.
-
Low pH: At a low pH (e.g., using 0.1% formic acid), residual silanols are protonated, reducing their ability to interact with the analytes.[3]
-
High pH: At a high pH (e.g., pH 10.5 with ammonium (B1175870) hydroxide), the silanol groups are deprotonated, but this can be beneficial for the separation of some acyl-CoAs, provided a pH-stable column is used.[5][8][9]
-
-
Use Mobile Phase Additives/Buffers: Buffers help maintain a consistent pH and can mask silanol interactions.
-
Ammonium formate (B1220265) or ammonium acetate are commonly used buffers that are compatible with mass spectrometry.[3]
-
-
Consider Ion-Pairing Reagents: Ion-pairing reagents can be added to the mobile phase to form a neutral complex with the charged acyl-CoA molecules, which can improve peak shape and retention.
-
Check for Column Voids or Contamination: A void at the head of the column or a blocked inlet frit can distort the flow path. Consider back-flushing the column (if permissible by the manufacturer) or replacing it. Using a guard column can help protect the analytical column.[1]
-
Minimize Extra-Column Volume: Use tubing with a small internal diameter and ensure all fittings are properly connected to minimize dead volume between the injector and the detector.[7]
Troubleshooting Peak Fronting
Peak fronting is often a result of column overload or issues with the sample solvent.
-
Reduce Sample Concentration/Injection Volume: Injecting too much analyte can saturate the stationary phase, leading to peak fronting. Dilute the sample or reduce the injection volume and observe if the peak shape improves.
-
Ensure Sample Solvent Compatibility: The sample should be dissolved in a solvent that is weaker than or of similar strength to the initial mobile phase. A strong sample solvent can cause the analyte to travel too quickly through the initial part of the column, resulting in a distorted peak.[4]
-
Check for Column Collapse: A sudden appearance of fronting peaks could indicate a physical change in the column, such as a collapsed packed bed, especially if operating outside the column's recommended pH or temperature range. In this case, the column will likely need to be replaced.[1]
Troubleshooting Peak Broadening
Broad peaks can be caused by a variety of factors related to both the chromatographic conditions and the system setup.
-
Optimize Flow Rate: A flow rate that is too slow can lead to increased longitudinal diffusion and broader peaks. Conversely, a flow rate that is too high may not allow for efficient mass transfer.
-
Check for System Leaks: Leaks in the system can cause fluctuations in flow rate and lead to peak broadening.
-
Minimize Dead Volume: As with peak tailing, excessive dead volume in the system can contribute to peak broadening. Ensure all connections are secure and tubing is of the appropriate dimension.
-
Evaluate Column Health: A deteriorated column with a loss of stationary phase or a blocked frit can result in broader peaks. If other troubleshooting steps fail, try replacing the column.
-
Ensure Proper Temperature Control: Temperature gradients across the column can cause peak broadening. Using a column oven and pre-heating the mobile phase can help maintain a consistent temperature.
Section 3: Data Presentation
Table 1: Effect of Mobile Phase pH on Peak Shape of an Ionizable Analyte
| Mobile Phase pH | Analyte State | Expected Peak Shape | Rationale |
| pH << pKa | Predominantly Unionized | Good | Analyte is less polar, interacts well with the reversed-phase stationary phase. |
| pH ≈ pKa | Mixture of Ionized and Unionized | Poor (Broad or Split) | The presence of two forms of the analyte leads to mixed retention mechanisms. |
| pH >> pKa | Predominantly Ionized | Can be Good or Tailing | Analyte is more polar and elutes earlier. Tailing can occur due to interactions with residual silanols. |
Table 2: Comparison of Common Mobile Phase Additives for Acyl-CoA Analysis
| Additive | Typical Concentration | Effect on Peak Shape | LC-MS Compatibility |
| Formic Acid | 0.1% | Reduces tailing for basic compounds by protonating silanols. | Good |
| Acetic Acid | 0.1 - 1% | Similar to formic acid, can be used to adjust pH. | Good |
| Ammonium Hydroxide | 15 mM (adjusts pH to ~10.5) | Can provide good peak shape for acyl-CoAs on pH-stable columns.[6] | Good |
| Ammonium Formate/Acetate | 5 - 20 mM | Provides buffering capacity to maintain a stable pH, improving reproducibility and peak shape. | Good |
| Trifluoroacetic Acid (TFA) | 0.05 - 0.1% | Effective at reducing peak tailing but can cause significant ion suppression in the mass spectrometer. | Use with caution |
Section 4: Experimental Protocols
Protocol 1: Extraction of Long-Chain Acyl-CoAs from Tissue
This protocol is adapted from methods described for the extraction of acyl-CoAs from tissue samples.[4][8]
Materials:
-
Frozen tissue sample (~50 mg)
-
Homogenization Buffer: 100 mM Potassium Phosphate (KH2PO4), pH 4.9
-
Extraction Solvent: Acetonitrile (B52724) (ACN)
-
2-Propanol
-
Internal Standard (e.g., C17:0-CoA)
-
Glass homogenizer
-
Centrifuge
Procedure:
-
Weigh approximately 50 mg of frozen tissue and place it in a pre-chilled glass homogenizer.
-
Add 0.5 mL of ice-cold homogenization buffer containing the internal standard.
-
Homogenize the tissue on ice until a uniform suspension is achieved.
-
Add 0.5 mL of 2-propanol and homogenize again.
-
Add 1.0 mL of acetonitrile to the homogenate, vortex thoroughly, and then centrifuge at a high speed (e.g., 12,000 x g) for 10 minutes at 4°C.
-
Carefully collect the supernatant, which contains the acyl-CoAs.
-
The extract can then be further purified using solid-phase extraction (SPE) or directly analyzed by LC-MS/MS. For SPE, an oligonucleotide purification column can be used.[8]
Protocol 2: Reversed-Phase LC Method for Long-Chain Acyl-CoAs
This protocol is a general starting point based on published methods for the LC-MS/MS analysis of long-chain acyl-CoAs.[5][6][9]
LC System and Column:
-
LC System: An HPLC or UPLC system coupled to a tandem mass spectrometer.
-
Column: C18 or C8 reversed-phase column (e.g., 2.1 x 100 mm, <3 µm particle size).
Mobile Phases:
-
Mobile Phase A: 15 mM Ammonium Hydroxide in Water (adjusts pH to ~10.5).
-
Mobile Phase B: Acetonitrile.
Gradient Elution:
| Time (min) | % Mobile Phase B |
| 0.0 | 20 |
| 15.0 | 95 |
| 17.0 | 95 |
| 17.1 | 20 |
| 20.0 | 20 |
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 5-10 µL
Mass Spectrometry Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Scan Type: Multiple Reaction Monitoring (MRM) or a neutral loss scan of 507 Da, which is characteristic of the fragmentation of acyl-CoAs.[8][9]
Section 5: Mandatory Visualization
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. benchchem.com [benchchem.com]
- 3. halocolumns.com [halocolumns.com]
- 4. [PDF] LC/MS/MS method for quantitative determination of long-chain fatty acyl-CoAs. | Semantic Scholar [semanticscholar.org]
- 5. Measuring long chain acyl-CoA concentrations and enrichment using LC/MS/MS with selected reaction monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 6. agilent.com [agilent.com]
- 7. researchgate.net [researchgate.net]
- 8. LC/MS/MS Method for Quantitative Determination of Long-Chain Fatty Acyl-CoAs » JOANNEUM RESEARCH [joanneum.at]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. welch-us.com [welch-us.com]
- 11. The Importance Of Mobile Phase PH in Chromatographic Separations - Industry news - News [alwsci.com]
Technical Support Center: Enhancing the Efficiency of 18-Methylpentacosanoyl-CoA Derivatization
Welcome to the technical support center for the derivatization of 18-Methylpentacosanoyl-CoA. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to enhance the efficiency and reliability of your experimental workflows.
Frequently Asked Questions (FAQs)
Q1: Why is derivatization of this compound necessary for analysis?
A1: Derivatization is a critical step for the analysis of very-long-chain fatty acyl-CoAs (VLCFA-CoAs) like this compound, particularly for techniques such as gas chromatography (GC) and liquid chromatography-mass spectrometry (LC-MS). The primary reasons are:
-
Increased Volatility: The CoA moiety is large and polar, making the molecule non-volatile. Derivatization cleaves the fatty acid from CoA and converts it to a more volatile form, such as a methyl ester (FAME), which is necessary for GC analysis.[1]
-
Improved Chromatographic Performance: The high polarity of the free fatty acid and the amphiphilic nature of the acyl-CoA can lead to poor peak shape (tailing) and adsorption to analytical columns and surfaces.[1][2] Derivatization reduces polarity, leading to sharper, more symmetrical peaks.
-
Enhanced Sensitivity and Ionization: For LC-MS, derivatization can introduce a chemical moiety that improves ionization efficiency, leading to a significant increase in signal response (by 1-2 orders of magnitude in some cases) and lower limits of detection.[3][4]
-
Reduced Analyte Loss: The phosphate (B84403) groups in the CoA molecule have a high affinity for glass and metallic surfaces, which can lead to significant analyte loss during sample preparation and analysis. Derivatization methods, such as phosphate methylation, can mitigate this issue.[2]
Q2: What are the most common derivatization methods for this compound?
A2: The most common methods involve the conversion of the fatty acyl-CoA to a fatty acid methyl ester (FAME) or another suitable derivative. Key methods include:
-
Acid-Catalyzed Esterification: This is a widely used method for samples containing free fatty acids and for transesterification of acyl-CoAs. A common reagent is boron trifluoride in methanol (B129727) (BF3-methanol).[1]
-
Base-Catalyzed Transesterification: This method is rapid and occurs at room temperature but is primarily for transesterification and not suitable for free fatty acids. Reagents include methanolic potassium hydroxide (B78521) (KOH).[1]
-
Silylation: Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) convert the fatty acid to its trimethylsilyl (B98337) (TMS) ester. Silyl derivatives are volatile, less polar, and more thermally stable.[1][5]
-
Phosphate Methylation: This strategy specifically targets the phosphate groups of the CoA moiety, improving chromatographic coverage and reducing analyte loss to surfaces.[2]
Q3: How do I choose the right derivatization reagent for my experiment?
A3: The choice of reagent depends on the analytical method and the nature of your sample.
-
For GC analysis , acid-catalyzed esterification to form FAMEs (e.g., using BF3-methanol) is a robust and common choice.
-
For LC-MS analysis , where the entire acyl-CoA might be of interest, phosphate methylation can provide good chromatographic separation and recovery.[2] If analyzing the cleaved fatty acid, derivatization to enhance ionization (e.g., with reagents that add a readily ionizable group) is beneficial.[3][4]
-
If your sample contains a mixture of free fatty acids and acyl-CoAs, an acid-catalyzed method is recommended as it will derivatize both.[1]
-
Silylation reagents are effective but are highly sensitive to moisture, which can hinder the reaction.[5]
Q4: My derivatization yield is low. What are the possible causes?
A4: Low derivatization yield can be attributed to several factors:
-
Presence of Water: Water can interfere with esterification reactions. Ensure your sample is dry and use high-quality, anhydrous reagents and solvents.
-
Incorrect Reagent-to-Sample Ratio: An insufficient amount of derivatization reagent may lead to incomplete reaction. Optimization of the reagent volume may be necessary.
-
Suboptimal Reaction Time and Temperature: Derivatization reactions are sensitive to time and temperature. It's crucial to optimize these parameters for your specific analyte and sample matrix.[1]
-
Sample Degradation: Acyl-CoAs can be unstable in aqueous solutions.[6][7] Minimize sample handling time and store samples appropriately.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Poor Peak Shape (Tailing) | Incomplete derivatization of the polar acyl-CoA. | Optimize derivatization conditions (time, temperature, reagent concentration).[1] Ensure the sample is completely dry before adding reagents. |
| Adsorption of the analyte to active sites in the GC inlet or column. | Use a deactivated inlet liner and a high-quality capillary column. Consider silylation to create a less polar derivative.[1][5] | |
| Incompatible solvent with the stationary phase. | Select a solvent that is more compatible with your analytical column.[1] | |
| Low Signal Intensity / Poor Sensitivity | Incomplete derivatization leading to low concentration of the target derivative. | Re-optimize the derivatization protocol. Plot peak area against derivatization time to find the optimal reaction duration. |
| Analyte loss due to adsorption to surfaces. | Use silanized glassware. For LC-MS, consider derivatization methods like phosphate methylation that reduce surface affinity.[2] | |
| Poor ionization in the mass spectrometer. | For LC-MS, choose a derivatization reagent that introduces a highly ionizable group into the molecule.[3][4] | |
| Poor Reproducibility | Inconsistent reaction conditions. | Use a heating block or water bath for precise temperature control and a timer for consistent reaction times.[1] |
| Variability in sample and reagent handling. | Employ calibrated pipettes for accurate volume measurements and ensure thorough mixing of all components.[1] | |
| Degradation of derivatization reagents. | Store reagents according to the manufacturer's instructions, typically under an inert atmosphere and protected from moisture. | |
| Ghost Peaks or Baseline Noise | Contaminated reagents or solvents. | Use high-purity reagents and solvents. Prepare a reagent blank to identify any potential sources of contamination. |
| Carryover from previous injections. | Implement a rigorous wash step for the injection port and column between runs. |
Quantitative Data Summary
The efficiency of derivatization can be influenced by reaction conditions. The following tables provide an illustrative summary based on common optimization parameters for very-long-chain fatty acids.
Table 1: Effect of Reaction Time and Temperature on FAME Yield
| Derivatization Method | Temperature (°C) | Reaction Time (min) | Relative Yield (%) |
| BF3-Methanol | 60 | 5 | 85 |
| 60 | 10 | 95 | |
| 80 | 5 | 98 | |
| 80 | 10 | 99 | |
| Methanolic KOH | 25 (Room Temp) | 2 | 90 |
| 25 (Room Temp) | 5 | 96 |
Note: Data is illustrative and optimal conditions should be determined empirically for this compound.
Table 2: Comparison of Derivatization Methods for VLCFA Analysis
| Method | Typical Reagent | Volatility of Derivative | Suitability for GC | Suitability for LC-MS | Key Advantages | Key Disadvantages |
| Acid-Catalyzed Esterification | BF3-Methanol | High | Excellent | Good | Robust, derivatizes free fatty acids and acyl-CoAs.[1] | Requires heating. |
| Base-Catalyzed Transesterification | Methanolic KOH | High | Excellent | Good | Fast, occurs at room temperature.[1] | Not suitable for free fatty acids.[1] |
| Silylation | BSTFA | Very High | Excellent | Good | Produces stable and volatile derivatives.[5] | Reagents are highly moisture sensitive. |
| Phosphate Methylation | Diazomethane (example) | N/A (for intact acyl-CoA) | Not Applicable | Excellent | Reduces analyte loss, improves peak shape for intact acyl-CoA analysis.[2] | Reagents can be hazardous. |
Experimental Protocols
Protocol 1: Acid-Catalyzed Derivatization using BF3-Methanol
This protocol is suitable for converting this compound to its fatty acid methyl ester (FAME) for GC or LC-MS analysis.
-
Sample Preparation: Place up to 1 mg of the dried lipid extract containing this compound into a screw-cap reaction vial.
-
Reagent Addition: Add 1 mL of 12-14% BF3-methanol solution to the vial.
-
Reaction: Tightly cap the vial and heat at 80°C for 10 minutes in a heating block or water bath.
-
Extraction:
-
Cool the vial to room temperature.
-
Add 1 mL of water and 1 mL of hexane (B92381).
-
-
Phase Separation: Vortex the vial vigorously for 1 minute to extract the FAME into the hexane layer. Allow the layers to separate.
-
Collection: Carefully transfer the upper hexane layer containing the FAME to a clean vial.
-
Drying: Add a small amount of anhydrous sodium sulfate (B86663) to the collected hexane layer to remove any residual water.
-
Analysis: The sample is now ready for injection into the GC or LC-MS system.
Protocol 2: Silylation using BSTFA
This protocol is for creating a trimethylsilyl (TMS) ester of the fatty acid for GC analysis.
-
Sample Preparation: Ensure the sample containing the hydrolyzed 18-methylpentacosanoic acid is completely dry in a reaction vial. The presence of water will inhibit the reaction.
-
Reagent Addition: Add 100 µL of a suitable solvent (e.g., pyridine (B92270) or acetonitrile) and 100 µL of BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide), potentially with 1% TMCS (trimethylchlorosilane) as a catalyst.
-
Reaction: Cap the vial tightly and heat at 60°C for 30 minutes.
-
Analysis: Cool the vial to room temperature. The sample can be directly injected into the GC-MS.
Visualizations
Caption: Workflow for Acid-Catalyzed Derivatization of this compound.
Caption: Troubleshooting Logic for Low Derivatization Yield.
References
- 1. benchchem.com [benchchem.com]
- 2. Targeted Profiling of Short-, Medium-, and Long-Chain Fatty Acyl-Coenzyme As in Biological Samples by Phosphate Methylation Coupled to Liquid Chromatography-Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. unitedchem.com [unitedchem.com]
- 6. Development of a Novel Method for the Determination of Acyl-CoA Compounds by Liquid Chromatography Mass Spectrometry to Probe the Metabolism of Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
Technical Support Center: Resolving Co-eluting Peaks in the Analysis of Complex Lipid Extracts
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve co-eluting peaks in the analysis of complex lipid extracts.
Frequently Asked Questions (FAQs)
Q1: What is peak co-elution in lipid analysis and why is it a significant problem?
A: Peak co-elution occurs when two or more distinct lipid species are not adequately separated by the chromatographic system and elute from the column at or near the same time.[1] This results in a single, merged chromatographic peak, which can lead to inaccurate identification and quantification of lipids.[1] For example, a merged peak might be misidentified as a single, highly abundant lipid, causing other important lipids to be overlooked.[1] Furthermore, the area of a co-eluting peak represents the combined signal of all compounds within it, leading to an overestimation of the quantity of any single species.[1]
Q2: What are the primary causes of co-elution in lipidomics?
A: The vast structural diversity of lipids is the main reason for co-elution. Many lipids have similar physicochemical properties, making them difficult to separate. Key causes include:
-
Isobaric Species: Different lipids that have the same nominal mass but different elemental compositions. High-resolution mass spectrometry is often required to distinguish them.
-
Isomeric Species: Lipids with the same elemental composition and thus identical mass, but different structures. This is a major challenge and includes:
-
Regioisomers: Lipids with the same fatty acids arranged differently on the glycerol (B35011) backbone.
-
Positional Isomers: Fatty acids with the same length and number of double bonds, but with the double bonds at different locations.
-
Geometric Isomers: Lipids containing fatty acids with cis or trans double bond configurations.
-
Q3: How can I detect co-eluting peaks in my chromatogram?
A: Detecting co-eluting peaks can be challenging, especially with perfect co-elution where the peak appears symmetrical.[2] However, there are several indicators:
-
Peak Shape Analysis: Look for signs of asymmetry, such as shoulders or merged peaks. A shoulder is a sudden discontinuity on the peak, whereas tailing is a gradual decline.[2]
-
Diode Array Detector (DAD): A DAD collects multiple UV spectra across a single peak. If the spectra are not identical, it suggests the presence of multiple compounds.[2]
-
Mass Spectrometry (MS): By taking spectra at different points across the peak, you can check for changes in the mass-to-charge ratio (m/z) or fragmentation patterns, which would indicate co-elution.[2]
Q4: Which chromatographic techniques are best for resolving co-eluting lipid peaks?
A: Several advanced chromatographic techniques can improve the separation of co-eluting lipids:
-
Reversed-Phase Liquid Chromatography (RPLC): A widely used technique that separates lipids based on their hydrophobicity, primarily determined by the length and degree of unsaturation of their acyl chains.[3][4]
-
Hydrophilic Interaction Liquid Chromatography (HILIC): This method separates lipids based on the polarity of their headgroups, which is effective for separating different lipid classes.[4]
-
Supercritical Fluid Chromatography (SFC): SFC uses a supercritical fluid, typically carbon dioxide, as the mobile phase. It offers high separation efficiency and is particularly well-suited for the analysis of nonpolar lipids and the separation of isomers.[5][6]
Q5: How can mass spectrometry techniques help in resolving co-elution?
A: Mass spectrometry offers powerful tools for dealing with co-eluting compounds:
-
High-Resolution Mass Spectrometry (HRMS): HRMS can distinguish between isobaric lipids by providing highly accurate mass measurements.
-
Tandem Mass Spectrometry (MS/MS): By fragmenting the ions, MS/MS provides structural information that can help to identify the different components of a co-eluting peak.
-
Ion Mobility Spectrometry-Mass Spectrometry (IMS-MS): IMS adds another dimension of separation by separating ions in the gas phase based on their size, shape, and charge.[7][8] This technique is highly effective at separating isomeric lipids that are indistinguishable by mass alone.[9][10]
Troubleshooting Guides
Issue 1: Broad or Tailing Peaks
Possible Causes:
-
Column Overload: Injecting too much sample can lead to peak broadening and tailing.
-
Poorly Packed Column: A void at the column inlet can cause peak distortion.
-
Inappropriate Mobile Phase: A mobile phase that is too weak may not effectively elute the analytes, leading to tailing.
-
Secondary Interactions: Unwanted interactions between the analyte and the stationary phase can cause peak tailing.
Solutions:
-
Reduce Sample Concentration: Dilute the sample before injection.
-
Check Column Performance: If the problem persists with a new column, the issue is likely not the column itself.
-
Optimize Mobile Phase: Increase the strength of the mobile phase or add modifiers to reduce secondary interactions.
-
Check for Column Contamination: Flush the column with a strong solvent to remove any contaminants.
Issue 2: Split Peaks
Possible Causes:
-
Co-elution of Isomers: Two or more isomers eluting very close to each other can appear as a split peak.
-
Partially Blocked Frit: A blockage at the column inlet can cause the sample to be distributed unevenly onto the column.
-
Column Void: A void or channel in the column packing can lead to different flow paths for the analyte.[11]
-
Injection Solvent Incompatibility: If the injection solvent is significantly stronger than the mobile phase, it can cause peak distortion.
Solutions:
-
Confirm Co-elution vs. Physical Problem: If only one or a few peaks are split, it is likely a co-elution issue. If all peaks are split, it points to a physical problem with the column or system.[11]
-
Optimize Separation for Isomers: If co-elution is suspected, modify the chromatographic method (e.g., change the mobile phase composition, gradient, or column chemistry) to improve resolution.
-
Address Physical Issues: If a physical problem is suspected, first try reversing the column and flushing it. If that doesn't work, replacing the column may be necessary.
-
Match Injection Solvent to Mobile Phase: Ensure the injection solvent is of similar or weaker strength than the initial mobile phase.
Quantitative Data Summary
Table 1: Comparison of Chromatographic Techniques for Lipid Analysis
| Feature | Reversed-Phase LC (RPLC) | Hydrophilic Interaction LC (HILIC) | Supercritical Fluid Chromatography (SFC) |
| Primary Separation Principle | Hydrophobicity (Acyl chain length and unsaturation) | Polarity (Headgroup) | Polarity and interaction with supercritical fluid |
| Typical Analysis Time | 10-30 minutes[4] | 15-60 minutes[12] | < 10 minutes[13][14] |
| Resolution of Isomers | Good for some isomers | Limited for acyl chain isomers | Excellent for various isomers[12] |
| Compatibility with MS | High | High | Good, may require make-up flow[6] |
| Solvent Consumption | Moderate to High | Moderate | Low organic solvent consumption |
Table 2: Performance of Ion Mobility Spectrometry (IMS) for Isomer Separation
| Isomer Type | Separation by IMS-MS | Key Advantage |
| Regioisomers (e.g., sn-1 vs. sn-2 position) | Yes[10] | Provides structural information not easily obtained by other methods. |
| Positional Isomers (double bond location) | Yes[10] | Can differentiate isomers with very subtle structural differences. |
| Geometric Isomers (cis vs. trans) | Yes[9] | Enables the study of the biological impact of fatty acid configuration. |
Experimental Protocols
Protocol 1: Reversed-Phase LC-MS for Global Lipid Profiling
-
Sample Preparation (Modified Bligh-Dyer Extraction):
-
To 100 µL of plasma, add a mixture of internal standards.
-
Add 225 µL of cold methanol (B129727) and vortex.
-
Add 750 µL of cold methyl-tert-butyl ether (MTBE) and shake for 6 minutes at 4°C.
-
Induce phase separation by adding 188 µL of LC/MS-grade water and centrifuge.[3]
-
Collect the upper organic phase and dry under a stream of nitrogen.
-
Reconstitute the dried extract in an appropriate solvent (e.g., methanol/toluene 9:1, v/v).[3]
-
-
LC-MS Analysis:
-
Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.7 µm particle size).
-
Mobile Phase A: Acetonitrile/water (60:40) with 10 mM ammonium (B1175870) formate (B1220265) and 0.1% formic acid.[4]
-
Mobile Phase B: Isopropanol/acetonitrile (90:10) with 10 mM ammonium formate and 0.1% formic acid.[4]
-
Gradient: A suitable gradient from a lower to a higher percentage of mobile phase B to elute lipids based on their hydrophobicity.
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Column Temperature: 50-55°C.
-
MS Detection: Use a high-resolution mass spectrometer in both positive and negative ionization modes.
-
Protocol 2: HILIC-MS for Lipid Class Separation
-
Sample Preparation: Follow the same extraction protocol as for RPLC-MS. Reconstitute the dried extract in a solvent compatible with HILIC (e.g., a high percentage of acetonitrile).
-
LC-MS Analysis:
-
Column: HILIC column (e.g., silica (B1680970) or diol-based, 100 mm x 2.1 mm, 1.7 µm particle size).
-
Mobile Phase A: Acetonitrile.
-
Mobile Phase B: Aqueous buffer (e.g., 10 mM ammonium formate).
-
Gradient: Start with a high percentage of mobile phase A and gradually increase the percentage of mobile phase B to elute lipids based on the polarity of their headgroups.
-
Flow Rate: 0.2 - 0.4 mL/min.
-
Column Temperature: 30-40°C.
-
MS Detection: High-resolution mass spectrometry in both positive and negative ionization modes.
-
Protocol 3: SFC-MS for Isomer Separation
-
Sample Preparation: Follow the same extraction protocol as for RPLC-MS. Reconstitute the dried extract in a non-polar solvent like hexane (B92381) or isopropanol.
-
SFC-MS Analysis:
-
Column: A column suitable for SFC (e.g., BEH 2-EP or C18).
-
Mobile Phase A: Supercritical CO2.
-
Mobile Phase B (Modifier): Methanol with an additive like ammonium acetate.
-
Gradient: A gradient of the modifier is used to elute the lipids. For example, 1% to 51% modifier over 5 minutes.[13][14]
-
Flow Rate: 1.5 - 2.0 mL/min.
-
Backpressure: Typically around 1500-2000 psi.
-
Column Temperature: 40-60°C.
-
MS Detection: A mass spectrometer, often with a make-up flow to assist ionization.[6]
-
Protocol 4: Ion Mobility Spectrometry-MS (IMS-MS) for Enhanced Resolution
-
Sample Infusion/LC-Coupling: Samples can be introduced via direct infusion or coupled with an LC system (RPLC or HILIC) for multidimensional separation.
-
IMS-MS Analysis:
-
Ionization: Electrospray ionization (ESI) is commonly used.
-
Drift Gas: Nitrogen or helium is used as the drift gas.
-
IMS Separation: Ions are separated based on their collision cross-section (CCS) in the ion mobility cell.
-
MS Analysis: A high-resolution mass spectrometer (e.g., TOF) is used to analyze the mobility-separated ions.
-
Data Analysis: The resulting data is a three-dimensional plot of retention time (if using LC), drift time (from IMS), and m/z. Lipid identification is enhanced by matching experimental CCS values to databases like LipidCCS or LIPID MAPS.[15][16]
-
Visualizations
Caption: General experimental workflow for lipid analysis, from sample preparation to detection.
Caption: A decision tree for troubleshooting co-eluting or distorted peaks.
References
- 1. benchchem.com [benchchem.com]
- 2. Co-Elution: How to Detect and Fix Overlapping Peaks. [axionlabs.com]
- 3. agilent.com [agilent.com]
- 4. lcms.cz [lcms.cz]
- 5. Lipidomics by Supercritical Fluid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Integrating the potential of ion mobility spectrometry-mass spectrometry in the separation and structural characterisation of lipid isomers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Integrating the potential of ion mobility spectrometry-mass spectrometry in the separation and structural characterisation of lipid isomers [frontiersin.org]
- 9. tofwerk.com [tofwerk.com]
- 10. High resolution ion mobility-mass spectrometry for separation and identification of isomeric lipids - Analyst (RSC Publishing) [pubs.rsc.org]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. Comprehensive analysis of lipids in biological systems by liquid chromatography-mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. holcapek.upce.cz [holcapek.upce.cz]
- 15. LipidCCS Home Page [zhulab.cn]
- 16. LIPID MAPS [lipidmaps.org]
Best practices for storage and handling of 18-Methylpentacosanoyl-CoA standards
This technical support center provides researchers, scientists, and drug development professionals with best practices for the storage and handling of 18-Methylpentacosanoyl-CoA standards. Below you will find frequently asked questions (FAQs) and troubleshooting guides to address common issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: How should I store the lyophilized this compound standard upon receipt?
A1: Upon receipt, the lyophilized powder of this compound, a saturated long-chain acyl-CoA, should be stored at -20°C or colder in a desiccated environment. Saturated lipids are relatively stable as powders.[1] For long-term storage, -80°C is recommended to minimize degradation. The container should be tightly sealed to prevent moisture absorption, which can lead to hydrolysis.
Q2: What is the recommended procedure for reconstituting the lyophilized standard?
A2: To reconstitute the standard, allow the vial to warm to room temperature before opening to prevent condensation. Reconstitute the dried standard in an appropriate organic solvent such as methanol (B129727) or a methanol/water mixture. For example, you can add a precise volume of methanol to the vial to achieve a desired stock concentration (e.g., 5 mM).[2] It is crucial to vortex the solution thoroughly to ensure the entire standard is dissolved.
Q3: What is the stability of the reconstituted this compound standard?
A3: Reconstituted long-chain acyl-CoA standards are prone to degradation and should be handled with care. Aqueous solutions are particularly unstable and should be used within a day or stored in aliquots at -20°C for a few months.[3] Organic stock solutions are more stable but should also be stored at -20°C or -80°C. It is advisable to prepare fresh working solutions from the stock for each experiment to ensure accuracy. Long-chain fatty acyl-CoAs are known to be unstable in aqueous buffers at room temperature, with significant degradation observed within a day.[2]
Q4: Can I store the reconstituted standard in plastic tubes?
A4: No, it is strongly recommended to store organic solutions of lipids in glass containers with Teflon-lined closures.[1] Storing organic solutions in plastic containers (e.g., polystyrene, polyethylene, polypropylene) can lead to the leaching of impurities from the plastic, which can interfere with your experiments.[1] Aqueous solutions of lipids can be stored in plastic.
Q5: How should I prepare working solutions from the stock solution?
A5: Prepare working solutions by diluting the stock solution in a suitable solvent compatible with your analytical method (e.g., 50% methanol in water with a low concentration of ammonium (B1175870) acetate (B1210297) for LC-MS/MS analysis).[4] It is best practice to prepare working solutions fresh for each experiment to minimize degradation. Keep all solutions on ice during the experimental setup.
Experimental Protocols
Representative Protocol for LC-MS/MS Analysis of this compound
This protocol provides a general workflow for the analysis of this compound. Optimization may be required for your specific instrumentation and experimental conditions.
-
Chromatographic Separation:
-
Column: C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm).[4]
-
Mobile Phase A: Water with 10 mM ammonium acetate and 0.1% formic acid.[4]
-
Mobile Phase B: Acetonitrile or methanol with 10 mM ammonium acetate and 0.1% formic acid.[4]
-
Gradient: A typical gradient starts with a low percentage of Mobile Phase B, which is then ramped up to elute the hydrophobic very-long-chain acyl-CoA.
-
-
Mass Spectrometry Detection:
-
Ionization Mode: Electrospray ionization (ESI) in positive ion mode.[4]
-
Analysis Mode: Multiple Reaction Monitoring (MRM) for targeted quantification. A characteristic neutral loss of 507 Da is often observed for acyl-CoAs.[4]
-
Internal Standard: The use of a stable isotope-labeled or an odd-chain very-long-chain acyl-CoA internal standard is highly recommended for accurate quantification.
-
Data Presentation
Table 1: Recommended Storage Conditions for this compound Standards
| Form | Storage Temperature | Container | Duration |
| Lyophilized Powder | -20°C or colder | Tightly sealed vial, desiccated | Long-term |
| Organic Stock Solution | -20°C to -80°C | Glass vial with Teflon-lined cap | Up to 1 month[2] |
| Aqueous Working Solution | -20°C | Glass or appropriate plastic vial | Short-term (aliquots)[3] |
| On Ice | 4°C | Glass or appropriate plastic vial | During experiment |
Table 2: Representative LC-MS/MS Parameters for Very-Long-Chain Acyl-CoA Analysis
| Parameter | Recommended Setting |
| Column | C18 Reversed-Phase |
| Mobile Phase | Water/Acetonitrile with Ammonium Acetate |
| Ionization | ESI Positive |
| Detection Mode | MRM (monitoring for neutral loss of 507) |
| Internal Standard | Odd-chain very-long-chain acyl-CoA |
Mandatory Visualizations
Caption: Workflow for handling this compound standards.
Troubleshooting Guide
Problem 1: Low or no signal from the this compound standard in LC-MS/MS analysis.
-
Possible Cause: Degradation of the standard.
-
Solution: Prepare a fresh working solution from a new aliquot of the stock solution. Ensure that all solutions are kept on ice during the experiment. Long-chain acyl-CoAs are unstable in aqueous solutions, especially at room temperature.[2]
-
-
Possible Cause: Improper storage.
-
Solution: Verify that the lyophilized powder and stock solutions have been stored at the recommended temperatures and protected from moisture.
-
-
Possible Cause: Incorrect MS parameters.
-
Solution: Ensure that the mass spectrometer is set to the correct precursor and product ions for this compound, considering the characteristic neutral loss of 507 Da for acyl-CoAs.[4]
-
Problem 2: Poor peak shape or retention time shifts in chromatography.
-
Possible Cause: Column contamination or degradation.
-
Solution: Wash the column with a strong solvent or replace it if necessary.
-
-
Possible Cause: Incompatible solvent for the working solution.
-
Solution: Ensure the solvent used to prepare the working solution is compatible with the mobile phase. High concentrations of organic solvent in the injected sample can cause peak distortion.
-
-
Possible Cause: Issues with the mobile phase.
-
Solution: Prepare fresh mobile phases and ensure the pH is appropriate for the analysis.
-
Problem 3: High background noise in the mass spectrum.
-
Possible Cause: Contamination from plasticware.
-
Solution: Use glass vials and pipette tips for handling organic solutions of the standard to avoid leaching of plasticizers.[1]
-
-
Possible Cause: Contaminated mobile phase or LC system.
-
Solution: Use high-purity solvents and additives for the mobile phase. Flush the LC system to remove any contaminants.
-
Caption: Troubleshooting logic for low signal intensity.
References
- 1. Comprehensive quantitative analysis of fatty-acyl-Coenzyme A species in biological samples by ultra-high performance liquid chromatography-tandem mass spectrometry harmonizing hydrophilic interaction and reversed phase chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Stability of fatty acyl-coenzyme A thioester ligands of hepatocyte nuclear factor-4alpha and peroxisome proliferator-activated receptor-alpha - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. myadlm.org [myadlm.org]
- 4. researchgate.net [researchgate.net]
Improving the recovery of very long-chain fatty acyl-CoAs from biological matrices
Welcome to the technical support center for improving the recovery of very long-chain fatty acyl-CoAs (VLCFA-CoAs) from biological samples. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the most critical factors to consider for preserving the integrity of VLCFA-CoAs during sample collection and storage?
A1: Due to their inherent instability, proper handling and storage of biological samples are paramount for accurate VLCFA-CoA analysis. Key considerations include:
-
Immediate Processing: Whenever possible, process fresh tissue immediately to minimize degradation.[1]
-
Flash-Freezing: If immediate processing is not feasible, flash-freeze samples in liquid nitrogen and store them at -80°C.[1]
-
Avoid Freeze-Thaw Cycles: Repeated freezing and thawing can significantly compromise the stability of lipids, including VLCFA-CoAs.[1]
Q2: My recovery of VLCFA-CoAs is consistently low. What are the potential causes and how can I troubleshoot this issue?
A2: Low recovery of VLCFA-CoAs can arise from several factors throughout the experimental workflow. The following are common causes and their solutions:
-
Incomplete Cell Lysis: Ensure thorough homogenization of the tissue. For tougher tissues, a glass homogenizer can be more effective.[1] It is also important to optimize the ratio of extraction solvent to tissue weight; a 20-fold excess of solvent is often recommended.[1]
-
Analyte Degradation: VLCFA-CoAs are susceptible to both enzymatic and chemical degradation.[1] To mitigate this, work quickly, keep samples on ice at all times, and use fresh, high-purity solvents.[1] Incorporating an internal standard early in the extraction process can help monitor and correct for recovery loss.[2]
-
Inefficient Solid-Phase Extraction (SPE): Proper conditioning and equilibration of the SPE column before sample loading are critical for optimal binding.[1] Additionally, the wash and elution steps should be optimized to ensure that VLCFA-CoAs are not prematurely eluted or retained on the column.
Q3: Which analytical technique is most suitable for the quantification of VLCFA-CoAs?
A3: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the most widely used and robust method for quantifying VLCFA-CoAs.[2][3][4] This technique offers high sensitivity and specificity, allowing for the accurate measurement of these low-abundance molecules in complex biological matrices.[2][4] For lipid profiling of complex mixtures, a neutral loss scan of 507 can be employed.[4]
Troubleshooting Guide
This guide provides a structured approach to identifying and resolving common issues during VLCFA-CoA recovery.
Problem: Low or No Signal of VLCFA-CoAs in LC-MS/MS Analysis
Caption: Troubleshooting workflow for low VLCFA-CoA recovery.
Quantitative Data Summary
The recovery of VLCFA-CoAs is highly dependent on the methodology and the biological matrix. The following table summarizes reported recovery rates from different approaches.
| Analyte Group | Matrix | Extraction Method | Purification | Recovery Rate (%) | Reference |
| Short-, Medium-, and Long-Chain Acyl-CoAs | Rat Liver | Acetonitrile (B52724)/Isopropanol (B130326) | 2-(2-pyridyl)ethyl silica (B1680970) gel | 93-104 (Extraction), 83-90 (SPE) | [5] |
| Long-Chain Acyl-CoAs | Rat Liver | Not specified | Online SPE | 94.8-110.8 (Accuracy) | [4] |
| Free Fatty Acids (as a proxy for acyl chains) | Lipid-rich seeds | Not specified | SPE | 99.2 | [6] |
Experimental Protocols
Protocol 1: Extraction of VLCFA-CoAs from Tissue
This protocol is adapted from established methods and is suitable for various tissue types.[1][7]
Materials:
-
Frozen tissue sample (~100 mg)
-
Glass homogenizer
-
100 mM Potassium Phosphate (KH2PO4) buffer, pH 4.9
-
Acetonitrile (ACN)
-
Isopropanol
-
Saturated Ammonium (B1175870) Sulfate (B86663) ((NH4)2SO4)
-
Weak anion exchange solid-phase extraction (SPE) columns
-
2% Formic Acid
-
2% and 5% Ammonium Hydroxide (B78521) (NH4OH)
-
Internal standard (e.g., Heptadecanoyl-CoA)
Procedure:
-
Homogenization:
-
Weigh approximately 100 mg of frozen tissue.
-
In a pre-chilled glass homogenizer, add the tissue to 2 mL of ice-cold 100 mM KH2PO4 buffer (pH 4.9) containing the internal standard.
-
Homogenize thoroughly on ice.
-
-
Extraction:
-
Add 5 mL of a 2:1 (v/v) mixture of acetonitrile and isopropanol to the homogenate.
-
Vortex vigorously for 5 minutes.
-
Add 2 mL of saturated ammonium sulfate and vortex again.
-
Centrifuge at 4,000 x g for 10 minutes at 4°C.
-
Collect the upper organic layer.
-
-
Solid-Phase Extraction (SPE):
-
Condition a weak anion exchange SPE column with 1 mL of methanol followed by 1 mL of water.
-
Equilibrate the column with 1 mL of the extraction solvent (acetonitrile/isopropanol).
-
Load the collected organic extract onto the column.
-
Wash the column with 2 mL of the extraction solvent.
-
Wash the column with 2 mL of methanol.
-
Elute the VLCFA-CoAs with 1 mL of 5% ammonium hydroxide in methanol.
-
-
Sample Concentration:
-
Combine the eluted fractions.
-
Dry the sample under a stream of nitrogen at room temperature.
-
Reconstitute the dried extract in a suitable solvent for LC-MS/MS analysis (e.g., 80:20 methanol/water with 30 mM NH4OH).[2]
-
Caption: Experimental workflow for VLCFA-CoA extraction.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Quantification of Very-Long-Chain and Branched-Chain Fatty Acids in Plasma by Liquid Chromatography-Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. LC/MS/MS method for quantitative determination of long-chain fatty acyl-CoAs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Novel isolation procedure for short-, medium- and long-chain acyl-coenzyme esters from tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development of solid-phase extraction and methylation procedures to analyse free fatty acids in lipid-rich seeds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. An improved method for tissue long-chain acyl-CoA extraction and analysis [agris.fao.org]
Technical Support Center: Quantification of 18-Methylpentacosanoyl-CoA
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering issues with the quantification of 18-Methylpentacosanoyl-CoA, a long-chain branched acyl-coenzyme A. The information is tailored for scientists and professionals in drug development and related fields.
Frequently Asked Questions (FAQs)
Q1: What is the most common analytical method for quantifying this compound?
A1: The most prevalent and sensitive method for the quantification of this compound is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This technique offers high selectivity and sensitivity, which is crucial for distinguishing and quantifying specific long-chain acyl-CoAs within complex biological matrices.
Q2: What are the characteristic mass spectrometry fragmentations for acyl-CoAs like this compound?
A2: In positive ion electrospray ionization (ESI+), acyl-CoAs typically exhibit a characteristic neutral loss of 507 Da, which corresponds to the 3'-phosphoadenosine diphosphate (B83284) portion of the coenzyme A molecule.[1] Another common fragment ion observed is at m/z 428, representing the CoA moiety itself.[1][2] For quantification using Multiple Reaction Monitoring (MRM), the transition of the precursor ion [M+H]+ to the product ion resulting from the neutral loss of 507 Da is commonly used due to its high abundance.[1][2]
Q3: Why is my this compound standard unstable in solution?
A3: Acyl-CoA esters, particularly long-chain ones, are susceptible to degradation through hydrolysis. Their stability is affected by pH, temperature, and the presence of enzymes. It is recommended to prepare fresh standards and keep them in an appropriate acidic buffer or organic solvent and store them at low temperatures (-20°C or -80°C) to minimize degradation.
Q4: What type of internal standard should I use for accurate quantification?
A4: The ideal internal standard is a stable isotope-labeled version of this compound (e.g., ¹³C or ¹⁵N labeled). However, these are often not commercially available. A practical alternative is to use an odd-chain length fatty acyl-CoA, such as heptadecanoyl-CoA (C17:0-CoA) or nonadecanoyl-CoA (C19:0-CoA), which is not naturally abundant in most biological samples.[3] The internal standard should be added to the sample at the earliest stage of sample preparation to account for variability in extraction efficiency and matrix effects.
Q5: What are "matrix effects" and how can they affect my results?
A5: Matrix effects are the alteration of ionization efficiency (suppression or enhancement) of the target analyte by co-eluting compounds from the sample matrix.[4] This can lead to inaccurate quantification. To assess matrix effects, you can compare the signal of the analyte in a pure solution to the signal of the analyte spiked into a sample extract from which the analyte has been removed.[4] Mitigation strategies include optimizing chromatographic separation, using a more effective sample clean-up method (e.g., solid-phase extraction), or using a stable isotope-labeled internal standard that co-elutes with the analyte and experiences the same matrix effects.
Troubleshooting Guide
Issue 1: Poor or Non-linear Calibration Curve
| Potential Cause | Troubleshooting Steps |
| Degradation of Standards | Prepare fresh calibration standards from a new stock solution. Ensure proper storage of stock solutions (aliquoted, at -80°C). |
| Inaccurate Pipetting | Use calibrated pipettes and proper pipetting techniques, especially for low volumes. |
| Instrument Contamination | Run blank injections of the mobile phase to check for carryover. If present, clean the injection port and column. |
| Inappropriate Curve Fitting | Use a weighted linear regression (e.g., 1/x or 1/x²) if the variance is not constant across the concentration range. |
| Saturation of Detector | Dilute the higher concentration standards and re-inject. Adjust the calibration range if necessary. |
Issue 2: Low Signal Intensity or Poor Peak Shape
| Potential Cause | Troubleshooting Steps |
| Suboptimal MS Parameters | Infuse a standard solution of this compound to optimize source parameters (e.g., spray voltage, capillary temperature) and collision energy for the specific MRM transition. |
| Poor Chromatographic Resolution | Optimize the LC gradient to ensure sufficient separation from other matrix components. Consider using a different column chemistry (e.g., a longer C18 column or a different stationary phase). |
| Sample Degradation | Keep samples at a low temperature in the autosampler. Minimize the time between sample preparation and injection. |
| Inefficient Extraction | Evaluate different solid-phase extraction (SPE) cartridges or liquid-liquid extraction protocols to improve recovery. Ensure the pH of the extraction buffer is optimal for acyl-CoA stability and recovery. |
| Adsorption to Vials/Tubing | Use low-adsorption vials and tubing. Silanized glass vials can sometimes reduce adsorption of hydrophobic molecules. |
Experimental Protocols
Protocol 1: Sample Preparation using Solid-Phase Extraction (SPE)
-
Homogenization: Homogenize cell pellets or tissues in a cold buffer (e.g., phosphate (B84403) buffer with antioxidants like TCEP).
-
Internal Standard Spiking: Add a known amount of internal standard (e.g., C17:0-CoA) to the homogenate.
-
Protein Precipitation: Precipitate proteins by adding a cold organic solvent (e.g., acetonitrile (B52724) or methanol) or acid (e.g., perchloric acid).
-
Centrifugation: Centrifuge at high speed (e.g., 14,000 x g) at 4°C to pellet the precipitated proteins.
-
SPE Column Conditioning: Condition a C18 SPE cartridge with methanol (B129727) followed by an equilibration with an acidic aqueous solution (e.g., 0.1% formic acid in water).
-
Sample Loading: Load the supernatant from the centrifugation step onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with a low percentage of organic solvent in an acidic aqueous solution to remove polar impurities.
-
Elution: Elute the this compound and other long-chain acyl-CoAs with a high percentage of organic solvent (e.g., methanol or acetonitrile).
-
Drying and Reconstitution: Dry the eluate under a stream of nitrogen and reconstitute in a suitable injection solvent (e.g., 50:50 acetonitrile:water).
Protocol 2: LC-MS/MS Analysis
-
LC Column: A C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm) is commonly used.
-
Mobile Phase A: 10 mM ammonium (B1175870) acetate (B1210297) or 0.1% formic acid in water.
-
Mobile Phase B: Acetonitrile or methanol.
-
Gradient: A typical gradient would start with a low percentage of mobile phase B, ramp up to a high percentage to elute the long-chain acyl-CoAs, followed by a wash and re-equilibration step.
-
Flow Rate: 0.2-0.4 mL/min.
-
Injection Volume: 5-10 µL.
-
MS Ionization: Electrospray Ionization (ESI) in positive mode.
-
MS Analysis: Multiple Reaction Monitoring (MRM). The precursor ion would be the [M+H]⁺ of this compound and the product ion would correspond to the neutral loss of 507 Da.
Quantitative Data Summary
The following table represents a typical calibration curve for the quantification of this compound using an internal standard (IS).
| Standard Concentration (nM) | Analyte Peak Area | IS Peak Area | Response Ratio (Analyte/IS) |
| 1 | 1,520 | 50,100 | 0.030 |
| 5 | 7,650 | 50,500 | 0.151 |
| 10 | 15,300 | 49,800 | 0.307 |
| 50 | 75,900 | 50,200 | 1.512 |
| 100 | 151,000 | 49,900 | 3.026 |
| 500 | 755,000 | 50,300 | 15.010 |
| 1000 | 1,520,000 | 50,000 | 30.400 |
A linear regression of the response ratio versus standard concentration would typically yield an R² value > 0.99 for a valid calibration curve.
Visualizations
Experimental Workflow
Caption: Experimental workflow for this compound quantification.
Troubleshooting Logic for Poor Calibration Curve
Caption: Troubleshooting logic for a poor calibration curve.
General Branched-Chain Fatty Acyl-CoA Metabolism
Caption: General metabolic pathway of branched-chain fatty acyl-CoAs.
References
- 1. Novel approach in LC-MS/MS using MRM to generate a full profile of acyl-CoAs: discovery of acyl-dephospho-CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Measuring long chain acyl-CoA concentrations and enrichment using LC/MS/MS with selected reaction monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Contamination sources in the analysis of 18-Methylpentacosanoyl-CoA
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering contamination issues during the analysis of 18-Methylpentacosanoyl-CoA and other very-long-chain fatty acyl-CoAs. The information is presented in a question-and-answer format to directly address common problems.
Frequently Asked Questions (FAQs)
Q1: What are the most common sources of contamination in the analysis of long-chain fatty acyl-CoAs?
A1: Contamination in lipidomics, particularly for sensitive LC-MS analysis, can originate from multiple sources. The most prevalent include:
-
Plastics: Consumables like pipette tips, microcentrifuge tubes, and plastic filters can leach plasticizers, most notably phthalates.[1][2]
-
Solvents: Even high-purity or LC-MS grade solvents can contain trace-level impurities, such as alkylated amines, which can interfere with analysis.[3][4]
-
Reagents and Glassware: Impurities can be introduced from reagents (e.g., derivatizing agents) or improperly cleaned glassware. Detergent residues are a common issue.[5][6]
-
Laboratory Environment: The laboratory air itself can contain volatile organic compounds, including phthalates and siloxanes, which can contaminate samples.[7]
-
Sample Matrix: Biological samples are complex and contain highly abundant lipids, like phospholipids (B1166683), that can cause ion suppression or co-elute with the analyte of interest.[7][8]
Q2: Why are phthalates such a persistent issue in sensitive lipid analysis?
A2: Phthalates are a class of chemical compounds used as plasticizers to increase the flexibility and durability of plastics.[9] They are not chemically bound to the polymer matrix and can easily leach out into solvents and samples upon contact.[9] Given the widespread use of plastics in laboratory consumables (tubing, sample vials, pipette tips, gloves), phthalate (B1215562) contamination is a frequent and frustrating challenge in trace-level analysis.[10][11]
Q3: How can I distinguish a contaminant peak from a genuine signal from my sample?
A3: A systematic approach using blank samples is crucial for identifying contaminant peaks.
-
Solvent Blank: An injection of the solvent used to reconstitute the final sample. Peaks present here point to contamination from the solvent or the LC-MS system itself.
-
Procedural Blank (or Method Blank): A sample that goes through the entire extraction and preparation process without the biological matrix. This is the most important blank, as it will reveal contaminants introduced from any step, including solvents, reagents, and labware.[11][12]
-
"No Injection" Blank: A run without any injection. This can help diagnose carry-over from previous injections.[12] By comparing the chromatograms from your actual samples to these blanks, you can identify peaks that are not endogenous to your sample.
Troubleshooting Guide
Problem: I see a high background signal or unexpected peaks in my chromatograms, including my procedural blanks.
-
Possible Cause: This indicates a systemic source of contamination from your sample preparation workflow or analytical system.
-
Troubleshooting Steps:
-
Isolate the Source: First, run a solvent-only injection. If the contaminating peaks are present, the issue likely lies with your mobile phase, solvents, or the LC-MS system itself (e.g., contaminated tubing or solvent filters).[4][11]
-
Check Solvents: Use the highest grade solvents available (e.g., LC-MS or "for mass spectrometry" grade).[5] Open fresh bottles of solvents and mobile phase modifiers to rule out contamination in your current stock.
-
Evaluate Labware: Phthalates and other plastic-derived contaminants are very common. Systematically replace plastic consumables with high-quality glass or certified contaminant-free polypropylene (B1209903) alternatives.[1][13][14] Perform a leaching test by incubating extraction solvent in your tubes/vials and then analyzing the solvent.
-
Clean the System: If the source is traced to the instrument, follow the manufacturer's guidelines for cleaning the LC system, including flushing the lines with a series of strong solvents like isopropanol.[15]
-
Problem: The signal for this compound is weak, inconsistent, or seems suppressed.
-
Possible Cause: Co-eluting contaminants or high-abundance lipids from the sample matrix can compete for ionization in the mass spectrometer's source, leading to a suppressed signal for your analyte of interest (ion suppression).[4][7]
-
Troubleshooting Steps:
-
Improve Chromatographic Separation: Modify your LC gradient to better separate this compound from interfering compounds.
-
Enhance Sample Cleanup: Incorporate an additional sample cleanup step, such as solid-phase extraction (SPE), to remove interfering matrix components like phospholipids before injection.[8]
-
Dilute the Sample: A simple dilution of the sample can sometimes mitigate ion suppression by reducing the concentration of the interfering species.
-
Check for System Contamination: Contaminants like polyethylene (B3416737) glycol (PEG) can build up in the system and cause ion suppression.[4] A thorough system cleaning may be necessary.
-
Quantitative Data on Common Contaminants
The following table summarizes leaching levels for common plastic-derived contaminants as reported in a screening study. These values highlight the significant potential for contamination from standard laboratory consumables.
| Contaminant | Common Source | Maximum Leaching Level (µg cm⁻²) |
| Diethylhexyl phthalate (DEHP) | Plastic Syringes, Parafilm® | 0.36 |
| Diisononyl phthalate (DINP) | Pipette Tips | 0.86 |
| Dibutyl phthalate (DBP) | PTFE Filter Holders | 2.49 |
| Dimethyl phthalate (DMP) | Cellulose Acetate Filter Holders | 5.85 |
| (Data sourced from a screening study on laboratory consumables.)[1][2] |
Experimental Protocols
Protocol 1: Rigorous Cleaning of Glassware
-
Initial Wash: Manually wash glassware with a laboratory-grade, phosphate-free detergent.
-
Rinsing: Rinse thoroughly with tap water followed by at least three rinses with deionized (DI) water.
-
Solvent Rinse: Rinse with a high-purity organic solvent such as methanol (B129727) or acetone (B3395972) to remove organic residues.
-
Drying: Dry in an oven at a high temperature (e.g., >100°C). Avoid using dishwashers as their rinsing cycles may be insufficient and detergents can be a source of contamination.[6]
-
Storage: Cover clean glassware with aluminum foil and store in a clean, enclosed environment to prevent contamination from dust and laboratory air.
Protocol 2: Minimizing Contamination During Sample Preparation
-
Select Labware Carefully: Whenever possible, use borosilicate glass vials and tubes with PTFE-lined caps.[13] If plasticware is necessary, use high-quality polypropylene tubes from a reputable manufacturer and consider pre-rinsing them with your extraction solvent. Avoid polystyrene tubes.
-
Use Glass Syringes: For filtering or transferring solvents and samples, use glass syringes instead of plastic ones to avoid leaching of plasticizers.[1]
-
Handle Solvents Properly: Use fresh, high-purity solvents. Never "top off" solvent bottles, as this can introduce contaminants into a fresh supply.[5] Use dedicated, clean glass bottles for your mobile phases.[4]
-
Wear Appropriate Gloves: Wear powder-free nitrile gloves when handling samples and equipment to prevent contamination from your hands.[4]
-
Prepare Blanks: Always prepare a procedural blank alongside your samples, using the exact same steps, solvents, and materials. This is the best way to monitor for contamination introduced during the workflow.[12]
Troubleshooting Workflow
The following diagram outlines a logical workflow for identifying and resolving sources of contamination in your analysis.
Caption: Workflow for troubleshooting contamination in LC-MS analysis.
References
- 1. research.thea.ie [research.thea.ie]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. providiongroup.com [providiongroup.com]
- 5. Top 10 Things Users Can Do to Minimize Contamination of LC/MS Systems [sciex.com]
- 6. massspec.unm.edu [massspec.unm.edu]
- 7. merckmillipore.com [merckmillipore.com]
- 8. lcms.cz [lcms.cz]
- 9. biotage.com [biotage.com]
- 10. chromres.com [chromres.com]
- 11. researchgate.net [researchgate.net]
- 12. Comprehensive analysis of lipids in biological systems by liquid chromatography-mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
- 15. Cleaning Lipid Contamination with Organic Solvents (HPLC) - Chromatography Forum [chromforum.org]
Optimizing fragmentation parameters for MS/MS analysis of 18-Methylpentacosanoyl-CoA
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the MS/MS analysis of 18-Methylpentacosanoyl-CoA and other long-chain fatty acyl-CoAs.
Frequently Asked Questions (FAQs)
Q1: What are the expected major fragment ions for this compound in positive ion mode ESI-MS/MS?
A1: In positive ion mode, this compound is expected to follow the characteristic fragmentation pattern of other long-chain fatty acyl-CoAs. The most common fragmentation involves a neutral loss of the 3'-phosphoadenosine 5'-diphosphate moiety.[1][2][3] You should look for two key fragmentation pathways:
-
A neutral loss of 507.0 Da from the precursor ion ([M+H]⁺).[1][2][4]
-
A product ion at m/z 428.1, corresponding to the adenosine-3',5'-bisphosphate fragment.[2][3][5]
Another common, though less abundant, fragment ion may be observed at m/z 410, resulting from a water loss from the m/z 428 fragment.[6]
Q2: What is a good starting point for collision energy (CE) when optimizing for this compound?
A2: A good starting point for collision energy is instrument-dependent. However, for long-chain fatty acyl-CoAs, a range of 20-40 eV is often a reasonable starting point for initial optimization on triple quadrupole or QTOF instruments.[7][8] It is crucial to perform a CE ramp experiment to determine the optimal value that maximizes the intensity of your target fragment ions.
Q3: Should I use positive or negative ion mode for the analysis of this compound?
A3: Both positive and negative ion modes can be used, but they provide different information.
-
Positive ion mode is generally preferred for quantitative analysis using Multiple Reaction Monitoring (MRM) due to the highly consistent and abundant fragmentation pattern involving the neutral loss of 507 Da.[1][4][9]
-
Negative ion mode can be useful for structural confirmation, as it can generate fragment ions corresponding to the fatty acid anion itself.[10]
For routine quantification, positive ion mode is the more common and robust choice.
Q4: I am not seeing a clear signal for my this compound. What are some common causes?
A4: Several factors could contribute to a lack of signal:
-
Sample Degradation: Acyl-CoAs can be unstable. Ensure proper storage at -80°C and minimize freeze-thaw cycles.[11]
-
Poor Ionization Efficiency: Long-chain acyl-CoAs can have lower ionization efficiency. Optimize source parameters such as spray voltage, gas flows, and temperatures.
-
Suboptimal Liquid Chromatography: Poor chromatographic peak shape (e.g., tailing) can lead to a low signal-to-noise ratio.[12] Consider optimizing your mobile phase composition and gradient.
-
Incorrect MS Parameters: Double-check that you are targeting the correct precursor ion mass for this compound and that your fragmentation parameters are reasonably set.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low Signal Intensity / Poor Signal-to-Noise | Suboptimal collision energy (CE). | Perform a collision energy optimization experiment. Infuse a standard solution of a similar long-chain acyl-CoA and ramp the CE to find the value that maximizes the abundance of the target product ion. |
| Inefficient ionization. | Optimize ESI source parameters. Adjust spray voltage, sheath and auxiliary gas pressures, and capillary temperature. | |
| Sample degradation. | Prepare fresh samples and standards. Minimize time at room temperature. Store extracts at -80°C.[11] | |
| Poor Chromatographic Peak Shape (Tailing) | Secondary interactions with the column. | The use of ion-pairing reagents can be challenging to remove from the system.[12] An alternative is to use a high pH mobile phase (e.g., pH 10.5 with ammonium (B1175870) hydroxide) with a C18 column.[12] |
| Contamination buildup on the column. | Implement a robust column washing procedure after each analytical batch.[12] | |
| Inconsistent Fragmentation Ratios | Fluctuating collision cell pressure. | Ensure the collision gas supply is stable and the pressure is set appropriately for your instrument. |
| Source conditions affecting in-source fragmentation. | Re-optimize source parameters to minimize in-source fragmentation, which can alter the precursor ion population entering the collision cell. | |
| No Product Ions Observed | Incorrect precursor ion selection. | Verify the calculated mass of the [M+H]⁺ ion for this compound and ensure it is correctly entered in the instrument method. |
| Collision energy is too low or too high. | Broaden the range of your collision energy optimization experiment. | |
| Collision gas is turned off. | Check the status of the collision gas in the instrument software and ensure it is flowing. |
Experimental Protocols
Protocol 1: Optimization of Collision Energy for this compound
-
Prepare a Standard Solution: Prepare a 1 µg/mL solution of a representative long-chain fatty acyl-CoA (e.g., Palmitoyl-CoA or Stearoyl-CoA, if this compound is not available as a pure standard) in a suitable solvent such as methanol:water (1:1).
-
Direct Infusion Setup: Infuse the standard solution directly into the mass spectrometer using a syringe pump at a flow rate of 5-10 µL/min.
-
MS Method Setup:
-
Set the mass spectrometer to positive ion ESI mode.
-
Select the [M+H]⁺ ion of your standard as the precursor ion.
-
Set up a product ion scan.
-
Create a series of experiments where the collision energy is ramped in steps of 2-5 eV (e.g., from 10 eV to 60 eV).
-
-
Data Acquisition: Acquire data for each collision energy step.
-
Data Analysis: Plot the intensity of the key product ions (e.g., the fragment from the neutral loss of 507 Da and the m/z 428 ion) against the collision energy. The optimal collision energy is the value that gives the highest intensity for your primary quantitative product ion.
Visualizations
Caption: Workflow for LC-MS/MS analysis of this compound.
Caption: Key fragmentation pathways for this compound in positive ion mode.
References
- 1. researchgate.net [researchgate.net]
- 2. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Dual fragmentation via collision-induced and oxygen attachment dissociations using water and its radicals for C=C position-resolved lipidomics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Acyl-CoA Identification in Mouse Liver Samples Using the In Silico CoA-Blast Tandem Mass Spectral Library - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Novel approach in LC-MS/MS using MRM to generate a full profile of acyl-CoAs: discovery of acyl-dephospho-CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Mass Spectrometric Analysis of Long-Chain Lipids - PMC [pmc.ncbi.nlm.nih.gov]
- 11. High-Resolution Metabolomics with Acyl-CoA Profiling Reveals Widespread Remodeling in Response to Diet - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Analysis of Low-Abundance 18-Methylpentacosanoyl-CoA
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the low abundance of 18-Methylpentacosanoyl-CoA in experimental samples.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it difficult to detect?
This compound is a very-long-chain branched-chain fatty acyl-CoA. Its detection is challenging due to its typically low physiological concentrations, making it susceptible to signal-to-noise issues during analysis. Furthermore, its chemical properties can lead to sample loss during extraction and purification steps.
Q2: What are the primary applications for measuring this compound?
The analysis of this compound and other very-long-chain fatty acids (VLCFAs) is crucial in understanding various biological processes. These molecules are integral components of cell membranes, particularly sphingolipids, and are involved in maintaining membrane fluidity and function.[1] They also play roles in developmental processes and in the response to biotic and abiotic stress.[2][3][4] Additionally, VLCFA-CoAs can act as signaling molecules by binding to nuclear receptors like PPARα, which regulate gene expression related to fatty acid metabolism.[1]
Q3: What is the most effective analytical technique for quantifying low levels of this compound?
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred method for the sensitive and specific quantification of low-abundance lipids like this compound.[2] This technique combines the separation power of liquid chromatography with the high selectivity and sensitivity of tandem mass spectrometry, often utilizing multiple reaction monitoring (MRM) for precise quantification.
Q4: Why are internal standards crucial for accurate quantification?
Internal standards are essential to correct for the variability in sample preparation and instrument response. For acyl-CoA analysis, stable isotope-labeled internal standards are ideal. However, odd-chain fatty acyl-CoAs, such as heptadecanoyl-CoA (C17:0-CoA), are commonly used as they are not typically found in biological samples and have similar chemical properties to the analytes of interest.
Troubleshooting Guides
This section provides solutions to common problems encountered during the analysis of low-abundance this compound.
| Issue | Potential Cause | Recommended Solution |
| No or Low Signal Intensity | Inefficient Extraction: The analyte is lost during the sample preparation process. | Optimize the extraction protocol. Consider using a method specifically designed for very-long-chain acyl-CoAs, which may involve a combination of polar and non-polar solvents to ensure complete extraction. A solid-phase extraction (SPE) step can also be used to enrich the sample. |
| Sample Degradation: Acyl-CoAs are susceptible to hydrolysis. | Work quickly and keep samples on ice or at 4°C throughout the extraction process. Use fresh reagents and consider adding antioxidants. | |
| Ion Suppression/Enhancement: Co-eluting matrix components interfere with the ionization of the target analyte. | Improve chromatographic separation to resolve the analyte from interfering compounds. A sample cleanup step, such as SPE, can help remove matrix components. | |
| Low Instrument Sensitivity: The concentration of the analyte is below the instrument's limit of detection. | Ensure the mass spectrometer is properly tuned and calibrated. Optimize source parameters (e.g., spray voltage, gas flows, temperature) for maximum sensitivity for your analyte. | |
| Poor Peak Shape (Tailing or Fronting) | Column Overload: Injecting too much sample or a sample with a high concentration of other lipids. | Dilute the sample or reduce the injection volume. |
| Inappropriate Column Chemistry: The analytical column is not suitable for separating very-long-chain acyl-CoAs. | Use a C18 or C8 reversed-phase column with appropriate particle size and length for good separation. | |
| Mobile Phase Issues: The pH or composition of the mobile phase is not optimal. | Adjust the mobile phase composition. The use of an ion-pairing agent or a high pH mobile phase (e.g., with ammonium (B1175870) hydroxide) can improve peak shape for acyl-CoAs. | |
| High Background Noise | Contaminated Solvents or Reagents: Impurities in the mobile phase or extraction solvents. | Use high-purity, LC-MS grade solvents and reagents. |
| Carryover from Previous Injections: Residual sample remaining in the injection port or on the column. | Implement a thorough needle wash protocol and run blank injections between samples to check for carryover. | |
| Inconsistent Retention Times | Fluctuations in Column Temperature: The column oven is not maintaining a stable temperature. | Ensure the column compartment is set to a stable temperature and allow the system to equilibrate before analysis. |
| Changes in Mobile Phase Composition: Inaccurate gradient formation by the LC pumps. | Prime the LC pumps and ensure the mobile phase lines are free of air bubbles. |
Experimental Protocols
Protocol 1: Extraction of Very-Long-Chain Acyl-CoAs from Tissue Samples
This protocol is adapted from methods described for the extraction of long-chain acyl-CoAs.
Materials:
-
Frozen tissue sample (~50 mg)
-
Homogenization buffer (e.g., 100 mM potassium phosphate, pH 7.4)
-
Internal standard (e.g., Heptadecanoyl-CoA)
-
2-propanol
-
Acetonitrile
-
Saturated ammonium sulfate (B86663)
-
Ice
Procedure:
-
Weigh approximately 50 mg of frozen tissue and place it in a pre-chilled homogenizer tube.
-
Add 1 mL of ice-cold homogenization buffer containing the internal standard.
-
Homogenize the tissue on ice until a uniform suspension is achieved.
-
Add 1 mL of 2-propanol and homogenize again briefly.
-
Add 0.125 mL of saturated ammonium sulfate and 2 mL of acetonitrile.
-
Vortex the mixture vigorously for 5 minutes.
-
Centrifuge at 2,000 x g for 5 minutes at 4°C.
-
Carefully transfer the upper organic phase containing the acyl-CoAs to a new tube.
-
Dry the extract under a gentle stream of nitrogen.
-
Reconstitute the dried extract in an appropriate volume of mobile phase for LC-MS/MS analysis.
Protocol 2: LC-MS/MS Analysis of this compound
This is a general method that should be optimized for your specific instrumentation.
Instrumentation:
-
UHPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
LC Conditions:
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
-
Mobile Phase A: 10 mM ammonium acetate (B1210297) in water
-
Mobile Phase B: Acetonitrile
-
Flow Rate: 0.3 mL/min
-
Gradient:
-
0-2 min: 20% B
-
2-15 min: 20-95% B
-
15-18 min: 95% B
-
18.1-20 min: 20% B
-
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
MS/MS Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
MRM Transitions:
-
The specific precursor and product ions for this compound will need to be determined by direct infusion of a standard or by theoretical calculation. A common fragmentation for acyl-CoAs is the neutral loss of 507 Da.
-
Monitor the corresponding transition for the chosen internal standard (e.g., C17:0-CoA).
-
-
Source Parameters:
-
Spray Voltage: 3.5 - 4.5 kV
-
Gas Temperature: 300 - 350°C
-
Gas Flow: 8 - 12 L/min
-
Nebulizer Pressure: 30 - 45 psi
-
Quantitative Data Summary
The following table summarizes typical performance metrics for LC-MS/MS-based analysis of acyl-CoAs. Note that these are general values and will vary depending on the specific analyte, matrix, and instrumentation.
| Parameter | Typical Value | Reference |
| Limit of Detection (LOD) | 1 - 10 fmol on column | [5] |
| Limit of Quantification (LOQ) | 5 - 50 fmol on column | [6] |
| Linear Dynamic Range | 3 - 4 orders of magnitude | [7] |
| Extraction Recovery | 80 - 110% | [7] |
| Inter-day Precision (%RSD) | < 15% | |
| Intra-day Precision (%RSD) | < 10% |
Visualizations
Experimental Workflow
Caption: A generalized workflow for the analysis of this compound.
Hypothetical Signaling Pathway
References
- 1. Very-Long-Chain and Branched-Chain Fatty Acyl-CoAs are High Affinity Ligands for the Peroxisome Proliferator-Activated Receptor α (PPARα) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | How Very-Long-Chain Fatty Acids Could Signal Stressful Conditions in Plants? [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. Biosynthesis and Functions of Very-Long-Chain Fatty Acids in the Responses of Plants to Abiotic and Biotic Stresses - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Multiple Acyl-CoA Dehydrogenase Deficiency - GeneReviews® - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Compartmentalised acyl-CoA metabolism and roles in chromatin regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Acyl-CoA Metabolism and Partitioning - PMC [pmc.ncbi.nlm.nih.gov]
Refinement of protocols for isolating organelles containing 18-Methylpentacosanoyl-CoA
Welcome to the technical support center for the refinement of protocols for isolating organelles containing 18-Methylpentacosanoyl-CoA and other very-long-chain fatty acids (VLCFAs). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address specific issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: Which organelles are the primary targets for isolating this compound?
A1: Very-long-chain fatty acids (VLCFAs), including this compound, are primarily metabolized in peroxisomes through β-oxidation.[1] The biosynthesis of VLCFAs occurs in the endoplasmic reticulum (ER) .[2][3] Therefore, the primary organelle to target for studying the catabolism of this compound is the peroxisome. For studies focused on its synthesis, the ER would be the target.
Q2: What are the key challenges in isolating peroxisomes for VLCFA analysis?
A2: The main challenges include:
-
Contamination: Peroxisomes share similar size and density with mitochondria and lysosomes, making their separation difficult.[4] Mitochondrial contamination is particularly problematic for metabolic studies.
-
Organelle Fragility: Peroxisomes are fragile and can be easily damaged during homogenization, leading to leakage of matrix enzymes and loss of VLCFAs.[5]
-
Low Abundance: Peroxisomes constitute a small fraction of the total cell volume and protein content, making it challenging to obtain high yields.[6]
-
Preserving Lipid Integrity: The isolation procedure must be carefully designed to prevent the degradation or alteration of VLCFAs.
Q3: What are the recommended methods for isolating peroxisomes?
A3: The most common and reliable method is a combination of differential centrifugation followed by density gradient centrifugation .[2][6][7] This two-step process first enriches a light mitochondrial fraction containing peroxisomes and then separates the peroxisomes based on their higher density in a gradient medium like OptiPrep™ or Nycodenz.[7]
Q4: How can I assess the purity of my isolated peroxisome fraction?
A4: The purity of the peroxisomal fraction is typically assessed by measuring the activity of marker enzymes.
-
Peroxisome Marker: Catalase is the most common marker enzyme for peroxisomes.[8] Its specific activity should be significantly enriched in the final peroxisome fraction compared to the initial homogenate.
-
Mitochondrial Contamination Marker: Cytochrome c oxidase is a standard marker for mitochondria. Its activity should be minimal in the purified peroxisome fraction.
-
Other Contaminants: Markers for the endoplasmic reticulum (e.g., glucose-6-phosphatase) and lysosomes (e.g., acid phosphatase) can also be used to assess the level of contamination.
Q5: What is a good starting amount of tissue or cells for peroxisome isolation?
A5: For tissues like rat liver, a starting amount of 4-50 grams is often recommended. For cultured cells, a minimum of 2 x 10⁸ cells is suggested to obtain a reasonable yield of peroxisomes.
Troubleshooting Guide
This guide addresses specific problems that may arise during the isolation of peroxisomes for the analysis of this compound and other VLCFAs.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low Yield of Peroxisomes | 1. Inefficient Homogenization: Cells were not sufficiently disrupted, leaving many peroxisomes within intact cells. | Optimize Homogenization: Use a Dounce homogenizer with a tight-fitting pestle for cultured cells. For tissues, ensure the tissue is finely minced before homogenization. Monitor cell breakage under a microscope using Trypan Blue. |
| 2. Over-homogenization: Excessive mechanical stress has ruptured the peroxisomes. | Gentle Homogenization: Reduce the number of strokes or the speed of the homogenizer. Keep the sample on ice at all times to minimize enzymatic degradation. | |
| 3. Incorrect Centrifugation Speeds/Times: The g-forces or durations were not optimal for pelleting the light mitochondrial fraction. | Verify Centrifugation Parameters: Adhere strictly to the protocol's recommended centrifugation speeds and times. Ensure the centrifuge is properly calibrated and cooled. | |
| High Mitochondrial Contamination | 1. Incomplete Separation in Differential Centrifugation: The initial low-speed spins did not effectively pellet all heavy mitochondria. | Refine Differential Centrifugation: Include an additional wash step for the nuclear pellet to remove trapped organelles. Ensure the supernatant is carefully aspirated without disturbing the pellet. |
| 2. Improper Gradient Formation: The density gradient was not formed correctly, leading to poor separation of peroxisomes and mitochondria. | Careful Gradient Preparation: Prepare the density gradient solutions accurately. When layering the gradient, do so slowly and carefully to avoid mixing the layers. Allow pre-formed gradients to sit for the recommended time to ensure a smooth transition. | |
| 3. Overloading the Gradient: Too much protein was loaded onto the density gradient, exceeding its separation capacity. | Optimize Protein Load: Quantify the protein concentration of the crude peroxisomal fraction and load an appropriate amount as specified in the protocol. It may be necessary to run multiple gradients in parallel. | |
| Degradation of VLCFAs | 1. Lipase (B570770) Activity: Endogenous lipases released during homogenization are degrading the VLCFAs. | Use Protease and Lipase Inhibitors: Add a broad-spectrum protease and lipase inhibitor cocktail to all buffers used during the isolation procedure. |
| 2. Oxidative Damage: Reactive oxygen species generated during the procedure are oxidizing the fatty acids. | Work Quickly and at Low Temperatures: Perform all steps on ice or in a cold room to minimize enzymatic activity and oxidative processes. Minimize the exposure of the sample to air. | |
| Inaccurate Marker Enzyme Readings | 1. Interference from Gradient Material: The density gradient medium (e.g., OptiPrep™) is interfering with the enzyme assay. | Remove Gradient Medium: For some assays, it may be necessary to dilute the sample or pellet the organelles and resuspend them in a buffer compatible with the assay to remove the interfering substance. |
| 2. Inactive Enzymes: The enzymes have lost activity due to improper handling or storage. | Proper Sample Handling: Keep all fractions on ice throughout the procedure. For long-term storage, snap-freeze the samples in liquid nitrogen and store them at -80°C. Avoid repeated freeze-thaw cycles. |
Data Presentation
Table 1: Typical Centrifugation Parameters for Peroxisome Isolation from Mammalian Liver
| Centrifugation Step | g-force (x g) | Time (minutes) | Temperature (°C) | Fraction Collected |
| Initial Homogenate | 1,000 | 10 | 4 | Supernatant (Post-Nuclear Supernatant) |
| Heavy Mitochondria Removal | 2,000 | 10 | 4 | Supernatant |
| Crude Peroxisomal Fraction | 25,000 | 20 | 4 | Pellet |
| Density Gradient Ultracentrifugation | 100,000 - 180,000 | 60 - 90 | 4 | Peroxisomal Band |
Note: These are general guidelines. Optimal speeds and times may vary depending on the specific tissue/cell type and rotor used. Refer to a specific, validated protocol for precise parameters.[6]
Table 2: Buffer Composition for Peroxisome Isolation
| Buffer Component | Concentration | Purpose |
| MOPS or HEPES | 5 - 25 mM | pH buffering (typically pH 7.2 - 7.65) |
| Sucrose | 0.25 M | Osmotic stabilization |
| EDTA | 1 mM | Chelates divalent cations, prevents aggregation |
| Ethanol | 0.1% (v/v) | - |
| Protease Inhibitor Cocktail | Varies | Prevents protein degradation |
| Dithiothreitol (DTT) | 1 mM | Reducing agent, protects against oxidation |
This is a representative buffer composition. Specific protocols may have variations.
Table 3: Expected Purity and Yield of Isolated Peroxisomes from Rat Liver
| Parameter | Crude Peroxisomal Fraction | Purified Peroxisome Fraction |
| Protein Yield (mg/g of liver) | ~10-15 | ~0.5-1.5 |
| Catalase Specific Activity (U/mg protein) | 5-10 | 40-60 |
| Enrichment of Catalase (fold) | 2-4 | 30-40 |
| Mitochondrial Contamination (%) | 10-20 | < 5 |
Values are approximate and can vary based on the specific protocol and starting material.
Experimental Protocols
A detailed, step-by-step protocol for the isolation of peroxisomes from mammalian liver tissue is provided below.
Materials:
-
Fresh or frozen liver tissue
-
Homogenization Buffer (see Table 2)
-
OptiPrep™ Density Gradient Medium
-
Gradient Dilution Buffer
-
Dounce homogenizer
-
Refrigerated centrifuge and ultracentrifuge with appropriate rotors
-
Protease inhibitor cocktail
Procedure:
-
Tissue Preparation:
-
Excise the liver and place it in ice-cold homogenization buffer immediately.
-
Mince the tissue into small pieces using scissors.
-
Wash the minced tissue several times with cold homogenization buffer to remove excess blood.
-
-
Homogenization:
-
Transfer the minced tissue to a pre-chilled Dounce homogenizer.
-
Add 5-10 volumes of ice-cold homogenization buffer containing protease inhibitors.
-
Homogenize with 5-10 slow strokes of a loose-fitting pestle, followed by 5-10 strokes with a tight-fitting pestle. Keep the homogenizer on ice throughout this process.
-
-
Differential Centrifugation:
-
Transfer the homogenate to a centrifuge tube and centrifuge at 1,000 x g for 10 minutes at 4°C to pellet nuclei and cell debris.
-
Carefully collect the supernatant (Post-Nuclear Supernatant - PNS).
-
Centrifuge the PNS at 2,000 x g for 10 minutes at 4°C to pellet heavy mitochondria.
-
Collect the supernatant and centrifuge at 25,000 x g for 20 minutes at 4°C to obtain the crude peroxisomal fraction (CPF) as a pellet.
-
-
Density Gradient Centrifugation:
-
Prepare a discontinuous OptiPrep™ gradient in an ultracentrifuge tube. A typical gradient might consist of layers of 35%, 27.5%, and 20% OptiPrep™.
-
Gently resuspend the CPF pellet in a small volume of homogenization buffer and mix it with the OptiPrep™ solution to a final concentration of 18-22.5%.
-
Carefully layer the resuspended CPF onto the top of the pre-formed gradient.
-
Centrifuge at approximately 180,000 x g for 90 minutes at 4°C in a swinging-bucket rotor.[6]
-
-
Fraction Collection and Analysis:
-
After centrifugation, carefully collect the visible band containing the purified peroxisomes, which is typically found at the interface of the higher density layers.
-
The collected fraction can be diluted with homogenization buffer and pelleted by centrifugation to remove the gradient medium.
-
Assess the purity and yield of the isolated peroxisomes using protein quantification and marker enzyme assays (see Table 3).
-
Mandatory Visualization
Caption: Workflow for the isolation of peroxisomes.
References
- 1. Rapid affinity purification of intracellular organelles using a twin strep tag - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Isolation of Mammalian Peroxisomes by Density Gradient Centrifugation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Extending the story of very-long-chain fatty acid elongation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Methodology for measuring oxidative capacity of isolated peroxisomes in the Seahorse assay - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Peroxisome Isolation and Purification Service - Creative Proteomics [creative-proteomics.com]
- 6. mdpi.com [mdpi.com]
- 7. Isolation of Peroxisomes from Rat Liver and Cultured Hepatoma Cells by Density Gradient Centrifugation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. CYTOCHEMICAL LOCALIZATION OF PEROXIDATIC ACTIVITY OF CATALASE IN RAT HEPATIC MICROBODIES (PEROXISOMES) - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Validation of 18-Methylpentacosanoyl-CoA Identification: A Comparison of Methods Using Authentic Standards
For Researchers, Scientists, and Drug Development Professionals
The unambiguous identification and quantification of lipid metabolites are paramount in understanding their roles in complex biological systems and in the development of novel therapeutics. This guide provides a comparative overview of analytical approaches for the validation of 18-Methylpentacosanoyl-CoA, a very-long-chain branched-chain fatty acyl-CoA. The focus is on the critical role of authentic standards in achieving accurate and reliable results compared to alternative, less rigorous identification methods. The experimental data and protocols presented herein are based on established methodologies for long-chain acyl-CoA analysis.
Data Presentation: Comparison of Identification Methods
The confident identification of a novel or uncommon lipid species such as this compound is critically dependent on the analytical methodology employed. The following table summarizes the expected quantitative and qualitative outcomes when using an authentic standard versus relying on mass-based identification alone.
| Parameter | Method 1: Using Authentic this compound Standard | Method 2: Putative Identification (Mass-Based) |
| Mass Accuracy (ppm) | < 1 ppm | < 1 ppm |
| Retention Time (RT) | Confirmed and reproducible (e.g., 15.2 ± 0.1 min) | Unknown and cannot be definitively assigned |
| MS/MS Fragmentation | Characteristic fragmentation pattern matches the standard | Fragmentation pattern can be predicted but not confirmed |
| Limit of Quantification (LOQ) | Low (e.g., < 5 fmol on column)[1] | Higher due to lack of optimization and potential matrix effects |
| Confidence in Identification | High (Level 1 - Confirmed Structure) | Low to Medium (Level 2/3 - Putative Structure) |
| Quantitative Accuracy | High (using a standard curve) | Semi-quantitative at best (relies on assumptions) |
Experimental Protocols
Detailed methodologies are crucial for the reproducible identification and quantification of this compound. The following protocols are adapted from established methods for long-chain and very-long-chain fatty acyl-CoA analysis.[2][3][4][5][6]
Synthesis of Authentic this compound Standard
The synthesis of an authentic standard is a prerequisite for definitive validation. This typically involves a two-step chemical synthesis process.
-
Step 1: Synthesis of the Thiophenyl Ester: 18-Methylpentacosanoic acid is reacted with thiophenol in the presence of a condensing agent such as dicyclohexylcarbodiimide (B1669883) (DCC).
-
Step 2: Transesterification with Coenzyme A: The resulting thiophenyl ester of 18-methylpentacosanoic acid is then subjected to transesterification with Coenzyme A to yield this compound. The final product is purified using preparative HPLC.
Sample Preparation and Extraction
-
Cell or Tissue Homogenization: Biological samples (e.g., ~10-100 mg of tissue or 1-10 million cells) are homogenized in a cold buffer.
-
Liquid-Liquid Extraction: An acidic liquid-liquid extraction is performed to isolate the acyl-CoAs. A common method involves the addition of isopropanol (B130326) and a subsequent extraction with acetonitrile. An internal standard, such as a C17:0 or C19:0-CoA, should be added at the beginning of the extraction process to control for extraction efficiency and instrument variability.
-
Solid-Phase Extraction (SPE): For cleaner samples, an optional SPE step can be employed to enrich for acyl-CoAs and remove interfering substances.[3][6]
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis
The analysis of very-long-chain fatty acyl-CoAs is typically performed using reverse-phase liquid chromatography coupled to a tandem mass spectrometer.[2][4][5][6]
-
Chromatographic Separation:
-
Column: A C18 reverse-phase column (e.g., 100 x 2.1 mm, 1.8 µm particle size) is commonly used.
-
Mobile Phase A: Water with 0.1% ammonium (B1175870) hydroxide (B78521) or 10 mM ammonium acetate.[3][4]
-
Mobile Phase B: Acetonitrile with 0.1% ammonium hydroxide or 10 mM ammonium acetate.[3][4]
-
Gradient: A linear gradient from a low to high percentage of mobile phase B is used to elute the acyl-CoAs. The long alkyl chain of this compound will result in a relatively long retention time.
-
Flow Rate: A typical flow rate is 0.2-0.4 mL/min.
-
-
Mass Spectrometry:
-
Ionization: Electrospray ionization (ESI) in positive ion mode is generally more sensitive for the detection of acyl-CoAs.[1][5]
-
Analysis Mode: Multiple Reaction Monitoring (MRM) is used for targeted quantification.
-
Precursor Ion: The precursor ion will be the [M+H]+ ion of this compound.
-
Fragment Ions: A characteristic fragment ion resulting from the neutral loss of the phosphopantetheine moiety is typically monitored.[4][6] The specific fragment ions for this compound would be determined by infusing the authentic standard into the mass spectrometer.
-
Data Analysis and Validation
-
Identification: The identification of this compound in a biological sample is confirmed by comparing its retention time and MS/MS fragmentation pattern to that of the authentic standard.
-
Quantification: A standard curve is generated by injecting known concentrations of the authentic this compound standard. The concentration of the analyte in the biological sample is then determined by interpolating its peak area from the standard curve.
Visualizations
Experimental Workflow for Validation
The following diagram illustrates the workflow for the validation of this compound identification using an authentic standard.
Caption: Workflow for the validation of this compound.
Logical Framework for Identification Confidence
This diagram outlines the logical progression for achieving high confidence in the identification of this compound.
Caption: Logic for achieving high-confidence identification.
References
- 1. researchgate.net [researchgate.net]
- 2. Measuring long chain acyl-CoA concentrations and enrichment using LC/MS/MS with selected reaction monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 3. LC/MS/MS Method for Quantitative Determination of Long-Chain Fatty Acyl-CoAs » JOANNEUM RESEARCH [joanneum.at]
- 4. Development of a Novel Method for the Determination of Acyl-CoA Compounds by Liquid Chromatography Mass Spectrometry to Probe the Metabolism of Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Quantitation of fatty acyl-coenzyme As in mammalian cells by liquid chromatography-electrospray ionization tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. LC/MS/MS method for quantitative determination of long-chain fatty acyl-CoAs - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of Branched-Chain Very-Long-Chain Fatty Acyl-CoA Levels in Mammalian Tissues
A comprehensive guide for researchers, scientists, and drug development professionals on the current understanding and analytical methodologies for the quantification of branched-chain very-long-chain fatty acyl-CoAs (BC-VLCFA-CoAs) in various tissues. While specific quantitative data for 18-Methylpentacosanoyl-CoA remains elusive in current literature, this guide provides a comparative framework based on the analysis of related BC-VLCFA-CoAs.
Introduction
Branched-chain fatty acids (BCFAs) are important constituents of cellular lipids and are found in various mammalian tissues. Their activated forms, acyl-Coenzyme A (acyl-CoA) thioesters, are key intermediates in numerous metabolic pathways, including lipid synthesis and degradation. Very-long-chain fatty acids (VLCFAs) with branched chains, such as this compound, are of increasing interest due to their roles in membrane structure and cellular signaling. This guide summarizes the current knowledge on the tissue distribution of BC-VLCFA-CoAs and details the experimental protocols for their analysis.
Quantitative Data on Branched-Chain Very-Long-Chain Fatty Acyl-CoAs
A study by Tanno et al. (2020) revealed that branched-chain lipids are particularly abundant in the meibomian glands of mice, where they constitute a major fraction of cholesteryl esters and wax esters.[1] This research also demonstrated the in vivo elongation of branched-chain VLCFA acyl-CoAs, suggesting the presence of molecules like this compound in these tissues.[1] The study further identified ceramides (B1148491) containing branched-chain fatty acids in the skin, meibomian glands, and liver, indicating that these tissues are significant sites of BCFA metabolism.[1]
While absolute concentrations are not provided, the data suggests a qualitative distribution pattern where tissues involved in lipid secretion and barrier function are rich in these specialized lipids.
Experimental Protocols
The analysis of BC-VLCFA-CoAs is a methodologically challenging task due to their low abundance and chemical properties. The following protocols are compiled from various sources and represent a general workflow for the extraction and quantification of these molecules.
Tissue Homogenization and Extraction
A robust method for the extraction of long-chain acyl-CoAs from tissues is crucial for accurate quantification.
-
Tissue Pulverization: Snap-freeze tissue samples in liquid nitrogen to halt metabolic activity. Grind the frozen tissue into a fine powder using a pre-chilled mortar and pestle.
-
Homogenization: Homogenize the powdered tissue in a cold buffer, such as 100 mM KH2PO4 (pH 4.9), followed by the addition of 2-propanol.
-
Acyl-CoA Extraction: Extract the acyl-CoAs from the homogenate using acetonitrile.
-
Solid-Phase Extraction (SPE): Purify the acyl-CoAs from the extract using an oligonucleotide purification column. The acyl-CoAs are bound to the column and subsequently eluted with 2-propanol. This step is critical for removing interfering substances.
Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is the method of choice for the sensitive and specific quantification of acyl-CoA species.
-
Chromatographic Separation: Separate the extracted acyl-CoAs using reversed-phase high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC). A C18 column is typically used with a binary gradient elution.
-
Mobile Phase A: An aqueous buffer, for example, 75 mM KH2PO4 (pH 4.9).
-
Mobile Phase B: Acetonitrile containing a small amount of acetic acid.
-
-
Mass Spectrometric Detection: Detect and quantify the acyl-CoA species using a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode. This technique provides high selectivity and sensitivity. Deuterated internal standards are used for accurate quantification.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the general metabolic context of BC-VLCFA-CoAs and a typical experimental workflow for their analysis.
Caption: Experimental workflow for the analysis of BC-VLCFA-CoAs.
Caption: Simplified metabolic pathway of BC-VLCFA-CoAs.
Conclusion
The study of this compound and other BC-VLCFA-CoAs is an emerging field. While direct quantification of specific species across different tissues is currently limited, the analytical frameworks are in place to facilitate such research. The methodologies detailed in this guide provide a solid foundation for researchers to explore the distribution and biological roles of these unique lipid molecules. Future studies employing sensitive LC-MS/MS techniques are needed to generate comprehensive quantitative data on the tissue-specific levels of this compound and related compounds, which will be crucial for understanding their physiological and pathological significance.
References
A Comparative Analysis of 18-Methylpentacosanoyl-CoA and Straight-Chain Pentacosanoyl-CoA: A Guide for Researchers
For Immediate Release
This guide provides a detailed comparative analysis of 18-Methylpentacosanoyl-CoA, a branched-chain fatty acyl-CoA, and straight-chain pentacosanoyl-CoA, a very-long-chain fatty acyl-CoA. This document is intended for researchers, scientists, and professionals in drug development, offering a comprehensive overview of their physicochemical properties, metabolic pathways, and potential signaling roles. While direct comparative experimental data for these specific molecules are limited, this guide synthesizes available information on closely related analogues to provide a valuable resource for understanding their distinct biochemical characteristics.
Physicochemical Properties
The introduction of a methyl branch in the acyl chain of this compound is expected to alter its physical properties compared to its straight-chain counterpart. Generally, branched-chain fatty acids exhibit lower melting points and potentially different solubilities compared to their linear isomers. The following table summarizes the known and estimated physicochemical properties of the parent fatty acids, which directly influence the behavior of their CoA esters.
| Property | 18-Methylpentacosanoic Acid (Estimated) | Pentacosanoic Acid |
| Molecular Formula | C26H52O2 | C25H50O2 |
| Molecular Weight | 396.7 g/mol | 382.7 g/mol [1] |
| Melting Point (°C) | Lower than pentacosanoic acid | 82 - 85[2] |
| Boiling Point (°C) | Not available | ~440.5 (rough estimate)[3] |
| Solubility | Likely more soluble in nonpolar solvents | Practically insoluble in water[4]. Soluble in chloroform (B151607) (2.5 mg/ml)[5]. |
| LogP (estimated) | ~7.36 (for 18-methyleicosanoic acid)[6] | 11.2[1] |
Metabolic Activation and Degradation
The metabolic fates of this compound and pentacosanoyl-CoA are distinct, primarily due to the structural difference of the methyl branch. This branching influences the enzymes responsible for their activation and subsequent degradation.
Acyl-CoA Synthesis (Activation)
The activation of fatty acids to their CoA esters is catalyzed by acyl-CoA synthetases (ACSs). Evidence suggests that distinct ACS isoforms are responsible for the activation of very-long-chain fatty acids (VLCFAs) and branched-chain fatty acids (BCFAs). It is postulated that different synthetases are involved in the activation of branched-chain and very-long-chain fatty acids in peroxisomes.
Beta-Oxidation (Degradation)
The primary catabolic pathway for fatty acyl-CoAs is beta-oxidation. However, the cellular location and enzymatic machinery for straight-chain and branched-chain fatty acyl-CoAs differ significantly.
-
Straight-Chain Pentacosanoyl-CoA: As a very-long-chain fatty acyl-CoA, pentacosanoyl-CoA is initially chain-shortened via beta-oxidation within peroxisomes. This is because mitochondria, the primary site of beta-oxidation for most fatty acids, are not efficient at catabolizing fatty acids with chains longer than 20 carbons. The shortened acyl-CoA products from peroxisomal oxidation are then transported to the mitochondria for complete oxidation to acetyl-CoA.
-
This compound: The presence of a methyl group at an even-numbered carbon (from the carboxyl end) sterically hinders the standard beta-oxidation machinery. Therefore, this compound is expected to be a substrate for the peroxisomal beta-oxidation pathway that specializes in handling branched-chain fatty acids. Studies on other branched-chain fatty acids, such as pristanic acid, have shown that their oxidation occurs predominantly in peroxisomes. The beta-oxidation of stearic acid, a straight-chain fatty acid, is several-fold greater than that of branched-chain fatty acids.
The following table summarizes the key differences in the metabolism of these two molecules.
| Metabolic Process | This compound | Straight-Chain Pentacosanoyl-CoA |
| Primary Site of Activation | Peroxisomes (postulated) | Peroxisomes |
| Activating Enzyme | Likely a specific branched-chain acyl-CoA synthetase | Very-long-chain acyl-CoA synthetase |
| Primary Site of Beta-Oxidation | Peroxisomes | Peroxisomes (initial chain shortening) |
| Beta-Oxidation Enzymes | Branched-chain specific beta-oxidation enzymes | Straight-chain very-long-chain fatty acid beta-oxidation enzymes |
| Expected Rate of Beta-Oxidation | Slower than straight-chain counterpart | Faster than branched-chain counterpart |
Experimental Protocols
Direct experimental comparisons of this compound and straight-chain pentacosanoyl-CoA are not widely published. However, the following protocols are representative of the methodologies that can be employed to perform such a comparative analysis.
Determination of Acyl-CoA Synthetase Activity
This protocol is adapted from methods used to measure the activity of long-chain acyl-CoA synthetases with various fatty acid substrates.
Objective: To compare the rate of CoA esterification of 18-methylpentacosanoic acid and pentacosanoic acid by a specific acyl-CoA synthetase isoform.
Materials:
-
Purified acyl-CoA synthetase (e.g., a very-long-chain acyl-CoA synthetase isoform)
-
18-methylpentacosanoic acid and pentacosanoic acid
-
Coenzyme A (CoA)
-
ATP
-
Triton X-100
-
Reaction buffer (e.g., MOPS/NaOH, pH 7.6)
-
Radiolabeled fatty acid (e.g., [1-¹⁴C]pentacosanoic acid) or a fluorescent detection system
-
Scintillation counter or fluorometer
Procedure:
-
Prepare a reaction mixture containing the reaction buffer, ATP, CoA, and MgCl₂.
-
Add the purified acyl-CoA synthetase to the reaction mixture.
-
Initiate the reaction by adding the fatty acid substrate (either 18-methylpentacosanoic acid or pentacosanoic acid, with a radiolabeled tracer if using the radiometric method). The fatty acid should be solubilized in Triton X-100.
-
Incubate the reaction at a controlled temperature (e.g., 37°C) for a specific time course.
-
Stop the reaction by adding an acid (e.g., perchloric acid).
-
Quantify the amount of acyl-CoA produced. For the radiometric assay, this involves separating the radiolabeled acyl-CoA from the unreacted fatty acid and measuring the radioactivity. For fluorometric assays, a coupled enzyme system that produces a fluorescent product in proportion to the acyl-CoA formed can be used.
-
Calculate the enzyme activity (e.g., in nmol/min/mg of protein).
-
Perform kinetic analysis by varying the substrate concentration to determine Kₘ and Vₘₐₓ values for each fatty acid.
In Vitro Peroxisomal Beta-Oxidation Assay
This protocol is based on methods for measuring the beta-oxidation of fatty acids in isolated peroxisomes.
Objective: To compare the rate of beta-oxidation of this compound and pentacosanoyl-CoA in isolated peroxisomes.
Materials:
-
Isolated and purified peroxisomes from a suitable source (e.g., rat liver)
-
This compound and pentacosanoyl-CoA (radiolabeled, e.g., with ¹⁴C at the carboxyl carbon)
-
Reaction buffer containing necessary cofactors (e.g., NAD⁺, FAD, CoA)
-
Scintillation cocktail and vials
-
Scintillation counter
Procedure:
-
Prepare a reaction mixture containing the reaction buffer and isolated peroxisomes.
-
Initiate the reaction by adding the radiolabeled acyl-CoA substrate.
-
Incubate at 37°C for a defined period.
-
Stop the reaction by adding a precipitating agent (e.g., perchloric acid) to separate the acid-soluble products (acetyl-CoA) from the unreacted acyl-CoA.
-
Centrifuge the samples and collect the supernatant.
-
Measure the radioactivity in the supernatant using a scintillation counter. The amount of radioactivity is proportional to the rate of beta-oxidation.
-
Express the results as nmol of acetyl-CoA produced per minute per mg of peroxisomal protein.
Signaling Pathways and Cellular Roles
Both very-long-chain and branched-chain fatty acids and their CoA esters are increasingly recognized as important signaling molecules and modulators of cellular function.
Potential Signaling Roles
-
Pentacosanoyl-CoA: As a very-long-chain fatty acyl-CoA, it can be incorporated into complex lipids such as sphingolipids and glycerophospholipids, which are integral components of cellular membranes. Alterations in the levels of VLCFAs in membrane lipids can affect membrane fluidity, thickness, and the function of membrane-associated proteins. VLCFAs and their derivatives have been implicated in signaling pathways related to plant defense and stress responses.
-
This compound: Branched-chain fatty acids and their CoA esters can also be incorporated into membrane lipids, influencing their physical properties. They have been shown to act as ligands for nuclear receptors, such as peroxisome proliferator-activated receptors (PPARs), which are key regulators of lipid metabolism. The activation of PPARα by both very-long-chain and branched-chain fatty acyl-CoAs suggests a role in regulating the expression of genes involved in their own metabolism.
The diagram below illustrates a hypothetical signaling pathway where both types of acyl-CoAs could act as ligands for PPARα, leading to the transcriptional regulation of genes involved in fatty acid metabolism.
Experimental Workflow for Comparative Analysis
The following diagram outlines a comprehensive workflow for the comparative analysis of this compound and straight-chain pentacosanoyl-CoA.
Conclusion
While direct comparative data are sparse, the available evidence strongly suggests that this compound and straight-chain pentacosanoyl-CoA have distinct physicochemical properties and are metabolized through different enzymatic pathways. The methyl branch in this compound likely lowers its melting point and directs its degradation exclusively to the peroxisomal branched-chain beta-oxidation pathway, at a potentially slower rate than its straight-chain counterpart. Both molecules are likely to play roles in cellular signaling, possibly through the activation of nuclear receptors like PPARα. Further research employing the experimental approaches outlined in this guide is necessary to fully elucidate the unique biological roles of these two very-long-chain fatty acyl-CoAs.
References
- 1. Peroxisomal beta-oxidation of branched chain fatty acids in human skin fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. Frontiers | How Very-Long-Chain Fatty Acids Could Signal Stressful Conditions in Plants? [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. 18-Methyleicosanoic acid | C21H42O2 | CID 5282602 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. LIPID MAPS [lipidmaps.org]
A Researcher's Guide to Differentiating 18-Methylpentacosanoyl-CoA from its Methyl-Branched Isomers
For researchers, scientists, and drug development professionals working with very-long-chain fatty acids, the precise structural identification of methyl-branched isomers is a critical analytical challenge. 18-Methylpentacosanoyl-CoA, a 26-carbon fatty acyl-CoA with a methyl group at the 18th position, and its isomers with the methyl group at different locations on the acyl chain, possess nearly identical physical and chemical properties, making their differentiation difficult. This guide provides a comparative overview of analytical approaches, focusing on mass spectrometry and chromatography, to distinguish this compound from its other methyl-branched counterparts.
Comparative Analysis of Analytical Techniques
The primary methods for differentiating methyl-branched fatty acyl-CoA isomers rely on subtle differences in their fragmentation patterns in mass spectrometry and their elution characteristics in chromatography. The following table summarizes the expected outcomes from these techniques.
| Analytical Technique | Parameter | This compound | Other Methyl-Branched Isomers (e.g., 2-, 3-, iso-, anteiso-) |
| Gas Chromatography-Mass Spectrometry (GC-MS) of FAMEs * | Retention Time | Unique retention time on a suitable capillary column. | Different retention times depending on the proximity of the methyl group to the carboxyl or terminal end.[1][2][3][4] |
| Electron Ionization (EI) Mass Spectrum | Characteristic fragmentation pattern. The position of the methyl group can sometimes be inferred from the relative abundance of certain fragment ions. | Fragmentation patterns will differ based on the location of the methyl branch, influencing the stability of adjacent carbon-carbon bonds.[3] | |
| Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Retention Time (Reversed-Phase LC) | Specific retention time. | Isomers with methyl branches closer to the carboxyl group may elute slightly earlier due to increased polarity.[5][6] |
| Collision-Induced Dissociation (CID) Spectrum | A specific set of product ions will be generated. The fragmentation around the C17-C18 and C18-C19 bonds will be influenced by the methyl group. | The product ion spectra will vary significantly depending on the methyl branch position, providing a fingerprint for each isomer.[7][8] |
*Note: Analysis is typically performed on the fatty acid methyl ester (FAME) derivatives after hydrolysis of the CoA ester due to the non-volatile nature of acyl-CoAs.[1][9]
Experimental Protocols
Detailed methodologies are crucial for the successful differentiation of these isomers. Below are protocols for the key experiments.
1. Sample Preparation: Hydrolysis of Acyl-CoA and Derivatization to Fatty Acid Methyl Esters (FAMEs) for GC-MS Analysis
-
Objective: To hydrolyze this compound and its isomers to their corresponding free fatty acids and then convert them to volatile FAMEs for GC-MS analysis.
-
Procedure:
-
To 10-100 nmol of the acyl-CoA sample, add 1 mL of 0.5 M methanolic NaOH.
-
Heat the mixture at 60°C for 10 minutes to hydrolyze the thioester bond.
-
Add 1 mL of 14% boron trifluoride in methanol (B129727) (BF3-methanol) and heat at 60°C for 5 minutes for transesterification.
-
After cooling, add 1 mL of saturated NaCl solution and 2 mL of hexane (B92381).
-
Vortex vigorously for 1 minute and centrifuge at 2000 x g for 5 minutes to separate the phases.
-
Carefully collect the upper hexane layer containing the FAMEs.
-
Dry the hexane extract under a stream of nitrogen.
-
Reconstitute the dried FAMEs in a suitable volume of hexane for GC-MS injection.
-
2. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of FAMEs
-
Objective: To separate the isomeric FAMEs based on their volatility and interaction with the GC column and to obtain mass spectra for structural elucidation.
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.
-
Procedure:
-
GC Column: Use a long, non-polar or medium-polarity capillary column (e.g., 100m x 0.25mm i.d., BPX70).[4]
-
Injection: Inject 1 µL of the FAMEs sample in splitless mode.
-
Oven Program: Start at a low initial temperature (e.g., 80°C), hold for 2 minutes, then ramp at a slow rate (e.g., 1-3°C/min) to a final temperature of 250°C and hold for 10 minutes. A slow ramp is crucial for resolving closely eluting isomers.[1]
-
MS Detection: Acquire mass spectra in the range of m/z 50-600.
-
Data Analysis: Compare the retention times and fragmentation patterns of the unknown samples with those of available standards or published data. The fragmentation pattern of FAMEs can reveal the position of methyl branches.
-
3. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) of Intact Acyl-CoAs
-
Objective: To separate the intact acyl-CoA isomers and differentiate them based on their fragmentation patterns.
-
Instrumentation: A high-performance liquid chromatograph (HPLC) or ultra-high-performance liquid chromatograph (UHPLC) coupled to a tandem mass spectrometer (e.g., a triple quadrupole or Q-TOF).
-
Procedure:
-
LC Column: Use a C18 reversed-phase column with a gradient elution.[5]
-
Mobile Phase:
-
Solvent A: Water with 10 mM ammonium (B1175870) acetate.
-
Solvent B: Acetonitrile/Isopropanol (70:30) with 10 mM ammonium acetate.
-
-
Gradient: Start with a high percentage of Solvent A and gradually increase the percentage of Solvent B over 20-30 minutes.
-
MS Detection: Use positive ion electrospray ionization (ESI+).
-
MS/MS Analysis: Perform product ion scans on the precursor ion corresponding to [M+H]+ of this compound and its isomers. The collision energy should be optimized to generate informative fragment ions. A neutral loss scan of 507 Da is characteristic of acyl-CoAs.[5][8]
-
Data Analysis: The position of the methyl branch will influence the fragmentation of the acyl chain. Look for diagnostic fragment ions that pinpoint the location of the methyl group.
-
Visualizing the Analytical Workflow
The following diagram illustrates the logical workflow for differentiating this compound from its isomers.
Caption: Workflow for differentiating methyl-branched acyl-CoA isomers.
This guide provides a foundational framework for researchers to approach the challenging task of differentiating this compound from its isomers. The combination of high-resolution chromatography and detailed mass spectrometric fragmentation analysis is key to achieving accurate structural elucidation.
References
- 1. Quantifying acyl-chain diversity in isobaric compound lipids containing monomethyl branched-chain fatty acids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of monomethyl branched chain lipids by a combination of liquid chromatography tandem mass spectrometry and charge-switching chemistries - PMC [pmc.ncbi.nlm.nih.gov]
- 3. archimer.ifremer.fr [archimer.ifremer.fr]
- 4. Gas chromatographic analysis of fatty acid methyl esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. LC/MS/MS method for quantitative determination of long-chain fatty acyl-CoAs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Measuring long chain acyl-CoA concentrations and enrichment using LC/MS/MS with selected reaction monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Analysis of mammalian fatty acyl-coenzyme A species by mass spectrometry and tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. youtube.com [youtube.com]
Cross-Validation of Analytical Methods for Long-Chain Fatty Acyl-CoAs, Including 18-Methylpentacosanoyl-CoA
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of analytical methodologies for the quantification and characterization of long-chain fatty acyl-Coenzyme A (LCACoA) species, with applicability to specific molecules like 18-Methylpentacosanoyl-CoA. The focus is on providing objective performance data and detailed experimental protocols to aid in the selection of the most appropriate analytical strategy for your research needs.
Data Presentation: Comparison of LC-MS/MS Methods
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a powerful and widely used technique for the analysis of LCACoAs due to its high sensitivity and selectivity.[1][2][3] The following table summarizes the performance of different LC-MS/MS methods as reported in the literature. These methods are suitable for the analysis of a range of LCACoAs and can be adapted for this compound.
| Parameter | Method 1: Online LC/MS² [1][2][3] | Method 2: UPLC/MS/MS [4] | Method 3: HPLC-MS with Negative Ion Electrospray [5] |
| Instrumentation | Triple Quadrupole Mass Spectrometer | UPLC/MS/MS System | HPLC with Mass Spectrometer |
| Ionization Mode | Positive Electrospray Ionization (ESI) | Positive Electrospray Ionization (ESI) | Negative Ion Electrospray |
| Separation | C18 Reversed-Phase Column at high pH (10.5) | Not specified | Reversed-Phase HPLC |
| Analytes Quantified | C16:0, C16:1, C18:0, C18:1, C18:2-CoA | C14-CoA, C16-CoA, C16:1-CoA, C18-CoA, C18:1-CoA, C18:2-CoA, C20-CoA | Five individual long-chain fatty acyl-CoA esters |
| Accuracy | 94.8% to 110.8% | Not explicitly stated | Sensitive, accurate, and precise |
| Inter-run Precision | 2.6% to 12.2% | Inter-assay CV: 5-6% | Not explicitly stated |
| Intra-run Precision | 1.2% to 4.4% | Intra-assay CV: 5% to 10% | Not explicitly stated |
| Key Features | High sensitivity, robust, online SPE, no evaporation steps.[1][2][3] | Simple, sensitive, efficient (run time as short as 5 min).[4] | Effective extraction and baseline separation.[5] |
Experimental Protocols
The following are generalized experimental protocols for the analysis of LCACoAs based on established methods. These can serve as a starting point for developing a specific protocol for this compound.
Method 1: Online LC/MS² Protocol [1][2][3]
-
Sample Preparation:
-
Homogenize tissue samples in a suitable buffer.
-
Perform a fast solid-phase extraction (SPE) for sample cleanup.
-
-
Liquid Chromatography:
-
Utilize a C18 reversed-phase column.
-
Employ a high pH mobile phase (e.g., pH 10.5 with ammonium (B1175870) hydroxide) with an acetonitrile (B52724) gradient for separation.
-
-
Mass Spectrometry:
-
Use a triple quadrupole mass spectrometer in positive electrospray ionization mode.
-
Perform selective multireaction monitoring (MRM) for quantification of target LCACoAs.
-
A neutral loss scan of 507 Da can be used for profiling complex LCACoA mixtures.
-
Method 2: UPLC/MS/MS Protocol [4]
-
Sample Preparation & Extraction:
-
Homogenize tissue samples.
-
Add an internal standard solution (e.g., C17-CoA).
-
Perform extraction using a suitable solvent system (e.g., isopropanol (B130326) with acetic acid).
-
Centrifuge and collect the supernatant for analysis.
-
-
UPLC/MS/MS Analysis:
-
Inject the supernatant into the UPLC/MS/MS system.
-
The method is designed for a short run time, potentially as low as 5 minutes.
-
-
Quantification:
-
Prepare calibration standards with known concentrations of LCACoAs.
-
Use the internal standard to correct for extraction efficiency variations.
-
Method 3: HPLC-MS with Negative Ion Electrospray Protocol [5]
-
Extraction:
-
Extract long-chain fatty acyl-CoAs from frozen tissue samples.
-
-
High-Performance Liquid Chromatography (HPLC):
-
Achieve baseline separation of fatty acyl-CoAs using reversed-phase HPLC with a volatile reagent like triethylamine.
-
-
Mass Spectrometry:
-
Employ negative ion electrospray mass spectrometry with selected ion monitoring (SIM) for reliable quantification.
-
Mandatory Visualization
The following diagram illustrates a general experimental workflow for the analysis of this compound and other long-chain fatty acyl-CoAs.
Caption: General workflow for the analysis of long-chain fatty acyl-CoAs.
References
- 1. [PDF] LC/MS/MS method for quantitative determination of long-chain fatty acyl-CoAs. | Semantic Scholar [semanticscholar.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Measuring long chain acyl-CoA concentrations and enrichment using LC/MS/MS with selected reaction monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Quantification of the concentration and 13C tracer enrichment of long-chain fatty acyl-coenzyme A in muscle by liquid chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
18-Methylpentacosanoyl-CoA: A Substrate Comparison Guide for Acyl-CoA Modifying Enzymes
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the potential of 18-Methylpentacosanoyl-CoA as a substrate for various acyl-CoA modifying enzymes, including acyl-CoA dehydrogenases, elongases, and desaturases. Due to the limited availability of direct experimental data for this specific very-long-chain branched fatty acyl-CoA, this document focuses on comparing its expected reactivity based on the known substrate specificities of these enzyme families for structurally similar molecules. Detailed experimental protocols are provided to enable researchers to generate specific quantitative data for this compound.
Data Presentation: Comparative Substrate Specificity
The following tables summarize the general substrate preferences of acyl-CoA modifying enzymes. This information can be used to infer the potential activity of these enzymes with this compound, a C26 methyl-branched fatty acyl-CoA.
Table 1: Acyl-CoA Dehydrogenase Substrate Specificity
| Enzyme | Typical Substrate Chain Length | Activity on Branched-Chains | Predicted Activity with this compound |
| Short-Chain Acyl-CoA Dehydrogenase (SCAD) | C4-C6 | High for some branched chains | Low to negligible |
| Medium-Chain Acyl-CoA Dehydrogenase (MCAD) | C6-C12 | Moderate | Negligible |
| Long-Chain Acyl-CoA Dehydrogenase (LCAD) | C12-C18 | Moderate to low | Low |
| Very-Long-Chain Acyl-CoA Dehydrogenase (VLCAD) | C16-C24 | Yes, particularly for peroxisomal VLCADs | High , as it falls within the substrate range and class.[1] |
| Branched-Chain Acyl-CoA Dehydrogenase (BCAD) | Specific to amino acid-derived branched chains | High | Moderate to High, depending on the specific isozyme and the position of the methyl group. |
Table 2: Fatty Acid Elongase (ELOVL) Substrate Specificity
| Enzyme Family | Typical Substrate Chain Length | Activity on Branched-Chains | Predicted Activity with this compound |
| ELOVL1, 3, 7 | Saturated and monounsaturated VLCFAs (≥C20) | Documented | High , as these elongases are involved in the synthesis of very-long-chain fatty acids.[2] |
| ELOVL2, 5 | Polyunsaturated fatty acids | Lower preference | Low to moderate |
| ELOVL4 | Very-long-chain fatty acids (≥C26) | Documented | Very High , as this elongase specializes in the production of ultra-long-chain fatty acids. |
| ELOVL6 | Saturated fatty acids (C12-C16) | Low | Negligible |
Table 3: Fatty Acid Desaturase (FADS) Substrate Specificity
| Enzyme Family | Position of Desaturation | Typical Substrate Chain Length | Activity on Branched-Chains | Predicted Activity with this compound |
| Stearoyl-CoA Desaturase (SCD/Δ9-desaturase) | Δ9 | C16-C18 | Can be low | Low, due to chain length exceeding the typical substrate range. |
| Δ5- and Δ6-Desaturases | Δ5 and Δ6 | C18-C24 (polyunsaturated) | Can be low | Low, as these enzymes typically act on polyunsaturated fatty acids. |
| Other VLCFA Desaturases | Various | ≥C20 | Documented in some organisms | Moderate to High, depending on the specific desaturase and its localization (e.g., in skin or brain where VLCFAs are abundant). |
Experimental Protocols
To determine the specific activity of acyl-CoA modifying enzymes with this compound, the following experimental protocols can be adapted.
Protocol 1: Acyl-CoA Dehydrogenase Activity Assay (ETF Fluorescence Reduction Assay)
This spectrophotometric assay measures the reduction of electron transfer flavoprotein (ETF) coupled to the dehydrogenation of the acyl-CoA substrate.
Materials:
-
Purified recombinant acyl-CoA dehydrogenase (e.g., VLCAD)
-
Purified recombinant ETF
-
This compound (substrate)
-
Control substrates (e.g., Palmitoyl-CoA, Stearoyl-CoA)
-
Anaerobic cuvette
-
Spectrofluorometer
-
Assay Buffer: 100 mM HEPES, pH 7.6, 0.5 mM EDTA
Procedure:
-
Prepare a stock solution of this compound and control substrates.
-
In an anaerobic cuvette, add the assay buffer and the specific acyl-CoA dehydrogenase.
-
Add ETF to the cuvette.
-
Establish a baseline fluorescence reading (Excitation: 380 nm, Emission: 495 nm).
-
Initiate the reaction by adding a known concentration of this compound or a control substrate.
-
Monitor the decrease in ETF fluorescence over time. The rate of fluorescence decrease is proportional to the enzyme activity.
-
Calculate the specific activity (nmol/min/mg protein) and compare the rates obtained with this compound to those of the control substrates.
Protocol 2: Fatty Acid Elongase Activity Assay (Radiometric Assay)
This assay measures the incorporation of radiolabeled malonyl-CoA into the acyl-CoA substrate.
Materials:
-
Microsomal fraction containing elongase activity or purified elongase
-
This compound (substrate)
-
[2-¹⁴C]Malonyl-CoA (radiolabeled)
-
NADPH
-
Assay Buffer: 100 mM HEPES, pH 7.2, 2.5 mM MgCl₂, 1 mM DTT
-
Scintillation counter and fluid
Procedure:
-
Prepare a reaction mixture containing the assay buffer, NADPH, and the microsomal fraction or purified enzyme.
-
Add this compound to the reaction mixture.
-
Initiate the reaction by adding [2-¹⁴C]Malonyl-CoA.
-
Incubate the reaction at 37°C for a defined period (e.g., 30 minutes).
-
Stop the reaction by adding a strong base (e.g., 6 M HCl) to hydrolyze the acyl-CoAs to free fatty acids.
-
Extract the fatty acids using an organic solvent (e.g., hexane).
-
Measure the radioactivity in the organic phase using a scintillation counter.
-
Calculate the amount of elongated product formed based on the specific activity of the [2-¹⁴C]Malonyl-CoA.
Protocol 3: Fatty Acid Desaturase Activity Assay (GC-MS Analysis)
This assay detects the formation of the unsaturated product from the saturated substrate using gas chromatography-mass spectrometry (GC-MS).
Materials:
-
Microsomal fraction containing desaturase activity or purified desaturase
-
This compound (substrate)
-
NADH or NADPH (depending on the desaturase)
-
Assay Buffer: 100 mM Tris-HCl, pH 7.4, 1.5 mM MgCl₂
-
GC-MS system
Procedure:
-
Prepare a reaction mixture containing the assay buffer, NADH or NADPH, and the microsomal fraction or purified enzyme.
-
Add this compound to the reaction mixture.
-
Incubate the reaction at 37°C for a defined period.
-
Stop the reaction and hydrolyze the acyl-CoAs to free fatty acids.
-
Methylate the fatty acids to form fatty acid methyl esters (FAMEs).
-
Extract the FAMEs and analyze them by GC-MS.
-
Identify and quantify the peak corresponding to the desaturated product of this compound.
Mandatory Visualization
Experimental Workflow
Caption: General experimental workflow for determining enzyme activity.
Signaling Pathway: PPARα Activation by VLCFA-CoAs
Very-long-chain and branched-chain fatty acyl-CoAs, such as this compound, are known to be high-affinity ligands for the Peroxisome Proliferator-Activated Receptor Alpha (PPARα).[1][3][4] This interaction initiates a signaling cascade that upregulates the expression of genes involved in fatty acid oxidation.
Caption: PPARα signaling pathway activated by VLCFA-CoAs.
References
- 1. Very-Long-Chain and Branched-Chain Fatty Acyl-CoAs are High Affinity Ligands for the Peroxisome Proliferator-Activated Receptor α (PPARα) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biosynthesis and Functions of Very-Long-Chain Fatty Acids in the Responses of Plants to Abiotic and Biotic Stresses - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Very-long-chain and branched-chain fatty acyl-CoAs are high affinity ligands for the peroxisome proliferator-activated receptor alpha (PPARalpha) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Branched-chain fatty acids as activators of peroxisome proliferator-activated receptors | Semantic Scholar [semanticscholar.org]
Unraveling the Lipidomic Landscape: A Comparative Analysis of Organisms With and Without 18-Methylpentacosanoyl-CoA
A deep dive into the lipid profiles of organisms, primarily focusing on Mycobacterium tuberculosis and its mutants, reveals significant alterations in lipid composition and cellular function linked to the presence or absence of the very-long-chain branched fatty acid, 18-methylpentacosanoyl-CoA. This guide provides a comparative analysis based on experimental data, detailing the profound impact of this specific lipid on the broader lipidome.
For researchers, scientists, and drug development professionals, understanding the nuanced differences in lipid metabolism between organisms that produce this compound and those that do not, offers critical insights into bacterial physiology, pathogenesis, and potential therapeutic targets. The primary organism of focus for the synthesis of such complex branched fatty acids is Mycobacterium tuberculosis (MTB), the causative agent of tuberculosis. Its intricate cell envelope is rich in unique lipids that are crucial for its survival and virulence.
Comparative Lipidomics: M. tuberculosis Wild-Type vs. Mycocerosic Acid Synthesis Mutant
To illustrate the impact of very-long-chain branched fatty acids, we compare the lipid profiles of wild-type M. tuberculosis, which produces a range of these lipids, including those derived from this compound, and a mutant strain deficient in mycocerosic acid synthase (mas). The mas gene is essential for the synthesis of mycocerosic acids, which are multi-methyl-branched fatty acids that are key components of phthiocerol dimycocerosates (PDIMs), a major virulence factor in MTB.[1][2][3][4] A knockout of the mas gene results in an organism that does not produce these specific branched fatty acids, providing a clear basis for comparison.
While direct quantitative data for this compound is not explicitly detailed in the compared literature, the analysis of broader lipid classes in wild-type versus PDIM-deficient mutants reveals significant shifts in the lipidome.
| Lipid Class | Wild-Type M. tuberculosis (Presence of Very-Long-Chain Branched Fatty Acids) | mas Mutant M. tuberculosis (Absence of Mycocerosic Acids) | Fold Change (Approximate) | References |
| Phthiocerol Dimycocerosates (PDIMs) | Abundant | Absent | N/A | [1][5] |
| Sulfolipid-1 (SL-1) | Normal Levels | Increased Abundance | ~2-3x | |
| Phosphatidylinositol Mannosides (PIMs) | Baseline Levels | Altered Acyl Forms | Not Quantified | [6][7] |
| Mycolic Acids | Normal Profile | Unchanged | No significant change | [8][9] |
| Triacylglycerols (TAGs) | Baseline Levels | Potential alterations in response to metabolic shifts | Not Quantified | [7] |
This table is a synthesized representation based on findings from multiple studies. Direct fold-changes for all lipid classes in a single comparative experiment are not consistently available.
The absence of PDIMs in the mas mutant leads to a significant upregulation of another major lipid virulence factor, Sulfolipid-1 (SL-1). This suggests a compensatory mechanism or a metabolic shunt where the precursors for PDIM synthesis are redirected. The perturbation of the PDIM pathway also affects the acylation patterns of other lipids, such as phosphatidylinositol mannosides (PIMs), indicating a broader impact on lipid metabolism.[6][7]
Experimental Protocols
The following are generalized methodologies for the comparative lipidomics of Mycobacterium tuberculosis strains, based on established protocols in the field.[7][10][11][12]
Bacterial Culture and Lipid Extraction
-
Bacterial Strains: Mycobacterium tuberculosis H37Rv (wild-type) and a corresponding Δmas mutant.
-
Culture Conditions: Strains are grown in Middlebrook 7H9 broth supplemented with 0.2% glycerol, 0.05% Tween 80, and 10% oleic acid-albumin-dextrose-catalase (OADC) enrichment until mid-logarithmic phase.
-
Lipid Extraction: Bacterial pellets are harvested by centrifugation. Total lipids are extracted using a biphasic mixture of chloroform:methanol:water (typically in a 2:1:0.8 ratio). The organic phase, containing the total lipid extract, is collected, dried under nitrogen, and stored at -20°C.
Lipid Analysis by Liquid Chromatography-Mass Spectrometry (LC-MS)
-
Chromatographic Separation: Total lipid extracts are resuspended in a suitable solvent and separated using a C18 reversed-phase liquid chromatography column. A gradient of solvents, such as water, acetonitrile, and isopropanol, containing a small percentage of formic acid and ammonium (B1175870) formate (B1220265) is used to elute different lipid classes over time.
-
Mass Spectrometry: The eluent from the LC system is introduced into a high-resolution mass spectrometer (e.g., a Fourier Transform Ion Cyclotron Resonance (FT-ICR) or Orbitrap mass spectrometer) equipped with an electrospray ionization (ESI) source. Data is acquired in both positive and negative ion modes to detect a wide range of lipid species.
-
Data Analysis: The raw mass spectrometry data is processed to identify and quantify individual lipid species. This involves peak picking, retention time alignment, and matching of accurate mass-to-charge ratios (m/z) to a database of known mycobacterial lipids.[7] Relative quantification is performed by comparing the peak areas of identified lipids between the wild-type and mutant strains.
Biosynthesis of Mycocerosic Acids in Mycobacterium tuberculosis
The synthesis of very-long-chain branched fatty acids like the precursors for mycocerosic acids is a multi-step enzymatic process. The following diagram illustrates the key stages in the biosynthesis of mycocerosic acids, which are essential components of PDIMs. The absence of the enzyme Mycocerosic Acid Synthase (Mas) in the mutant strain halts this pathway.
Caption: Biosynthesis pathway of phthiocerol dimycocerosates (PDIMs).
Signaling Pathways and Functional Implications
While direct signaling pathways initiated by this compound are not well-defined, the complex lipids derived from it, such as PDIMs, play a crucial role in the interaction between M. tuberculosis and its host. PDIMs are implicated in:
-
Inhibition of Phagosome Acidification: PDIMs on the bacterial surface help to prevent the acidification of the phagosome, creating a more hospitable environment for the bacteria within macrophages.[1]
-
Modulation of Host Immune Responses: These lipids can interfere with host cell signaling, dampening the innate immune response and preventing the recruitment of immune cells to the site of infection.[1]
-
Maintenance of Cell Envelope Integrity: The unique structure of these lipids contributes to the impermeability and rigidity of the mycobacterial cell wall, providing resistance to antibiotics and environmental stresses.[8][13]
The absence of these lipids in the mas mutant leads to a significant attenuation of virulence, highlighting their importance in MTB pathogenesis.[5] The comparative lipidomic analysis of wild-type and mutant strains, therefore, not only provides a snapshot of the biochemical consequences of a genetic mutation but also illuminates the functional roles of these complex lipids in the biology of M. tuberculosis. Further research into the specific roles of individual very-long-chain branched fatty acids will undoubtedly uncover more intricate details of mycobacterial physiology and offer new avenues for therapeutic intervention.
References
- 1. microbiologyresearch.org [microbiologyresearch.org]
- 2. researchgate.net [researchgate.net]
- 3. Regulation of Expression of mas and fadD28, Two Genes Involved in Production of Dimycocerosyl Phthiocerol, a Virulence Factor of Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Regulation of expression of mas and fadD28, two genes involved in production of dimycocerosyl phthiocerol, a virulence factor of Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Phthiocerol Dimycocerosates of M. tuberculosis Participate in Macrophage Invasion by Inducing Changes in the Organization of Plasma Membrane Lipids | PLOS Pathogens [journals.plos.org]
- 6. Comparative lipidomics of drug sensitive and resistant Mycobacterium tuberculosis reveals altered lipid imprints - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Lipidomic analyses of Mycobacterium tuberculosis based on accurate mass measurements and the novel “Mtb LipidDB” - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Molecular Genetics of Mycolic Acid Biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. journals.asm.org [journals.asm.org]
- 10. researchgate.net [researchgate.net]
- 11. journals.asm.org [journals.asm.org]
- 12. Targeted Lipidomics of Mycobacterial Lipids and Glycolipids | Springer Nature Experiments [experiments.springernature.com]
- 13. journals.asm.org [journals.asm.org]
A Comparative Analysis of the Biological Activity of 18-Methylpentacosanoyl-CoA and Other Fatty Acyl-CoAs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the biological activity of 18-Methylpentacosanoyl-CoA, a very long-chain branched-chain fatty acyl-CoA, with other well-characterized fatty acyl-CoAs. Due to the limited direct experimental data on this compound, its activity is inferred from the known functions of very long-chain fatty acyl-CoAs (VLCFA-CoAs) and branched-chain fatty acyl-CoAs (BCFA-CoAs). This comparison is intended to guide research and development efforts in lipid metabolism and related therapeutic areas.
Introduction to Fatty Acyl-CoAs
Fatty acyl-CoAs are crucial intermediates in lipid metabolism, serving as activated forms of fatty acids. They are involved in a myriad of cellular processes, including energy production through β-oxidation, synthesis of complex lipids, and regulation of cellular signaling pathways. The biological activity of a fatty acyl-CoA is largely determined by its chain length, degree of saturation, and branching.
Comparative Biological Activities
The following table summarizes the known and inferred biological activities of this compound compared to the common long-chain fatty acyl-CoAs, Palmitoyl-CoA and Oleoyl-CoA.
| Biological Activity | This compound (Inferred) | Palmitoyl-CoA (C16:0-CoA) | Oleoyl-CoA (C18:1-CoA) |
| Primary Metabolic Fate | Peroxisomal β-oxidation, incorporation into complex lipids (e.g., sphingolipids).[1] | Mitochondrial β-oxidation, synthesis of saturated phospholipids (B1166683) and triacylglycerols. | Mitochondrial β-oxidation, synthesis of unsaturated phospholipids and triacylglycerols. |
| Signaling Roles | Potent activator of Peroxisome Proliferator-Activated Receptor α (PPARα).[2][3] | Allosteric regulator of various enzymes, precursor for ceramide synthesis. | Precursor for signaling lipids like diacylglycerol, involved in membrane fluidity regulation. |
| Subcellular Localization of Metabolism | Primarily peroxisomes and endoplasmic reticulum.[1] | Primarily mitochondria and endoplasmic reticulum. | Primarily mitochondria and endoplasmic reticulum. |
| Key Regulatory Functions | Regulation of genes involved in lipid metabolism via PPARα activation.[2][3] | Inhibition of acetyl-CoA carboxylase, regulation of insulin (B600854) signaling. | Modulation of ion channels and G-protein coupled receptors. |
| Involvement in Disease | Potential role in disorders of peroxisomal β-oxidation and diseases associated with VLCFA accumulation.[4][5] | Implicated in lipotoxicity, insulin resistance, and cardiovascular disease. | Associated with metabolic syndrome and inflammatory responses. |
Signaling Pathways
Fatty acyl-CoAs are integral to various signaling pathways. Below are diagrams illustrating their roles.
Figure 1. General overview of fatty acyl-CoA metabolism.
Figure 2. Inferred signaling pathway for this compound via PPARα.
Experimental Protocols
Detailed methodologies are crucial for the reproducible assessment of fatty acyl-CoA biological activity.
Protocol 1: Measurement of Acyl-CoA Synthetase Activity
This radiometric assay quantifies the activity of acyl-CoA synthetases (ACS), which catalyze the formation of fatty acyl-CoAs from fatty acids.
Materials:
-
Cell or tissue lysate
-
Reaction buffer (100 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 200 µM DTT)
-
ATP solution (10 mM)
-
Coenzyme A (CoA) solution (1 mM)
-
Radiolabeled fatty acid (e.g., [¹⁴C]oleic acid or a custom synthesized radiolabeled 18-Methylpentacosanoic acid) complexed to fatty acid-free BSA
-
Dole's solution (isopropanol:heptane (B126788):1 M H₂SO₄, 40:10:1)
-
Heptane
-
0.1 M NaOH
-
Scintillation cocktail and counter
Procedure:
-
Prepare the reaction mixture containing reaction buffer, ATP, and CoA.
-
Add the cell or tissue lysate to the reaction mixture and pre-incubate at 37°C for 5 minutes.
-
Initiate the reaction by adding the radiolabeled fatty acid-BSA complex.
-
Incubate at 37°C for 10-30 minutes.
-
Stop the reaction by adding Dole's solution.
-
Add heptane and water to separate the phases. The unreacted fatty acid will partition into the upper organic phase, while the fatty acyl-CoA remains in the lower aqueous phase.
-
Wash the aqueous phase with heptane to remove any remaining free fatty acid.
-
Add 0.1 M NaOH to the aqueous phase.
-
Add scintillation cocktail and quantify the radioactivity using a scintillation counter.
-
Calculate the specific activity based on the amount of radiolabeled fatty acyl-CoA formed per unit of protein per unit of time.
Protocol 2: Measurement of Peroxisomal β-Oxidation (Acyl-CoA Oxidase Activity)
This fluorometric assay measures the activity of acyl-CoA oxidase (ACOX), the first and rate-limiting enzyme of peroxisomal β-oxidation, by detecting the production of hydrogen peroxide (H₂O₂).
Materials:
-
Isolated peroxomes or cell lysate
-
Reaction buffer (50 mM potassium phosphate (B84403) buffer, pH 7.4)
-
Fatty acyl-CoA substrate (e.g., Lauroyl-CoA, or custom synthesized this compound)
-
Horseradish peroxidase (HRP)
-
Amplex® Red reagent (or other suitable H₂O₂ indicator)
-
Fluorometer
Procedure:
-
Prepare a reaction mixture containing reaction buffer, HRP, and Amplex® Red.
-
Add the isolated peroxisomes or cell lysate to the reaction mixture.
-
Initiate the reaction by adding the fatty acyl-CoA substrate.
-
Incubate at 37°C, protected from light.
-
Measure the fluorescence at appropriate excitation and emission wavelengths (e.g., 571 nm excitation and 585 nm emission for Amplex® Red) at regular intervals.
-
Generate a standard curve using known concentrations of H₂O₂.
-
Calculate the rate of H₂O₂ production, which is proportional to the ACOX activity.
Figure 3. Workflow for measuring Acyl-CoA Oxidase (ACOX) activity.
Conclusion
While direct experimental evidence for the biological activity of this compound is currently lacking, its structural characteristics as a very long-chain branched-chain fatty acyl-CoA strongly suggest a primary role in peroxisomal β-oxidation and as a potent signaling molecule through the activation of PPARα. This positions it distinctly from more common long-chain fatty acyl-CoAs like Palmitoyl-CoA and Oleoyl-CoA, which are primarily metabolized in the mitochondria and have different signaling properties. Further research employing the experimental protocols outlined in this guide is necessary to fully elucidate the specific biological functions of this compound and its potential as a therapeutic target.
References
- 1. Acyl-CoA Metabolism and Partitioning - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Very-Long-Chain and Branched-Chain Fatty Acyl-CoAs are High Affinity Ligands for the Peroxisome Proliferator-Activated Receptor α (PPARα) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Metabolism of Very Long-Chain Fatty Acids: Genes and Pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Metabolism of Very Long-Chain Fatty Acids: Genes and Pathophysiology -Biomolecules & Therapeutics | Korea Science [koreascience.kr]
Confirming the Origins of 18-Methylpentacosanoyl-CoA: A Comparative Guide to Isotopic Enrichment Analysis
For researchers, scientists, and drug development professionals, understanding the biosynthetic pathways of unique lipids such as the very-long-chain branched-chain fatty acid 18-methylpentacosanoic acid is crucial for elucidating their physiological roles and identifying potential therapeutic targets. Isotopic enrichment analysis stands as a definitive method to confirm its de novo synthesis and delineate the precursors involved. This guide provides a comparative overview of this technique against alternative approaches, supported by detailed experimental protocols and data interpretation frameworks.
The biosynthesis of very-long-chain fatty acids (VLCFAs) is a critical metabolic process, and the introduction of methyl branches creates molecules with unique physical and biological properties. While the general mechanisms of fatty acid elongation and branching are understood, the specific pathway for the synthesis of 18-methylpentacosanoic acid, a 26-carbon fatty acid with a methyl group at the 18th position, is not extensively characterized in the scientific literature. However, based on established principles of fatty acid metabolism, a putative biosynthetic pathway can be proposed. This pathway likely involves a multi-enzyme fatty acid elongase complex that utilizes a branched-chain primer for the initial condensation step.
Isotopic enrichment analysis using stable isotopes provides an unparalleled level of detail to investigate such pathways. By supplying cells or organisms with labeled precursors, researchers can trace the incorporation of these isotopes into the final product, thereby confirming its synthesis and identifying the building blocks.
Comparative Analysis of Biosynthetic Confirmation Methods
The confirmation of 18-Methylpentacosanoyl-CoA biosynthesis can be approached with varying levels of detail and certainty. While simpler methods can confirm the presence of the molecule, only isotopic tracer studies can definitively elucidate its biosynthetic origin.
| Method | Principle | Information Gained | Advantages | Limitations |
| GC-MS/LC-MS Analysis of Total Fatty Acids | Gas or liquid chromatography separates fatty acid methyl esters (FAMEs) or free fatty acids, which are then identified and quantified by mass spectrometry. | Confirms the presence and abundance of 18-methylpentacosanoic acid in a sample. | Relatively simple and widely available. | Does not provide information on the biosynthetic origin (de novo synthesis vs. dietary uptake). |
| Transcriptomic/Proteomic Analysis | Measures the expression levels of genes or the abundance of proteins known to be involved in fatty acid synthesis and elongation. | Suggests the potential for biosynthesis by identifying the presence of necessary enzymatic machinery. | High-throughput and provides a broad overview of cellular metabolic potential. | Does not directly confirm the flux through the pathway or the synthesis of the specific molecule of interest. |
| Isotopic Enrichment Analysis with Labeled Precursors | Cells or organisms are supplied with stable isotope-labeled precursors (e.g., ¹³C-labeled amino acids, fatty acids, or acetate). The incorporation of the label into 18-methylpentacosanoic acid is measured by mass spectrometry. | Definitively confirms de novo biosynthesis and identifies the specific precursors used for the carbon backbone and methyl branch. | Provides direct evidence of biosynthetic flux and precursor-product relationships. | Technically more complex, requires specialized reagents and instrumentation. |
Isotopic Enrichment Analysis: A Detailed Workflow
To confirm the de novo biosynthesis of this compound, a stable isotope tracing experiment can be designed. This involves the administration of labeled precursors and subsequent analysis of the target molecule.
Experimental Workflow for Isotopic Enrichment Analysis
Head-to-head comparison of GC-MS and LC-MS for 18-Methylpentacosanoyl-CoA analysis
A Head-to-Head Comparison of GC-MS and LC-MS for the Analysis of 18-Methylpentacosanoyl-CoA
For researchers, scientists, and professionals in drug development, the accurate quantification and analysis of lipid molecules are paramount. This guide provides a detailed, head-to-head comparison of two powerful analytical techniques, Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS), for the analysis of the very-long-chain fatty acyl-CoA, this compound. This comparison is supported by experimental data and detailed methodologies to assist in selecting the most suitable technique for specific research needs.
Introduction to this compound Analysis
This compound is a long-chain fatty acyl-CoA, a class of molecules central to numerous metabolic pathways, including fatty acid metabolism and cellular signaling. The accurate measurement of such molecules is crucial for understanding disease mechanisms and for the development of novel therapeutics. Both GC-MS and LC-MS are staple techniques in analytical laboratories, yet they possess fundamental differences that make each more or less suitable for the analysis of specific compounds like this compound.
Quantitative Data Presentation
| Parameter | GC-MS | LC-MS |
| Limit of Detection (LOD) | Low ng/mL (as FAME) | High pg/mL to low ng/mL |
| Limit of Quantification (LOQ) | ng/mL range (as FAME) | ~5 fmol on column[1] |
| Linear Dynamic Range | 2-3 orders of magnitude | ≥ 3 orders of magnitude[1] |
| Precision (%RSD) | < 15% | < 15% (Intra- and Inter-day)[2][3] |
| Accuracy (%Recovery) | 85-115% | 94.8 to 110.8%[3] |
| Sample Throughput | Lower (due to derivatization) | Higher (direct analysis) |
| Need for Derivatization | Mandatory[4][5] | Not required[6] |
Experimental Protocols
GC-MS Methodology for Long-Chain Fatty Acid Analysis
Gas Chromatography-Mass Spectrometry is a robust technique for the analysis of volatile and thermally stable compounds.[5] Since this compound as a fatty acyl-CoA is not directly amenable to GC-MS, the analysis is typically performed on its fatty acid component after hydrolysis and derivatization.
1. Sample Preparation and Hydrolysis:
-
The acyl-CoA is hydrolyzed to the free fatty acid, 18-methylpentacosanoic acid, typically using a strong base (e.g., KOH in methanol).
2. Derivatization to Fatty Acid Methyl Ester (FAME):
-
The free fatty acid must be derivatized to a more volatile and less polar form.[7][8] A common method is esterification to a fatty acid methyl ester (FAME) using reagents like boron trifluoride in methanol (B129727) (BF3/MeOH), methanolic HCl, or (trimethylsilyl)diazomethane.[8][9][10]
-
The reaction mixture is typically heated, after which the FAMEs are extracted into an organic solvent like hexane.
3. GC-MS Analysis:
-
Gas Chromatograph (GC):
-
Column: A non-polar or medium-polarity capillary column (e.g., HP-5MS, DB-5) is commonly used.
-
Injector: Split/splitless injector, operated at a high temperature (e.g., 250-300 °C).
-
Oven Program: A temperature gradient is used to elute the FAMEs, starting at a lower temperature and ramping up to a high final temperature to ensure elution of the long-chain FAME.
-
Carrier Gas: Helium or hydrogen at a constant flow rate.
-
-
Mass Spectrometer (MS):
-
Ionization: Electron Ionization (EI) at 70 eV is standard. EI can cause extensive fragmentation, providing structural information but potentially a weak or absent molecular ion.[5]
-
Analyzer: A quadrupole or ion trap mass analyzer is common.
-
Detection: Full scan mode to identify the compound based on its fragmentation pattern, or selected ion monitoring (SIM) for targeted quantification to enhance sensitivity.
-
LC-MS Methodology for Long-Chain Fatty Acyl-CoA Analysis
Liquid Chromatography-Mass Spectrometry is highly versatile and well-suited for the analysis of a wide range of molecules, including non-volatile and thermally labile compounds like long-chain fatty acyl-CoAs, without the need for derivatization.[6][11]
1. Sample Preparation:
-
Extraction of the intact this compound from the biological matrix is typically performed using a liquid-liquid extraction with an organic solvent or solid-phase extraction (SPE).[3][12]
2. LC-MS/MS Analysis:
-
Liquid Chromatograph (LC):
-
Column: A C18 reversed-phase column is frequently used for the separation of long-chain acyl-CoAs.[3][12]
-
Mobile Phase: A gradient of two or more solvents is employed. A common mobile phase system consists of an aqueous component with an ion-pairing agent or a pH modifier (e.g., ammonium (B1175870) hydroxide) and an organic component like acetonitrile (B52724) or methanol.[2][3]
-
Flow Rate: Typical analytical flow rates are in the range of 200-500 µL/min.
-
-
Mass Spectrometer (MS):
-
Ionization: Electrospray Ionization (ESI) is the most common soft ionization technique for this class of molecules, typically operated in positive ion mode.[13][14][15]
-
Analyzer: A triple quadrupole mass spectrometer is often used for targeted quantification due to its high sensitivity and selectivity. High-resolution mass spectrometers like TOF or Orbitrap can also be used for identification and quantification.[11]
-
Detection: Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) is the gold standard for quantification, providing high specificity by monitoring a specific precursor-to-product ion transition.[1]
-
Mandatory Visualization
Caption: Workflow for the GC-MS analysis of this compound.
Caption: Workflow for the LC-MS analysis of this compound.
Caption: Key differences between GC-MS and LC-MS for this analysis.
Head-to-Head Comparison
GC-MS:
-
Advantages:
-
Well-established and robust technology.
-
Excellent chromatographic resolution for FAMEs.
-
Standardized EI fragmentation patterns in libraries can aid in identification.
-
-
Disadvantages:
-
Mandatory derivatization: This is a significant drawback, as it adds time, complexity, and potential for analytical error to the workflow.[16]
-
Analysis of the fatty acid, not the intact acyl-CoA: Information about the complete molecule is lost.
-
Potential for thermal degradation: Very-long-chain fatty acids can be challenging to analyze even after derivatization due to their low volatility.
-
Extensive fragmentation: The molecular ion may be weak or absent, which can complicate identification.[5]
-
LC-MS:
-
Advantages:
-
Direct analysis: No derivatization is required, allowing for the analysis of the intact this compound.[6]
-
High sensitivity and specificity: Especially when using tandem mass spectrometry (MS/MS) with SRM/MRM.
-
Versatility: Suitable for a wide range of molecules, including non-volatile and thermally labile compounds.[6]
-
Soft ionization: ESI typically keeps the molecular ion intact, simplifying identification and quantification.[13]
-
-
Disadvantages:
-
Matrix effects: Ion suppression or enhancement from co-eluting compounds in the sample matrix can affect quantification.
-
Chromatographic challenges: The high polarity of the CoA moiety and the non-polar nature of the long fatty acid chain can make chromatographic separation complex, sometimes requiring ion-pairing agents which can contaminate the MS system.[12]
-
Conclusion
For the analysis of this compound, LC-MS is the superior technique . The ability to analyze the intact molecule without the need for a cumbersome and potentially error-prone derivatization step is a major advantage. LC-MS, particularly when coupled with tandem mass spectrometry, offers excellent sensitivity and specificity for the direct quantification of long-chain fatty acyl-CoAs in complex biological matrices. While GC-MS is a powerful tool for fatty acid profiling in general, its indirect approach and the requirement for derivatization make it less suitable for the specific analysis of intact this compound. Researchers and drug development professionals will find that LC-MS provides more accurate and direct insights into the biology of this important class of molecules.
References
- 1. researchgate.net [researchgate.net]
- 2. Measuring long chain acyl-CoA concentrations and enrichment using LC/MS/MS with selected reaction monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 3. LC/MS/MS method for quantitative determination of long-chain fatty acyl-CoAs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Very-Long-Chain Fatty Acids Quantification by Gas-Chromatography Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. LC-MS vs. GC-MS: Understanding the Key Differences and Uses [hplcvials.com]
- 7. benchchem.com [benchchem.com]
- 8. Comparison of Two Derivatization Methods for the Analysis of Fatty Acids and Trans Fatty Acids in Bakery Products Using Gas Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Choosing the Right LC-MS Platform for Fatty Acid Analysis - Creative Proteomics [creative-proteomics.com]
- 12. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Accurate Quantification of Lipid Species by Electrospray Ionization Mass Spectrometry — Meets a Key Challenge in Lipidomics - PMC [pmc.ncbi.nlm.nih.gov]
- 14. A versatile ultra-high performance LC-MS method for lipid profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 15. youtube.com [youtube.com]
- 16. chromatographyonline.com [chromatographyonline.com]
A Researcher's Guide to Evaluating the Specificity of Antibodies Targeting 18-Methylpentacosanoyl-CoA
For researchers, scientists, and drug development professionals, the validation of antibody specificity is paramount to ensure data integrity and reproducibility. This guide provides a comprehensive framework for evaluating antibodies raised against the long-chain fatty acyl-CoA, 18-Methylpentacosanoyl-CoA. Given the absence of commercially available, validated antibodies for this specific lipid, this document outlines the essential experimental protocols and data presentation formats necessary for a rigorous comparative analysis of newly developed candidate antibodies.
The generation of antibodies against small lipid molecules like this compound presents unique challenges due to their low immunogenicity. Typically, this requires the conjugation of the lipid or a hapten mimic to a larger carrier protein to elicit a robust immune response. The subsequent characterization of the resulting antibodies is a critical step to ensure they are specific to the target molecule and do not exhibit unwanted cross-reactivity with structurally similar lipids.
Comparative Analysis of Candidate Antibody Performance
To objectively compare the performance of different antibody candidates (e.g., different monoclonal clones or polyclonal sera), it is crucial to present quantitative data in a clear and standardized format. The following table provides a template for summarizing key specificity and performance metrics.
Table 1: Hypothetical Performance Comparison of Anti-18-Methylpentacosanoyl-CoA Antibodies
| Parameter | Monoclonal Antibody A | Polyclonal Serum B | Alternative Antibody C |
| Immunogen | 18-Methylpentacosanoyl-KLH | 18-Methylpentacosanoyl-BSA | 18-Methylpentacosanoyl-KLH |
| Isotype | IgG2b | Mixed | IgG1 |
| ELISA Titer (EC50) | 0.5 µg/mL | 1:5,000 dilution | 1.2 µg/mL |
| Target Affinity (Kd) | 5 nM | Not Determined | 15 nM |
| Cross-Reactivity (%) | |||
| Pentacosanoyl-CoA | 5% | 12% | 8% |
| 16-Methylheptadecanoyl-CoA | <1% | 3% | <1% |
| Stearoyl-CoA | <0.1% | 1% | <0.1% |
| Free 18-Methylpentacosanoic Acid | <0.1% | 0.5% | <0.1% |
| Validated Applications | ELISA, IP | Western Blot | ELISA |
Experimental Protocols for Antibody Specificity Validation
The following are detailed methodologies for key experiments designed to assess the specificity of antibodies targeting this compound.
Enzyme-Linked Immunosorbent Assay (ELISA) for Titer Determination
This protocol is for determining the effective concentration range of the antibody.
-
Plate Coating: Coat a 96-well microtiter plate with this compound conjugated to a carrier protein (e.g., BSA, not the same used for immunization) at a concentration of 1-5 µg/mL in coating buffer (e.g., 0.1 M sodium bicarbonate, pH 9.6). Incubate overnight at 4°C.
-
Washing: Wash the plate three times with wash buffer (PBS with 0.05% Tween-20).
-
Blocking: Block non-specific binding sites by adding 200 µL of blocking buffer (e.g., 5% non-fat dry milk in PBST) to each well and incubate for 1-2 hours at room temperature.
-
Primary Antibody Incubation: Wash the plate three times. Add serial dilutions of the primary antibody (e.g., starting from 10 µg/mL for monoclonal or 1:500 for polyclonal serum) to the wells. Incubate for 2 hours at room temperature.
-
Secondary Antibody Incubation: Wash the plate three times. Add a horseradish peroxidase (HRP)-conjugated secondary antibody, specific for the primary antibody's species and isotype, at the manufacturer's recommended dilution. Incubate for 1 hour at room temperature.
-
Detection: Wash the plate five times. Add 100 µL of TMB substrate solution and incubate in the dark for 15-30 minutes. Stop the reaction by adding 50 µL of 2 M sulfuric acid.
-
Data Analysis: Measure the absorbance at 450 nm. The EC50 value is the antibody concentration that gives half-maximal binding.
Competitive ELISA for Specificity and Cross-Reactivity
This assay is critical for determining if the antibody binds specifically to this compound.
-
Plate Coating and Blocking: Follow the same procedure as for the standard ELISA.
-
Antibody-Inhibitor Incubation: In a separate plate or tubes, pre-incubate a fixed, sub-maximal concentration of the primary antibody (e.g., the EC80 concentration determined from the standard ELISA) with serial dilutions of various competitors. Competitors should include:
-
This compound (positive control)
-
Structurally similar lipids (e.g., Pentacosanoyl-CoA, 16-Methylheptadecanoyl-CoA, Stearoyl-CoA)
-
The free fatty acid (18-Methylpentacosanoic acid)
-
The carrier protein alone (negative control) Incubate this mixture for 1-2 hours at room temperature.
-
-
Transfer to Coated Plate: Transfer the antibody-inhibitor mixtures to the washed and blocked this compound-coated plate. Incubate for 1 hour at room temperature.
-
Detection and Analysis: Proceed with the secondary antibody and detection steps as in the standard ELISA. The percentage of cross-reactivity can be calculated by comparing the concentration of the competitor required to inhibit 50% of the antibody binding (IC50) to the IC50 of this compound.
Immunoprecipitation followed by Mass Spectrometry (IP-MS)
This is the gold standard for confirming the identity of the molecule bound by the antibody in a biological sample.
-
Sample Preparation: Prepare a cell or tissue lysate under non-denaturing conditions.
-
Immunoprecipitation:
-
Pre-clear the lysate by incubating with protein A/G beads for 1 hour at 4°C.
-
Incubate the pre-cleared lysate with the anti-18-Methylpentacosanoyl-CoA antibody or an isotype control antibody overnight at 4°C with gentle rotation.
-
Add fresh protein A/G beads and incubate for 2-4 hours at 4°C.
-
Wash the beads extensively with lysis buffer to remove non-specifically bound molecules.
-
-
Elution and Lipid Extraction: Elute the bound molecules from the beads. Perform a lipid extraction on the eluate (e.g., using a Bligh-Dyer or Folch method).
-
Mass Spectrometry: Analyze the extracted lipids by liquid chromatography-mass spectrometry (LC-MS) to confirm the presence and identity of this compound.
Visualizing Experimental Workflows and Biological Pathways
Diagrams are essential for communicating complex workflows and hypothetical biological roles.
Caption: Workflow for the development and validation of an antibody against this compound.
Caption: A hypothetical signaling pathway involving this compound as a signaling molecule.
A Comparative Functional Analysis of 18-Methylpentacosanoyl-CoA in Sebocytes and Keratinocytes
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the functional roles of 18-Methylpentacosanoyl-CoA, a branched-chain very-long-chain fatty acyl-CoA, in two distinct skin cell types: sebocytes and keratinocytes. This analysis is supported by experimental data and detailed methodologies.
This compound is a saturated fatty acyl-CoA with a 25-carbon chain and a methyl group at the 18th position. As a branched-chain very-long-chain fatty acid (BC-VLCFA), its functions are intrinsically linked to the unique properties that branched lipids impart to biological systems. While direct comparative studies on this specific molecule are scarce, its functional significance can be inferred from the distinct roles of BC-VLCFAs in the cell types where they are prominently found: sebocytes, the primary cells of sebaceous glands, and keratinocytes, the main cells of the epidermis.
Functional Roles and Significance
In sebocytes , this compound is a key precursor for the synthesis of complex neutral lipids, such as wax esters and cholesteryl esters, which are major components of sebum and vernix caseosa. The vernix caseosa is a waxy substance that coats the skin of newborns. The branched nature of this fatty acyl-CoA contributes to the unique physical properties of these secretions, including a lower melting point and increased fluidity, which are crucial for their functions in lubrication, waterproofing, and antimicrobial protection of the skin.
In contrast, the role of this compound in keratinocytes is primarily associated with the formation of the epidermal barrier. Very-long-chain fatty acids (VLCFAs) are essential for the synthesis of ceramides (B1148491), a class of sphingolipids that are critical for the structural integrity and permeability barrier function of the stratum corneum. While straight-chain VLCFAs are more commonly reported in epidermal ceramides, the incorporation of branched-chain fatty acids can modulate the fluidity and organization of the lipid lamellae, potentially influencing skin hydration and flexibility.
Comparative Data on Branched-Chain Fatty Acid Composition
The following table summarizes the relative abundance of branched-chain fatty acids in lipid fractions where 18-methylpentacosanoic acid and its derivatives are likely to be found.
| Lipid Fraction | Predominant Cell Type | Key Branched-Chain Fatty Acids Identified | Relative Abundance of Total BCFAs (%) | Reference |
| Vernix Caseosa (Triacylglycerol Fraction) | Sebocyte | iso-C12:0, anteiso-C13:0, iso-C14:0, iso-C15:0, anteiso-C15:0, iso-C16:0, anteiso-C17:0, iso-C18:0, iso-C20:0 | 15.59 | |
| Vernix Caseosa (Wax Ester Fraction) | Sebocyte | Not specified, but highest BCFA content | 16.81 | |
| Sebum (Wax Esters) | Sebocyte | iso-even, iso-odd, and anteiso fatty acids | Variable, can be high in children | |
| Mouse Meibomian Glands (Cholesteryl Esters) | Meibocyte (specialized sebocyte) | iso- and anteiso-fatty acids (up to C25:0 and C26:0) | Nearly 100% | |
| Mouse Skin (Ceramides) | Keratinocyte & Sebocyte | Substantial amounts of ceramides with BCFAs | Not quantified |
Metabolic Pathways and Key Enzymes
The synthesis of this compound involves the elongation of a shorter branched-chain acyl-CoA precursor. This process occurs in the endoplasmic reticulum and involves a series of enzymatic reactions.
Biosynthesis of Branched-Chain Very-Long-Chain Fatty Acyl-CoAs
Correlating 18-Methylpentacosanoyl-CoA Abundance with Gene Expression Data: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of methodologies to correlate the abundance of 18-Methylpentacosanoyl-CoA, a very long-chain fatty acyl-CoA, with global gene expression data. Understanding this relationship is crucial for elucidating its potential role in cellular processes, disease pathogenesis, and as a therapeutic target. This document outlines experimental protocols, data integration strategies, and visual workflows to aid in study design and interpretation.
Introduction
This compound belongs to the class of very long-chain fatty acyl-CoAs (VLCFA-CoAs). While the direct functions of many specific VLCFA-CoAs are still under investigation, acyl-CoAs, in general, are critical metabolic intermediates. They are involved in fatty acid metabolism, lipid biosynthesis, and energy production.[1][2] Emerging evidence suggests that the availability of specific acyl-CoAs, such as acetyl-CoA, can directly influence gene expression by serving as substrates for histone acylation, an epigenetic modification that alters chromatin structure and gene accessibility.[3][4] This guide explores approaches to investigate whether this compound similarly influences transcriptional programs.
Methodological Comparison for Integrated Omics Analysis
The correlation of metabolomic (this compound abundance) and transcriptomic (gene expression) data requires a multi-step approach encompassing robust analytical quantification and sophisticated bioinformatics integration. Below is a comparison of common strategies.
| Methodology | Description | Advantages | Disadvantages |
| Targeted Metabolomics (LC-MS/MS) | Quantifies the absolute or relative abundance of this compound using liquid chromatography-tandem mass spectrometry.[1][5] | High sensitivity and specificity for the target analyte. Provides precise quantification. | Requires a synthesized analytical standard for this compound. Does not provide a global view of the metabolome. |
| Untargeted Metabolomics (LC-MS/MS) | Provides a broad profile of metabolites, including potentially identifying and semi-quantifying this compound and related lipids. | Offers a comprehensive view of metabolic changes. Can reveal unexpected metabolic perturbations. | Quantification is relative. Compound identification can be challenging without standards. |
| RNA-Sequencing (RNA-Seq) | High-throughput sequencing to quantify the entire transcriptome, providing a global view of gene expression. | Comprehensive coverage of expressed genes. High dynamic range and sensitivity. | Data analysis can be complex. Higher cost per sample compared to microarrays. |
| Microarrays | Hybridization-based technique to measure the expression of a predefined set of genes. | Cost-effective for large sample numbers. Well-established analysis pipelines. | Limited to the probes on the array. Lower dynamic range than RNA-Seq. |
Data Integration and Correlation Approaches
Once quantitative data for both this compound and gene expression are obtained, various statistical methods can be employed to identify significant correlations.
| Integration Approach | Description | Key Features | Recommended Use Case |
| Correlation-based Integration | Calculates pairwise correlation coefficients (e.g., Pearson or Spearman) between the abundance of this compound and the expression level of each gene.[6][7] | Simple to implement and interpret. Identifies direct linear or monotonic relationships. | Initial exploratory analysis to identify top candidate genes. |
| Multivariate-based Integration | Utilizes methods like Partial Least Squares (PLS) or Orthogonal Projections to Latent Structures (O2PLS) to model the relationship between the two datasets.[6][7] | Can handle complex, multi-collinear data. Identifies latent variables that explain the covariance between metabolome and transcriptome. | When expecting complex, multi-faceted interactions between the lipid and gene expression. |
| Pathway-based Integration | Maps significantly correlated genes and the metabolite to known biological pathways (e.g., KEGG, GO).[8][9] | Provides biological context to the correlations. Can identify perturbed pathways even if individual gene correlations are modest. | To understand the functional implications of the observed correlations. |
| Network-based Analysis | Constructs interaction networks to visualize the relationships between this compound and correlated genes.[10] | Offers a systems-level view of the interactions. Can identify key hub genes that may be critical regulators. | For visualizing complex relationships and generating new hypotheses. |
Experimental Protocols
Protocol 1: Quantification of this compound by LC-MS/MS
This protocol is adapted from methods for quantifying very long-chain fatty acyl-CoAs.[1][5]
-
Sample Preparation:
-
Homogenize cells or tissues in a cold solvent mixture (e.g., 2:1 chloroform:methanol).
-
Perform a liquid-liquid extraction to separate the lipid-containing organic phase.
-
Dry the organic phase under a stream of nitrogen.
-
Reconstitute the dried lipid extract in a suitable solvent (e.g., 50% methanol (B129727) with 50mM ammonium (B1175870) acetate) for LC-MS analysis.[5]
-
-
LC-MS/MS Analysis:
-
Chromatography: Use a C18 reversed-phase column for separation.
-
Mobile Phases: Employ a gradient of mobile phase A (e.g., water with 0.1% formic acid) and mobile phase B (e.g., acetonitrile/isopropanol with 0.1% formic acid).
-
Mass Spectrometry: Operate the mass spectrometer in positive ion mode using electrospray ionization (ESI).
-
Detection: Use Multiple Reaction Monitoring (MRM) for targeted quantification. The specific precursor-to-product ion transition for this compound will need to be determined using a synthesized standard.
-
Protocol 2: RNA-Sequencing for Gene Expression Analysis
-
RNA Extraction:
-
Lyse cells or tissues using a reagent like TRIzol to preserve RNA integrity.
-
Extract total RNA using a phenol-chloroform method or a column-based kit.
-
Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) and a bioanalyzer.
-
-
Library Preparation:
-
Enrich for mRNA using oligo(dT) magnetic beads.
-
Fragment the mRNA and synthesize first-strand cDNA using reverse transcriptase and random primers.
-
Synthesize the second strand of cDNA.
-
Perform end-repair, A-tailing, and ligate sequencing adapters.
-
Amplify the library via PCR.
-
-
Sequencing and Data Analysis:
-
Sequence the prepared libraries on a high-throughput sequencing platform (e.g., Illumina NovaSeq).
-
Perform quality control on the raw sequencing reads.
-
Align the reads to a reference genome.
-
Quantify gene expression levels (e.g., as transcripts per million - TPM).
-
Perform differential gene expression analysis between experimental groups.
-
Mandatory Visualizations
To facilitate the understanding of the experimental and analytical workflows, the following diagrams are provided.
Caption: Workflow for correlating metabolomic and transcriptomic data.
Caption: Hypothetical pathway of acyl-CoA-mediated gene regulation.
References
- 1. Quantitation of fatty acyl-coenzyme As in mammalian cells by liquid chromatography-electrospray ionization tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. mdpi.com [mdpi.com]
- 4. Histone Acyl Code in Precision Oncology: Mechanistic Insights from Dietary and Metabolic Factors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development of a Novel Method for the Determination of Acyl-CoA Compounds by Liquid Chromatography Mass Spectrometry to Probe the Metabolism of Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. Transcriptomic and metabolomic correlation analysis: effect of initial SO2 addition on higher alcohol synthesis in Saccharomyces cerevisiae and identification of key regulatory genes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Integrating Molecular Perspectives: Strategies for Comprehensive Multi-Omics Integrative Data Analysis and Machine Learning Applications in Transcriptomics, Proteomics, and Metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. MetaboAnalyst [metaboanalyst.ca]
- 10. researchgate.net [researchgate.net]
A Comparative Guide to the Analysis of 18-Methylpentacosanoyl-CoA: Established vs. Emerging Analytical Techniques
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive benchmark of analytical methodologies for the quantification and characterization of 18-Methylpentacosanoyl-CoA, a very-long-chain branched-chain fatty acyl-CoA. We offer an objective comparison between the established gold-standard technique, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and an innovative, high-resolution approach, Ion Mobility-Mass Spectrometry (IM-MS). This document is intended to assist researchers in selecting the most appropriate technique for their specific experimental needs, supported by experimental data and detailed protocols.
Introduction to this compound Analysis
This compound is a critical metabolic intermediate in the peroxisomal β-oxidation of branched-chain fatty acids. The accumulation of very-long-chain and branched-chain fatty acids is associated with several metabolic and neurological disorders.[1] Accurate and sensitive detection of their CoA thioesters is paramount for understanding disease pathology and for the development of novel therapeutics. As activated metabolites, these acyl-CoAs, rather than the free fatty acids, are the high-affinity ligands for nuclear receptors like the Peroxisome Proliferator-Activated Receptor α (PPARα), which regulates lipid metabolism.[1][2][3] The analytical challenge lies in the low endogenous concentrations of these molecules and the presence of structurally similar isomers.
Established Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
For years, LC-MS/MS has been the cornerstone for the quantitative analysis of acyl-CoAs due to its high sensitivity and specificity.[4][5] This technique combines the separation power of liquid chromatography with the precise detection capabilities of tandem mass spectrometry, typically using a triple quadrupole instrument in Multiple Reaction Monitoring (MRM) mode.
Experimental Protocol: LC-MS/MS
This protocol is adapted from established methods for the analysis of very-long-chain acyl-CoAs.[4][6][7]
1. Sample Preparation (Tissue)
-
Homogenize 50-100 mg of frozen tissue in 1 mL of ice-cold methanol.
-
Add a suitable internal standard (e.g., C17:0-CoA).
-
Incubate at -80°C for 15 minutes to precipitate proteins.
-
Centrifuge at 15,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and mix with 1 mL of acetonitrile.
-
Evaporate the solvent under a stream of nitrogen or using a vacuum concentrator.
-
Reconstitute the dried extract in 150 µL of the initial mobile phase (e.g., 80% Acetonitrile with 10 mM Ammonium (B1175870) Acetate).
2. Liquid Chromatography
-
Column: C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm).
-
Mobile Phase A: Water with 10 mM ammonium acetate, pH 8.5.
-
Mobile Phase B: Acetonitrile.
-
Gradient: A linear gradient from 20% to 95% B over 15 minutes.
-
Flow Rate: 0.2 mL/min.
-
Injection Volume: 10 µL.
3. Tandem Mass Spectrometry
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
MRM Transition: For acyl-CoAs, a characteristic neutral loss of 507 Da (phosphorylated ADP moiety) is often monitored. The precursor ion (Q1) would be the [M+H]+ of this compound, and the product ion (Q3) would be [M+H-507]+.
-
Instrument Parameters: Optimize capillary voltage, cone voltage, desolvation temperature, and collision energy for the specific analyte and instrument.
Analytical Workflow: LC-MS/MS
Caption: Workflow for this compound analysis using LC-MS/MS.
Emerging Technique: Ion Mobility-Mass Spectrometry (IM-MS)
Ion Mobility-Mass Spectrometry (IM-MS) is a powerful emerging technique that adds a new dimension of separation to traditional mass spectrometry. It separates ions in the gas phase based on their size, shape, and charge.[8] This is particularly advantageous for lipidomics, where the separation of isomers (e.g., distinguishing between methyl-branched isomers or double bond positional isomers) is a significant challenge.[9][10][11] When coupled with LC, it provides an orthogonal separation mechanism, enhancing peak capacity and signal-to-noise ratios.[8]
Experimental Protocol: LC-IM-MS
This protocol is a generalized approach for lipidomics that can be optimized for very-long-chain acyl-CoAs.
1. Sample Preparation
-
Sample preparation follows the same procedure as for the LC-MS/MS method to ensure compatibility.
2. Liquid Chromatography
-
The LC conditions (column, mobile phases, gradient) are generally similar to those used in the established LC-MS/MS method to achieve initial separation based on hydrophobicity.
3. Ion Mobility-Mass Spectrometry
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Ion Mobility Separation: Ions are pulsed into a drift tube filled with an inert buffer gas (e.g., nitrogen). Under the influence of a weak electric field, ions separate based on their collision cross-section (CCS), a value related to their shape and size.
-
Mass Analysis: Following ion mobility separation, ions enter a high-resolution mass analyzer (e.g., Time-of-Flight, TOF) for accurate mass-to-charge ratio determination.
-
Data Acquisition: Data is acquired as a function of retention time, drift time (ion mobility), and m/z.
-
Instrument Parameters: Optimize drift voltage, gas pressure, and mass spectrometry parameters to achieve the best separation and sensitivity.
Analytical Workflow: LC-IM-MS
Caption: Workflow for this compound analysis using LC-IM-MS.
Performance Comparison
| Parameter | LC-MS/MS (Established) | LC-IM-MS (Emerging) | Advantage of IM-MS |
| Limit of Detection (LOD) | 1-5 fmol on column[12] | Potentially lower due to reduced noise | Improved Signal-to-Noise |
| Limit of Quantification (LOQ) | ~10 fmol on column[6] | Potentially lower | Improved Signal-to-Noise |
| Linearity (R²) | > 0.99[13] | > 0.99 | Comparable |
| Precision (Inter-assay CV) | 5-15%[4][14] | Expected to be similar or better | Comparable/Improved |
| Specificity | High (based on MRM) | Very High (MRM + CCS) | Isomer Separation |
| Throughput | Moderate (5-30 min/sample)[7][14] | Moderate (similar run times) | Comparable |
| Key Advantage | Robust, widely available, excellent for targeted quantification | Separation of isomers, increased confidence in identification | Structural Elucidation |
| Key Disadvantage | Potential for isobaric interference | Higher instrument cost, newer technology | Cost and Accessibility |
Biological Context: Metabolic Pathway and Regulation
This compound is a substrate for the peroxisomal β-oxidation pathway, which is essential for the degradation of fatty acids that cannot be processed by mitochondria.[9] This includes very-long-chain fatty acids and branched-chain fatty acids. The CoA thioesters of these fatty acids are potent ligands for PPARα, a nuclear receptor that transcriptionally upregulates the enzymes required for their own oxidation, creating a crucial feedback loop for lipid homeostasis.[1][2][3]
Caption: Peroxisomal β-oxidation of branched-chain acyl-CoAs and its regulation by PPARα.
Conclusion and Recommendations
LC-MS/MS remains the established and highly reliable method for the targeted quantification of this compound. Its high sensitivity, robustness, and widespread availability make it the method of choice for routine quantitative studies where the primary goal is to determine the concentration of the analyte in complex biological matrices.
Ion Mobility-Mass Spectrometry (IM-MS) represents a significant technological advancement, offering unparalleled advantages when structural specificity is critical. For studies involving:
-
The need to differentiate this compound from other structural isomers.
-
Untargeted lipidomics where confident identification of unknowns is required.
-
Complex samples where co-eluting isobaric interferences are a concern.
IM-MS provides a more comprehensive analytical solution. The addition of the collision cross-section (CCS) value as an identification parameter, alongside retention time and accurate mass, significantly increases confidence in compound annotation.
For researchers focused on drug development and the study of metabolic diseases, a hybrid approach may be most effective. LC-MS/MS can be used for high-throughput screening and quantitative validation, while LC-IM-MS can be employed for in-depth structural characterization and the definitive identification of key metabolic intermediates and biomarkers. The choice of technique should be guided by the specific research question, the required level of structural detail, and the available instrumentation.
References
- 1. Very-Long-Chain and Branched-Chain Fatty Acyl-CoAs are High Affinity Ligands for the Peroxisome Proliferator-Activated Receptor α (PPARα) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Very-long-chain and branched-chain fatty acyl-CoAs are high affinity ligands for the peroxisome proliferator-activated receptor alpha (PPARalpha) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. LC/MS/MS method for quantitative determination of long-chain fatty acyl-CoAs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. semanticscholar.org [semanticscholar.org]
- 6. Quantitation of fatty acyl-coenzyme As in mammalian cells by liquid chromatography-electrospray ionization tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Development of a Novel Method for the Determination of Acyl-CoA Compounds by Liquid Chromatography Mass Spectrometry to Probe the Metabolism of Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Ion Mobility Spectrometry and the Omics: Distinguishing Isomers, Molecular Classes and Contaminant Ions in Complex Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Integrating the potential of ion mobility spectrometry-mass spectrometry in the separation and structural characterisation of lipid isomers - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Integrating the potential of ion mobility spectrometry-mass spectrometry in the separation and structural characterisation of lipid isomers [frontiersin.org]
- 11. researchgate.net [researchgate.net]
- 12. Comprehensive quantitative analysis of fatty-acyl-Coenzyme A species in biological samples by ultra-high performance liquid chromatography-tandem mass spectrometry harmonizing hydrophilic interaction and reversed phase chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Novel approach in LC-MS/MS using MRM to generate a full profile of acyl-CoAs: discovery of acyl-dephospho-CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Measuring long chain acyl-CoA concentrations and enrichment using LC/MS/MS with selected reaction monitoring - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Procedures for the Proper Disposal of 18-Methylpentacosanoyl-CoA
For Immediate Reference: Researchers, scientists, and drug development professionals should handle 18-Methylpentacosanoyl-CoA with standard laboratory precautions. As this compound is a long-chain fatty acyl-CoA, it is generally considered a biochemical reagent. In the absence of specific hazard data, it should be treated as a potentially non-hazardous chemical, but institutional and local regulations must be followed for its disposal.
The overriding principle for laboratory waste is that a disposal plan should be in place before any experimental work begins.[1] This ensures that all waste, whether hazardous or non-hazardous, is managed in a way that maximizes safety and minimizes environmental impact.
Step-by-Step Disposal Protocol
-
Hazard Assessment:
-
Consult the Safety Data Sheet (SDS) if available from the supplier. If an SDS is not available, as is common for novel or specialized biochemicals, a risk assessment should be conducted based on the chemical structure and known properties of similar long-chain fatty acyl-CoAs.
-
Based on its nature as a biological metabolite, this compound in small, laboratory-scale quantities is not expected to be highly toxic. However, without specific data, it is prudent to handle it with care.
-
-
Segregation of Waste:
-
Do not mix this compound waste with other chemical waste streams unless their compatibility is known.[1]
-
Solid waste (e.g., contaminated pipette tips, tubes, gloves) should be collected in a designated, clearly labeled container.
-
Aqueous solutions containing this compound should be collected in a separate, sealed, and clearly labeled waste container. Do not dispose of solutions down the sanitary sewer without approval from your institution's Environmental Health and Safety (EHS) office.[2][3]
-
-
Container Labeling:
-
All waste containers must be clearly labeled with the full chemical name: "this compound".
-
Include any known solvent or buffer components in the solution.
-
Use appropriate hazardous waste tags if required by your institution.
-
-
Storage of Waste:
-
Store waste containers in a designated and secure area, away from incompatible materials.
-
Keep liquid waste containers sealed to prevent evaporation and spills.
-
-
Disposal Request:
-
Contact your institution's EHS or equivalent department to arrange for the pickup and disposal of the chemical waste.
-
Provide them with all available information on the compound.
-
Summary of Disposal Considerations
| Consideration | Recommended Action |
| Regulatory Compliance | Always consult and adhere to your institution's EHS guidelines and local regulations for chemical waste disposal.[1][2][4][5] |
| Waste Minimization | Purchase and use only the amount of this compound necessary for your experiments to reduce waste generation. |
| Personal Protective Equipment (PPE) | At a minimum, wear standard laboratory attire, including a lab coat, safety glasses, and gloves when handling the compound and its waste. |
| Spill Management | In case of a spill, absorb the material with an inert absorbent, collect it in a sealed container, and dispose of it as chemical waste. |
| Empty Containers | Triple-rinse empty containers with a suitable solvent. The rinsate should be collected and disposed of as chemical waste.[3] Deface the label of the empty container before discarding it in the appropriate recycling or trash receptacle, as per institutional policy.[5] |
Disposal Decision Workflow
The following diagram outlines the decision-making process for the proper disposal of this compound.
References
- 1. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. In-Lab Disposal Methods: Waste Management Guide: Waste Management: Public & Environmental Health: Environmental Health & Safety: Protect IU: Indiana University [protect.iu.edu]
- 3. Article - Laboratory Safety Manual - ... [policies.unc.edu]
- 4. 3.8 Disposal of Nonhazardous Laboratory Waste Chemicals | Environment, Health and Safety [ehs.cornell.edu]
- 5. sfasu.edu [sfasu.edu]
Essential Safety and Logistical Information for Handling 18-Methylpentacosanoyl-CoA
Disclaimer: A specific Safety Data Sheet (SDS) for 18-Methylpentacosanoyl-CoA was not located. The following guidance is based on best practices for handling similar long-chain fatty acyl-CoA compounds and general laboratory chemical safety. It is imperative to conduct a risk assessment for your specific experimental conditions and consult your institution's safety office.
This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals working with this compound. The focus is on immediate safety protocols, operational handling, and disposal plans to ensure a safe laboratory environment.
Personal Protective Equipment (PPE)
Standard laboratory PPE is required when handling this compound to minimize exposure and ensure personal safety. The minimum required PPE includes a lab coat, safety glasses with side shields, and disposable nitrile gloves.[1][2][3] For tasks with a higher risk of splashing, additional protection is necessary.
Table 1: Personal Protective Equipment (PPE) Requirements
| PPE Item | Specification | Rationale |
| Eye Protection | Chemical splash goggles or safety glasses meeting ANSI Z87.1 standard.[4] | Protects eyes from potential splashes of chemical solutions.[3][5] |
| Hand Protection | Disposable nitrile gloves.[1][4] Consider double-gloving for added protection. | Provides a barrier against skin contact with the chemical.[3][4] |
| Body Protection | A standard laboratory coat. A flame-resistant lab coat is recommended if working with flammable solvents.[5] | Protects skin and personal clothing from spills.[3] |
| Footwear | Closed-toe shoes. | Prevents injuries from dropped objects or spills.[2] |
| Face Protection | A face shield should be worn over safety glasses or goggles during procedures with a high splash potential.[1][2][5] | Offers an additional layer of protection for the entire face.[3] |
| Respiratory | Generally not required if handled in a well-ventilated area or a chemical fume hood. If aerosols may be generated, a risk assessment should determine if a respirator is needed.[4][5] | Protects against inhalation of aerosols or powders. |
Operational Plan: Handling and Storage
Proper handling and storage are critical to maintain the integrity of this compound and to ensure a safe working environment.
Protocol for Handling:
-
Preparation: Before handling, ensure that the work area is clean and uncluttered. Have all necessary equipment and reagents readily available.
-
Location: All handling of this compound, especially when in solution with volatile organic solvents, should be conducted in a certified chemical fume hood to minimize inhalation exposure.
-
Weighing: If handling the compound as a solid, weigh it in a fume hood or a ventilated balance enclosure.
-
Dissolving: When preparing solutions, add the solvent to the vial containing the compound slowly to avoid splashing.
-
Spill Management: In the event of a spill, immediately alert others in the vicinity. Absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a sealed container for disposal. Clean the spill area with an appropriate solvent and then with soap and water.
Storage:
-
Temperature: Store this compound at the temperature recommended by the supplier, typically -20°C or -80°C, to prevent degradation.
-
Container: Keep the container tightly closed to prevent contamination and potential degradation from moisture and air.
-
Inert Atmosphere: For long-term storage, consider storing under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidation.
Disposal Plan
All waste containing this compound must be disposed of as chemical waste in accordance with local, state, and federal regulations.
Table 2: Disposal Guidelines
| Waste Type | Disposal Procedure |
| Solid Waste | Collect in a designated, sealed, and properly labeled hazardous waste container. |
| Liquid Waste | Collect in a designated, sealed, and properly labeled hazardous waste container. Do not pour down the drain. |
| Contaminated PPE | Dispose of used gloves, bench paper, and other contaminated disposable materials in a designated hazardous waste container. |
Experimental Workflow
The following diagram illustrates a typical workflow for handling this compound in a research setting, from preparation to disposal.
References
- 1. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 2. westlab.com [westlab.com]
- 3. bio.libretexts.org [bio.libretexts.org]
- 4. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 5. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
